Mesotocin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O12S2/c1-5-21(3)34(41(65)48-18-33(47)59)54-40(64)30-8-7-15-55(30)43(67)29-20-69-68-19-25(44)36(60)50-27(16-23-9-11-24(56)12-10-23)39(63)53-35(22(4)6-2)42(66)49-26(13-14-31(45)57)37(61)51-28(17-32(46)58)38(62)52-29/h9-12,21-22,25-30,34-35,56H,5-8,13-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,65)(H,49,66)(H,50,60)(H,51,61)(H,52,62)(H,53,63)(H,54,64)/t21-,22-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILDPWPVKZETMP-AMUMSSSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N12O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362-39-0 | |
| Record name | Mesotocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MESOTOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y635KQT1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Evolutionary History of Mesotocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesotocin, the oxytocin-like neurohypophysial hormone found in non-mammalian tetrapods, represents a key juncture in the evolutionary history of the highly conserved oxytocin (B344502)/vasopressin neuropeptide family. This technical guide provides a comprehensive overview of the discovery, evolutionary lineage, and key experimental methodologies used to characterize this compound. It is intended to serve as a detailed resource for researchers and professionals in neuroendocrinology, pharmacology, and drug development. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key biological pathways and experimental workflows.
Discovery and Key Researchers
The discovery of this compound is intrinsically linked to the pioneering work of French biochemist Roger Acher and his collaborator Jacqueline Chauvet . Their research in the mid-20th century was fundamental to understanding the phylogeny of neurohypophysial hormones.
In 1964, Acher and his team reported the isolation and characterization of a novel oxytocin-like peptide from the pituitary glands of frogs.[1] This peptide, which they named this compound, was found to be an intermediary between the isotocin (B1583897) found in bony fishes and the oxytocin present in mammals.[1] Subsequent research by this group and others led to the identification of this compound in a wide array of non-mammalian tetrapods, including other amphibians, reptiles, and birds.[2] Their work established that this compound is the characteristic oxytocin-like hormone in these vertebrate classes.[2][3][4][5]
The primary structure of this compound was determined to be [Ile⁸]-oxytocin, differing from oxytocin by the substitution of leucine (B10760876) with isoleucine at the eighth position. This discovery was crucial for mapping the evolutionary trajectory of these vital neuropeptides.
Evolutionary History and Phylogeny
The evolution of the oxytocin/vasopressin superfamily of neuropeptides is a classic example of gene duplication and divergence. The ancestral molecule for this family is believed to be arginine vasotocin (B1584283) (AVT) , a peptide found in both invertebrates and vertebrates.
A pivotal event in the evolution of this family was a gene duplication of the ancestral AVT gene in the lineage leading to jawed vertebrates. This duplication gave rise to two distinct lineages: the vasopressin-like peptides (including AVT and vasopressin) and the oxytocin-like peptides (including isotocin, this compound, and oxytocin).
The evolutionary progression of the oxytocin-like peptides is as follows:
-
Isotocin ([Ser⁴, Ile⁸]-oxytocin): Found in bony fishes.
-
This compound ([Ile⁸]-oxytocin): Present in amphibians, reptiles, and birds.
-
Oxytocin ([Leu⁸]-oxytocin): The characteristic form in placental mammals.
This evolutionary pathway highlights a stepwise molecular evolution, with this compound serving as the direct evolutionary precursor to oxytocin.
Visualization of Evolutionary Pathway
Caption: Evolutionary pathway of the oxytocin-like neuropeptide family.
Quantitative Data
The following tables summarize key quantitative data related to this compound and its receptor.
Table 1: this compound Receptor Binding Affinities
| Species | Tissue | Receptor Subtype(s) | Ligand | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Hen (Gallus gallus domesticus) | Kidney Plasma Membranes | High-affinity site | [¹²⁵I]this compound | 0.08 ± 0.01 nM | 42 ± 4 fmol/mg protein | [6][7] |
| Low-affinity site | [¹²⁵I]this compound | 0.87 ± 0.08 nM | 129 ± 6 fmol/mg protein | [6][7] | ||
| Tammar Wallaby (Macropus eugenii) | Prostate | This compound Receptor | [¹²⁵I]OTA* | High-affinity | Not specified | [8] |
*OTA: [d(CH₂)₅¹, Tyr(Me)², Thr⁴, Orn⁸, Tyr-NH₂⁹]-vasotocin, an oxytocin antagonist radioligand.
Table 2: Relative Ligand Affinity of the Amphibian this compound Receptor
Data from competitive binding assays using the cloned this compound receptor from the toad Bufo marinus expressed in COSM6 cells.
| Ligand | Relative Affinity | Reference |
| This compound | +++++ | [9][10] |
| Vasotocin | ++++ | [9][10] |
| Oxytocin | ++++ | [9][10] |
| Vasopressin | +++ | [9][10] |
| Hydrin 1 | ++ | [9][10] |
| Isotocin | ++ | [9][10] |
| Hydrin 2 | ++ | [9][10] |
(+++++ indicates the highest affinity)
Experimental Protocols
This section details the methodologies for key experiments in this compound research.
Isolation and Purification of this compound
This protocol is based on the classical methods developed by Acher and his colleagues.
Objective: To isolate and purify this compound from posterior pituitary glands.
Materials:
-
Acetone-desiccated posterior pituitary glands
-
0.1 M Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column
Procedure:
-
Extraction:
-
Homogenize acetone-desiccated posterior pituitary glands in cold 0.1 M HCl.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant containing the neuropeptides.
-
-
Purification by HPLC:
-
Equilibrate a reverse-phase C18 HPLC column with a mobile phase of 0.1% TFA in water (Solvent A).
-
Inject the acidic extract onto the column.
-
Elute the bound peptides using a linear gradient of 0.1% TFA in acetonitrile (Solvent B). A typical gradient would be from 0% to 60% Solvent B over 60 minutes.
-
Monitor the eluate at 214 nm and 280 nm.
-
Collect fractions corresponding to the peaks.
-
Lyophilize the fractions containing the purified peptide.
-
Visualization of this compound Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Amino Acid Sequence Determination
Objective: To determine the primary amino acid sequence of purified this compound.
Method 1: Edman Degradation
-
Couple the N-terminal amino acid of the purified peptide with phenyl isothiocyanate (PITC) at a slightly alkaline pH.
-
Cleave the derivatized N-terminal amino acid using anhydrous acid (e.g., TFA).
-
Extract the resulting anilinothiazolinone (ATZ) amino acid.
-
Convert the ATZ-amino acid to the more stable phenylthiohydantoin (PTH) amino acid by heating with aqueous acid.
-
Identify the PTH-amino acid by chromatography (e.g., HPLC).
-
Repeat the cycle to determine the sequence of the remaining peptide.
Method 2: Mass Spectrometry
-
Intact Mass Measurement: Determine the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.
-
Tandem Mass Spectrometry (MS/MS):
-
Fragment the peptide in the mass spectrometer (e.g., through collision-induced dissociation).
-
Analyze the masses of the resulting fragment ions.
-
Deduce the amino acid sequence from the mass differences between the fragment ions.
-
Radioligand Binding Assay for this compound Receptor
Objective: To characterize the binding of this compound to its receptor in a target tissue.
Materials:
-
Tissue homogenate containing the this compound receptor
-
Radiolabeled this compound (e.g., [¹²⁵I]this compound)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the target tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, add a constant amount of membrane preparation.
-
For total binding, add a fixed concentration of radiolabeled this compound.
-
For non-specific binding, add the radiolabeled this compound along with a large excess of unlabeled this compound.
-
For saturation experiments, add increasing concentrations of radiolabeled this compound.
-
For competition experiments, add a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled competitor ligands.
-
Incubate the reactions to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding versus the concentration of radioligand to determine the Kd and Bmax using non-linear regression analysis (e.g., Scatchard plot).
-
For competition experiments, plot the percentage of specific binding versus the concentration of the competitor to determine the IC₅₀ and subsequently the Ki.
-
Functional Characterization of the this compound Receptor in Xenopus Oocytes
Objective: To assess the functional coupling of the this compound receptor to intracellular signaling pathways.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the this compound receptor
-
This compound solution
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
-
cRNA Injection:
-
Inject the cRNA encoding the this compound receptor into the cytoplasm of the oocytes.
-
Incubate the oocytes for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber of a two-electrode voltage clamp setup.
-
Perfuse the oocyte with a standard saline solution.
-
Apply this compound to the oocyte.
-
Record the changes in membrane current. An inward chloride current indicates the activation of the phospholipase C pathway and subsequent calcium release.[9][10]
-
This compound Receptor Signaling Pathway
The this compound receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological effects of this compound, such as smooth muscle contraction.
Visualization of this compound Receptor Signaling Pathway
References
- 1. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precursors of this compound and vasotocin in birds: identification of VLDV- and MSEL- neurophysins in chicken, goose, and ostrich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Frontiers | Arg-Vasotocin Directly Activates Isotocin Receptors and Induces COX2 Expression in Ovoviviparous Guppies [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocols [xenbase.org]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesotocin: A Technical Guide to Synthesis and Neural Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesotocin (MT), the non-mammalian homolog of oxytocin (B344502) (OT), is a critical neuropeptide in amphibians, reptiles, and birds, regulating a wide array of social behaviors and physiological processes.[1] Recent genomic analyses suggest that this compound and oxytocin are orthologous, prompting a move towards the universal nomenclature of "oxytocin" to standardize research across vertebrates.[1] This guide provides a comprehensive technical overview of the molecular synthesis of this compound, the anatomical organization of its neural pathways, and the signaling mechanisms of its receptor. It details key experimental protocols for studying these systems and presents quantitative data in a structured format to facilitate research and development in neuroendocrinology and pharmacology.
This compound Synthesis and Processing
The synthesis of this compound is a multi-step process that begins with gene transcription and culminates in the active nonapeptide, which is co-packaged with its carrier protein, neurophysin.
Genetic Origin and Precursor Structure
This compound is encoded as part of a larger prepropeptide molecule.[2] In birds, this precursor protein contains the this compound nonapeptide sequence followed by a neurophysin carrier protein, identified as VLDV-neurophysin.[2] This is analogous to the mammalian system where oxytocin is associated with its specific neurophysin (historically Neurophysin I).[3][4] The gene for the precursor is transcribed into mRNA, which is then translated into the prepro-mesotocin/neurophysin protein within the neuronal cell body.[2][4]
Cellular Localization and Processing
Synthesis occurs primarily in the cell bodies (perikarya) of magnocellular and parvocellular neurons located within specific hypothalamic nuclei.[1][5][6] The translated prepropeptide is inserted into the endoplasmic reticulum, folded, and packaged into dense-core vesicles in the Golgi apparatus. As these vesicles are transported down the axon toward the nerve terminals, endoproteases cleave the precursor into the active this compound peptide and its associated neurophysin.[2][7] This processing ensures that the mature, biologically active peptide is ready for release upon neuronal stimulation. Neurophysin plays a crucial role in stabilizing this compound during this axonal transport, preventing its degradation.[4]
Figure 1: this compound Synthesis and Processing Workflow.
This compound Neural Pathways
The this compound system is characterized by distinct clusters of synthesizing neurons in the hypothalamus that project widely throughout the central nervous system and to the posterior pituitary.
Location of Mesotocinergic Neurons
Immunohistochemical studies across various avian and reptilian species have consistently identified dense populations of this compound-immunoreactive (MT-ir) cell bodies in several key hypothalamic and adjacent forebrain nuclei.[1][6]
Primary locations of MT-ir perikarya include:
-
Paraventricular Nucleus (PVN): Contains both magnocellular neurons that project to the posterior pituitary and parvocellular neurons that project to other brain regions.[1][5][8]
-
Supraoptic Nucleus (SON): Primarily composed of magnocellular neurons projecting to the posterior pituitary.[1][8]
-
Preoptic Area (POA): A conserved site of synthesis involved in social and reproductive behaviors.[1]
-
Medial Bed Nucleus of the Stria Terminalis (BNSTm): An extra-hypothalamic region with vasotocinergic neurons in lizards, and dense OT-ir perikarya in songbirds.[1][8]
In some species, such as songbirds, additional MT-ir cells have been observed scattered in other areas like the mesopallium, suggesting specialized roles.[1]
Axonal Projections and Terminal Fields
Mesotocinergic neurons give rise to two major projection systems: the hypothalamo-neurohypophysial system for peripheral hormone release and intracerebral pathways for neuromodulatory functions.
-
Hypothalamo-Neurohypophysial Tract: Axons from magnocellular neurons in the PVN and SON form this tract, which travels through the median eminence and terminates in the neural lobe (posterior pituitary).[6][9][10] From here, this compound is released into the general circulation.
-
Intracerebral Projections: Axons from parvocellular neurons (and some magnocellular neurons) project to a wide array of brain regions, where this compound acts as a neurotransmitter or neuromodulator.[1][6] These projections suggest that this compound is involved in diverse functions beyond its classic hormonal roles.
Key projection targets include:
-
Limbic System: Lateral Septum (LS), Amygdala, Hippocampus.[1][11]
-
Midbrain: Ventral Tegmental Area (VTA), Periaqueductal Gray (PAG).[1][12]
-
Song Control System (in songbirds): HVC (Higher Vocal Center).[1][12]
-
Other Hypothalamic Nuclei: Ventral Medial Hypothalamus (VMH).[1][12]
These extra-hypothalamic projections indicate that this compound can directly influence circuits controlling social behavior, reward, and vocal communication.[1]
Figure 2: Major this compound Synthesis and Projection Pathways.
This compound Receptor and Signaling
This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), the this compound receptor (MTR).
Receptor Structure and Distribution
The MTR is a class A GPCR with seven transmembrane domains.[13] The cloned MTR from the toad Bufo marinus consists of 389 amino acids and shares the highest similarity with teleost fish isotocin (B1583897) receptors and mammalian oxytocin receptors.[13] MTR mRNA and binding sites have been identified in various central and peripheral tissues, including the brain, kidney, muscle, uterus, and prostate gland, reflecting the peptide's diverse functions.[13][14][15]
Signaling Cascade
Upon this compound binding, the MTR undergoes a conformational change that activates heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates the phospholipase C (PLC) signaling cascade. Functional studies in Xenopus laevis oocytes expressing the MTR show that this compound application induces membrane chloride currents, which is indicative of coupling to the inositol (B14025) phosphate/calcium pathway.[13]
The key steps are:
-
Activation of PLC: Gαq activates Phospholipase C-beta (PLCβ).
-
PIP₂ Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).
-
PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins to elicit a cellular response.
Figure 3: this compound Receptor (MTR) Signaling Pathway.
Quantitative Data Summary
Quantitative analysis is essential for characterizing the this compound system. The following tables summarize key data from receptor binding assays and plasma level measurements.
Table 1: this compound Receptor Binding Characteristics
| Species & Tissue | Ligand/Assay | Binding Site | Kd (Dissociation Constant) | Bmax (Receptor Density) | Reference |
| Hen (Kidney) | [¹²⁵I]MT Saturation | High Affinity | 0.08 ± 0.01 nM | 42 ± 4 fmol/mg protein | [16] |
| Hen (Kidney) | [¹²⁵I]MT Saturation | Low Affinity | 0.87 ± 0.08 nM | 129 ± 6 fmol/mg protein | [16] |
| Tammar Wallaby (Prostate) | ¹²⁵I-OTA Saturation | Single High Affinity | - | 8-fold lower than myometrium | [14] |
| Chicken (Uterus) | [³H]AVP Saturation | Single High Affinity | 0.7 nM | 17 fmol/mg protein | [17] |
| Toad (Bladder, expressed) | Competition Assay | - | Order of Affinity: MT > VT = OT > AVP | - | [13] |
| Tammar Wallaby (Prostate) | ¹²⁵I-OTA Competition | - | Order of Affinity: OTA > OT = MT > AVP | - | [14] |
| (Abbreviations: MT=this compound, VT=Vasotocin (B1584283), OT=Oxytocin, AVP=Arginine Vasopressin, OTA=Ornithine Vasotocin Analog) |
Table 2: Plasma this compound Concentrations
| Species | Condition | Basal Level (Mean ± SEM) | Stimulated Level (Mean ± SEM) | Stimulus | Reference |
| Chicken | Pre-oviposition | 14.7 ± 5.1 pg/mL | No significant change | Oviposition | [17] |
| Healthy Human | Baseline | 82.7 pg/mL [62.3–94.3] | 93.3 pg/mL [87.2–121.1] | Glucagon (B607659) | [18] |
| Dog/Sow | Baseline | - | Immediate, short-lasting increase | Feeding/Suckling | [19] |
| Anesthetized Rat | Baseline | - | 181% increase | Touch (Stroking) | [20] |
| Anesthetized Rat | Baseline | - | 206% increase | Pinch (Nociception) | [20] |
| *Note: Data for oxytocin in mammals are included for comparative context, given the homologous nature of the systems. |
Experimental Protocols
Studying the this compound system requires a combination of neuroanatomical, molecular, and pharmacological techniques. The following are generalized protocols for key experimental approaches.
Immunohistochemistry (IHC) for this compound Peptide Localization
This technique visualizes the location of the this compound peptide in tissue sections using a specific primary antibody.
Protocol Steps:
-
Tissue Preparation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C, then cryoprotect in a sucrose/PBS solution (e.g., 30%).
-
Sectioning: Cut 30-50 µm thick coronal or sagittal sections using a cryostat or vibrating microtome.
-
Antigen Retrieval (Optional): If needed, incubate sections in a citrate (B86180) buffer at elevated temperature to unmask epitopes.
-
Blocking: Incubate sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal serum from the secondary antibody host species) to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against this compound diluted in blocking buffer for 24-48 hours at 4°C.
-
Washing: Wash sections thoroughly in PBS or PBS-Triton (PBST) (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled or enzyme-conjugated secondary antibody (e.g., biotinylated anti-rabbit IgG) for 1-2 hours at room temperature.
-
Signal Detection:
-
Fluorescence: Mount sections on slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
-
Chromogenic (e.g., DAB): If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (ABC kit) followed by a substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Imaging and Analysis: Capture images and map the distribution of immunoreactive cells and fibers. Pre-absorption controls, where the primary antibody is incubated with an excess of this compound peptide before application to the tissue, are critical to confirm antibody specificity.[1]
In Situ Hybridization (ISH) for this compound mRNA Localization
ISH detects cells actively synthesizing this compound by labeling its specific messenger RNA (mRNA) sequence.
Protocol Steps:
-
Probe Synthesis: Generate a labeled antisense RNA probe (riboprobe) complementary to the this compound mRNA sequence using in vitro transcription. Probes are typically labeled with digoxigenin (B1670575) (DIG), fluorescein (B123965) (FITC), or radioactivity (e.g., ³⁵S). A sense probe (same sequence as the mRNA) should be generated as a negative control.
-
Tissue Preparation: Prepare fresh-frozen tissue sections on RNase-free slides. Post-fix briefly in 4% PFA and treat with proteinase K to improve probe penetration, followed by acetylation to reduce background.[21]
-
Hybridization: Apply the labeled probe in a hybridization buffer (containing formamide (B127407) and salts) to the tissue sections. Cover with a coverslip and incubate overnight in a humidified chamber at a calculated temperature (e.g., 55-65°C) to allow the probe to bind to the target mRNA.
-
Post-Hybridization Washes: Perform a series of stringent washes at high temperature and low salt concentration to remove non-specifically bound probe. RNase A treatment can be used to digest any remaining single-stranded (unbound) probe.
-
Probe Detection (for non-radioactive probes):
-
Incubate sections in a blocking solution.
-
Apply an antibody conjugated to an enzyme (e.g., anti-DIG-AP, where AP is alkaline phosphatase).
-
Wash thoroughly and apply a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate (e.g., blue/purple) where the probe is bound.
-
-
Imaging and Analysis: Dehydrate, clear, and coverslip the slides. Analyze under a bright-field microscope to identify cells containing the mRNA signal.
Neuronal Tract Tracing of this compound Pathways
Tract tracing techniques are used to map the connections of mesotocinergic neurons. This is often combined with IHC to confirm the neurochemical identity of the traced pathway.[22]
Anterograde Tracing (to map outputs):
-
Tracer Injection: Stereotaxically inject an anterograde tracer (e.g., Phaseolus vulgaris-leucoagglutinin (PHA-L) or biotinylated dextran (B179266) amine (BDA)) into a nucleus containing this compound cell bodies (e.g., the PVN).[23][24]
-
Transport: Allow sufficient time (e.g., 7-14 days) for the tracer to be transported along the axons to the terminal fields.
-
Tissue Processing and Visualization: Perfuse the animal and process the brain tissue as for IHC. Use an antibody against the tracer (e.g., anti-PHA-L) and an antibody against this compound for dual-labeling immunofluorescence to visualize mesotocinergic projections to target regions.[22]
Retrograde Tracing (to map inputs):
-
Tracer Injection: Inject a retrograde tracer (e.g., Cholera toxin B subunit (CTb) or a pseudorabies virus) into a region hypothesized to receive this compound input (e.g., the VTA).[23][25]
-
Transport: Allow time for the tracer to be taken up by nerve terminals and transported back to the cell bodies.
-
Tissue Processing and Visualization: Process the tissue and perform dual-labeling for the tracer (e.g., anti-CTb) and this compound in the hypothalamus to identify which mesotocinergic neurons project to the injection site.[25]
References
- 1. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precursors of this compound and vasotocin in birds: identification of VLDV- and MSEL- neurophysins in chicken, goose, and ostrich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurophysins - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. Neurophysins - Wikipedia [en.wikipedia.org]
- 5. Involvement of different this compound (oxytocin homologue) populations in sexual and aggressive behaviours of the brown anole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distribution of vasotocin and this compound immunoreactivity in the brain of the snake, Bothrops jararaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Processing endoprotease recognizes a structural feature at the cleavage site of peptide prohormones. The pro-ocytocin/neurophysin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and vasotocin in the brain of the lizard Gekko gecko. An immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The topography of this compound and vasotocin systems in the brain of the domestic mallard and Japanese quail: immunocytochemical identification (1980) | Noëlle Bons | 86 Citations [scispace.com]
- 10. Co-localization of this compound and opsin immunoreactivity in the hypothalamic preoptic nucleus of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long range projections of oxytocin neurons in the marmoset brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plasma levels of immunoreactive this compound and vasotocin during oviposition in chickens: relationship to oxytocic action of the peptides in vitro and peptide interaction with myometrial membrane binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasma oxytocin levels in response to glucagon in patients with arginine vasopressin deficiency (central diabetes insipidus) and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Plasma levels of oxytocin increase in response to suckling and feeding in dogs and sows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increased plasma levels of oxytocin in response to afferent electrical stimulation of the sciatic and vagal nerves and in response to touch and pinch in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Anterograde & Retrograde Tracing - Creative Biolabs [neurost.creative-biolabs.com]
- 23. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
- 24. Anterograde tracing - Wikipedia [en.wikipedia.org]
- 25. bio-protocol.org [bio-protocol.org]
Avian Mesotocin: A Comprehensive Technical Guide to its Biological Functions
Abstract
Mesotocin (MT), the avian homolog of the mammalian neuropeptide oxytocin (B344502), is a critical regulator of a diverse array of complex social and reproductive behaviors in birds. This technical guide provides an in-depth examination of the biological functions of this compound, synthesizing current research to offer a valuable resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, physiological effects, and behavioral outcomes mediated by this nonapeptide, with a focus on its roles in sociality, parental care, and the stress response. This document summarizes key quantitative data in structured tables, details experimental methodologies from seminal studies, and provides visual representations of this compound's signaling pathways and experimental workflows to facilitate a comprehensive understanding of its multifaceted influence on avian biology.
Introduction
This compound is a neuropeptide hormone structurally similar to oxytocin, differing by a single amino acid at position 8 (isoleucine instead of leucine).[1] Synthesized primarily in the paraventricular nucleus (PVN), preoptic area (POA), and supraoptic nucleus (SON) of the hypothalamus, this compound exerts its effects through a specific G-protein coupled receptor, the this compound receptor (MTR).[2][3][4][5] While the role of oxytocin in mammalian social behavior is well-established, research into its avian counterpart has revealed both conserved and unique functions, highlighting this compound as a key player in the neuroendocrine control of avian life history. This guide will explore the pivotal functions of this compound in birds, with a particular emphasis on its influence on social dynamics, reproductive success, and physiological homeostasis.
Core Biological Functions of this compound
Regulation of Social Behavior
This compound is a potent modulator of prosocial behaviors in various avian species. Its administration has been shown to increase the preference for larger social groups and enhance prosocial choices.[1]
-
Prosociality: Studies on the highly social pinyon jay ( Gymnorhinus cyanocephalus ) have demonstrated that intranasal administration of this compound increases the likelihood of voluntary food sharing with conspecifics.[6][7][8] This suggests that this compound plays a functional role in facilitating prosocial behaviors, akin to oxytocin in mammals, pointing towards an evolutionarily conserved hormonal mechanism for prosociality.[6][8]
-
Social Bonding and Flock Cohesion: While this compound promotes prosocial interactions, its role in the formation and maintenance of long-term social bonds is less clear. Experiments in pinyon jays found that exogenous this compound did not significantly alter proximity between same-sex individuals during pair-formation or pair-maintenance phases, suggesting that at the dosages used, it did not directly influence social bond strength.[1][9] However, the administration of a this compound antagonist has been shown to disrupt pair bond formation in zebra finches, indicating a permissive role for the peptide in this process.[1] In zebra finches, central infusions of this compound have been shown to increase time spent flocking with conspecifics, while antagonists have the opposite effect.[4]
-
Aggression: The influence of this compound on aggressive behavior appears to be context- and sex-dependent. In common waxbills (Estrilda astrild), treatment with an oxytocin antagonist reduced aggressiveness, particularly in females.[10][11] Conversely, in territorial violet-eared waxbills, peripheral injections of an oxytocin receptor antagonist significantly reduced both male-male and female-female aggression.[12]
Parental Care and Reproductive Physiology
This compound is intimately involved in the neuroendocrine regulation of parental behaviors, from incubation to chick-rearing.
-
Maternal Behavior and Incubation: In native Thai hens (Gallus domesticus), the number of this compound-immunoreactive neurons in the hypothalamus, specifically in the SON, POM, and PVN, increases during the laying stage and peaks during incubation and rearing.[2][3] This suggests a role for this compound in the establishment and maintenance of maternal behaviors.[2][3] Furthermore, replacing eggs with chicks leads to an increase in this compound-immunoreactive neurons, indicating that sensory cues from offspring are key in modulating the this compound system during the transition from incubation to rearing.[13][14] In zebra finches, the administration of a this compound receptor antagonist was found to reduce nest-building and incubation behaviors in females.[15]
-
Oviposition: While arginine vasotocin (B1584283) (AVT) is the primary hormone responsible for inducing uterine contractions during egg-laying (oviposition), this compound appears to play a modulatory role. Studies in hens have shown that this compound can increase the sensitivity of the uterine muscle to AVT, suggesting a synergistic interaction between these two neuropeptides in the timing of oviposition.[16][17]
Stress Response and Physiological Regulation
This compound also plays a role in modulating the avian stress response and maintaining physiological balance.
-
Stress Axis Modulation: this compound is thought to have an inhibitory effect on the hypothalamo-pituitary-adrenal (HPA) axis, which governs the stress response. In violet-eared waxbills, an increase in this compound-Fos colocalization was observed in males that were aggressively subjugated or pursued, suggesting a role for this compound in the neuroendocrine response to social stressors.[12]
-
Osmoregulation: In domestic hens, plasma levels of this compound exhibit circadian variations.[18] Water deprivation not only elevates plasma arginine vasotocin (AVT) levels but also attenuates the circadian rhythm of both AVT and this compound, indicating an involvement of this compound in the response to osmotic stress.[18]
This compound Signaling Pathway
This compound exerts its biological effects by binding to the this compound receptor (MTR), a G-protein coupled receptor. The MTR is orthologous to the mammalian oxytocin receptor (OXTR).[16] Upon ligand binding, the MTR can activate multiple intracellular signaling cascades, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neurotransmitter release, and changes in gene expression, which underpin the diverse behavioral and physiological functions of this compound.
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative findings from key studies on the effects of this compound in birds.
Table 1: Effects of this compound on Prosocial Behavior in Pinyon Jays
| Experimental Condition | Outcome Measure | Result | Reference |
| Intranasal High-Dose this compound | Prosocial Choice | Increased preference for prosocial option (providing food to self and other) | [8] |
| Intranasal Low-Dose this compound | Prosocial Choice | No significant difference from saline control | [8] |
| Intranasal this compound | Altruism Choice | No increase in altruistic choice (providing food only to other) | [8] |
Table 2: Effects of this compound Manipulation on Behavior in Common Waxbills
| Treatment | Behavior Measured | Effect | Reference |
| This compound | Movement, Feeding, Allopreening | Decreased | [10][11] |
| Oxytocin Antagonist | Aggressions, Allopreening | Decreased | [10][11] |
| This compound | Allopreening (Males vs. Females) | Greater reduction in males | [10][11] |
| Oxytocin Antagonist | Aggressiveness (Females) | Reduced | [10][11] |
Table 3: this compound-Immunoreactive Neuron Changes in Native Thai Hens
| Reproductive Stage | Brain Region | Change in MT-ir Neuron Number | Reference |
| Laying to Incubating/Rearing | SOv, POM, PVN | Gradual Increase, Peaking in Incubation/Rearing | [2][3] |
| Incubating (Eggs replaced with chicks) | SOv, POM, PVN | Increase compared to hens continuing incubation | [14] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the functions of this compound in birds.
Intranasal Administration of this compound in Pinyon Jays
-
Objective: To assess the effect of this compound on prosocial behavior.
-
Subjects: Adult pinyon jays (Gymnorhinus cyanocephalus).
-
Procedure:
-
Birds were administered one of three solutions intranasally: high-dose this compound (30 mg/15 IU), low-dose this compound (15 mg/7.5 IU), or a saline control.[8]
-
The solution was dripped into the nares using a needleless 1-ml syringe 30 minutes prior to each experimental session.[8]
-
Behavior was then assessed in a prosocial choice task where the subject could choose to deliver food rewards to itself and/or a partner bird.[8]
-
-
Reference: Duque et al. (2018), Biology Letters.[8]
Caption: Intranasal administration workflow.
Immunohistochemistry for this compound Neurons in Native Thai Hens
-
Objective: To quantify changes in this compound-immunoreactive (MT-ir) neurons across different reproductive stages.
-
Subjects: Native Thai hens (Gallus domesticus).
-
Procedure:
-
Hens were categorized into different reproductive states (e.g., non-laying, incubating, rearing).
-
Birds were euthanized and their brains were collected and fixed.
-
Brain tissue was sectioned and processed for immunohistochemistry using an antibody specific to this compound.
-
The number of MT-ir neurons in specific hypothalamic nuclei (SOv, POM, PVN) was counted using a microscope and image analysis software.[2][3]
-
-
Reference: Chokchaloemwong et al. (2013), Hormones and Behavior.[2]
Peripheral Injection of an Oxytocin Receptor Antagonist in Violet-eared Waxbills
-
Objective: To investigate the role of this compound receptors in territorial aggression.
-
Subjects: Male and female violet-eared waxbills.
-
Procedure:
-
Birds received a peripheral injection of an oxytocin receptor antagonist or a vehicle control.
-
Following the injection, birds were subjected to a simulated territorial intrusion by introducing a conspecific.
-
Aggressive behaviors (e.g., attacks, threats) were recorded and quantified.[12]
-
-
Reference: Goodson et al. (2015), Physiology & Behavior.[12]
Conclusion and Future Directions
The research synthesized in this guide unequivocally establishes this compound as a pivotal neuropeptide in the regulation of avian social behavior and reproduction. Its role in promoting prosociality, modulating parental care, and influencing the stress response underscores its importance for the fitness and survival of avian species. While significant progress has been made, several avenues for future research remain. Elucidating the precise neural circuits through which this compound exerts its effects, understanding the interplay between this compound and other hormonal systems (e.g., vasotocin, steroids), and exploring the therapeutic potential of this compound receptor agonists and antagonists in avian conservation and welfare are all promising areas of investigation. A deeper understanding of the this compound system in birds will not only advance our knowledge of avian neuroendocrinology but also provide valuable comparative insights into the evolution of social behavior across vertebrates.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. This compound and maternal care of chicks in native Thai hens (Gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. independent.co.uk [independent.co.uk]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. "The Role of this compound on Social Bonding in Pinyon Jays" by Juan Duque, Tanner Rasmussen et al. [digitalcommons.unl.edu]
- 10. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxytocin mechanisms of stress response and aggression in a territorial finch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effects of replacing eggs with chicks on this compound, dopamine, and prolactin in the native Thai hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Parental behavior and newborn attachment in birds: life history traits and endocrine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Water deprivation and circadian changes in plasma arginine vasotocin and this compound in the domestic hen (Gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mesotocin in Amphibian Reproductive Behavior: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mesotocin (MT), the amphibian homolog of the mammalian neuropeptide oxytocin (B344502), is a key, albeit under-researched, player in the complex neuroendocrine regulation of amphibian reproductive behavior. While its counterpart, arginine vasotocin (B1584283) (AVT), has been extensively studied for its role in male vocalizations and amplexus, this compound's functions are more nuanced and appear to be highly context- and species-dependent. This technical guide provides an in-depth review of the current state of knowledge on the role of this compound in amphibian reproduction. It synthesizes available quantitative data, details experimental methodologies, and visualizes the known signaling pathways and experimental workflows. A significant finding of this review is the conspicuous gap in the literature concerning the direct effects of this compound on appetitive reproductive behaviors such as courtship and mate selection, with most available research focusing on its modulatory role in parental care and its physiological effects on reproductive tissues. This document aims to be a critical resource for researchers in neuroendocrinology, reproductive biology, and those involved in the development of novel therapeutics targeting nonapeptide systems.
Introduction: this compound in the Amphibian Brain
This compound is a nonapeptide hormone structurally similar to arginine vasotocin (AVT), the amphibian equivalent of vasopressin.[1][2] Immunohistochemical studies have revealed extensive networks of mesotocinergic neuronal elements throughout the amphibian brain, including in anurans (frogs and toads), urodeles (salamanders and newts), and gymnophionans (caecilians).[3] These neural systems include a well-developed hypothalamo-hypophysial system, as well as extrahypothalamic cell groups and fiber networks.[3] The wide distribution of MT-immunoreactive fibers suggests their involvement in a variety of brain functions beyond simple hypothalamo-hypophysial interactions.[3] Notably, sex-related differences in the density and distribution of these fibers have been observed, hinting at their role in sexually dimorphic reproductive behaviors.[3] However, significant inter-species variation exists, cautioning against broad generalizations of this compound's function across all amphibians.[3]
The this compound Receptor and Its Signaling Pathway
The physiological and behavioral effects of this compound are mediated by the this compound receptor (MTR), a G-protein coupled receptor (GPCR). The MTR has been cloned and functionally characterized in the urinary bladder of the toad Bufo marinus.[4]
Receptor Binding Affinity
Studies on the cloned Bufo marinus MTR expressed in COSM6 cells have elucidated the relative binding affinities of various nonapeptides. These data are crucial for designing pharmacological experiments and interpreting their results.
| Ligand | Relative Binding Affinity |
| This compound (MT) | Highest |
| Vasotocin (AVT) | Lower than MT |
| Oxytocin (OT) | Equivalent to AVT |
| Vasopressin (AVP) | Lower than OT and AVT |
| Hydrin 1 | Lower than AVP |
| Isotocin | Lower than AVP |
| Hydrin 2 | Lower than AVP |
| Table 1: Relative Binding Affinities of Various Nonapeptides to the this compound Receptor in Bufo marinus. [4] |
Signal Transduction
Upon binding of this compound, the MTR activates the inositol (B14025) phosphate/calcium (IP3/Ca2+) signaling pathway .[4] This is a canonical pathway for many GPCRs involved in smooth muscle contraction and other cellular processes.
The key steps in this pathway are:
-
Receptor Activation: this compound binds to the MTR on the cell surface.
-
G-Protein Coupling: The activated MTR interacts with a heterotrimeric G-protein of the Gq/11 family.
-
Phospholipase C Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.
-
Second Messenger Production: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Cellular Response: The increase in intracellular Ca2+ concentration, along with the activity of DAG, initiates a cascade of downstream cellular responses, such as smooth muscle contraction in the oviduct.
Role of this compound in Specific Reproductive Behaviors
While research on the behavioral effects of this compound is limited compared to that of arginine vasotocin, some key studies have begun to elucidate its role in specific aspects of amphibian reproduction.
Parental Care
The most detailed behavioral studies of this compound have been conducted in the context of parental care in the biparental poison frog, Ranitomeya imitator. The findings suggest that this compound's role is not a simple promotion of care behaviors.
| Species | Sex | Behavior Assessed | Treatment | Dosage | Outcome | Statistical Significance |
| Ranitomeya imitator | Male & Female | Intense Egg Care (e.g., clutch cleaning, rotation) | This compound (MT) | 1 µg/g body weight | No significant effect | p > 0.05 |
| Ranitomeya imitator | Male & Female | General Egg Care (e.g., proximity to clutch) | This compound (MT) | 1 µg/g body weight | No significant effect | p > 0.05 |
| Ranitomeya imitator | Male | Tadpole Transport Success | This compound (MT) | 1 µg/g body weight | Reduced likelihood of transport | p < 0.05 |
| Ranitomeya imitator | Male & Female | Intense Egg Care | MT Antagonist | 1 µg/g body weight | No significant effect | p > 0.05 |
| Ranitomeya imitator | Male & Female | General Egg Care | MT Antagonist | 1 µg/g body weight | No significant effect | p > 0.05 |
| Ranitomeya imitator | Male | Tadpole Transport Success | MT Antagonist | 1 µg/g body weight | No significant effect | p > 0.05 |
| Table 2: Effects of this compound and its Antagonist on Parental Care Behaviors in the Poison Frog, Ranitomeya imitator. [5][6] |
These results indicate that while this compound may not be a primary driver of egg-caring behaviors, it can have an inhibitory effect on subsequent parental duties such as tadpole transport in males.[5][6]
Amplexus, Courtship, and Phonotaxis
There is a significant lack of direct, quantitative evidence for the role of this compound in appetitive reproductive behaviors such as amplexus (the mating embrace), courtship displays, and phonotaxis (movement towards a mate's call). The vast majority of research on the neuroendocrine control of these behaviors in amphibians has focused on arginine vasotocin (AVT). For example, AVT has been shown to induce amplectic clasping in newts and modulate calling behavior in frogs.[1][7] While the this compound receptor is present in the brain, its specific function in these contexts remains largely unexplored.[4] Future research should prioritize investigating the effects of this compound administration on these crucial early stages of reproduction.
Oviposition (Egg-Laying)
This compound, like its mammalian homolog oxytocin, is known to have contractile effects on the smooth muscle of the reproductive tract. While direct behavioral studies on oviposition are scarce, there is physiological evidence suggesting a role for this compound in the physical process of egg-laying. In vitro studies on the oviduct of the frog, Rana esculenta, have shown that this compound induces dose-dependent contractions. This suggests that this compound released from the neurohypophysis likely plays a role in the expulsion of eggs during oviposition.
| Species | Tissue | Treatment | Concentration Range | Effect |
| Rana esculenta | Oviduct (in vitro) | This compound | 10⁻⁹ to 10⁻⁶ M | Increased frequency and amplitude of contractions |
| Table 3: In Vitro Effects of this compound on Amphibian Oviduct Contraction. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a template for future research in this area.
Hormone Administration for Behavioral Studies
This protocol is based on the methodology used by Schulte and Summers (2017) for studying parental care in Ranitomeya imitator.[5]
Objective: To assess the behavioral effects of exogenous this compound and its antagonist.
Materials:
-
This compound (Bachem or equivalent)
-
This compound/Oxytocin antagonist (e.g., d(CH2)5[Tyr(Me)2,Thr4]OVT; Bachem)
-
Amphibian Ringer's solution (as vehicle)
-
Hamilton syringes (or equivalent) for precise volume injection
-
Anesthetizing agent (e.g., MS-222)
-
Terraria for behavioral observation with video recording equipment
Procedure:
-
Hormone Preparation: Dissolve this compound and the antagonist in amphibian Ringer's solution to achieve the desired concentration (e.g., 1 µg/µl). Prepare a vehicle-only control solution (Ringer's solution).
-
Animal Preparation: House animals in appropriate conditions. Weigh each individual immediately before injection to calculate the precise dosage (e.g., 1 µg/g body weight).
-
Anesthesia (Optional but Recommended): Lightly anesthetize the animal by immersion in a buffered MS-222 solution to minimize stress and ensure accurate injection.
-
Injection: Administer the prepared hormone solution or vehicle via intraperitoneal (IP) injection using a Hamilton syringe. The injection volume should be kept low (e.g., 1 µl/g body weight) to avoid physiological stress.
-
Behavioral Observation: Place the animal back into its home terrarium and record its behavior for a predetermined period (e.g., 2-4 hours). Video recording allows for later, unbiased scoring of behaviors.
-
Data Analysis: Score the videos for specific, pre-defined behaviors (e.g., frequency and duration of clutch attendance, latency to transport tadpoles). Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare behavioral responses across treatment groups.
This compound Receptor Characterization
This protocol is a generalized summary based on the methods of Hausmann et al. (1996) for cloning and functional characterization of the MTR.[4]
Objective: To characterize the binding properties and signaling pathway of the amphibian this compound receptor.
Part A: Receptor Cloning and Expression
-
RNA Extraction: Extract total RNA from the target tissue (e.g., urinary bladder, brain) of the amphibian species of interest.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Use degenerate primers based on conserved regions of known oxytocin/vasopressin receptors to amplify a fragment of the MTR cDNA.
-
Cloning and Sequencing: Clone the amplified PCR product into a suitable vector and sequence it to obtain the full-length receptor cDNA.
-
In Vitro Expression: Subclone the MTR cDNA into an expression vector suitable for mammalian cells (e.g., pcDNA3.1) and transfect into a cell line (e.g., COSM6 or HEK293) for functional assays.
Part B: Ligand Binding Assay
-
Membrane Preparation: Prepare membrane fractions from the transfected cells expressing the MTR.
-
Radioligand Binding: Incubate the membrane preparations with a radiolabeled ligand (e.g., ¹²⁵I-labeled OT antagonist) in the presence of increasing concentrations of unlabeled competitor ligands (MT, AVT, OT, etc.).
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using a gamma counter.
-
Data Analysis: Analyze the competition binding data using non-linear regression to determine the inhibition constants (Ki) for each ligand, which reflect their binding affinities.
Part C: Signal Transduction Assay (Calcium Imaging)
-
Cell Loading: Load the MTR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Stimulate the cells with this compound at various concentrations.
-
Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorometer or fluorescence microscope.
-
Data Analysis: Plot the dose-response curve of this compound-induced calcium mobilization to determine the EC50 (half-maximal effective concentration).
Conclusions and Future Directions
The current body of research indicates that this compound plays a multifaceted and sometimes counterintuitive role in amphibian reproduction. While its function in stimulating oviduct contractions is consistent with the role of oxytocin in other vertebrates, its influence on complex behaviors like parental care is not one of simple facilitation and can even be inhibitory.
-
Does this compound play a role in female receptivity and mate choice?
-
How does this compound interact with other hormones, such as steroids and AVT, to modulate behavior?
-
Do the effects of this compound on reproductive behavior vary with ecological factors, such as mating system and degree of parental care?
-
What are the specific downstream targets of the MTR-mediated IP3/Ca2+ signaling pathway in different brain regions?
Answering these questions will not only provide a more complete understanding of the neuroendocrine control of amphibian reproduction but also offer valuable insights into the evolution of social behavior and the function of nonapeptide systems across vertebrates. For professionals in drug development, a deeper understanding of the this compound system in a non-mammalian model could provide novel perspectives on the specificity and potential off-target effects of drugs designed to modulate oxytocin and vasopressin receptors.
References
- 1. Arginine Vasotocin, the Social Neuropeptide of Amphibians and Reptiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphibian reproductive technologies: approaches and welfare considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasotocin and this compound in the brains of amphibians: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Searching for hormonal facilitators: Are vasotocin and this compound involved in parental care behaviors in poison frogs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arginine vasotocin induces sexual behavior of newts by acting on cells in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesotocin vs. Oxytocin in Social Bonding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of mesotocin and oxytocin (B344502), two structurally similar nonapeptides that play crucial roles in the regulation of social behavior across vertebrates. While oxytocin's role in mammalian social bonding is extensively studied, the function of its avian homolog, this compound, is an active area of research with findings that both parallel and diverge from the mammalian model. This document consolidates current knowledge on their receptor binding affinities, signaling pathways, and the experimental methodologies used to investigate their effects on social bonding. Quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed to facilitate methodological replication. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, conceptual overviews. This guide is intended to serve as a comprehensive resource for researchers and professionals in neuroscience, pharmacology, and drug development who are investigating the neurobiology of social behavior and the therapeutic potential of targeting these nonapeptide systems.
Introduction
The nonapeptides oxytocin and its non-mammalian vertebrate homolog this compound are pivotal in modulating a wide array of social behaviors, including parental care, pair bonding, and group cohesion. Oxytocin, often referred to as the "love hormone," has been extensively implicated in the formation and maintenance of social bonds in mammals.[1] this compound, which differs from oxytocin by a single amino acid at position 8 (isoleucine instead of leucine), is the primary oxytocic peptide in birds, reptiles, and amphibians.[2] While it is considered a functional homolog of oxytocin, emerging research in avian species suggests that its role in social bonding may not be a direct evolutionary parallel to that of oxytocin in mammals.[1][3] Understanding the similarities and differences in the mechanisms of action of these two peptides is crucial for a comprehensive understanding of the evolution and neurobiology of sociality.
This guide provides a detailed technical comparison of this compound and oxytocin, focusing on their interaction with their respective receptors, the downstream signaling cascades they initiate, and the experimental approaches used to elucidate their functions in social bonding.
Quantitative Data on Receptor Binding Affinities
The affinity of this compound and oxytocin for their cognate receptors, as well as their cross-reactivity with vasotocin/vasopressin receptors, is a critical determinant of their physiological effects. The following tables summarize available quantitative data from radioligand binding assays. It is important to note that direct comparative studies across different species, particularly a head-to-head comparison in an avian model, are limited. The data presented here are compiled from studies on different species and should be interpreted with this in mind.
Table 1: this compound Receptor Binding Affinities in Avian and Amphibian Species
| Ligand | Receptor | Species | Tissue | K_d / K_i (nM) | Reference |
| [¹²⁵I]this compound | This compound Receptor (High Affinity) | Hen (Gallus gallus) | Kidney Plasma Membranes | 0.08 ± 0.01 (K_d) | [4] |
| [¹²⁵I]this compound | This compound Receptor (Low Affinity) | Hen (Gallus gallus) | Kidney Plasma Membranes | 0.87 ± 0.08 (K_d) | [4] |
| This compound | This compound Receptor | Toad (Bufo marinus) | Bladder (expressed in COSM6 cells) | This compound > Vasotocin = Oxytocin > Vasopressin | [5] |
Table 2: Oxytocin Receptor Binding Affinities in Mammalian Species
| Ligand | Receptor | Species | Tissue/Cell Line | K_i (nM) | Reference |
| Oxytocin | Oxytocin Receptor | Syrian Hamster (Mesocricetus auratus) | Brain | 4.28 | [5][6][7][8] |
| Arginine Vasopressin | Oxytocin Receptor | Syrian Hamster (Mesocricetus auratus) | Brain | 36.1 | [5][6][7][8] |
| Oxytocin | Vasopressin V1a Receptor | Syrian Hamster (Mesocricetus auratus) | Brain | 495.2 | [5][6][7][8] |
| Arginine Vasopressin | Vasopressin V1a Receptor | Syrian Hamster (Mesocricetus auratus) | Brain | 4.70 | [5][6][7][8] |
Signaling Pathways
Both oxytocin and this compound receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, they undergo a conformational change that initiates intracellular signaling cascades.
Oxytocin Receptor Signaling
The oxytocin receptor (OTR) is known to couple to multiple G-proteins, primarily G_q/11_ and to a lesser extent, G_i_.
-
G_q/11_ Pathway: Activation of the G_q/11_ pathway by the OTR leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction and neurotransmitter release.[9][10]
-
G_i_ Pathway: The OTR can also couple to inhibitory G-proteins (G_i_), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[11][12]
Figure 1: Oxytocin Receptor Signaling Pathways.
This compound Receptor Signaling
Evidence suggests that the this compound receptor (MTR) also primarily couples to the G_q/11_ signaling pathway. Studies in amphibians have shown that this compound stimulation induces responses consistent with the activation of the inositol phosphate/calcium pathway, which is characteristic of G_q/11_ coupling.[5][13] Whether the MTR also couples to G_i_ proteins in a manner similar to the OTR is an area that requires further investigation.
Figure 2: this compound Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and oxytocin in social bonding.
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the inhibition constant (K_i_) of unlabeled ligands for the oxytocin or this compound receptor.
Materials:
-
Tissue homogenates or cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]Oxytocin or [¹²⁵I]this compound).
-
Unlabeled competitor ligands (Oxytocin, this compound, Vasopressin/Vasotocin, selective antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand (typically at or below its K_d_ value).
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Figure 3: Radioligand Binding Assay Workflow.
Three-Chamber Social Interaction Test
This behavioral assay is widely used to assess social affiliation and preference for social novelty in rodents and can be adapted for other species.
Apparatus:
-
A rectangular, three-chambered box with openings between the chambers.
-
Two identical small, transparent containers with perforated walls (e.g., wire cages), one for a "stranger" animal and one for a novel object or a second stranger.
Procedure:
-
Habituation: The subject animal is placed in the center chamber and allowed to freely explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Test: An unfamiliar "stranger" animal is placed in one of the side containers, and a novel, inanimate object is placed in the other. The subject animal is returned to the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes). Time spent in each chamber and time spent sniffing each container are recorded. Increased time spent in the chamber with the stranger animal and increased sniffing time are interpreted as sociability.
-
Social Novelty Test: The now-familiar stranger animal remains in its container, and a new, unfamiliar stranger is placed in the other container (which previously held the object). The subject animal is again allowed to explore all three chambers. Time spent in each chamber and sniffing each container are recorded. A preference for the novel stranger indicates social novelty recognition.
Figure 4: Three-Chamber Social Interaction Test Workflow.
Comparative Effects on Social Bonding: A Logical Framework
The influence of oxytocin on mammalian social bonding is well-established, promoting behaviors such as partner preference and maternal attachment. In contrast, the role of this compound in avian social bonding is more nuanced. While it influences prosocial behaviors like food sharing, its direct effect on the formation and maintenance of same-sex social bonds is not consistently observed.[1][3][14]
Figure 5: Logical Relationship in Social Bonding.
Conclusion
The comparative study of this compound and oxytocin reveals a fascinating interplay of evolutionary conservation and divergence in the neurochemical regulation of social behavior. While both peptides activate G_q/11_-coupled receptors to initiate intracellular signaling, their ultimate effects on social bonding appear to be context- and species-dependent. Oxytocin's role in promoting strong social attachments in mammals is well-supported, whereas this compound's influence in birds seems more pronounced in the domain of prosociality rather than the direct formation of same-sex social bonds.
This guide highlights the need for further research to fill the existing gaps in our knowledge, particularly in obtaining directly comparable quantitative data on receptor binding affinities and in further elucidating the signaling pathways of the this compound receptor. A deeper understanding of these systems will not only advance our fundamental knowledge of the evolution of social behavior but also open new avenues for the development of novel therapeutic strategies for social deficits in various neuropsychiatric disorders.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. "The Role of this compound on Social Bonding in Pinyon Jays" by Juan Duque, Tanner Rasmussen et al. [digitalcommons.unl.edu]
- 3. [PDF] Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in Syrian hamster brains | Semantic Scholar [semanticscholar.org]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mesotocin Receptor: Structure, Function, and Experimental Analysis
For correspondence: [AI Assistant Contact Information]
Abstract
The mesotocin receptor (MTR) is a pivotal member of the oxytocin (B344502)/vasopressin superfamily of G protein-coupled receptors (GPCRs), playing a crucial role in a variety of physiological processes in non-mammalian vertebrates. As the homolog of the mammalian oxytocin receptor, the MTR is integral to reproductive functions, social behaviors, and osmoregulation. This technical guide provides a comprehensive overview of the current understanding of the MTR's structure, function, and signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study of GPCRs and related physiological systems. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding of MTR biology.
Introduction
This compound, the oxytocin-like peptide in most non-mammalian tetrapods including amphibians, reptiles, and birds, exerts its physiological effects through binding to the this compound receptor.[1][2] The MTR is a class A GPCR characterized by seven transmembrane domains.[2][3] Its activation initiates intracellular signaling cascades that mediate a wide range of biological responses, from smooth muscle contraction to complex social behaviors.[4][5] Understanding the molecular pharmacology of the MTR is crucial for elucidating the evolution of neurohypophysial hormone systems and for developing selective ligands that can probe its physiological roles.
This compound Receptor Structure
The this compound receptor is a polypeptide that, in the toad Bufo marinus, consists of 389 amino acids.[2] It shares significant sequence homology with the teleost fish isotocin (B1583897) receptor and mammalian oxytocin receptors.[2] Notably, mutations in the extracellular loops, which are implicated in ligand binding, differentiate it from its mammalian counterparts.[2] The structural similarity extends to the broader family of vasopressin and oxytocin receptors, which all share the characteristic seven-transmembrane helical structure.
Ligand Binding and Receptor Pharmacology
The MTR exhibits a distinct pharmacological profile, with a high affinity for its endogenous ligand, this compound. The relative binding affinities of various nonapeptides to the MTR have been characterized in several species.
Quantitative Ligand Binding Data
The following tables summarize the binding affinities (Kd and Ki) and receptor densities (Bmax) of various ligands for the this compound receptor in different species.
Table 1: Radioligand Binding Affinity (Kd) and Receptor Density (Bmax) for this compound Receptors
| Species | Tissue/Cell Line | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference(s) |
| Hen (Gallus gallus domesticus) | Kidney (High Affinity Site) | [125I]this compound | 0.08 ± 0.01 | 42 ± 4 | [6] |
| Hen (Gallus gallus domesticus) | Kidney (Low Affinity Site) | [125I]this compound | 0.87 ± 0.08 | 129 ± 6 | [6] |
| Tammar Wallaby (Macropus eugenii) | Myometrium | [3H]Oxytocin | - | 708 ± 199 (early gestation) to 2483 ± 575 (late gestation) | [7] |
| Tammar Wallaby (Macropus eugenii) | Mammary Gland | [3H]Oxytocin | - | 588 ± 38 (early lactation) to 224 ± 55 (late lactation) | [7] |
Table 2: Competitive Ligand Binding Affinities (Ki or Relative Order) for this compound Receptors
| Species | Tissue/Cell Line | Ligand Order of Affinity | Reference(s) |
| Toad (Bufo marinus) | COSM6 cells expressing MTR | This compound > Vasotocin = Oxytocin > Vasopressin > Hydrin 1, Isotocin, Hydrin 2 | [2] |
| Tammar Wallaby (Macropus eugenii) | Prostate | OTA > OT = MT > Arginine Vasopressin (AVP) antagonist > AVP | [4] |
Signal Transduction Pathways
The this compound receptor primarily couples to Gq/G11 proteins, leading to the activation of the phospholipase C (PLC) signaling cascade. However, evidence from the closely related oxytocin receptor suggests the potential for coupling to other G protein subtypes, such as Gi/Go.[8]
Gq/G11 Signaling Pathway
Upon agonist binding, the MTR undergoes a conformational change that activates the heterotrimeric G protein Gq/G11. The activated Gαq/11 subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to a variety of cellular responses, including smooth muscle contraction and neurotransmitter release.[2]
References
- 1. The promiscuity of the oxytocin–vasopressin systems and their involvement in autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two naturally occurring mutations in the type 1 melanin-concentrating hormone receptor abolish agonist-induced signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound receptors during pregnancy, parturition and lactation in the tammar wallaby - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
An In-depth Technical Guide to the Signal Transduction Pathways of the Mesotocin Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mesotocin receptor (MTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes in non-mammalian vertebrates, analogous to the oxytocin (B344502) receptor (OTR) in mammals. This compound, the avian and reptilian homolog of oxytocin, is the primary endogenous ligand for the MTR.[1] Understanding the intricate signal transduction pathways initiated by MTR activation is fundamental for elucidating its physiological functions and for the development of novel therapeutic agents targeting this system. This guide provides a comprehensive overview of the core signaling cascades of the MTR, supported by quantitative data and detailed experimental methodologies.
Core Signaling Pathways
The MTR, like its mammalian counterpart the OTR, is known to couple to multiple intracellular signaling pathways, leading to diverse cellular responses. The primary and most well-characterized pathway involves the activation of Gq/11 proteins, leading to an increase in intracellular calcium. Additionally, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and β-arrestin-mediated signaling.
Gq/11 - Phospholipase C - Calcium Mobilization Pathway
The canonical signaling pathway for the this compound receptor involves its coupling to the Gq/11 family of heterotrimeric G-proteins.[2] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq/11 subunit then stimulates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][5] This rapid increase in intracellular calcium concentration is a key event that mediates many of the physiological effects of this compound, such as smooth muscle contraction.[6]
MAPK/ERK Signaling Pathway
Activation of the MTR can also lead to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[7][8] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and gene expression. The activation of ERK by GPCRs like the MTR can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.
In the G-protein-dependent pathway, intermediates from the Gq/11 pathway, such as DAG and increased intracellular calcium, can activate Protein Kinase C (PKC). PKC, in turn, can initiate a phosphorylation cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2.[7][8] Activated ERK can then translocate to the nucleus to regulate transcription factors.
β-Arrestin-Mediated Signaling and Desensitization
Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the MTR.[9][10] This interaction has two major consequences:
-
Desensitization: β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, leading to a termination of G-protein-mediated signaling. This process, known as homologous desensitization, is a critical feedback mechanism to prevent overstimulation of the cell.[9][11]
-
β-Arrestin-Dependent Signaling: Beyond its role in desensitization, β-arrestin can act as a scaffold protein, recruiting various signaling molecules to the receptor complex. This can initiate a second wave of signaling, independent of G-proteins.[10][12] For instance, β-arrestin can scaffold components of the MAPK/ERK pathway, leading to a sustained activation of ERK that is spatially and temporally distinct from the G-protein-mediated activation.[10]
Following β-arrestin binding, the receptor-arrestin complex is often targeted for internalization into endosomes, which can serve as signaling platforms for β-arrestin-mediated pathways or lead to receptor degradation or recycling back to the plasma membrane.[9][13]
Modulation of cAMP Levels
While the primary coupling of MTR is to Gq/11, some studies on the homologous OTR suggest potential coupling to other G-proteins, such as Gi, which would inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[14] Conversely, cross-talk between Gq/11-activated pathways and adenylyl cyclase could potentially lead to an increase in cAMP under certain cellular contexts. Further investigation is required to fully elucidate the role of MTR in modulating cAMP levels.
Quantitative Data
The following tables summarize key quantitative data related to this compound receptor binding and signaling. It is important to note that much of the available quantitative data comes from studies on the highly homologous oxytocin receptor, and direct quantitative analysis of MTR signaling is an active area of research.
Table 1: this compound Receptor Binding Affinities
| Tissue/Cell Line | Ligand | Parameter | Value | Reference |
| Hen Kidney Plasma Membranes | [125I]this compound | Kd (High Affinity) | 0.08 ± 0.01 nM | [15] |
| Kd (Low Affinity) | 0.87 ± 0.08 nM | [15] | ||
| Bmax (High Affinity) | 42 ± 4 fmol/mg protein | [15] | ||
| Bmax (Low Affinity) | 129 ± 6 fmol/mg protein | [15] | ||
| Tammar Wallaby Myometrium | [3H]Oxytocin | Bmax (late gestation) | 2483 ± 575 fmol/mg protein | [16] |
Table 2: Ligand Binding Affinities at Oxytocin Receptors (OTR) - a proxy for MTR
| Receptor | Ligand | Parameter | Value (nM) | Reference |
| Hamster Brain OTR | Oxytocin | Ki | 4.28 | [17][18] |
| Arginine Vasopressin | Ki | 36.1 | [17][18] | |
| Manning Compound | Ki | 213.8 | [17][18] |
Table 3: Functional Potency (EC50) for OTR-Mediated Signaling
| Assay | Cell Line | Agonist | EC50 (nM) | Reference |
| cAMP Accumulation | Rat IMCD Cells | Oxytocin | 16 | [19] |
| IP1 Accumulation | HEK293FT | Arginine Vasopressin | ~151 | [20] |
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted for the determination of MTR binding affinity (Kd) and receptor density (Bmax).
Materials:
-
Membrane preparations from cells or tissues expressing MTR.
-
Radiolabeled this compound (e.g., [125I]-mesotocin).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitor binding.
-
Total Binding: Add a fixed concentration of radiolabeled this compound to the wells.
-
Non-Specific Binding: Add the same concentration of radiolabeled this compound plus a high concentration of unlabeled this compound (e.g., 1 µM).
-
Competitor Binding: Add a fixed concentration of radiolabeled this compound and varying concentrations of the unlabeled competitor ligand.
-
Reaction Initiation: Add the membrane preparation (20-50 µg of protein) to each well.
-
Incubation: Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. For saturation binding, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent dye.
Materials:
-
Cells expressing MTR cultured on glass-bottom dishes or 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed cells at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Measurement: Place the cells on the fluorescence imaging system.
-
Baseline Recording: Record the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Stimulation: Add this compound at the desired concentration and continue recording the fluorescence signal.
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F0). Plot the change in fluorescence over time to visualize the calcium transient. Dose-response curves can be generated by stimulating with different concentrations of this compound to determine the EC50.
Western Blot for ERK Phosphorylation
This protocol outlines the detection of phosphorylated ERK (p-ERK) as a measure of MAPK pathway activation.
Materials:
-
Cells expressing MTR.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency, then serum-starve for 4-12 hours.
-
Stimulate cells with this compound for various time points or with different concentrations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-ERK as a ratio to total ERK.
Conclusion
The this compound receptor utilizes a complex and interconnected network of signaling pathways to exert its diverse physiological effects. The primary Gq/11-PLC-calcium pathway is fundamental to many of its acute actions, while the MAPK/ERK and β-arrestin pathways likely contribute to longer-term cellular responses and regulatory feedback. This guide provides a foundational understanding of these core pathways, supported by available quantitative data and detailed experimental protocols, to aid researchers in the continued exploration of MTR signaling and its potential as a therapeutic target. Further research is needed to fully delineate the quantitative aspects of MTR signaling and the precise interplay between its various downstream effectors.
References
- 1. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Reactome | IP3 binds to the IP3 receptor, opening the endoplasmic reticulum Ca2+ channel [reactome.org]
- 6. Non-genomic effect of steroids on oxytocin-stimulated intracellular mobilization of calcium and on prostaglandin F2alpha and E2 secretion from bovine endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of Oxytocin Receptor/Erk/MAPK Signaling in the mPFC in Early Life Stress-Induced Autistic-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-arrestin-mediated receptor trafficking and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of β-arrestins in G protein-coupled receptor heterologous desensitization: A brief story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct conformations of GPCR-β-arrestin complexes mediate desensitization, signaling, and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The MAP kinase ERK5/MAPK7 is a downstream effector of oxytocin signaling in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound receptors during pregnancy, parturition and lactation in the tammar wallaby - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - pEC50 values and fold change in EC50 for AVP-induced cAMP and IP1 accumulation. - Public Library of Science - Figshare [plos.figshare.com]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Underpinnings of Mesotocin and its Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesotocin (MT) is a nonapeptide hormone that represents the avian, reptilian, and amphibian ortholog of the mammalian hormone oxytocin (B344502) (OT).[1][2][3][4] It plays a crucial role in a variety of physiological processes, including reproduction, social behavior, and osmoregulation.[1][2][5] The biological effects of MT are mediated by its interaction with a specific G-protein coupled receptor, the this compound receptor (MT-R). Understanding the genetic basis of both the ligand and its receptor is paramount for elucidating their functions and for the development of novel therapeutic agents targeting this system. This technical guide provides an in-depth overview of the core genetic and molecular features of the this compound-Mesotocin receptor axis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The this compound Gene and Peptide
This compound is structurally similar to oxytocin, differing by a single amino acid at position 8, where isoleucine replaces leucine.[4] The gene encoding this compound, like the oxytocin gene in mammals, is located in the hypothalamus and is expressed in magnocellular neurons of the supraoptic and paraventricular nuclei.[2][6] Gene expression studies in avian species like the chicken and zebra finch have confirmed the presence of MT mRNA in these hypothalamic regions.[3][7]
The this compound Receptor (MT-R)
Gene Structure and Homology
The this compound receptor (MT-R) is a member of the Class A G-protein coupled receptor (GPCR) superfamily, specifically the oxytocin/vasopressin receptor family.[1] The gene encoding the MT-R has been cloned and characterized in several non-mammalian species. For instance, in the tammar wallaby (Macropus eugenii), a partial cDNA sequence of the MT-R showed high homology (74-77%) to eutherian oxytocin receptors.[8] Similarly, the cloned MT-R from the toad Bufo marinus encodes a polypeptide of 389 amino acids and displays the greatest similarity to the teleost fish isotocin (B1583897) receptor and mammalian oxytocin receptors.[1] The mouse oxytocin receptor gene, for comparison, contains 4 exons and 3 introns, with the coding sequence primarily located on exons 3 and 4.[9] It is believed that the genes for oxytocin/mesotocin and vasopressin/vasotocin (B1584283) receptors arose from gene duplication events.[2][10]
Tissue Distribution and Expression
Expression of the MT-R gene has been identified in a variety of tissues, reflecting the pleiotropic roles of this compound. In the toad Bufo marinus, MT-R mRNA has been detected in the urinary bladder, kidney, muscle, and brain.[1] In the tammar wallaby, MT-R mRNA is present in the prostate gland and epididymis, particularly in the smooth muscle layers, suggesting a role in ejaculation.[8] Studies in the hen have demonstrated the presence of MT receptors in the kidney and the uterus of the oviduct.[11][12] Furthermore, in the pregnant tammar wallaby, MT-R gene expression and receptor concentrations increase significantly in the gravid myometrium towards the end of gestation.[13][14]
Quantitative Data
Receptor Binding Affinities
Radioligand binding assays have been instrumental in characterizing the pharmacological profile of the MT-R. These studies typically use a radiolabeled ligand (e.g., [³H]oxytocin or [¹²⁵I]-labeled antagonists) to determine the binding affinity (Kd) or inhibition constant (Ki) of various competing ligands.
| Species | Tissue/Cell Line | Radioligand | Ligand | Affinity (Kd/Ki) | Reference |
| Bufo marinus (Toad) | COSM6 cells expressing MTR | Not Specified | This compound | Highest Affinity | [1] |
| Vasotocin | = Oxytocin | [1] | |||
| Vasopressin | > Hydrin 1, Isotocin, Hydrin 2 | [1] | |||
| Macropus eugenii (Tammar Wallaby) | Prostate Gland | ¹²⁵I-OTA | OTA (antagonist) | Highest Affinity | [8] |
| Oxytocin | = this compound | [8] | |||
| AVP antagonist | > Arginine Vasopressin | [8] | |||
| Hen | Kidney Plasma Membranes | ¹²⁵I-MT | This compound | High Affinity Site: 0.08 ± 0.01 nM | [11] |
| Low Affinity Site: 0.87 ± 0.08 nM | [11] | ||||
| Taricha granulosa (Newt) | Cells expressing tMTR | [³H]Oxytocin | This compound | Highest Affinity | [15] |
| Oxytocin | ≈ Vasotocin | [15] | |||
| Vasopressin | > Isotocin | [15] |
Receptor Concentrations (Bmax)
The maximum binding capacity (Bmax) provides a measure of the receptor density in a given tissue.
| Species | Tissue | Bmax (fmol/mg protein) | Condition | Reference |
| Hen | Kidney | High Affinity Site: 42 ± 4 | - | [11] |
| Low Affinity Site: 129 ± 6 | - | [11] | ||
| Macropus eugenii (Tammar Wallaby) | Myometrium | 708 ± 199 | Early/Mid Gestation | [14] |
| 1921 ± 552 | Day 23 of Gestation | [14] | ||
| 2483 ± 575 | Days 25-26 of Gestation | [14] | ||
| Lactating Mammary Gland | 588 ± 38 | Early Lactation | [14] | |
| 224 ± 55 | Late Lactation | [14] |
This compound Receptor Signaling
Upon binding of this compound, the MT-R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway for the MT-R involves its coupling to Gαq/11 proteins.[16] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is a key downstream event mediating many of the physiological effects of this compound.[1]
References
- 1. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biologia.bio.br [biologia.bio.br]
- 3. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C43H66N12O12S2 | CID 92135813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Embryonal development of arginine vasotocin/mesotocin gene expression in the chicken brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and expression of the mouse oxytocin receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Evolution of Oxytocin and Vasotocin Receptor Genes in Jawed Vertebrates: A Clear Case for Gene Duplications Through Ancestral Whole-Genome Duplications [frontiersin.org]
- 11. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound increases the sensitivity of the hen oviduct uterus to arginine vasotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rep.bioscientifica.com [rep.bioscientifica.com]
- 14. This compound receptors during pregnancy, parturition and lactation in the tammar wallaby - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and characterization of this compound and V1a-like vasotocin receptors in a urodele amphibian, Taricha granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Mesotocin's Role in the Neuroendocrine System: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Mesotocin (MT) is a nonapeptide hormone that is the avian, reptilian, and amphibian homolog of the mammalian hormone oxytocin (B344502). It plays a crucial role in regulating a variety of physiological and behavioral processes through its interaction with the neuroendocrine system. Structurally similar to oxytocin, with a single amino acid substitution at position 8 (isoleucine for leucine), this compound's functions are diverse, encompassing roles in social bonding, reproductive behavior, and osmoregulation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's function, with a focus on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to its study.
This compound Receptor and Signaling Pathway
The physiological effects of this compound are mediated by the this compound receptor (MTR), a class A G-protein coupled receptor (GPCR).[4] The MTR shares significant sequence homology with the mammalian oxytocin receptor.[4] Upon this compound binding, the MTR primarily couples to Gαq/11 G-proteins, initiating a well-characterized intracellular signaling cascade.[4]
Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8][9] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores.[5][6][7] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response.[6][7]
Quantitative Data on this compound-Receptor Interactions
The affinity of this compound and its analogs for the this compound receptor has been quantified in various species and tissues using radioligand binding assays. This data is crucial for understanding the pharmacological profile of the receptor and for the development of selective ligands.
| Species/Tissue | Ligand | Receptor Type | Binding Affinity (Kd/Ki) | Maximum Binding Capacity (Bmax) | Reference |
| Bufo marinus (Toad) Urinary Bladder | This compound | MTR | - | - | [4] |
| Vasotocin | MTR | - | - | [4] | |
| Oxytocin | MTR | - | - | [4] | |
| Gallus gallus (Hen) Kidney | [¹²⁵I]this compound | MTR (High Affinity) | 0.08 ± 0.01 nM | 42 ± 4 fmol/mg protein | [10] |
| [¹²⁵I]this compound | MTR (Low Affinity) | 0.87 ± 0.08 nM | 129 ± 6 fmol/mg protein | [10] | |
| Gallus gallus (Hen) Kidney (Cortical) | [¹²⁵I]this compound | MTR | 0.072 nM | 45 fmol/mg protein | [11] |
| Gallus gallus (Hen) Kidney (Medullary) | [¹²⁵I]this compound | MTR | 0.69 nM | 120 fmol/mg protein | [11] |
| Macropus eugenii (Tammar Wallaby) Prostate | [¹²⁵I]OTA | MTR | High Affinity | - | [12] |
Experimental Protocols
Radioligand Binding Assay for this compound Receptor
This protocol is a generalized procedure for determining the binding characteristics of ligands to the this compound receptor in tissue homogenates.
a. Membrane Preparation:
-
Homogenize dissected tissue (e.g., hen kidney) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
b. Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation (20-50 µg protein), radiolabeled this compound (e.g., [¹²⁵I]this compound) at various concentrations, and assay buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled this compound, and a high concentration of unlabeled this compound (e.g., 1 µM).
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a suitable buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Immunohistochemistry for this compound Localization
This protocol outlines the general steps for localizing this compound-immunoreactive neurons and fibers in the brain.
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde in PBS).
-
Dissect the brain and post-fix in the same fixative for 24 hours at 4°C.
-
Cryoprotect the brain by incubating in a series of sucrose (B13894) solutions (e.g., 10%, 20%, 30%) until it sinks.
-
Freeze the brain and section using a cryostat.
-
-
Immunostaining:
-
Wash sections in PBS to remove the cryoprotectant.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer incubation at 80°C).
-
Block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody against this compound diluted in blocking solution overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash sections in PBS.
-
Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Behavioral Studies: Intranasal Administration of this compound
Intranasal administration is a non-invasive method to deliver neuropeptides to the central nervous system, bypassing the blood-brain barrier.
-
Animal Preparation:
-
Habituate the animals (e.g., pinyon jays) to handling and the experimental setup.[13]
-
-
Drug Preparation:
-
Dissolve this compound in a sterile saline solution to the desired concentration. Common dosages in avian studies range from low (e.g., 15 µg) to high (e.g., 30 µg) doses.[14]
-
-
Administration:
-
Gently restrain the bird.
-
Using a micropipette or a needleless syringe, deliver a small volume of the this compound solution (e.g., 120 µL) into the nares, alternating between nostrils.[13]
-
-
Behavioral Testing:
-
Place the animal in the testing arena a set time after administration (e.g., 30 minutes) to allow for peptide uptake.[14]
-
Record and score behaviors of interest (e.g., social proximity, aggressive encounters, vocalizations) for a defined period.
-
Conclusion
This compound is a key neuropeptide in non-mammalian vertebrates, with a conserved role in the regulation of social and reproductive behaviors, analogous to oxytocin in mammals. Its actions are primarily mediated through the Gαq/11-PLC-IP3/DAG signaling pathway, leading to increases in intracellular calcium. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the multifaceted roles of the mesotocinergic system. Future research will likely focus on elucidating the specific neural circuits and downstream targets of this compound action, as well as exploring its therapeutic potential.
References
- 1. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound influences pinyon jay prosociality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IP3 and PLC [worms.zoology.wisc.edu]
- 6. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactome | DAG and IP3 signaling [reactome.org]
- 10. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. hoelzel-biotech.com [hoelzel-biotech.com]
Distribution of Mesotocin Neurons in the Vertebrate Brain: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mesotocin (MT), the non-mammalian homolog of oxytocin (B344502), is a neuropeptide that plays a crucial role in regulating a variety of social and reproductive behaviors across vertebrates. A comprehensive understanding of the neuroanatomical distribution of mesotocinergic neurons is fundamental for elucidating the neural circuits underlying these behaviors and for the development of novel therapeutic agents targeting this system. This technical guide provides a detailed overview of the distribution of this compound neurons in the brains of major vertebrate classes, with a focus on quantitative data, detailed experimental protocols for their identification, and visualization of associated signaling pathways and experimental workflows.
Distribution of this compound Neurons
The distribution of this compound-immunoreactive (MT-ir) cell bodies (perikarya) and fibers is primarily concentrated within specific nuclei of the hypothalamus and preoptic area across various vertebrate species. However, extra-hypothalamic populations and projection patterns exist, suggesting diverse functional roles.
Quantitative Distribution of this compound-Immunoreactive (MT-ir) Neurons
The following tables summarize the currently available quantitative data on the distribution of MT-ir neurons in different vertebrate classes. It is important to note that quantification methods and the specificity of antibodies used can vary between studies, warranting careful interpretation when comparing data.
| Vertebrate Class | Species | Brain Region | Number/Density of MT-ir Neurons | Reference |
| Aves | Native Thai Hen (Gallus domesticus) | Nucleus supraopticus, pars ventralis (SOv) | Remained high during incubating stage, lower than POM and PVN. Decreased with nest deprivation. | [1] |
| Native Thai Hen (Gallus domesticus) | Nucleus preopticus medialis (POM) | Remained high during incubating stage. Decreased with nest deprivation. | [1] | |
| Native Thai Hen (Gallus domesticus) | Nucleus paraventricularis magnocellularis (PVN) | Remained high during incubating stage. Decreased with nest deprivation. | [1] | |
| Turkey (Meleagris gallopavo) | Nucleus paraventricularis magnocellularis (PVN) | Higher in late-stage incubating hens compared to layers. | [2] | |
| Turkey (Meleagris gallopavo) | Nucleus supraopticus, pars ventralis (SOv) | Higher in late-stage incubating hens compared to layers. | [2] | |
| Reptilia | Brown Anole (Anolis sagrei) | Paraventricular Nucleus (PVN) - Parvocellular | Positive correlation between courtship frequency and Fos colocalization. | [3] |
| Brown Anole (Anolis sagrei) | Paraventricular Nucleus (PVN) - Magnocellular | Trends towards positive relationships with courtship. | [3] | |
| Brown Anole (Anolis sagrei) | Supraoptic Nucleus (SON) - Magnocellular | Trends towards positive relationships with courtship. | [3] |
Qualitative Distribution of this compound-Immunoreactive (MT-ir) Neurons and Fibers
| Vertebrate Class | Species | Location of MT-ir Cell Bodies | Location of MT-ir Fibers | Reference |
| Aves | Zebra Finch (Taeniopygia guttata), Canary (Serinus canaria) | Paraventricular nucleus (PVN), preoptic area (POA), supraoptic nucleus (SON), medial bed nucleus of the stria terminalis (BNSTm), scattered in mesopallium. | PVN, ventral medial hypothalamus (VMH), periaqueductal gray (PAG), intercollicular nucleus (ICo), ventral tegmental area (VTA), punctate fibers in HVC, lateral septum (LS). | [4] |
| Native Thai Chicken (Gallus domesticus) | Nucleus supraopticus, pars ventralis (SOv), nucleus preopticus medialis (POM), nucleus ventrolateralis thalami (VLT), nucleus paraventricularis magnocellularis (PVN), regio lateralis hypothalami (LHy). | Distributed throughout the brain, extensively in the diencephalon. | ||
| Reptilia | Gekko gecko | Paraventricular and supraoptic nuclei of the hypothalamus. | Throughout the entire brain, though less dense than vasotocinergic innervation. | [5] |
| Snake (Bothrops jararaca) | Supraoptic nucleus (SON), paraventricular nucleus (PVN), recessus infundibular nucleus, ependyma near paraventricular organ. | Lamina terminalis (LT), septum, mesencephalon, rhombencephalon. | [6] | |
| Amphibia | General | Largely restricted to the preoptic area in anamniotes. | Not extensively detailed in the provided search results. | [7] |
Experimental Protocols
Accurate mapping of this compound neurons relies on robust and well-validated experimental techniques. The following sections provide detailed protocols for the most commonly employed methods: immunohistochemistry and in situ hybridization.
Immunohistochemistry (IHC) for this compound
This protocol is a generalized procedure for localizing MT protein in free-floating brain sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific species and antibodies.
2.1.1. Tissue Preparation
-
Perfusion: Deeply anesthetize the animal and perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Sectioning: Section the frozen brain into 30-40 µm thick coronal or sagittal sections using a cryostat or a freezing microtome. Collect sections in a cryoprotectant solution and store at -20°C until use.
2.1.2. Staining Procedure
-
Washing: Wash free-floating sections three times for 10 minutes each in PBS to remove the cryoprotectant.
-
Endogenous Peroxidase Quenching: Incubate sections in 0.5% H₂O₂ in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.[4]
-
Washing: Rinse sections three times for 10 minutes each in PBS containing 0.3% Triton X-100 (PBST).[4]
-
Blocking: Incubate sections in a blocking solution (e.g., 5-10% normal goat serum in PBST) for 1-2 hours at room temperature to minimize non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate sections with the primary antibody against this compound (e.g., rabbit anti-mesotocin) diluted in blocking solution for 24-48 hours at 4°C with gentle agitation.[4]
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in PBST for 1-2 hours at room temperature.[4]
-
Washing: Wash sections three times for 10 minutes each in PBST.
-
Signal Amplification: Incubate sections in an avidin-biotin-peroxidase complex (ABC) solution according to the manufacturer's instructions for 1 hour at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Visualization: Develop the peroxidase reaction using a chromogen solution (e.g., 3,3'-diaminobenzidine (B165653) - DAB) until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
Washing: Stop the reaction by washing the sections extensively in PBS.
-
Mounting, Dehydration, and Coverslipping: Mount the sections onto gelatin-coated slides, air-dry, dehydrate through a graded series of ethanol (B145695), clear in xylene, and coverslip with a permanent mounting medium.
In Situ Hybridization (ISH) for this compound mRNA
This protocol describes a non-radioactive in situ hybridization method for the detection of this compound mRNA in frozen brain sections. Strict RNase-free conditions must be maintained throughout the procedure.
2.2.1. Probe Preparation
-
Template Linearization: Linearize the plasmid DNA containing the this compound cDNA insert using an appropriate restriction enzyme.
-
In Vitro Transcription: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using a commercially available in vitro transcription kit. A sense probe should also be synthesized as a negative control.
-
Probe Purification: Purify the labeled probe using ethanol precipitation or a spin column to remove unincorporated nucleotides.
-
Probe Quantification and Quality Control: Determine the concentration and integrity of the probe using a spectrophotometer and gel electrophoresis.
2.2.2. Tissue Preparation
-
Sectioning: Cut 14-20 µm thick sections from fresh-frozen brains using a cryostat and mount them on RNase-free, coated slides (e.g., SuperFrost Plus).
-
Storage: Store slides at -80°C until use.
2.2.3. Hybridization and Detection
-
Fixation: Thaw slides and fix the tissue sections in 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash slides twice in PBS for 5 minutes each.
-
Acetylation: Acetylate the sections in 0.1 M triethanolamine (B1662121) containing 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific probe binding.
-
Washing: Wash slides in PBS.
-
Dehydration: Dehydrate the sections through a graded series of ethanol and air-dry.
-
Prehybridization: Apply hybridization buffer to the sections and incubate in a humidified chamber at the hybridization temperature (e.g., 55-65°C) for 1-2 hours.
-
Hybridization: Dilute the DIG-labeled probe in hybridization buffer, denature at 80-85°C for 5 minutes, and then apply to the sections. Cover with a coverslip and incubate overnight at the hybridization temperature in a humidified chamber.[8]
-
Post-Hybridization Washes: Perform a series of stringent washes in saline-sodium citrate (B86180) (SSC) buffer at the hybridization temperature to remove unbound probe.
-
Immunological Detection:
-
Block non-specific binding with a blocking solution (e.g., 2% normal sheep serum in MABT buffer).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution overnight at 4°C.
-
Wash extensively in MABT buffer.
-
-
Color Development: Equilibrate the sections in an alkaline phosphatase buffer and then incubate with a substrate solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in the dark until the desired color intensity is reached.
-
Stopping the Reaction: Stop the color reaction by washing the slides in PBS.
-
Counterstaining and Coverslipping: Briefly counterstain with a nuclear stain if desired (e.g., Nuclear Fast Red), dehydrate through ethanol, clear in xylene, and coverslip.
Visualization of Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, like oxytocin, exerts its effects by binding to a specific G-protein coupled receptor (GPCR). Activation of the this compound receptor predominantly couples to the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[8][9][10][11]
This compound Receptor Signaling Cascade.
Experimental Workflow for Mapping this compound Neuronal Circuits
A multi-faceted approach is often required to comprehensively map the distribution and connectivity of this compound neurons. This typically involves a combination of techniques to identify the neurons, trace their projections, and characterize their synaptic partners.
Workflow for Mapping this compound Circuits.
Conclusion
This guide provides a foundational resource for researchers investigating the this compound system in vertebrates. The summarized data on neuronal distribution, coupled with detailed experimental protocols and visual aids for signaling and workflow, aims to facilitate a more standardized and comprehensive approach to studying this critical neuropeptide system. Future research employing a combination of these techniques will be instrumental in further unraveling the complex roles of this compound in the vertebrate brain and in identifying novel targets for therapeutic intervention.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 3. sysy.com [sysy.com]
- 4. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organization of connections between the amygdala, medial prefrontal cortex, and lateral hypothalamus: a single and double retrograde tracing study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining Anterograde Tracing and Immunohistochemistry to Define Neuronal Synaptic Circuits | Springer Nature Experiments [experiments.springernature.com]
- 7. Nonradioactive In Situ Hybridization on Frozen Sections and Whole Mounts | Springer Nature Experiments [experiments.springernature.com]
- 8. Phospholipase C-delta1 and oxytocin receptor signalling: evidence of its role as an effector. | Semantic Scholar [semanticscholar.org]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Comparative Physiology of Mesotocin and Vasotocin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesotocin (MT) and Vasotocin (B1584283) (VT) are nonapeptide hormones that represent the ancestral lineage of the oxytocin (B344502) and vasopressin family of peptides, respectively. Found predominantly in non-mammalian vertebrates, these hormones play pivotal roles in a wide array of physiological processes, including osmoregulation, reproduction, and complex social behaviors. This technical guide provides a comprehensive comparative analysis of the physiology of this compound and Vasotocin, detailing their evolutionary origins, molecular structures, receptor pharmacology, and signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the quantification and localization of these peptides and their receptors, and presents key quantitative data in structured tables for ease of comparison. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
The neurohypophysial hormones this compound (MT) and Vasotocin (VT) are structural and functional homologs of the mammalian peptides oxytocin and vasopressin.[1] Arginine vasotocin (AVT) is considered the ancestral peptide from which the oxytocin-like and vasopressin-like lineages evolved through gene duplication.[2] MT is the oxytocin-like peptide found in amphibians, reptiles, and birds, while VT is the vasopressin-like peptide present in all non-mammalian vertebrate groups.[1] These hormones are synthesized in the hypothalamus and released from the posterior pituitary into the bloodstream, acting on a variety of peripheral and central targets to regulate a diverse range of physiological functions. A thorough understanding of the comparative physiology of MT and VT is crucial for research in evolutionary endocrinology, neurobiology, and for the development of novel therapeutics targeting G-protein coupled receptors (GPCRs).
Evolutionary Origin and Molecular Structure
This compound and Vasotocin are nonapeptides characterized by a six-amino-acid ring formed by a disulfide bond between two cysteine residues at positions 1 and 6, and a three-amino-acid tail. The primary structural difference between them lies in the amino acid at position 8. Vasotocin has a basic amino acid (Arginine), while this compound has a neutral amino acid (Isoleucine).[1]
Table 1: Amino Acid Sequences of this compound, Vasotocin, and Related Peptides
| Peptide | Sequence | Position 8 | Vertebrate Group(s) |
| This compound (MT) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Ile -Gly-NH₂ | Isoleucine | Amphibians, Reptiles, Birds |
| Vasotocin (VT) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg -Gly-NH₂ | Arginine | Non-mammalian vertebrates |
| Oxytocin (OT) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu -Gly-NH₂ | Leucine | Mammals |
| Vasopressin (AVP) | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg -Gly-NH₂ | Arginine | Mammals |
Physiological Functions
Both this compound and Vasotocin are pleiotropic hormones, exerting a wide range of effects on both peripheral tissues and the central nervous system.
Osmoregulation
Vasotocin is a key regulator of water and salt balance in non-mammalian vertebrates. In amphibians and reptiles, VT has a potent antidiuretic effect, increasing water reabsorption in the kidneys and urinary bladder. In birds, VT also plays a crucial role in water conservation. This compound's role in osmoregulation is less pronounced, though it may have some effects on ion transport.
Reproduction
Both hormones are critically involved in reproductive processes.
-
This compound: In female amphibians, reptiles, and birds, MT stimulates oviduct contraction, facilitating egg-laying (oviposition).[3]
-
Vasotocin: VT also influences reproductive functions, including courtship and mating behaviors in various species. In male birds, for instance, VT is associated with courtship vocalizations and copulation.
Social Behavior
Increasing evidence points to the significant roles of both MT and VT in modulating complex social behaviors.
-
This compound: Similar to oxytocin in mammals, MT is implicated in promoting prosocial behaviors. Studies in birds have shown that MT can increase the likelihood of voluntary food sharing.[4]
-
Vasotocin: VT is a key modulator of social behaviors such as aggression, territoriality, and pair-bonding in a variety of non-mammalian vertebrates.
Receptor Pharmacology and Signaling Pathways
This compound and Vasotocin exert their effects by binding to specific G-protein coupled receptors (GPCRs).
Receptor Types and Binding Affinities
This compound receptors (MTRs) and Vasotocin receptors (VTRs) belong to the rhodopsin-like family of GPCRs. There are several subtypes of VTRs, which exhibit different tissue distributions and ligand affinities. MTRs show high affinity for this compound, while VTRs bind Vasotocin with high affinity. However, there is a degree of cross-reactivity, with VT often being able to bind to MTRs, and MT to VTRs, albeit with lower affinity.[5]
Table 2: Comparative Receptor Binding Affinities (Kd/Ki) and Functional Potency (EC50)
| Ligand | Receptor | Species | Tissue/Cell Line | Affinity (Kd/Ki) (nM) | Potency (EC50) (nM) | Reference(s) |
| This compound | This compound Receptor (MTR) | Toad (Bufo marinus) | Urinary Bladder | > Vasotocin | - | [5] |
| Vasotocin | This compound Receptor (MTR) | Toad (Bufo marinus) | Urinary Bladder | = Oxytocin | - | [5] |
| Vasotocin | Vasotocin Receptor (V1a-type) | Chicken (Gallus gallus) | Uterus | 0.7 | - | [3] |
| Oxytocin | Mouse Oxytocin Receptor (mOTR) | Mouse (Mus musculus) | COS7 Cells | - | 4.45 | [6] |
| Vasopressin | Mouse Vasopressin V1a Receptor (mV1aR) | Mouse (Mus musculus) | COS7 Cells | - | 0.65 | [6] |
| Oxytocin | Rat Inner Medullary Collecting Duct | Rat (Rattus norvegicus) | Primary Cells | - | 1.6 x 10⁻⁸ M | [7] |
| Vasopressin | Rat Inner Medullary Collecting Duct | Rat (Rattus norvegicus) | Primary Cells | - | 7.4 x 10⁻¹⁰ M | [7] |
Note: This table presents a selection of available data. Affinity and potency values can vary significantly depending on the experimental conditions and species.
Signaling Pathways
Both this compound and Vasotocin receptors primarily couple to G-proteins of the Gq/11 family.[8][9] Activation of these receptors initiates the phospholipase C (PLC) signaling cascade. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
In some instances, Vasotocin receptors, particularly the V2-type receptors, can also couple to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9]
Diagram 1: this compound Signaling Pathway
Caption: this compound Gq/11-PLC signaling cascade.
Diagram 2: Vasotocin Signaling Pathway
Caption: Vasotocin Gq/11-PLC signaling cascade.
Experimental Protocols
Peptide Extraction from Plasma for Radioimmunoassay (RIA)
This protocol describes a general method for extracting this compound or Vasotocin from plasma samples prior to quantification by RIA.
Materials:
-
C18 Sep-Pak columns
-
Binding Buffer (e.g., 1% trifluoroacetic acid (TFA) in water)
-
Elution Buffer (e.g., 60% acetonitrile (B52724) in 1% TFA)
-
Protease inhibitors
-
Centrifuge
Procedure:
-
Sample Collection: Collect blood into tubes containing EDTA and a protease inhibitor cocktail. Centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.[10]
-
Acidification: Acidify the plasma with an equal volume of Binding Buffer. Mix and centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate large proteins.[10]
-
Column Equilibration: Equilibrate a C18 Sep-Pak column by washing with 3 mL of Elution Buffer followed by two washes with 3 mL of Binding Buffer.[10]
-
Sample Loading: Load the acidified plasma supernatant onto the equilibrated C18 column.
-
Washing: Wash the column twice with 3 mL of Binding Buffer to remove hydrophilic impurities.
-
Elution: Elute the bound peptides with 3 mL of Elution Buffer into a clean tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in RIA buffer for analysis.
Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of a ligand for this compound or Vasotocin receptors in a membrane preparation.
Materials:
-
Tissue or cells expressing the receptor of interest
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Radiolabeled ligand (e.g., [³H]AVP or a suitable iodinated analog)
-
Unlabeled ligands (for competition assays)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration.[11]
-
-
Binding Reaction:
-
In a 96-well plate, add Assay Buffer, the membrane preparation (20-50 µg protein), the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled competitor ligand.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters three times with ice-cold Wash Buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Diagram 3: Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
In Situ Hybridization for mRNA Localization
This protocol provides a general method for localizing this compound or Vasotocin mRNA in brain tissue sections.
Materials:
-
DEPC-treated water and solutions
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
OCT embedding medium
-
Cryostat
-
Digoxigenin (DIG)-labeled RNA probe
-
Hybridization buffer
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Embed the brain in OCT medium and freeze on dry ice.
-
Cut 14-20 µm sections on a cryostat and mount on slides.[12][13][14]
-
-
Pre-hybridization:
-
Wash sections in PBS and then treat with proteinase K.
-
Fix the sections again in 4% PFA.
-
Wash in PBS and then incubate in hybridization buffer without the probe for 1-2 hours at 65°C.[13]
-
-
Hybridization:
-
Dilute the DIG-labeled RNA probe in hybridization buffer.
-
Denature the probe by heating at 80-85°C for 5 minutes.
-
Apply the probe to the sections and incubate overnight at 65°C in a humidified chamber.[13]
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes in SSC buffer at 65°C to remove unbound probe.[15]
-
-
Immunodetection:
-
Block non-specific binding with blocking solution.
-
Incubate with an anti-DIG-AP antibody overnight at 4°C.[16]
-
Wash extensively in buffer.
-
-
Color Development:
-
Equilibrate the sections in detection buffer.
-
Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.
-
Stop the reaction by washing in buffer.
-
-
Mounting and Imaging:
-
Dehydrate the sections through an ethanol (B145695) series, clear with xylene, and coverslip with mounting medium.
-
Image the sections using a light microscope.
-
Conclusion
This compound and Vasotocin are fundamental neurohypophysial hormones in non-mammalian vertebrates, with a remarkable diversity of physiological functions that are integral to survival and reproduction. Their comparative study not only provides insights into the evolution of the oxytocin/vasopressin signaling system but also offers valuable models for understanding the neuroendocrine regulation of behavior. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the multifaceted roles of these ancient and conserved neuropeptides. The continued exploration of the this compound and Vasotocin systems holds significant promise for advancing our knowledge in fields ranging from comparative physiology to the development of novel therapeutic strategies for a variety of human disorders.
References
- 1. Vasotocin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]
- 3. Plasma levels of immunoreactive this compound and vasotocin during oviposition in chickens: relationship to oxytocic action of the peptides in vitro and peptide interaction with myometrial membrane binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound influences pinyon jay prosociality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separate receptors mediate oxytocin and vasopressin stimulation of cAMP in rat inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. arborassays.com [arborassays.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Step-by-Step In Situ Hybridization Method for Localizing Gene Expression Changes in the Brain | Springer Nature Experiments [experiments.springernature.com]
- 13. In-situ hybridization for mouse brain sections [bio-protocol.org]
- 14. In Situ Hybridization -Mendelsohn et al 2025 [protocols.io]
- 15. e-century.us [e-century.us]
- 16. ucl.ac.uk [ucl.ac.uk]
The Role of Mesotocin in Avian Prosocial Behavior: A Technical Guide
Abstract
Mesotocin (MT), the avian homolog of the mammalian neuropeptide oxytocin (B344502) (OT), has emerged as a key regulator of prosocial behaviors in birds. This technical guide provides a comprehensive overview of the current understanding of MT's role in avian sociality, with a focus on quantitative data, experimental methodologies, and underlying neural mechanisms. Synthesizing findings from key studies on species such as the pinyon jay (Gymnorhinus cyanocephalus) and the zebra finch (Taeniopygia guttata), this document aims to serve as a valuable resource for researchers in neurobiology, ethology, and pharmacology. Detailed experimental protocols are provided to facilitate the replication and extension of previous work. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for the mechanisms of MT action.
Introduction
Prosocial behaviors, defined as actions that benefit others, are fundamental to the structure and stability of social groups across the animal kingdom. In mammals, the role of oxytocin in modulating a wide range of social behaviors, including parental care, social bonding, and trust, is well-established.[1] The evolutionary conservation of this nonapeptide system across vertebrates has led to increasing interest in its avian counterpart, this compound.[2] MT differs from OT by a single amino acid substitution at position 8 (isoleucine for leucine).[2] Despite this minor structural difference, emerging evidence suggests that MT plays a functionally analogous role in regulating avian prosociality, including flocking, food sharing, and parental care.[1][2][3]
This guide will delve into the quantitative effects of MT on these behaviors, provide detailed protocols for common experimental paradigms, and illustrate the known signaling pathways involved in MT's mechanism of action.
Quantitative Data on this compound's Effects on Avian Prosocial Behavior
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on various aspects of avian prosocial behavior.
| Table 1: Effect of this compound on Prosocial Choice in Pinyon Jays | |||
| Study | Behavior Measured | Treatment | Key Finding |
| Duque et al. (2018)[3][4][5] | Prosocial Choice (choosing an option that rewards both the subject and a partner) | High-Dose this compound (intranasal) | 31.6% increase in prosocial choices compared to bias trials.[4] |
| Low-Dose this compound (intranasal) | 12.5% increase in prosocial choices (not statistically significant).[4] | ||
| Saline Control (intranasal) | 7.9% increase in prosocial choices (not statistically significant).[4] | ||
| Altruistic Choice (choosing an option that only rewards a partner) | High-Dose this compound (intranasal) | No significant increase in altruistic choices.[4] |
| Table 2: Effect of this compound on Flocking Behavior in Zebra Finches | |||
| Study | Behavior Measured | Treatment | Key Finding |
| Goodson et al. (2009)[6][7] | Preference for larger social groups | Central infusions of this compound | Increased time spent with larger groups and familiar social partners.[6][7] |
| Blockade of nonapeptide receptors (OT antagonist) | Significantly reduced time spent with large groups and familiar partners.[6][7] |
| Table 3: Role of this compound in Avian Parental Care | |||
| Study | Species | Behavior/Physiology Measured | Key Finding |
| Chokchaloemwong et al. (2013)[8] | Native Thai hens (Gallus domesticus) | Number of this compound-immunoreactive (MT-ir) neurons | Number of MT-ir neurons peaked in incubating and rearing hens compared to non-laying hens. Hens rearing chicks had a significantly higher number of MT-ir neurons than non-rearing hens.[8] |
| Table 4: Effect of this compound on Same-Sex Social Bonding in Pinyon Jays | |||
| Study | Behavior Measured | Treatment | Key Finding |
| Duque et al. (2020)[1][9][10][11] | Physical proximity between same-sex pairs | Intranasal this compound | No significant difference in proximity compared to saline control during pair-formation or pair-maintenance phases.[1][9][10][11] |
| Intranasal Oxytocin Antagonist | No significant difference in proximity compared to saline control.[1][9][10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and avian prosocial behavior.
Intranasal Administration of this compound in Pinyon Jays
This protocol is adapted from Duque et al. (2018, 2020).[4][11]
Objective: To non-invasively deliver this compound to the avian brain to assess its effects on social behavior.
Materials:
-
This compound (e.g., from a commercial supplier)
-
Saline solution (0.9% NaCl)
-
Micropipette and tips
-
Bird handling equipment (gloves, holding cloth)
Procedure:
-
Solution Preparation: Prepare this compound solutions at the desired concentrations (e.g., "high dose" and "low dose" as used in Duque et al., 2018) diluted in saline.[4] A saline-only solution should be used for the control group.
-
Bird Handling: Gently capture and restrain the bird to minimize stress.
-
Administration: Using a micropipette, carefully drip a total volume of 120 microliters of the prepared solution into the bird's nares.[2] Administer the solution slowly to allow for absorption and prevent fluid from being expelled.
-
Post-Administration: Immediately following administration, place the bird in the experimental apparatus to begin behavioral testing.
Prosocial Choice Task (PCT) in Pinyon Jays
This protocol is based on the experimental setup described by Duque et al. (2018).[3][4][5]
Objective: To assess the voluntary, unrewarded helping behavior of a subject bird towards a conspecific.
Apparatus:
-
A testing cage divided into three compartments: a central subject compartment, a partner compartment, and an empty compartment.
-
A sliding tray mechanism that can be operated by the subject bird. The tray has two platforms, one that delivers food to the subject and the partner, and another that delivers food only to the subject.
Procedure:
-
Habituation: Acclimate the birds to the testing cage and the sliding tray mechanism.
-
Partner Presence: Place a partner bird in the partner compartment. The empty compartment remains unoccupied.
-
Trial Initiation: The subject bird is given access to the sliding tray mechanism.
-
Choice: The subject can choose to pull one of two options:
-
Prosocial Choice: Pulling a specific handle delivers food to both the subject and the partner bird.
-
Selfish Choice: Pulling another handle delivers food only to the subject.
-
-
Data Collection: Record the number of prosocial and selfish choices made by the subject over a set number of trials.
Flock Size Preference Task in Zebra Finches
This protocol is a generalized representation based on the study by Goodson et al. (2009).[6]
Objective: To quantify a bird's preference for associating with larger versus smaller groups of conspecifics.
Apparatus:
-
A central choice arena.
-
Two stimulus cages placed at opposite ends of the arena, each visible to the subject in the arena.
-
One stimulus cage contains a large group of conspecifics (e.g., 10 birds), and the other contains a small group (e.g., 2 birds).
Procedure:
-
Acclimation: Allow the subject bird to acclimate to the central choice arena.
-
Stimulus Presentation: Introduce the large and small groups of conspecifics into the stimulus cages.
-
Choice Period: Allow the subject bird to move freely within the choice arena for a defined period.
-
Data Collection: Record the amount of time the subject spends in proximity to the cage containing the large group versus the cage containing the small group.
Immunohistochemistry for this compound in Avian Brain Tissue
This protocol is a general guide based on techniques described in avian neurobiology studies.[8][12]
Objective: To visualize the distribution and abundance of this compound-producing neurons in the avian brain.
Materials:
-
Avian brain tissue, appropriately fixed (e.g., with 4% paraformaldehyde).
-
Cryostat or vibratome for sectioning.
-
Primary antibody specific to this compound.
-
Secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase).
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Microscope (fluorescence or light microscope).
Procedure:
-
Tissue Sectioning: Cut thin sections (e.g., 30-50 µm) of the brain tissue using a cryostat or vibratome.
-
Blocking: Incubate the sections in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-mesotocin antibody at a predetermined concentration and duration (e.g., overnight at 4°C).
-
Washing: Wash the sections multiple times in PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with the secondary antibody.
-
Washing: Wash the sections again in PBS.
-
Mounting and Visualization: Mount the sections on slides and visualize them using an appropriate microscope.
-
Quantification: The number of immunoreactive neurons in specific brain regions can be counted to provide quantitative data.[8]
This compound Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for studying its effects.
Caption: Proposed this compound Signaling Pathway in Avian Neurons.
Caption: General Experimental Workflow for Studying this compound's Behavioral Effects.
Discussion
The accumulated evidence strongly supports a significant role for this compound in modulating avian prosocial behavior. Studies on pinyon jays demonstrate that MT can enhance prosocial food sharing, a key cooperative behavior.[3][4][5] In zebra finches, MT influences the fundamental social behavior of flocking, promoting a preference for larger social groups.[6][7] Furthermore, endogenous levels of MT appear to be correlated with parental care behaviors in domestic hens.[8]
It is important to note, however, that the influence of MT may be context-dependent. For instance, while MT promotes prosociality, it does not appear to be directly involved in the formation or maintenance of same-sex social bonds in pinyon jays, as measured by physical proximity.[1][9][10][11] This suggests a nuanced role for MT, potentially acting more on immediate social interactions rather than long-term bond formation in this context.
The primary neural substrate for MT's effects on social behavior appears to be the lateral septum, where nonapeptide receptors are densely expressed.[6][7] The proposed signaling pathway, initiated by MT binding to a G-protein coupled receptor, likely leads to downstream changes in neuronal activity that ultimately shape social behavioral outputs. Further research is needed to fully elucidate the specific downstream effectors and the precise neural circuits involved in MT-mediated prosociality in different avian species.
Conclusion and Future Directions
This compound is a critical component of the neuroendocrine system regulating prosocial behavior in birds. This guide has provided a summary of the quantitative evidence, detailed experimental protocols, and a conceptual framework for the underlying mechanisms.
Future research should aim to:
-
Investigate the role of MT in a wider range of avian species with diverse social systems.
-
Elucidate the complete downstream signaling cascade of the avian this compound receptor.
-
Explore the interplay between this compound and other neurochemicals, such as dopamine (B1211576) and vasotocin (B1584283), in the regulation of social behavior.
-
Develop novel pharmacological tools to more precisely manipulate the this compound system for therapeutic applications.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unravel the complexities of the avian social brain and the evolution of prosociality.
References
- 1. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Effects of central vasotocin and this compound manipulations on social behavior in male and female zebra finches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expression of oxytocin receptors in the zebra finch brain during vocal development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Carrion Crows and Azure-Winged Magpies Show No Prosocial Tendencies When Tested in a Token Transfer Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Zebra finch project [verhulst-lab.nl]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. The topography of this compound and vasotocin systems in the brain of the domestic mallard and Japanese quail: immunocytochemical identification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Mesotocin on Maternal Care in Non-Mammalian Species: A Technical Guide
An in-depth exploration of the neuroendocrine mechanisms, experimental methodologies, and signaling pathways governing parental behaviors in birds, reptiles, amphibians, and fish.
Introduction
Mesotocin (MT), the non-mammalian homolog of oxytocin (B344502), and its teleost equivalent, isotocin (B1583897) (IT), are neuropeptides playing a pivotal role in regulating a spectrum of social behaviors, including parental care. While the function of oxytocin in mammalian maternal behavior is well-documented, the influence of this compound and isotocin in non-mammalian species presents a more varied and nuanced picture. This technical guide provides a comprehensive overview of the current understanding of this compound's role in maternal care across avian, reptilian, amphibian, and fish species, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroendocrinology, behavioral biology, and pharmacology.
This compound and Maternal Care in Aves (Birds)
Birds, with their diverse parental care strategies, have been a primary focus for investigating the role of this compound in maternal behaviors such as nest building, incubation, and chick rearing.
Quantitative Data on this compound and Avian Maternal Care
Studies in several avian species have demonstrated a strong correlation between this compound levels and the expression of maternal behaviors. The number of this compound-immunoreactive (MT-ir) neurons in specific brain regions often fluctuates with the reproductive state of the female.
| Species | Brain Region | Reproductive Stage | Change in MT-ir Neurons | Reference |
| Native Thai Hen (Gallus domesticus) | Nucleus Supraopticus, pars ventralis (SOv) | Non-laying vs. Rearing Chicks | Significant Increase | [1][2] |
| Nucleus Preopticus Medialis (POM) | Non-laying vs. Rearing Chicks | Significant Increase | [1][2] | |
| Paraventricular Nucleus (PVN) | Non-laying vs. Rearing Chicks | Significant Increase | [1][2] | |
| Zebra Finch (Taeniopygia guttata) | Mediodorsal Bed Nucleus of the Stria Terminalis (BNST) | Nest-building vs. Non-building | Increased Fos production in MT neurons | [3] |
Experimental Evidence
Pharmacological interventions have provided causal evidence for the role of this compound in avian maternal care.
| Species | Experimental Manipulation | Observed Effect on Maternal Behavior | Reference |
| Zebra Finch (Taeniopygia guttata) | This compound receptor antagonist administration | Reduced nest building and incubation in females | [4] |
| Pinyon Jay (Gymnorhinus cyanocephalus) | Intranasal this compound administration | Increased prosocial food sharing | [5] |
This compound's Role in Reptilian and Amphibian Parental Care
Research on the influence of this compound on parental care in reptiles and amphibians is less extensive compared to birds, and the findings are not as uniform.
Reptiles
Studies on reptilian parental care have often focused on the related neuropeptide arginine vasotocin (B1584283) (AVT). However, the presence of this compound suggests a potential, yet largely unexplored, role in maternal behaviors.[6] One study on the viviparous snake, Sistrurus miliarius, found that blockade of vasotocin receptors disrupted maternal aggregation with offspring, highlighting the importance of nonapeptides in reptilian parental care.[6][7] Further research is needed to specifically elucidate the function of this compound in these behaviors.
Amphibians
The role of this compound in the diverse parental care strategies of amphibians appears to be species-specific.
| Species | Experimental Manipulation | Observed Effect on Parental Behavior | Reference |
| Poison Frog (Ranitomeya imitator) | This compound injection | No effect on egg-caring behaviors; reduced likelihood of subsequent tadpole transport by males | [8][9] |
These findings in poison frogs suggest that other hormonal systems, such as those involving prolactin or steroids, may be more influential in regulating certain aspects of parental care in some amphibian species.[8]
Isotocin and Parental Care in Pisces (Fish)
In teleost fish, isotocin, the homolog of this compound, has been implicated in parental care, particularly in species with biparental or paternal care.
Experimental Evidence in Cichlids
The monogamous cichlid, Amatitlania nigrofasciata, has served as a valuable model for understanding the neuroendocrine basis of paternal care.
| Species | Experimental Condition | Neuroendocrine Change/Behavioral Effect | Reference |
| Convict Cichlid (Amatitlania nigrofasciata) | Removal of female partner (single fathers) | Increased c-Fos induction in parvocellular preoptic isotocin neurons | [10][11] |
| Isotocin receptor antagonist treatment in biparental males | Blocked the typical increase in paternal care | [10][11] |
These results strongly indicate that isotocin plays a significant role in promoting paternal care in this species.[10][11] In contrast, a study on the cooperatively breeding cichlid, Neolamprologus pulcher, found that exogenous isotocin decreased time spent with conspecifics, suggesting an inhibitory role in grouping behavior in that species.[7]
This compound/Isotocin Signaling Pathway
The signaling pathway for this compound and isotocin receptors is highly conserved and is homologous to the well-characterized mammalian oxytocin receptor pathway. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11 proteins.[8][12]
This compound/Isotocin Receptor Signaling Cascade.
Activation of the receptor by this compound or isotocin leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both the increase in intracellular Ca²⁺ and the activation of Protein Kinase C (PKC) by DAG lead to a cascade of downstream cellular responses that ultimately modulate maternal behaviors.[1][2][4]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of this compound and isotocin in parental care.
Immunohistochemistry for this compound in Avian Brain
This protocol is used to visualize the location and abundance of this compound-producing neurons.
Immunohistochemistry Workflow for this compound.
Key Steps:
-
Tissue Preparation: Birds are deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are then removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.[13]
-
Sectioning: Brains are sectioned coronally at a thickness of 30-40 µm using a cryostat.[13]
-
Immunostaining: Free-floating sections are incubated in a blocking solution to prevent non-specific antibody binding. This is followed by incubation with a primary antibody specific to this compound. After washing, the sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Imaging: Sections are mounted on slides and imaged using a fluorescence microscope. The number and intensity of labeled neurons can then be quantified.
Intracerebroventricular (ICV) Injection of this compound/Isotocin or Antagonists
This technique allows for the direct administration of substances into the brain to observe their effects on behavior.
Intracerebroventricular Injection Workflow.
Key Steps:
-
Anesthesia and Stereotaxic Surgery: The animal is anesthetized and placed in a stereotaxic apparatus to ensure precise targeting of the brain ventricles.[14]
-
Cannulation/Injection: A small hole is drilled in the skull, and a guide cannula is implanted for repeated infusions, or a fine needle is lowered to the target coordinates for a single injection.
-
Infusion: A specific volume of the this compound agonist, antagonist, or a vehicle control is infused at a slow, controlled rate.[14]
-
Behavioral Testing: Following recovery, the animal's parental behaviors are observed and quantified.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
ELISA can be used to quantify this compound concentrations in plasma or other biological samples, such as saliva.[15]
Key Steps:
-
Sample Collection and Preparation: Blood or saliva samples are collected and processed to extract the hormones.
-
Assay Procedure: The assay is typically performed using a commercial ELISA kit. The sample is added to a microplate pre-coated with antibodies specific to this compound.
-
Detection and Quantification: A series of antibody-antigen binding and enzymatic reactions result in a color change, the intensity of which is proportional to the amount of this compound in the sample. This is measured using a microplate reader.[15]
Conclusion and Future Directions
The research landscape of this compound and its influence on maternal care in non-mammalian species is both exciting and evolving. In birds, there is compelling evidence for this compound's crucial role in regulating maternal behaviors. The findings in fish highlight the importance of the homologous peptide, isotocin, in paternal care, suggesting a conserved role for this neuropeptide system in parental behaviors across vertebrates. The roles of this compound in reptiles and amphibians, however, remain less clear and warrant further investigation to understand the species-specific variations in the neuroendocrine control of parental care.
Future research should focus on:
-
Expanding Species Diversity: Investigating a wider range of non-mammalian species with varying parental care strategies will provide a more complete evolutionary perspective.
-
Elucidating Downstream Pathways: While the primary signaling cascade is understood, further research is needed to identify the specific downstream neural circuits and molecular targets that are modulated by this compound to influence maternal behavior.
-
Investigating Receptor Dynamics: Understanding the regulation of this compound and isotocin receptor expression and distribution in the brain during different reproductive states will provide critical insights into the plasticity of the parental brain.
-
Developing Novel Pharmacological Tools: The development of more specific agonists and antagonists for non-mammalian this compound and isotocin receptors will be invaluable for precisely dissecting their behavioral functions.
By addressing these key areas, the scientific community can continue to unravel the intricate ways in which this compound and its homologs shape the diverse and fascinating world of non-mammalian parental care.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Isotocin increases female avoidance of males in a coercive mating system: Assessing the social salience hypothesis of oxytocin in a fish species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abel.mcmaster.ca [abel.mcmaster.ca]
- 8. benchchem.com [benchchem.com]
- 9. Searching for hormonal facilitators: Are vasotocin and this compound involved in parental care behaviors in poison frogs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parental behavior and newborn attachment in birds: life history traits and endocrine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotocin regulates paternal care in a monogamous cichlid fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Central administration of this compound inhibits feeding behavior in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
The Evolutionary Divergence of Mesotocin and Isotocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the evolutionary relationship between the non-mammalian neurohypophysial hormones, mesotocin and isotocin (B1583897). As orthologs of the mammalian hormone oxytocin (B344502), these peptides play crucial roles in regulating social behavior and reproductive physiology across a wide range of vertebrate species. This document details their shared evolutionary origin from an ancestral vasotocin-like peptide, their divergent evolution following a key gene duplication event, and the comparative pharmacology of their respective receptors. Detailed experimental methodologies for investigating their evolutionary history and function are provided, alongside a comprehensive overview of their primary signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of comparative endocrinology, neuroscience, and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting G protein-coupled receptors.
Introduction
This compound and isotocin are nonapeptides that belong to the oxytocin/vasopressin superfamily of neurohypophysial hormones.[1] Their study provides a fascinating window into the molecular evolution of signaling molecules and their receptors. Isotocin is the characteristic oxytocin-like peptide found in bony fishes, while this compound is the ortholog present in amphibians, reptiles, and birds.[1][2] Both are structurally and functionally related to mammalian oxytocin, underscoring a deep evolutionary conservation of their roles in modulating social and reproductive behaviors.[3] Understanding the evolutionary trajectory from a single ancestral gene to these distinct but related peptides and their receptors is fundamental for a comprehensive appreciation of their physiological significance in diverse vertebrate lineages.
Recent genomic analyses have clarified that this compound and isotocin are orthologs of the mammalian oxytocin gene, leading to a proposal for a universal nomenclature to refer to them all as "oxytocin" to minimize confusion.[4][5][6] However, for the purpose of this guide, which focuses on their distinct evolutionary paths and specificities in non-mammalian vertebrates, the traditional nomenclature of this compound and isotocin will be used.
Evolutionary History and Phylogeny
The evolutionary journey of this compound and isotocin begins with a single ancestral vasotocin-like gene in an early vertebrate ancestor.[4][7][8] A pivotal event in the evolution of this hormone family was a gene duplication that occurred in the common ancestor of jawed vertebrates (Gnathostomata).[9][10][11] This duplication gave rise to two distinct gene lineages: the vasopressin-like lineage (leading to vasotocin (B1584283) in non-mammalian vertebrates and vasopressin in mammals) and the oxytocin-like lineage (leading to isotocin, this compound, and oxytocin).[4][12]
The genes for the oxytocin-like and vasopressin-like peptides are often found in close proximity on the same chromosome, providing strong evidence for their origin from a tandem duplication event.[13][14] Following the initial duplication, these two gene lineages have been subjected to distinct evolutionary pressures, leading to the diversification of their sequences and functions.
Comparative Quantitative Data
The pharmacological characterization of this compound and isotocin receptors reveals both conserved and divergent properties. The following tables summarize available quantitative data on the binding affinities (Kd or Ki) and functional potencies (EC50) of these peptides and related ligands at their respective receptors. It is important to note that data for non-mammalian receptors are less abundant than for their mammalian counterparts, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Binding Affinities of Ligands at this compound Receptors
| Species | Receptor | Ligand | Binding Affinity (Kd/Ki, nM) | Reference |
| Hen (Gallus gallus) | Kidney this compound Receptor (High Affinity) | [125I]this compound | 0.08 ± 0.01 | [15] |
| Hen (Gallus gallus) | Kidney this compound Receptor (Low Affinity) | [125I]this compound | 0.87 ± 0.08 | [15] |
| Toad (Bufo marinus) | Bladder this compound Receptor | This compound | High | [16] |
| Toad (Bufo marinus) | Bladder this compound Receptor | Vasotocin | Moderate | [16] |
| Toad (Bufo marinus) | Bladder this compound Receptor | Oxytocin | Moderate | [16] |
| Toad (Bufo marinus) | Bladder this compound Receptor | Vasopressin | Low | [16] |
| Toad (Bufo marinus) | Bladder this compound Receptor | Isotocin | Low | [16] |
| Tammar Wallaby (Macropus eugenii) | Prostate this compound Receptor | [125I]OTA (Antagonist) | High | [17] |
| Tammar Wallaby (Macropus eugenii) | Prostate this compound Receptor | Oxytocin | High | [17] |
| Tammar Wallaby (Macropus eugenii) | Prostate this compound Receptor | This compound | High | [17] |
| Tammar Wallaby (Macropus eugenii) | Prostate this compound Receptor | Arginine Vasopressin | Low | [17] |
Table 2: Functional Potency of Ligands at Isotocin Receptors
| Species | Receptor | Ligand | Functional Potency (EC50, nM) | Reference |
| Zebrafish (Danio rerio) | Oxtra (Isotocin Receptor a) | Isotocin | 80 ± 30 | [18] |
| Zebrafish (Danio rerio) | Oxtra (Isotocin Receptor a) | Isotocin | 2.99 ± 0.93 | [18] |
| Zebrafish (Danio rerio) | Oxtrb (Isotocin Receptor b) | Isotocin | 3.14 ± 1.10 | [18] |
| Zebrafish (Danio rerio) | Oxtra (Isotocin Receptor a) | Vasotocin | 300 ± 90 | [18] |
Signaling Pathways
This compound and isotocin receptors are Class A G protein-coupled receptors (GPCRs).[1] Upon ligand binding, they primarily couple to G proteins of the Gq/11 family.[19] This initiates a well-characterized signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.[20]
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[20][21]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[20]
-
Activation of Protein Kinase C (PKC): The elevated cytosolic Ca2+, in conjunction with DAG, activates PKC.[21]
-
Downstream Cellular Responses: PKC then phosphorylates a variety of downstream target proteins, leading to the ultimate physiological effects, such as smooth muscle contraction or changes in neuronal excitability.
While the Gq/11 pathway is considered the canonical signaling route, research on the closely related mammalian oxytocin receptor has revealed the potential for more complex signaling, including coupling to Gi/o proteins and the involvement of β-arrestin-mediated pathways.[22][23][24] β-arrestins can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways.[22][25][26] Further investigation is required to fully elucidate the extent to which these alternative signaling mechanisms are conserved for this compound and isotocin receptors.
Experimental Protocols
A variety of experimental techniques are employed to study the evolutionary history and function of this compound and isotocin. Below are detailed methodologies for some of the key approaches.
Ancestral Sequence Reconstruction
This computational method is used to infer the amino acid sequence of ancestral proteins, providing insights into the evolutionary trajectory of this compound and isotocin.
Methodology:
-
Sequence Retrieval and Alignment:
-
Collect a diverse set of orthologous protein sequences for oxytocin-like and vasopressin-like peptides from various vertebrate species from databases such as NCBI and UniProt.
-
Perform a multiple sequence alignment using software like Clustal Omega or MAFFT to identify conserved regions and variable positions.
-
-
Phylogenetic Tree Construction:
-
Use the multiple sequence alignment to construct a phylogenetic tree using methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian Inference (e.g., with MrBayes). This tree will depict the evolutionary relationships between the sequences.
-
-
Ancestral Sequence Inference:
-
Sequence Synthesis and Functional Characterization:
-
Synthesize the inferred ancestral gene and express the ancestral protein in a suitable cell line.
-
Functionally characterize the resurrected ancestral peptide by assessing its binding affinity and potency at relevant receptors.
-
Radioligand Binding Assays
These assays are the gold standard for quantifying the binding of ligands to their receptors, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).[29][30]
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express the receptor of interest (e.g., brain, uterus, bladder) in an ice-cold buffer.
-
Perform a series of centrifugations to isolate the cell membrane fraction.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled ligand (e.g., [3H]this compound or [125I]isotocin).
-
For each concentration, run a parallel set of incubations with an excess of unlabeled ligand to determine non-specific binding.
-
After incubation to equilibrium, rapidly separate bound from free radioligand by filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific from total binding and analyze the data using non-linear regression to determine Kd and Bmax.
-
-
Competition Binding Assay (to determine Ki):
-
Incubate a fixed amount of membrane protein with a fixed concentration of radioligand and increasing concentrations of an unlabeled competitor ligand.
-
Separate bound and free radioligand by filtration and quantify the radioactivity.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a ligand to activate the Gq/11 signaling pathway by detecting changes in intracellular calcium levels.[8]
Methodology:
-
Cell Culture and Loading:
-
Culture cells expressing the this compound or isotocin receptor in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Agonist Stimulation:
-
Add varying concentrations of the agonist (this compound, isotocin, or other ligands) to the wells.
-
-
Fluorescence Measurement:
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Conclusion and Future Directions
The evolutionary history of this compound and isotocin provides a compelling example of how gene duplication and subsequent divergence can lead to the functional diversification of signaling molecules. While their primary roles in regulating social and reproductive behaviors appear to be deeply conserved, subtle differences in their pharmacology and receptor interactions likely contribute to the species-specific nuances of their physiological effects.
Future research in this area will benefit from:
-
Expanded Comparative Genomics: Sequencing and analysis of the vasotocin/oxytocin gene locus in a wider range of non-mammalian vertebrates will further refine our understanding of the evolutionary events that have shaped this gene family.
-
Detailed Pharmacological Profiling: A more systematic and comparative pharmacological characterization of this compound and isotocin receptors from diverse species is needed to create a comprehensive dataset of their binding and signaling properties.
-
Investigation of Alternative Signaling Pathways: Elucidating the extent to which this compound and isotocin receptors utilize G protein-independent signaling pathways, such as those mediated by β-arrestins, will provide a more complete picture of their cellular actions.
-
Structural Biology: Determining the high-resolution structures of this compound and isotocin bound to their respective receptors will provide critical insights into the molecular basis of their ligand-receptor interactions and selectivity.
By integrating these approaches, the scientific community can continue to unravel the complexities of this ancient and vital neuroendocrine system, with potential implications for our understanding of social behavior across the animal kingdom and for the development of novel therapeutic strategies.
References
- 1. Comparison of the pharmacologic profiles of arginine vasopressin and oxytocin analogs at marmoset, titi monkey, macaque, and human oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of vasopressin and oxytocin receptors in the rat uterus and vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Sensitive Periods, Vasotocin-Family Peptides, and the Evolution and Development of Social Behavior [frontiersin.org]
- 5. Vasotocin - Wikipedia [en.wikipedia.org]
- 6. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the pharmacological profiles of arginine vasopressin and oxytocin analogs at marmoset, macaque, and human vasopressin 1a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Comparative and Evolutionary Physiology of Vasopressin/ Oxytocin-Type Neuropeptide Signaling in Invertebrates [frontiersin.org]
- 10. The Evolution of Oxytocin and Vasotocin Receptor Genes in Jawed Vertebrates: A Clear Case for Gene Duplications Through Ancestral Whole-Genome Duplications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Evolution of Oxytocin and Vasotocin Receptor Genes in Jawed Vertebrates: A Clear Case for Gene Duplications Through Ancestral Whole-Genome Duplications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure and organization of the isotocin and vasotocin genes from teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ancestral sequence reconstruction - Wikipedia [en.wikipedia.org]
- 19. Heterotrimeric G Proteins of the Gq/11 Family Are Crucial for the Induction of Maternal Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 21. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]
- 27. Ancestral Sequence Reconstruction | GRASP-suite [bodenlab.github.io]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Mesotocin's Crucial Role in Vertebrate Water and Salt Balance: A Technical Guide
For Immediate Release
A comprehensive technical guide detailing the intricate involvement of the neurohypophysial hormone mesotocin in the regulation of water and salt balance in non-mammalian vertebrates has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of this compound's physiological effects, its signaling pathways, and the experimental methodologies used to elucidate its function.
Introduction to this compound and Osmoregulation
This compound, the oxytocin-like peptide in amphibians, reptiles, and birds, plays a significant, albeit varied, role in maintaining osmotic homeostasis.[1][2] Unlike its well-documented role in mammalian social behavior and reproduction, in non-mammalian vertebrates, this compound is a key player in the complex endocrine network that governs water and electrolyte balance. Its actions are often species-specific and can range from diuretic to antidiuretic effects, highlighting its evolutionary adaptation to diverse environmental pressures. This guide synthesizes the current understanding of this compound's osmoregulatory functions, providing a foundational resource for further research and potential therapeutic applications.
Physiological Effects of this compound on Water and Salt Balance
This compound exerts its influence on water and salt balance primarily through its actions on the kidneys, urinary bladder, and skin. The physiological outcomes of this compound signaling are diverse across different vertebrate classes.
Amphibians: A Diuretic Role
In amphibians, this compound primarily functions as a diuretic agent, promoting water excretion.[3] This is particularly important for species that inhabit freshwater environments and need to counteract the continuous influx of water.
Key Quantitative Effects of this compound in Amphibians:
| Parameter | Species | This compound Dose | Change | Reference |
| Urine Flow | Ambystoma tigrinum | 100 pg/g | Increase | [4] |
| Glomerular Filtration Rate (GFR) | Ambystoma tigrinum | 100 pg/g | Increase | [4] |
| Short-Circuit Current (across skin) | Hyla japonica | 1 nmol/L or more | Increase in Na+ transport | [1] |
Reptiles: An Antidiuretic Influence at High Doses
In reptiles, the role of this compound in osmoregulation is less clear-cut. Studies in the Western painted turtle (Chrysemys picta) suggest that at pharmacological doses, this compound can have a weak antidiuretic effect, characterized by a small reduction in GFR and urine flow.[4] However, its physiological significance in reptilian water balance remains an area of active investigation.
Birds: A Role in Volume Regulation
In avian species, this compound appears to be more involved in regulating blood volume rather than osmolality directly. During periods of dehydration, plasma this compound levels in chickens remain elevated, suggesting a role in the long-term response to water deprivation.[5] Furthermore, hemorrhage in chickens leads to an increase in plasma this compound concentration, which is positively correlated with renal perfusion, indicating a potential role in maintaining blood flow to the kidneys during volume challenges.[6]
Key Quantitative Effects of this compound in Birds:
| Parameter | Species | Condition | Plasma this compound Change | Reference |
| Plasma Concentration | Gallus domesticus | Dehydration | Remained high | [5] |
| Plasma Concentration | Gallus domesticus | Hemorrhage | Increased | [6][7] |
| Renal Perfusion | Gallus domesticus | Hemorrhage | Positively correlated with plasma this compound | [6] |
This compound Receptor Signaling Pathway
This compound exerts its physiological effects by binding to a specific G protein-coupled receptor (GPCR), the this compound receptor (MTR). The activation of the MTR initiates a cascade of intracellular events that ultimately lead to the observed changes in water and ion transport.
The Canonical Gq/11-PLC-Ca2+ Pathway
The binding of this compound to its receptor activates the Gq/11 family of G proteins. This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8]
Downstream Effectors: Protein Kinase C and Beyond
IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, including ion channels and transporters, thereby modulating their activity. Studies on the related hormone oxytocin (B344502) suggest that this pathway can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway, which can influence gene expression and other cellular processes. The precise downstream targets of PKC in this compound-mediated osmoregulation are an active area of research but may include epithelial sodium channels (ENaC) and other ion transport proteins.[9][10][11][12]
Key Experimental Protocols
The study of this compound's role in water and salt balance relies on a variety of specialized experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.
In Vivo this compound Administration and Physiological Parameter Measurement
This protocol describes the in vivo administration of this compound to a non-mammalian vertebrate and the subsequent measurement of key physiological parameters related to water and salt balance.
Materials:
-
This compound peptide
-
Sterile saline solution
-
Anesthesia (species-specific)
-
Surgical instruments for cannulation (if required)
-
Heparinized syringes and collection tubes
-
Metabolic cages or other apparatus for urine collection
-
Osmometer
-
Flame photometer or ion-selective electrodes
-
Radioimmunoassay (RIA) kit for this compound
Procedure:
-
Animal Preparation: Acclimatize animals to experimental conditions. Depending on the species and experimental design, this may involve the surgical implantation of catheters for intravenous infusions and blood sampling to minimize stress during the experiment.
-
This compound Administration: Prepare a stock solution of this compound in sterile saline. Administer the desired dose of this compound via intravenous or intraperitoneal injection. A control group should receive a vehicle injection (saline only).
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points before and after this compound administration using heparinized syringes. Centrifuge the blood to separate the plasma and store at -80°C until analysis.
-
Urine: House animals in metabolic cages to allow for the collection of urine. Measure the volume of urine produced over specific time intervals to determine the urine flow rate.
-
-
Sample Analysis:
-
Plasma and Urine Osmolality: Determine the osmolality of plasma and urine samples using a freezing-point depression osmometer.
-
Plasma Ion Concentrations: Measure the concentrations of sodium (Na+) and potassium (K+) in plasma samples using a flame photometer or ion-selective electrodes.
-
Plasma this compound Concentration: Quantify the concentration of this compound in plasma samples using a specific radioimmunoassay (RIA).
-
Ussing Chamber Assay for Epithelial Ion Transport
The Ussing chamber is an apparatus used to measure the transport of ions across an epithelial tissue, such as amphibian skin or urinary bladder. This technique allows for the direct assessment of this compound's effect on ion transport.[1][7][13]
Materials:
-
Ussing chamber system
-
Epithelial tissue (e.g., frog skin)
-
Ringer's solution (apical and basolateral)
-
This compound
-
Ion channel blockers (e.g., amiloride (B1667095) for ENaC)
-
Agar-salt bridges
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier
Procedure:
-
Tissue Preparation: Isolate the epithelial tissue of interest (e.g., ventral pelvic skin of a frog) and mount it between the two halves of the Ussing chamber, separating the apical and basolateral sides.
-
Equilibration: Fill both chambers with the appropriate Ringer's solution and allow the tissue to equilibrate.
-
Measurement of Electrophysiological Parameters:
-
Measure the transepithelial potential difference (Vte) and the short-circuit current (Isc) using Ag/AgCl electrodes and a voltage-clamp amplifier. The Isc is a measure of the net ion transport across the epithelium.
-
-
This compound Application: Once a stable baseline is established, add this compound to the basolateral (serosal) side of the tissue.
-
Data Recording: Continuously record the changes in Isc and Vte following the addition of this compound.
-
Use of Inhibitors: To identify the specific ions and channels involved, selective inhibitors can be added to either the apical or basolateral solution. For example, the addition of amiloride to the apical side will block ENaC and inhibit Na+ transport.
Radioimmunoassay (RIA) for Plasma this compound
RIA is a highly sensitive technique used to quantify the concentration of hormones like this compound in biological fluids.[2][14][15][16]
Materials:
-
This compound antibody (primary antibody)
-
Radiolabeled this compound (e.g., 125I-mesotocin)
-
This compound standard
-
Secondary antibody (precipitating antibody)
-
Assay buffer
-
Gamma counter
Procedure:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of unlabeled this compound.
-
Assay Setup: In a series of tubes, combine a fixed amount of primary antibody and radiolabeled this compound with either the standard or the unknown plasma sample.
-
Competitive Binding: Incubate the mixture to allow the unlabeled (from the standard or sample) and radiolabeled this compound to compete for binding to the limited number of primary antibody binding sites.
-
Separation: Add a secondary antibody that binds to the primary antibody, causing the antigen-antibody complexes to precipitate. Centrifuge the tubes to pellet the precipitate.
-
Counting: Carefully decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled this compound in the standard or sample. A standard curve is generated by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled standard. The concentration of this compound in the unknown samples can then be determined by interpolating their percentage of bound radioactivity on the standard curve.
Conclusion and Future Directions
This compound plays a vital and diverse role in the regulation of water and salt balance in non-mammalian vertebrates. Its effects, ranging from diuresis in amphibians to potential volume regulation in birds, underscore its evolutionary importance in adapting to different environments. The elucidation of its signaling pathway through the Gq/11-PLC-Ca2+ cascade provides a framework for understanding its cellular mechanisms of action.
Future research should focus on several key areas:
-
Quantitative Physiological Studies: There is a pressing need for more comprehensive in vivo studies that provide quantitative data on the effects of physiological concentrations of this compound on plasma ion concentrations, osmolality, and urine flow rates across a wider range of amphibian, reptilian, and avian species.
-
Elucidation of Downstream Signaling: Further investigation is required to identify the specific downstream targets of PKC and the MAPK pathway that are involved in mediating the osmoregulatory effects of this compound. This includes identifying the specific ion channels and transporters that are modulated by this signaling cascade.
-
Receptor Subtype Characterization: A more detailed characterization of this compound receptor subtypes in different target tissues and species will provide a better understanding of the diverse physiological responses to this compound.
-
Translational Research: A deeper understanding of the role of this compound in osmoregulation could have implications for veterinary medicine and conservation, particularly in managing fluid and electrolyte imbalances in captive and wild animals.
This technical guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge and highlighting the critical areas for future investigation into the fascinating and complex role of this compound in vertebrate physiology.
References
- 1. Research Techniques | Thornell Laboratory - The University of Iowa [thornell.lab.uiowa.edu]
- 2. phoenixbiotech.net [phoenixbiotech.net]
- 3. Discovering Key Applications for Ussing Chambers [ussingchamber.com]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. Effect of dehydration, haemorrhage and oviposition on serum concentrations of vasotocin, this compound and prolactin in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ussing's “Little Chamber”: 60 Years+ Old and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiologicinstruments.com [physiologicinstruments.com]
- 8. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of the epithelial sodium channel (ENaC) by accessory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldosterone mediated regulation of epithelial sodium channel (ENaC) subunits in the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 14. microbenotes.com [microbenotes.com]
- 15. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Intracerebroventricular Administration of Mesotocin in Chicks
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mesotocin (MT), the avian homolog of the mammalian neuropeptide oxytocin (B344502), is a key regulator of various physiological and behavioral processes in birds. Intracerebroventricular (ICV) administration of MT in chicks allows for the direct investigation of its central effects, bypassing the blood-brain barrier. This technique is crucial for elucidating the role of MT in behaviors such as feeding, drinking, social affiliation, and the stress response.
Key Research Findings:
Central administration of MT in chicks has been shown to have several significant effects:
-
Anorexigenic and Adipsogenic Effects: ICV injection of MT significantly decreases both food and water intake in chicks.[1][2] This suggests a role for central MT in the regulation of appetite and thirst.
-
Behavioral Modifications: MT administration can induce a range of behaviors, including increased wing-flapping, preening, and general voluntary movement.[1] These behaviors may be indicative of a stress-like response, although studies suggest this is not dependent on the corticotropin-releasing hormone (CRH) pathway.[1]
-
Social Behavior Modulation: In newly hatched chicks, intracranial administration of MT has been shown to enhance the preference for a social stimulus, such as a stuffed hen.[3][4] This highlights the importance of MT in early social recognition and attachment.
-
Receptor-Mediated Effects: The anorexigenic and wing-flapping behaviors induced by MT are thought to be mediated, at least in part, through the vasotocin (B1584283) 4 receptor (VT4R).[2][5]
Applications in Drug Development:
The study of the central effects of MT in chicks provides a valuable model for understanding the neurobiology of social behavior and appetite regulation. This knowledge can be applied to the development of novel therapeutics targeting oxytocin and vasopressin receptor systems for a variety of conditions, including:
-
Metabolic Disorders: The anorexigenic effects of MT suggest that targeting its signaling pathway could be a strategy for appetite control.
-
Social and Behavioral Disorders: Understanding how MT modulates social affiliation in an avian model can provide insights into the fundamental mechanisms of social bonding and may inform the development of therapies for disorders characterized by social deficits.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation in Neonatal Chicks
This protocol is adapted from established methods for ICV cannulation in young broiler chicks.[6][7]
Materials:
-
Stereotaxic apparatus adapted for neonatal chicks
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, dental drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Anchor screws
-
Antiseptic solution and topical anesthetic
-
Suturing material (if necessary)
-
Heating pad for recovery
Procedure:
-
Animal Preparation: Day-old to 7-day-old chicks are suitable for this procedure. Anesthetize the chick using isoflurane.
-
Stereotaxic Placement: Secure the chick in the stereotaxic apparatus. The head should be positioned so that the bill is at a 45° angle below the horizontal plane.[8]
-
Surgical Site Preparation: Pluck the feathers from the top of the head and clean the area with an antiseptic solution. Apply a topical anesthetic.
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Drilling: Using a dental drill, create a small hole in the skull at the desired coordinates for the lateral ventricle. Stereotaxic coordinates should be determined using a chick brain atlas.[3][5][8][9] For 7-day-old chicks, one study suggests coordinates of 2.0 mm anterior to bregma and 0.3 mm lateral to the midline.[7]
-
Cannula Implantation: Slowly lower the guide cannula to the target depth.
-
Anchoring: Secure the cannula to the skull using anchor screws and dental cement.
-
Closure and Recovery: Suture the scalp incision if necessary. Insert the dummy cannula into the guide cannula to prevent blockage. Place the chick on a heating pad to recover from anesthesia.
-
Post-operative Care: Monitor the chick for any signs of distress. Allow a recovery period of at least 24-48 hours before any injections.
Protocol 2: Preparation and Intracerebroventricular (ICV) Administration of this compound
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Microinjection pump
-
Injection cannula (sized to fit the guide cannula)
-
Polyethylene (B3416737) tubing
Procedure:
-
This compound Solution Preparation:
-
Reconstitute the lyophilized this compound powder in sterile saline or aCSF to the desired stock concentration. One commercially available solution has a concentration of 500 ng/mL.[10]
-
Further dilute the stock solution to the final injection concentration. Doses in the range of 1 nmol have been shown to induce behavioral changes in chicks.[11]
-
Filter-sterilize the final solution.
-
-
Injection Procedure:
-
Gently restrain the cannulated chick.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the microinjection pump via polyethylene tubing and fill the system with the this compound solution, ensuring there are no air bubbles.
-
Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to deliver the solution directly into the ventricle.
-
Infuse the desired volume of this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
After the infusion is complete, leave the injection cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the chick to its cage and begin behavioral or physiological monitoring.
-
Data Presentation
Table 1: Effects of Intracerebroventricular (ICV) this compound on Food and Water Intake in Chicks
| Species | Age | Treatment (Dose) | Effect on Food Intake | Effect on Water Intake | Reference |
| Gallus gallus (Chick) | Not Specified | This compound (ICV) | Significantly decreased | Not Reported | [1] |
| Gallus gallus (Chick) | 8-day-old | This compound (1 nmol, ICV) | Suppressed | Significantly suppressed | [11] |
| Gallus gallus (Broiler Chick) | 4-day-old | Oxytocin (0.63-10 nmol, ICV) | Dose-dependent decrease | Decreased | [12] |
Table 2: Behavioral Effects of Intracerebroventricular (ICV) this compound in Chicks
| Species | Age | Treatment (Dose) | Observed Behavioral Changes | Reference |
| Gallus gallus (Chick) | Not Specified | This compound (ICV) | Increased wing-flapping, preening; tended to increase voluntary movement | [1] |
| Gallus gallus (Chick) | 8-day-old | This compound (1 nmol, ICV) | Induced wing-flapping and voluntary activity | [11] |
| Gallus gallus (Broiler Cockerel) | Not Specified | Oxytocin (0-10 µg, ICV) | Dose-dependent increase in stepping and wing-flapping; decreased preening | [13] |
| Gallus gallus (Newly Hatched Chick) | Newly Hatched | This compound (Intracranial) | Enhanced preference for a stuffed hen | [3][4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ICV administration of this compound in chicks.
This compound Signaling Pathway
Caption: Postulated this compound signaling pathway in avian neurons.
References
- 1. Central administration of this compound inhibits feeding behavior in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feeding response following central administration of this compound and arginine-vasotocin receptor agonists in chicks (Gallus gallus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.google.cn [books.google.cn]
- 4. Intracerebroventricular and Intravascular Injection of Viral Particles and Fluorescent Microbeads into the Neonatal Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chick Brain in Stereotaxic Coordinates: An Atlas featuring Neuromeric Subdivisions and Mammalian Homologies | Semantic Scholar [semanticscholar.org]
- 6. A method for intracerebroventricular cannulation of young broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. The Chick Brain in Stereotaxic Coordinates and Alternate Stains - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 10. arborassays.com [arborassays.com]
- 11. Effects of Central Administration of Opioid Peptides, Vasotocin, this compound, and Corticotrophin-Releasing Factor on Water Intake in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Central injection of oxytocin reduces food intake and affects hypothalamic and adipose tissue gene expression in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral effects of intracerebroventricular injection of oxytocin in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mesotocin in Avian Plasma using Enzyme Immunoassay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the quantitative determination of Mesotocin (MT) in avian plasma samples using a competitive enzyme immunoassay (EIA). The protocols outlined below cover plasma sample collection, processing, and the immunoassay procedure, and are intended to provide a robust framework for researchers.
Introduction
This compound is the avian homolog of the mammalian neuropeptide oxytocin (B344502), playing a crucial role in various physiological processes in birds, including social behavior, reproduction, and stress responses.[1][2] Accurate measurement of circulating this compound levels is essential for understanding its function in these processes. This document details the use of a commercially available oxytocin enzyme immunoassay kit that has been validated for the measurement of this compound in avian species.
Principle of the Enzyme Immunoassay (EIA)
The recommended assay is a competitive EIA. In this format, this compound present in the plasma sample competes with a fixed amount of biotinylated this compound for a limited number of binding sites on a this compound-specific antibody. The antibody-bound biotinylated this compound can then be detected by the addition of a streptavidin-peroxidase conjugate, followed by a chromogenic substrate. The intensity of the resulting color is inversely proportional to the concentration of this compound in the sample.
Materials and Reagents
-
Recommended Kit: Arbor Assays Oxytocin EIA Kit (Catalog No. K048-H1/H5) or equivalent validated for this compound. This kit has a cross-reactivity of 88.4% with this compound.
-
This compound Standard (available from Arbor Assays, Cat. No. X127)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
-
Plate shaker
-
Aprotinin (or other protease inhibitor cocktail)
-
EDTA-coated collection tubes
Experimental Protocols
Avian Blood Sample Collection and Plasma Preparation
Proper sample collection and handling are critical for accurate this compound measurement due to its susceptibility to degradation by peptidases in the blood.
Protocol for Blood Collection:
-
Preparation: Prepare collection tubes in advance. For each 1 mL of blood to be collected, add 1.7 mg of EDTA and 500 KIU of Aprotinin to a polypropylene tube and place it on ice.
-
Bird Handling: Handle the bird minimally and quickly to avoid stress-induced fluctuations in hormone levels.
-
Venipuncture Sites: Common sites for blood collection in birds include the brachial (wing) vein, jugular vein, or medial metatarsal vein. The choice of site depends on the species and size of the bird.
-
Blood Collection:
-
Clean the venipuncture site with 70% ethanol.
-
Use a sterile needle of an appropriate gauge for the bird's size to puncture the vein.
-
Collect the desired volume of blood directly into the prepared EDTA/Aprotinin tube.
-
Immediately after collection, gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulants and protease inhibitors.
-
-
Keep on Ice: Place the blood sample on ice immediately after collection.
Protocol for Plasma Separation:
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Transfer the plasma to a clean, labeled polypropylene tube. For short-term storage (less than 24 hours), store at 4°C. For long-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.
Plasma Extraction
For accurate results, it is highly recommended to extract this compound from the plasma to remove interfering substances.
Protocol for Plasma Extraction:
-
Acidification: Add 1 mL of 0.1% Trifluoroacetic Acid (TFA) in water to 500 µL of plasma.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 1,700 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Equilibrate a C18 SPE column by washing with 1 mL of methanol (B129727) followed by 1 mL of 0.1% TFA.
-
Load the acidified plasma supernatant onto the column.
-
Wash the column with 1 mL of 0.1% TFA.
-
Elute the this compound with 1 mL of a solution containing 60% acetonitrile (B52724) and 40% 0.1% TFA.
-
-
Drying: Dry the eluate under a vacuum (e.g., using a SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the assay buffer provided with the EIA kit.
Enzyme Immunoassay (EIA) Procedure
The following is a general protocol based on the Arbor Assays Oxytocin EIA kit. Refer to the specific kit insert for detailed instructions.
Assay Procedure:
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare standards and controls as per the kit instructions.
-
Plate Setup: Add standards, controls, and extracted plasma samples to the appropriate wells of the antibody-coated microplate.
-
Addition of Conjugate and Antibody: Add the this compound-peroxidase conjugate and the this compound antibody to each well (except for the blank wells).
-
Incubation: Incubate the plate, typically for 2 hours at room temperature on a plate shaker.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark for a specified time (usually 30 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve. The concentration is typically inversely proportional to the optical density.
Data Presentation
Assay Performance Characteristics
The following table summarizes the typical performance of the recommended EIA kit for this compound measurement.
| Parameter | Value | Reference |
| Sensitivity | 17.0 pg/mL | Arbor Assays |
| Cross-Reactivity with this compound | 88.4% | Arbor Assays |
| Intra-assay CV (Ravens) | 10.3% | Stocker et al. (2021) |
| Inter-assay CV (Ravens) | 11.4% | Stocker et al. (2021) |
| Detection Limit (Ravens) | 22.9 pg/mL | Stocker et al. (2021) |
Reported Plasma this compound Concentrations in Avian Species
The following table provides a summary of reported plasma this compound concentrations in different avian species. It is important to note that concentrations can vary based on physiological state, sex, and environmental conditions.
| Species | Common Name | Plasma this compound Concentration (pg/mL) | Condition | Reference |
| Gallus gallus domesticus | Domestic Chicken | 14.7 ± 5.1 | ~1 hour prior to oviposition | Takahashi et al. (1988) |
| Gallus gallus domesticus | Domestic Hen | Minimal at 20:00h, Maximal between 04:00-12:00h | Circadian rhythm | Chaturvedi et al. (2001) |
| Corvus corax | Common Raven | Higher in breeding season vs. mating season | Seasonal variation (salivary measurement) | Stocker et al. (2021) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring avian plasma this compound.
This compound Signaling Pathway
Caption: this compound receptor signaling cascade in avian cells.
References
Application Notes and Protocols for Mesotocin Quantification using Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesotocin is a nonapeptide hormone structurally and functionally related to oxytocin (B344502), predominantly found in non-mammalian vertebrates such as birds, reptiles, and amphibians. It plays a crucial role in regulating various social and reproductive behaviors. Accurate quantification of this compound is essential for advancing our understanding of its physiological and behavioral effects. This document provides a detailed protocol for the quantification of this compound in biological samples using a competitive radioimmunoassay (RIA). As dedicated this compound RIA kits are not widely available, this protocol adapts commercially available oxytocin RIA kits, a common and accepted practice due to the structural homology between the two peptides.[1][2] Critical considerations for adapting these kits, including antibody selection and sample preparation, are highlighted to ensure assay specificity and reliability.
The fundamental principle of this competitive RIA is the competition between unlabeled this compound (in standards or samples) and a fixed amount of radiolabeled tracer (e.g., ¹²⁵I-labeled oxytocin) for a limited number of binding sites on a specific antibody.[3] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound in the sample. By constructing a standard curve with known concentrations of this compound, the concentration in unknown samples can be accurately determined.
Materials and Reagents
This protocol is based on the components typically found in a commercial oxytocin RIA kit, with the necessary adaptations for this compound measurement.
| Component | Supplier Example | Purpose |
| Oxytocin RIA Kit | Phoenix Pharmaceuticals (RK-051-01) or similar | Provides primary antibody, radiolabeled tracer, buffers, and other reagents. |
| This compound Standard | Arbor Assays (X127-625UL) or equivalent | For creating the standard curve.[1] |
| Solid-Phase Extraction (SPE) Cartridges | C18 Sep-Pak or similar | For sample extraction and purification.[4][5] |
| Acetonitrile (B52724) | HPLC Grade | Elution solvent for SPE.[2] |
| Trifluoroacetic Acid (TFA) | HPLC Grade | To acidify samples and for SPE conditioning and washing.[2] |
| Protease Inhibitor Cocktail | e.g., Aprotinin (B3435010) | To prevent peptide degradation during sample collection. |
| Anticoagulant (e.g., EDTA) | Lavender top Vacutainer tubes or similar | To prevent blood clotting during plasma collection. |
| Gamma Counter | - | For measuring radioactivity. |
| Centrifuge | Refrigerated | For sample processing. |
| Vortex Mixer | - | For mixing reagents. |
| Pipettes and Tips | - | For accurate liquid handling. |
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical to prevent the degradation of this compound and to remove interfering substances.[2][6]
1.1. Blood Collection (Plasma)
-
Collect whole blood into chilled tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor such as aprotinin (0.6 TIU/ml of blood).
-
Immediately after collection, gently invert the tubes several times to ensure proper mixing of the anticoagulant and protease inhibitor.
-
Centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to clean cryovials.
-
Store the plasma samples at -70°C or lower. Samples are generally stable for up to one month at this temperature.
1.2. Solid-Phase Extraction (SPE) of this compound Extraction is a crucial step for removing interfering substances from the plasma and concentrating the this compound.[4][6]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 100% acetonitrile followed by 0.1% TFA in deionized water.[2]
-
Sample Loading: Acidify the plasma sample by adding an equal volume of 0.1% TFA. Centrifuge to pellet any precipitate. Load the acidified supernatant onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with 0.1% TFA to remove salts and other hydrophilic impurities.[2]
-
Elution: Elute the bound this compound from the cartridge using an appropriate concentration of acetonitrile in 0.1% TFA (e.g., 60-80% acetonitrile).[2][5]
-
Drying: Dry the eluate completely using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in the RIA buffer provided with the kit. The reconstituted sample is now ready for the RIA procedure.[2]
Radioimmunoassay Procedure
This procedure is adapted from a typical oxytocin RIA kit protocol. All steps should be performed in duplicate or triplicate for standards, controls, and unknown samples.
2.1. Reagent Preparation
-
RIA Buffer: Prepare the RIA buffer according to the kit manufacturer's instructions. This buffer will be used to reconstitute other kit components and for sample dilutions.
-
This compound Standards: Prepare a series of this compound standards by serially diluting the this compound Standard stock solution with RIA buffer. The concentration range should be appropriate for the expected sample concentrations and the sensitivity of the assay.
-
Primary Antibody: Reconstitute the primary antibody as per the kit's instructions. It is crucial to use an antibody with high cross-reactivity for this compound. The cross-reactivity profile should be carefully evaluated. Some oxytocin antibodies are known to cross-react with vasotocin, a related peptide in non-mammalian species, which can lead to inaccurate results.[7]
-
Radiolabeled Tracer: Prepare the ¹²⁵I-labeled tracer solution according to the kit's protocol to achieve the recommended counts per minute (CPM) per tube (e.g., 8,000-10,000 cpm/100 µl).
2.2. Assay Setup Set up labeled polystyrene tubes for Total Counts (TC), Non-Specific Binding (NSB), Total Binding (B0), standards, and unknown samples.
| Tube Type | RIA Buffer | Standard/Sample | Primary Antibody | Tracer |
| Total Counts (TC) | - | - | - | 100 µl |
| Non-Specific Binding (NSB) | 200 µl | - | - | 100 µl |
| Total Binding (B0) | 100 µl | 100 µl (zero standard) | 100 µl | 100 µl |
| Standards | - | 100 µl | 100 µl | 100 µl |
| Samples | - | 100 µl | 100 µl | 100 µl |
Note: Volumes are examples and should be adjusted based on the specific kit protocol.
2.3. Incubation and Separation
-
First Incubation: To all tubes except TC and NSB, add 100 µl of the appropriate standard or reconstituted sample, followed by 100 µl of the primary antibody. Vortex all tubes and incubate for 16-24 hours at 4°C.
-
Tracer Addition: Add 100 µl of the ¹²⁵I-labeled tracer to all tubes.
-
Second Incubation: Vortex all tubes and incubate for another 16-24 hours at 4°C.
-
Immunoprecipitation: Add the secondary antibody (e.g., Goat Anti-Rabbit IgG) and Normal Rabbit Serum (NRS) to all tubes except the TC tubes to precipitate the primary antibody-antigen complex.
-
Incubation: Vortex and incubate at room temperature for 90 minutes.
-
Centrifugation: Add 500 µl of RIA buffer to each tube (except TC), vortex, and then centrifuge at approximately 1,700 x g for 20 minutes at 4°C.
-
Aspiration: Carefully aspirate the supernatant from all tubes except the TC tubes, without disturbing the pellet.
2.4. Counting Place all tubes in a gamma counter and measure the radioactivity (CPM) in each tube.
Data Analysis and Interpretation
-
Calculate Average CPM: Calculate the average CPM for each set of duplicate or triplicate tubes.
-
Calculate Percent Bound (%B/B0): %B/B0 = [(CPM_standard/sample - CPM_NSB) / (CPM_B0 - CPM_NSB)] x 100
-
Construct Standard Curve: Plot the %B/B0 for each this compound standard against its corresponding concentration on a log-logit or semi-log graph.
-
Determine Sample Concentrations: Interpolate the %B/B0 values of the unknown samples from the standard curve to determine their this compound concentrations.
-
Adjust for Dilution: Multiply the determined concentration by any dilution factors used during sample preparation.
Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Sensitivity | 6.7 pg/ml (for Oxytocin RIA) | [8] |
| Linear Range | 1.25 – 160 pg/ml (for Oxytocin RIA) | [8] |
| Intra-assay CV | < 10% | |
| Inter-assay CV | < 15% | |
| Recovery | 70-80% (C18 Sep-Pak Extraction) | [4] |
Note: These values are based on oxytocin assays and should be validated specifically for this compound measurement in your laboratory.
Visualized Workflows
Caption: Workflow for this compound Quantification via RIA.
Caption: Principle of Competitive Radioimmunoassay.
References
- 1. arborassays.com [arborassays.com]
- 2. benchchem.com [benchchem.com]
- 3. Radioimmunoassays | Revvity [revvity.com]
- 4. Extraction of oxytocin and arginine-vasopressin from serum and plasma for radioimmunoassay and surface-enhanced laser desorption-ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of serum oxytocin and arginine vasopressin prior to radioimmunoassay: simultaneous extraction and separation on C18 Sep-Pak cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immunostar.com [immunostar.com]
- 8. phoenixpeptide.com [phoenixpeptide.com]
Application Notes and Protocols for Non-invasive Mesotocin Measurement in Avian Saliva
Introduction
Mesotocin (MT), the avian homolog of the mammalian neuropeptide oxytocin (B344502) (OT), plays a crucial role in regulating social behaviors in birds, including flocking, pair bonding, and prosociality.[1][2][3] Traditional methods for measuring MT involve invasive blood sampling, which can induce stress and alter hormone levels.[4] The development of non-invasive techniques to measure hormones in saliva offers a significant advancement for behavioral endocrinology research in avian species.[1][5] Saliva collection is minimally stressful and allows for repeated sampling from the same individual, providing a more accurate reflection of baseline hormone levels and their fluctuations in response to social and environmental stimuli.[6]
These application notes provide a comprehensive overview and detailed protocols for the non-invasive measurement of this compound in the saliva of birds. This document is intended for researchers, scientists, and drug development professionals interested in applying this methodology to their studies.
Core Applications
-
Behavioral Endocrinology: Investigate the hormonal underpinnings of social behaviors such as pair-bonding, parental care, aggression, and cooperation.
-
Animal Welfare Assessment: Monitor stress levels and well-being in captive and wild bird populations non-invasively.
-
Pharmacological Studies: Assess the effects of novel drug candidates on the this compound system.
-
Conservation Biology: Evaluate the physiological responses of birds to environmental changes and conservation interventions.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have successfully measured this compound in the saliva of birds. This data can serve as a reference for expected concentration ranges and the influence of biological variables.
Table 1: Salivary this compound Concentrations in Common Ravens (Corvus corax)
| Season | This compound Detectability | Mean this compound Concentration (pg/mL) ± SEM | Reference |
| Mating Season (Winter) | Lower | Lower | [1][7] |
| Breeding Season (Spring) | Significantly Higher | Significantly Higher | [1][7] |
Note: Specific concentrations were not provided in the abstract, but the study indicated significant seasonal differences.
Table 2: Validation of a Commercial Oxytocin EIA Kit for this compound Measurement
| Validation Parameter | Result | Species | Reference |
| Parallelism | Achieved | Common Raven | [1][7] |
| Recovery | Successful | Common Raven | [1][7] |
| Intra-assay CV | 10.3% | Common Raven | [7] |
| Inter-assay CV | 11.4% | Common Raven | [7] |
| Detection Limit | 22.9 pg/mL | Not specified | [7] |
Experimental Protocols
Protocol 1: Saliva Sample Collection from Birds
This protocol is a general guideline and may need to be adapted based on the species, age, and temperament of the bird. Training the birds for voluntary sample collection is highly recommended to minimize stress.
Materials:
-
Sterile saliva collection swabs (e.g., Salimetrics SalivaBio Children's Swab)
-
Swab storage tubes
-
Gloves
-
Positive reinforcement (e.g., food treats)
Procedure:
-
Habituation and Training (Recommended):
-
Gradually habituate the bird to the presence of the researcher and the collection materials.
-
Using positive reinforcement, train the bird to voluntarily accept the swab in its beak. This can be achieved by pairing the swab with a food reward.
-
The goal is for the bird to hold the swab in its mouth, ideally in the throat pouch where saliva accumulates, for a designated period (e.g., 30-60 seconds).[8]
-
-
Sample Collection:
-
Wear gloves to avoid contamination of the sample.[9]
-
Present the swab to the bird. For trained birds, allow them to take the swab voluntarily.
-
For untrained birds, gently restrain the bird and carefully insert the swab into its oral cavity. Gently roll the swab tip inside the bird's mouth and behind the tongue.[10]
-
Leave the swab in the mouth for approximately 30-60 seconds to ensure adequate saliva absorption.[8]
-
-
Sample Handling:
-
Immediately after collection, place the swab into a labeled storage tube.
-
Within 10 minutes of collection, store the samples at -20°C until analysis.[7]
-
Protocol 2: Salivary this compound Quantification using Enzyme Immunoassay (EIA)
This protocol is based on the use of a commercial oxytocin EIA kit (e.g., Arbor Assays DetectX® Oxytocin EIA Kit, Cat. No. K048-H1/H5), which has been shown to be suitable for measuring this compound.[1][7][11] Always refer to the specific manufacturer's instructions provided with the kit.
Materials:
-
Commercial Oxytocin EIA Kit (including standards, antibodies, conjugate, wash buffer, substrate, and stop solution)
-
Saliva samples collected as per Protocol 1
-
Microplate reader capable of measuring absorbance at 450 nm
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Sample Preparation (Extraction):
-
Thaw the frozen saliva samples on ice.
-
Centrifuge the swab storage tubes at 1600 x g for 20 minutes at 4°C to separate the saliva from the swab.[7]
-
Transfer the supernatant (saliva) to a clean tube.
-
Mix 1 part of the saliva sample with 1.5 parts of the Extraction Solution provided in the kit.[2][12]
-
Vortex the mixture and incubate at room temperature for 90 minutes with continuous mixing (e.g., on a nutator).[2][12]
-
Centrifuge the mixture for 20 minutes at 1660 x g at 4°C.[2][12]
-
Transfer the supernatant to a new tube and evaporate to dryness (e.g., using a SpeedVac at 37°C).[2][12]
-
Reconstitute the dried extract with the Assay Buffer provided in the kit. The reconstitution volume will depend on the expected concentration and should be optimized.[2][12]
-
-
Immunoassay Procedure (refer to kit manual for specific volumes and incubation times):
-
Prepare the standards and controls as per the kit instructions.
-
Pipette the standards, controls, and prepared samples into the wells of the antibody-coated microplate.
-
Add the this compound-peroxidase conjugate to each well.
-
Add the this compound antibody to each well (except for the non-specific binding wells).
-
Wash the plate multiple times with the provided Wash Buffer.
-
Add the TMB substrate to each well and incubate at room temperature to allow for color development.
-
Stop the reaction by adding the Stop Solution.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the this compound concentration in the samples by interpolating their absorbance values from the standard curve.
-
Correct the final concentration for the dilution factor used during sample preparation.
-
Mandatory Visualizations
This compound Signaling Pathway
References
- 1. Measuring salivary this compound in birds - Seasonal differences in ravens' peripheral this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Bird Stress Can Be Measured in Saliva - Research In Estonia [researchinestonia.eu]
- 7. researchgate.net [researchgate.net]
- 8. Salivary corticosterone measurement in large-billed crows by enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. salimetrics.com [salimetrics.com]
- 10. fao.org [fao.org]
- 11. arborassays.com [arborassays.com]
- 12. arborassays.com [arborassays.com]
Application Notes and Protocols for Mesotocin Receptor Binding Assay in Hen Kidney Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesotocin (MT), the avian homolog of the mammalian hormone oxytocin, plays a crucial role in regulating various physiological processes in birds, including osmoregulation and reproductive behaviors. The hen kidney has been identified as a key target organ for this compound, expressing specific receptors that mediate its biological effects. Understanding the binding characteristics of ligands to these receptors is fundamental for the development of novel therapeutics targeting the mesotocinergic system. This document provides detailed application notes and protocols for conducting a this compound receptor binding assay using hen kidney membranes, based on established scientific literature. Radioligand binding assays, a gold standard for quantifying receptor-ligand interactions, are detailed herein to determine key binding parameters such as the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax).
Data Presentation
Radioligand binding assays have revealed the presence of two distinct this compound receptor subtypes in hen kidney membranes, characterized by high and low binding affinities. The quantitative data from saturation binding experiments are summarized below for both the cortical and medullary regions of the kidney.
Table 1: this compound Receptor Binding Parameters in Hen Kidney Membranes
| Tissue Region | Receptor Subtype | Equilibrium Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |
| Kidney Cortex | High-Affinity | 0.08 ± 0.01[1] | 42 ± 4[1] |
| Low-Affinity | 0.87 ± 0.08[1] | 129 ± 6[1] | |
| Kidney Medulla | High-Affinity | 0.072 | 45 |
| Low-Affinity | 0.69 | 120 |
Data for the whole kidney represent the combined presence of both high and low-affinity sites as revealed by a curvilinear Scatchard plot.[1] Data for cortical and medullary tissues also indicate the presence of two distinct receptor populations.
Experimental Protocols
Preparation of Hen Kidney Membranes
This protocol describes the preparation of a crude plasma membrane fraction from hen kidneys suitable for this compound receptor binding assays.
Materials:
-
Fresh hen kidneys
-
Homogenization Buffer: 50 mM Tris-HCl, 0.25 M sucrose (B13894), pH 7.4
-
Sucrose Gradient Buffer: 50 mM Tris-HCl, 1.0 M sucrose, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge with a swinging bucket rotor
Procedure:
-
Excise hen kidneys immediately after euthanasia and place them in ice-cold Homogenization Buffer.
-
Mince the kidney tissue thoroughly with scissors.
-
Homogenize the minced tissue in 10 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge it at 30,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in Homogenization Buffer.
-
Gently layer the resuspended membranes onto a discontinuous sucrose gradient consisting of the Sucrose Gradient Buffer.
-
Centrifuge at 90,000 x g for 90 minutes at 4°C in a swinging bucket rotor.
-
Carefully collect the enriched plasma membrane fraction from the interface of the two sucrose layers.
-
Wash the collected fraction twice by resuspending in Wash Buffer and centrifuging at 30,000 x g for 30 minutes at 4°C.
-
Resuspend the final membrane pellet in a minimal volume of Wash Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Lowry assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Saturation Binding Assay
This protocol details the procedure for a saturation binding assay to determine the Kd and Bmax of this compound receptors in the prepared hen kidney membranes using [¹²⁵I]-Mesotocin.
Materials:
-
Prepared hen kidney membranes
-
[¹²⁵I]-Mesotocin (Radioligand)
-
Unlabeled this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup: Prepare a series of dilutions of the [¹²⁵I]-Mesotocin in Assay Buffer to cover a concentration range from approximately 0.01 to 5.0 nM.
-
Total Binding: In triplicate, add the following to the wells of a 96-well plate:
-
50 µL of Assay Buffer
-
50 µL of varying concentrations of [¹²⁵I]-Mesotocin
-
100 µL of diluted hen kidney membrane preparation (typically 50-100 µg of protein)
-
-
Non-specific Binding: In a parallel set of triplicate wells, add:
-
50 µL of a high concentration of unlabeled this compound (e.g., 1 µM) in Assay Buffer
-
50 µL of varying concentrations of [¹²⁵I]-Mesotocin
-
100 µL of diluted hen kidney membrane preparation
-
-
Incubation: Incubate the plate at 30°C for 4 hours with gentle agitation to reach equilibrium.[1]
-
Termination of Binding: Terminate the assay by rapid filtration of the well contents through glass fiber filters pre-soaked in ice-cold Wash Buffer.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in counting vials and measure the bound radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Bound, in fmol/mg protein) against the concentration of free radioligand (in nM).
-
Analyze the data using non-linear regression to fit a one-site or two-site binding model to determine the Kd and Bmax values. A Scatchard plot (Bound/Free vs. Bound) can also be generated; a curvilinear plot is indicative of multiple binding sites.[1]
-
Mandatory Visualizations
This compound Receptor Signaling Pathway
// Nodes MT [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MTR [label="this compound Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gαq/11", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Osmoregulation)", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges MT -> MTR [label="Binds"]; MTR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2_release; DAG -> PKC [label="Activates"]; Ca2_release -> Cellular_Response; PKC -> Cellular_Response; } .dot Caption: Inferred this compound Signaling Pathway in Hen Kidney Cells.
Experimental Workflow for this compound Receptor Binding Assay
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Hen Kidney\nMembrane Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; assay_setup [label="Assay Setup\n(Total & Non-specific Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; incubation [label="Incubation\n(30°C, 4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Rapid Filtration\n(Separates Bound from Free)", fillcolor="#34A853", fontcolor="#FFFFFF"]; counting [label="Gamma Counting\n(Measures Radioactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Scatchard/Non-linear Regression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; results [label="Determine Kd and Bmax", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> assay_setup; assay_setup -> incubation; incubation -> filtration; filtration -> counting; counting -> analysis; analysis -> results; } .dot Caption: Workflow for a Radioligand Binding Assay.
References
Application Notes and Protocols for In Situ Hybridization of Mesotocin Receptor mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesotocin (MT) is the non-mammalian vertebrate homolog of oxytocin, playing crucial roles in regulating social and reproductive behaviors. The this compound receptor (MTR), a G-protein coupled receptor, mediates the physiological effects of MT. Understanding the precise spatial and temporal expression patterns of MTR mRNA is fundamental for elucidating the neuroanatomical circuits and molecular mechanisms underlying MT's functions. In situ hybridization (ISH) is a powerful technique to visualize and quantify MTR mRNA within the morphological context of tissues, providing invaluable insights for basic research and the development of therapeutics targeting the mesotocinergic system.
These application notes provide a detailed protocol for non-radioactive in situ hybridization using digoxigenin (B1670575) (DIG)-labeled riboprobes to localize this compound receptor mRNA. This method offers high sensitivity, low background, and excellent cellular resolution, making it a robust tool for neuroanatomical mapping, developmental studies, and pharmacological research.
Key Applications
-
Neuroanatomical Mapping: Precisely locate and characterize neuronal populations expressing MTR mRNA in the brain and peripheral tissues.
-
Developmental Biology: Investigate the spatiotemporal expression of MTR mRNA during embryonic and postnatal development to understand its role in neural circuit formation.
-
Pharmacology and Drug Development: Evaluate the effects of novel compounds on MTR gene expression and identify target cell populations.
-
Behavioral Neuroscience: Correlate changes in MTR mRNA levels with specific social, reproductive, or anxiety-like behaviors.
-
Toxicology: Assess the impact of endocrine-disrupting chemicals or other toxicants on the mesotocinergic system.
Signaling Pathway of the this compound Receptor
The this compound receptor is known to couple to the Gq/11 signaling pathway. Upon binding of this compound, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG trigger a cascade of downstream cellular responses.
Caption: this compound Receptor Signaling Pathway.
Experimental Workflow for In Situ Hybridization
The following diagram outlines the major steps involved in the in situ hybridization protocol for localizing this compound receptor mRNA.
Caption: Experimental Workflow for In Situ Hybridization.
Detailed Experimental Protocols
This protocol is optimized for detecting this compound receptor mRNA in frozen brain sections using a DIG-labeled cRNA probe. Modifications may be required for different tissues or species.
I. Preparation of DIG-Labeled RNA Probe
-
Template Preparation:
-
Linearize 10-20 µg of plasmid DNA containing the MTR cDNA insert with an appropriate restriction enzyme to allow for the synthesis of an antisense riboprobe.
-
Verify complete linearization by running a small aliquot on an agarose (B213101) gel.
-
Purify the linearized template by phenol/chloroform extraction and ethanol (B145695) precipitation.
-
-
In Vitro Transcription:
-
Assemble the transcription reaction on ice in an RNase-free tube.
-
Incubate for 2 hours at 37°C.
-
Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.
-
-
Probe Purification and Quantification:
-
Purify the DIG-labeled RNA probe using LiCl precipitation or a spin column.
-
Wash the pellet with 70% ethanol and resuspend in RNase-free water.
-
Quantify the probe concentration using a spectrophotometer or by dot blot analysis. Store at -80°C.
-
| Reagent | Final Concentration/Amount |
| Linearized DNA Template | 1 µg |
| 10x Transcription Buffer | 2 µl |
| 10x DIG RNA Labeling Mix | 2 µl |
| RNase Inhibitor | 1 µl |
| T7/SP6 RNA Polymerase | 2 µl |
| RNase-free Water | to 20 µl |
| Table 1: In Vitro Transcription Reaction Components |
II. Tissue Preparation
-
Fixation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Incubate the fixed tissue in a sucrose (B13894) gradient (e.g., 10%, 20%, 30% sucrose in PBS) until the tissue sinks at each step.
-
-
Sectioning:
-
Embed the cryoprotected tissue in OCT compound and freeze.
-
Cut 10-20 µm thick sections on a cryostat and mount on coated slides.
-
Store slides at -80°C until use.
-
III. In Situ Hybridization
-
Pretreatment:
-
Bring slides to room temperature and wash in PBS.
-
Permeabilize the tissue with Proteinase K (10 µg/ml in PBS) for 10-15 minutes at 37°C.
-
Stop the digestion by washing in PBS.
-
Post-fix with 4% PFA for 5-10 minutes.
-
Wash in PBS.
-
Acetylate the sections in 0.1 M triethanolamine (B1662121) with 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
Wash in PBS and dehydrate through an ethanol series.
-
-
Prehybridization:
-
Incubate sections in hybridization buffer without the probe for 2-4 hours at the hybridization temperature in a humidified chamber.
-
-
Hybridization:
-
Dilute the DIG-labeled MTR probe in hybridization buffer to a final concentration of 100-500 ng/ml.
-
Denature the probe by heating at 80°C for 5 minutes, then place on ice.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65-70°C.
-
| Component | Final Concentration |
| Formamide | 50% |
| 20x SSC | 5x |
| Denhardt's Solution | 1x |
| Yeast tRNA | 500 µg/ml |
| Salmon Sperm DNA | 250 µg/ml |
| EDTA | 1 mM |
| Table 2: Hybridization Buffer Composition |
-
Post-hybridization Washes:
-
Perform a series of stringent washes to remove unbound probe.
-
Wash in 5x SSC at the hybridization temperature.
-
Wash in 0.2x SSC at the hybridization temperature.
-
Wash in 0.2x SSC at room temperature.
-
IV. Immunodetection
-
Blocking:
-
Wash sections in MABT buffer (Maleic acid buffer with Tween-20).
-
Block non-specific binding by incubating in blocking solution (e.g., MABT with 2% blocking reagent and 20% heat-inactivated sheep serum) for 1-2 hours.
-
-
Antibody Incubation:
-
Incubate sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted 1:2000 to 1:5000 in blocking solution, overnight at 4°C.
-
-
Washes:
-
Wash extensively in MABT to remove unbound antibody.
-
-
Color Development:
-
Equilibrate sections in alkaline phosphatase buffer (NTMT).
-
Incubate sections in the color development solution (NBT/BCIP in NTMT) in the dark.
-
Monitor the color reaction under a microscope and stop the reaction by washing in PBS when the desired signal intensity is reached.
-
| Reagent/Step | Incubation Time | Temperature |
| Proteinase K | 10-15 minutes | 37°C |
| Prehybridization | 2-4 hours | 65-70°C |
| Hybridization | Overnight | 65-70°C |
| Anti-DIG-AP Antibody | Overnight | 4°C |
| Color Development | Variable | Room Temperature |
| Table 3: Key Incubation Times and Temperatures |
V. Analysis
-
Mounting and Coverslipping:
-
Dehydrate the sections through an ethanol series, clear in xylene, and coverslip with a mounting medium.
-
-
Microscopy and Imaging:
-
Visualize the signal using a bright-field microscope and capture images for analysis.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Poor RNA preservation | Use fresh tissue; ensure RNase-free conditions. |
| Inefficient probe labeling | Check probe integrity and labeling efficiency on a dot blot. | |
| Insufficient tissue permeabilization | Optimize Proteinase K concentration and incubation time. | |
| Probe concentration too low | Increase probe concentration in the hybridization buffer. | |
| High Background | Non-specific probe binding | Increase stringency of post-hybridization washes (higher temperature, lower salt). |
| Insufficient blocking | Increase blocking time or change blocking reagent. | |
| Antibody concentration too high | Increase the dilution of the anti-DIG antibody. | |
| Poor Morphology | Over-digestion with Proteinase K | Decrease Proteinase K concentration or incubation time. |
| Harsh tissue processing | Handle sections gently; avoid drying out. |
For more detailed troubleshooting, refer to specialized guides on in situ hybridization.
Application Notes: Visualizing Mesotocin-Producing Neurons via Immunohistochemistry
References
- 1. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of different this compound (oxytocin homologue) populations in sexual and aggressive behaviours of the brown anole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The topography of this compound and vasotocin systems in the brain of the domestic mallard and Japanese quail: immunocytochemical identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of this compound-immunoreactive neurons in the brain of the male native Thai chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxytocin neurons drive melanocortin circuit maturation via vesicle release during a neonatal critical period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distribution of vasotocin and this compound immunoreactivity in the brain of the snake, Bothrops jararaca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunostaining Mouse Brain Tissue or Neuronal Cultures [protocols.io]
- 8. Immunohistochemistry (IHC) protocol [hellobio.com]
- 9. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 10. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunocytochemical studies of vasotocin and this compound in the hypothalamo-hypophysial system of the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Characterization of a Selective Mesotocin Receptor Antagonist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a selective mesotocin receptor antagonist. The focus is on the peptide antagonist Atosiban (B549348), a well-characterized oxytocin (B344502)/vasotocin receptor antagonist with high affinity for the this compound receptor, and the non-peptide antagonist L-368,899.
Introduction
This compound, the avian and reptilian homolog of oxytocin, plays a crucial role in regulating various social behaviors and physiological processes.[1] The this compound receptor, a G-protein coupled receptor (GPCR), is a key target for developing novel therapeutics to modulate these processes. Selective antagonists of the this compound receptor are invaluable tools for elucidating its physiological functions and have potential therapeutic applications. This document outlines the protocols for the chemical synthesis of a selective peptide antagonist and a non-peptide antagonist, followed by detailed methods for their characterization.
Data Presentation: Antagonist Properties
The following table summarizes the binding affinities and functional potencies of selected this compound/oxytocin receptor antagonists.
| Compound | Receptor | Assay Type | Parameter | Value | Species | Reference |
| Atosiban | Oxytocin Receptor | Binding | Ki | 7.9 nM | Human | [2] |
| Oxytocin Receptor | Functional | pA2 | 7.8 | Rat | [3] | |
| V1a Receptor | Binding | Ki | 45 nM | Human | [3] | |
| OTA3 | Oxytocin Receptor | Binding | Ki | 0.9 nM | Mouse | [2] |
| V1a Receptor | Binding | Ki | >1000 nM | Mouse | [2] | |
| V1b Receptor | Binding | Ki | >1000 nM | Mouse | [2] | |
| L-368,899 | Oxytocin Receptor | Binding | IC50 | 8.9 nM | Rat | [4][5][6] |
| Oxytocin Receptor | Binding | IC50 | 26 nM | Human | [4][5] | |
| V1a Receptor | Binding | IC50 | 370 nM | Human | ||
| V2 Receptor | Binding | IC50 | 570 nM | Human |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Based this compound Receptor Antagonist (Atosiban)
Atosiban is a synthetic nonapeptide and a competitive antagonist of the oxytocin receptor, which shares high homology with the this compound receptor.[7] It can be synthesized using solid-phase peptide synthesis (SPPS).[8]
Materials:
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-D-Tyr(Et)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Gly-OH)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Iodine
-
Acetonitrile (B52724) (ACN)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin using DIC and OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Confirm complete coupling using a Kaiser test.
-
Iterative Coupling and Deprotection: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Orn(Boc), Pro, Cys(Trt), Asn(Trt), Thr(tBu), Ile, D-Tyr(Et), and Mpa(Trt).
-
Cleavage from Resin and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/DTT/H2O (92.5:2.5:2.5:2.5) for 2-3 hours.[9]
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether multiple times.
-
Cyclization (Disulfide Bond Formation): Dissolve the linear peptide in an acetonitrile aqueous solution.[9][10] Adjust the pH to 8-9 with ammonia (B1221849) water.[9][10] Add a solution of iodine in methanol (B129727) dropwise until a persistent yellow color is observed, indicating the formation of the disulfide bond.[11] Quench the excess iodine with ascorbic acid.
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
Protocol 2: Synthesis of a Non-Peptide this compound Receptor Antagonist (L-368,899)
L-368,899 is a potent and selective non-peptide oxytocin receptor antagonist.[4][5][6] Its synthesis involves a multi-step organic chemistry route. The detailed synthesis is complex and typically performed by specialized chemists. A general overview of the synthetic strategy is provided based on literature.[6]
General Synthetic Approach:
The synthesis of L-368,899 involves the coupling of three key fragments:
-
A substituted piperazine (B1678402) derivative.
-
A bicyclo[2.2.1]heptane scaffold.
-
A modified amino acid moiety (4-(methylsulfonyl)butanamide derivative).
The synthesis would proceed through standard organic reactions such as amide bond formation, sulfonyl chloride reactions, and protecting group manipulations. Due to the complexity and proprietary nature of specific industrial syntheses, a detailed step-by-step protocol for a research laboratory setting is not publicly available in the provided search results. Researchers interested in this compound are advised to consult specialized medicinal chemistry literature or consider sourcing it from a commercial supplier.[5][6]
Protocol 3: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the synthesized antagonists for the this compound receptor.[12][13][14]
Materials:
-
Cell membranes expressing the this compound receptor (e.g., from transfected HEK293 cells or tissue homogenates).
-
Radiolabeled ligand (e.g., [3H]-Mesotocin or a high-affinity radiolabeled antagonist).
-
Synthesized antagonist.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues known to express the this compound receptor.[12] Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled antagonist (competition curve).
-
For total binding wells, add buffer instead of the antagonist.
-
For non-specific binding wells, add a high concentration of a known non-radiolabeled ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[12]
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the antagonist concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Protocol 4: In Vitro Functional Assay (Calcium Mobilization)
This protocol assesses the functional activity of the synthesized antagonist by measuring its ability to inhibit this compound-induced intracellular calcium mobilization. The this compound receptor is known to couple to the inositol (B14025) phosphate/calcium signaling pathway.[15][16]
Materials:
-
Cells stably or transiently expressing the this compound receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Synthesized antagonist.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells expressing the this compound receptor into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Cell Washing: Wash the cells with assay buffer to remove any extracellular dye.
-
Antagonist Pre-incubation: Add varying concentrations of the synthesized antagonist to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence. Inject a fixed concentration of this compound (typically the EC80 concentration) and record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the this compound-induced response.
Mandatory Visualizations
Caption: this compound Receptor Signaling Pathway.
Caption: Workflow for Peptide Antagonist Synthesis.
Caption: Radioligand Binding Assay Workflow.
References
- 1. arborassays.com [arborassays.com]
- 2. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Production of Atosiban’s Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. US9434767B2 - Method for preparing atosiban acetate - Google Patents [patents.google.com]
- 10. EP2537856A1 - Method for preparing atosiban acetate - Google Patents [patents.google.com]
- 11. A Process For The Preparation Of Atosiban Acetate [quickcompany.in]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Optogenetic Manipulation of Mesotocin Neural Circuits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optogenetic manipulation of mesotocin (MT) neural circuits, the avian homolog of oxytocin (B344502) (OT). Given the conserved functions of this neuropeptide system across vertebrates, insights from both mammalian (oxytocin) and non-mammalian (this compound) studies are integrated to offer a robust framework for experimental design and execution.[1][2][3]
Introduction
This compound, a nonapeptide closely related to oxytocin, plays a crucial role in regulating a variety of social behaviors in non-mammalian vertebrates, including affiliation and aggression.[2] Optogenetics, a technique that uses light to control genetically modified neurons, offers unprecedented spatiotemporal precision to dissect the function of this compound circuits.[4][5] This document outlines the key components, experimental considerations, and detailed protocols for the successful optogenetic manipulation of this compound-producing neurons and their projections.
Core Components and Considerations
Successful optogenetic experiments hinge on the careful selection and integration of several key components:
-
Opsins: Light-sensitive proteins that, when expressed in neurons, can either excite (e.g., Channelrhodopsin-2, ChR2) or inhibit (e.g., Halorhodopsin, NpHR) neuronal activity in response to specific wavelengths of light.[6][7]
-
Gene Delivery: Viral vectors, most commonly adeno-associated viruses (AAVs), are used to deliver the opsin-encoding genes to the target neurons.[7][8] The choice of AAV serotype can influence transduction efficiency and tropism.[9]
-
Targeting Specificity: To restrict opsin expression to this compound neurons, specific promoters or Cre-driver lines (in genetically tractable species) are employed. For instance, in mouse studies, Cre-recombinase is often expressed under the control of the oxytocin promoter to drive Cre-dependent opsin expression in oxytocin neurons.[10]
-
Light Delivery: An optical cannula is stereotaxically implanted to deliver light from an external source (e.g., a laser or LED) to the targeted brain region.[4] For experiments with freely behaving animals, a fiber-optic cable connects the light source to the implant.[4] Wireless devices are also available for more complex behavioral paradigms.[11]
Data Presentation: Quantitative Overview of Optogenetic Parameters
The following tables summarize key quantitative parameters from published studies on the optogenetic manipulation of oxytocin/mesotocin circuits. This information can guide the initial setup of experimental parameters.
Table 1: Viral Vector and Opsin Parameters
| Parameter | Example Study 1 (Mammal - Mouse) | Example Study 2 (Mammal - Mouse) | Notes |
| Target Neurons | Paraventricular Nucleus (PVN) Oxytocin Neurons | Paraventricular Nucleus (PVN) Oxytocin Neurons | Targeting the primary source of central this compound/oxytocin projections.[10][12] |
| Viral Vector | AAV5/DIO-EF1α-ChR2-eYFP | AAV-OXT-hChR2-mCherry | AAVs are widely used for their high transduction efficiency and safety profile.[7][12][13] |
| Promoter/Strategy | Cre-dependent (DIO) in OXT-Cre mice | Oxytocin promoter (OXT) | Ensures expression is restricted to the neurons of interest.[12][13] |
| Opsin | Channelrhodopsin-2 (ChR2) | Channelrhodopsin-2 (ChR2) | For photostimulation.[10][12] |
| Injection Volume | 200 nl | Not Specified | Volume should be optimized to target the desired area without significant spread to adjacent nuclei.[13] |
Table 2: Light Stimulation Parameters
| Parameter | Example Study 1 (Mammal - Mouse) | Example Study 2 (Mammal - Mouse) | Notes |
| Wavelength | 473 nm (Blue Light) | 473 nm (Blue Light) | Optimal for ChR2 activation.[12][14] |
| Light Power | Not Specified | 5-8 mW at fiber tip | Power should be measured and calibrated to ensure sufficient activation without causing tissue damage.[12] |
| Stimulation Frequency | Not Specified | 20 Hz | Different frequencies can have distinct effects on neuronal firing and behavior.[12][15] |
| Pulse Width | Not Specified | 10 ms | Millisecond-scale pulses provide temporal precision.[12] |
| Stimulation Pattern | Not Specified | Stochastic or Long-term low-frequency | The pattern of stimulation can significantly influence behavioral outcomes.[12][15] |
Experimental Protocols
Protocol 1: Viral Vector Delivery to this compound Neurons
This protocol describes the stereotaxic injection of an AAV vector to express an opsin in the this compound neurons of the paraventricular nucleus (PVN). The coordinates provided are for a mouse model and should be adapted for the specific animal model being used, including avian species where a stereotaxic atlas is available.[16][17]
-
Animal Preparation: Anesthetize the animal using standard, approved procedures (e.g., isoflurane (B1672236) inhalation).
-
Stereotaxic Surgery:
-
Secure the animal in a stereotaxic frame.
-
Make an incision to expose the skull.
-
Using a brain atlas, identify the coordinates for the PVN.
-
Drill a small craniotomy over the target location.
-
-
Viral Injection:
-
Load a microinjection pipette with the AAV vector (e.g., AAV-DIO-ChR2-eYFP).
-
Slowly lower the pipette to the target coordinates.
-
Infuse the virus at a slow, controlled rate (e.g., 100 nL/min) to minimize tissue damage.
-
After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics. Allow 3-4 weeks for robust opsin expression before behavioral experiments.
Protocol 2: Optic Fiber Implantation
This protocol details the implantation of an optic fiber for light delivery to the virally transduced this compound neurons.
-
Animal Preparation and Stereotaxic Surgery: Follow steps 1 and 2 from Protocol 1. The craniotomy may need to be slightly larger to accommodate the fiber optic cannula.
-
Fiber Implantation:
-
Slowly lower the optic fiber cannula to a position just above the virally targeted region (e.g., ~0.2-0.5 mm dorsal to the injection site).
-
Secure the cannula to the skull using dental cement and surgical screws.
-
-
Post-operative Care: Provide appropriate post-operative care. Allow the animal to recover fully before commencing behavioral experiments.
Protocol 3: Optogenetic Stimulation and Behavioral Analysis
This protocol outlines the general procedure for optogenetic stimulation during a behavioral assay.
-
Habituation: Habituate the animal to the behavioral arena and to being tethered to the fiber-optic cable (if applicable).
-
Connection to Light Source: Connect the implanted optic fiber to a light source (laser or LED) via a patch cord. A commutator can be used to prevent the cord from twisting during free behavior.
-
Behavioral Assay:
-
Initiate the behavioral paradigm (e.g., social interaction test, parental behavior assay).
-
Deliver light stimulation according to the predefined parameters (wavelength, power, frequency, duration).
-
Record the animal's behavior using video tracking software.
-
-
Data Analysis:
-
Quantify relevant behaviors (e.g., time spent in social contact, frequency of aggressive encounters).
-
Compare behavior during light-on and light-off epochs, and between experimental and control groups (e.g., animals expressing a fluorescent protein without the opsin).
-
Post-mortem histological verification of viral expression and fiber placement is crucial for data interpretation.
-
Mandatory Visualizations
This compound/Oxytocin Receptor Signaling Pathway
Caption: Simplified signaling cascade following this compound/Oxytocin receptor activation.
General Experimental Workflow for Optogenetic Manipulation
Caption: Step-by-step workflow for optogenetic experiments on neural circuits.
Logical Relationship: Excitation vs. Inhibition
Caption: Contrasting outcomes of optogenetic excitation and inhibition.
References
- 1. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precursors of this compound and vasotocin in birds: identification of VLDV- and MSEL- neurophysins in chicken, goose, and ostrich - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mightexbio.com [mightexbio.com]
- 5. Optogenetics reveals new insights into circuits of the brain [mpg.de]
- 6. Halorhodopsin - Wikipedia [en.wikipedia.org]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. A Hitchhiker’s Guide to the Selection of Viral Vectors for Optogenetic Studies | Springer Nature Experiments [experiments.springernature.com]
- 9. Viral vectors for neuronal cell type-specific visualization and manipulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel aspect of oxytocin neurons mediating parental behavior and aversive burying behavior under the control of melanin-concentrating hormone neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wireless Optogenetic Stimulation of Oxytocin Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemo- and optogenetic activation of hypothalamic Foxb1-expressing neurons and their terminal endings in the rostral-dorsolateral PAG leads to tachypnea, bradycardia, and immobility [elifesciences.org]
- 14. A hypothalamus–brainstem circuit governs the prioritization of safety over essential needs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theoretical considerations for optimizing the use of optogenetics with complex behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of stereotactic surgery for avian brain stimulation by a fully implanted wireless system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Mesotocin Gene Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting CRISPR/Cas9-mediated knockout of the Mesotocin (MT) gene, a key neuropeptide in non-mammalian vertebrates homologous to oxytocin (B344502). This document outlines the rationale, experimental design, and methodologies for investigating the functional roles of this compound in various biological processes, including social behavior, reproduction, and physiological regulation.
Introduction to this compound and its Significance
This compound (MT) is a neuropeptide hormone structurally and functionally related to oxytocin in mammals.[1] It is predominantly found in non-mammalian vertebrates such as birds, reptiles, and amphibians.[2] MT is involved in a wide array of physiological and behavioral processes, including the regulation of social behaviors, reproductive functions like uterine contractions and lactation, and water balance.[2] The central actions of MT are often prosocial and anxiolytic. Given its pivotal role, the this compound system presents a compelling target for research and therapeutic development. CRISPR/Cas9-mediated gene knockout offers a precise and powerful tool to elucidate the specific functions of the MT gene.
Rationale for this compound Gene Knockout
Creating a this compound knockout model allows for the direct investigation of its physiological and behavioral roles. By observing the phenotype of animals lacking a functional MT gene, researchers can infer its endogenous functions. This approach can help to:
-
Uncover the genetic basis of social and reproductive behaviors.
-
Identify potential therapeutic targets for social and anxiety-related disorders.
-
Understand the evolutionary conservation and divergence of the oxytocin/mesotocin signaling system.
Data Presentation: Effects of Modulating the this compound/Oxytocin System
While specific quantitative data from this compound knockout studies are not yet widely available, the following tables summarize data from studies involving the administration of oxytocin/mesotocin or their antagonists, providing insights into the expected phenotypic outcomes of a gene knockout.
Table 1: Effects of Oxytocin/Mesotocin Agonist Administration on Social and Anxiety-Related Behaviors
| Species | Behavioral Test | Treatment | Outcome | Reference |
| Schizophrenia Patients | Theory of Mind Task | Intranasal Oxytocin (40 IU) | Increased accuracy in identifying thoughts and emotions of others. | [3] |
| Healthy Controls | Theory of Mind Task | Intranasal Oxytocin (40 IU) | No significant change in accuracy compared to placebo. | [3] |
| Adult Men with ASD | Repetitive Behavior Scale | Intranasal Oxytocin (24 IU daily for 4 weeks) | Reduction in self-reported repetitive behaviors. | [4] |
| Adult Men with ASD | State Adult Attachment Measure | Intranasal Oxytocin (24 IU daily for 4 weeks) | Reduced feelings of avoidance towards others. | [4] |
| Female California Mice (naïve) | Social Interaction Test | Intranasal Oxytocin (0.8 IU/kg) | Reduced social interaction time. | [5] |
| Male California Mice (stressed) | Social Interaction Test | Intranasal Oxytocin (0.8 IU/kg) | Increased social interaction time (trend level). | [5] |
| Male & Female California Mice (stressed) | Resident-Intruder Test | Intranasal Oxytocin (0.8 IU/kg) | Reduced freezing behavior. | [5] |
Table 2: Effects of Oxytocin/Mesotocin Antagonist Administration on Social Behavior
| Species | Behavioral Test | Treatment | Outcome | Reference |
| Adult & Larval Zebrafish | Social Preference Test | L-368,899 (Oxytocin Receptor Antagonist) | Decreased social preference. | [6] |
Experimental Protocols
This section provides a detailed, synthesized protocol for generating a this compound knockout in an avian model (e.g., chicken), based on established CRISPR/Cas9 methodologies in this species and the known chicken this compound gene sequence.
Protocol 1: Design and Synthesis of Guide RNAs (gRNAs) for Chicken this compound Knockout
-
Target Gene Identification : The target gene is the chicken this compound (MT) gene. The full-length cDNA sequence has been previously reported.[7] The chicken MT gene consists of three exons.[1]
-
gRNA Design :
-
Use online gRNA design tools (e.g., CRISPRdirect, CHOPCHOP) to identify potential gRNA target sites within the first exon of the MT gene.[8] Targeting an early exon is crucial to maximize the likelihood of generating a loss-of-function frameshift mutation.[9]
-
Select 2-3 gRNAs with high on-target scores and low predicted off-target effects. Key considerations for gRNA selection include:
-
Proximity to the start codon.
-
GC content between 40-80%.
-
Absence of long polynucleotide stretches (especially poly-T).
-
-
Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
-
gRNA Synthesis : Synthesize the selected gRNAs using in vitro transcription kits or order synthetic gRNAs.
Protocol 2: Preparation of CRISPR/Cas9 Reagents and Delivery into Chicken Embryos
This protocol describes the delivery of CRISPR/Cas9 components into chicken blastoderms.
-
Reagent Preparation :
-
Cas9 : Use either Cas9 mRNA or purified Cas9 protein.
-
gRNAs : Prepare a solution of the synthesized gRNAs.
-
Injection Mix : Prepare a final injection mix containing Cas9 (e.g., 20 ng/µl protein) and the gRNAs (e.g., 40 ng/µl for each gRNA).[10]
-
-
Embryo Collection and Preparation :
-
Collect freshly laid, fertilized chicken eggs.
-
Create a small window in the eggshell to expose the blastoderm.
-
-
Microinjection :
-
Under a microscope, inject the CRISPR/Cas9 mix into the subgerminal cavity of the blastoderm.
-
-
Incubation :
-
Seal the window in the eggshell and incubate the eggs under appropriate conditions until hatching.
-
Protocol 3: Genotyping of Potential Founder (G0) Chickens
-
DNA Extraction : After hatching, collect a small tissue sample (e.g., blood or feather pulp) from each G0 chick and extract genomic DNA.
-
PCR Amplification : Design PCR primers to amplify the region of the MT gene targeted by the gRNAs.
-
Mutation Detection :
-
T7 Endonuclease I (T7E1) Assay : This assay detects heteroduplex DNA formed by the annealing of wild-type and mutated DNA strands.
-
Denature and reanneal the PCR products.
-
Treat the reannealed DNA with T7E1 enzyme.
-
Analyze the products by agarose (B213101) gel electrophoresis. Cleavage products indicate the presence of mutations.
-
-
Sanger Sequencing : For confirmation and to identify the specific indel mutations, sequence the PCR products.
-
Protocol 4: Breeding and Generation of Homozygous Knockout (G2) Chickens
-
Breeding G0 Founders : Raise the G0 chickens that show evidence of mosaicism for the MT gene knockout to sexual maturity.
-
Screening G1 Offspring : Breed the G0 founders with wild-type chickens. Genotype the G1 offspring to identify individuals carrying the desired mutation.
-
Generating G2 Homozygotes : Interbreed heterozygous G1 chickens to produce homozygous G2 knockout chickens.
Visualizations
This compound Signaling Pathway
The this compound receptor, upon binding to this compound, couples to the inositol (B14025) phosphate/calcium signaling pathway.[2] This is a common signaling mechanism for oxytocin-family receptors.
Caption: this compound signaling via the inositol phosphate/calcium pathway.
Experimental Workflow for CRISPR/Cas9-Mediated this compound Knockout
This diagram outlines the key steps in generating a this compound knockout animal model.
Caption: Workflow for generating this compound knockout animals using CRISPR/Cas9.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neural and behavioral effects of oxytocin administration during theory of mind in schizophrenia and controls: a randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral effects of multiple-dose oxytocin treatment in autism: a randomized, placebo-controlled trial with long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sex-specific effects of stress on oxytocin neurons correspond with responses to intranasal oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound gene expression in the diencephalon of domestic fowl: cloning and sequencing of the MT cDNA and distribution of MT gene expressing neurons in the chicken hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 9. synthego.com [synthego.com]
- 10. Knock-out of vasotocin reduces reproductive success in female zebrafish, Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Separation and Analysis of Mesotocin
Introduction
Mesotocin is a nonapeptide hormone structurally and functionally related to Oxytocin, playing a significant role in the physiological processes of non-mammalian vertebrates. Accurate and reliable quantification of this compound is crucial for research in endocrinology, neurobiology, and drug development. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, offers a robust and sensitive method for the separation, purification, and quantification of this compound from synthetic preparations and biological matrices. This application note details a comprehensive protocol for the analysis of this compound using a C18 stationary phase with a water/acetonitrile (B52724) mobile phase gradient, ensuring high resolution and reproducible results.
Principle of Separation
Reverse-phase HPLC separates molecules based on their hydrophobicity. The stationary phase, typically a silica-based support with bonded C18 alkyl chains, is nonpolar. The mobile phase is a polar solvent system, commonly a mixture of water and an organic solvent like acetonitrile. Peptides are introduced into the system and adsorb to the hydrophobic stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution), the hydrophobicity of the mobile phase increases, leading to the sequential elution of peptides based on their individual hydrophobic character. Less hydrophobic peptides elute earlier, while more hydrophobic ones are retained longer on the column. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase helps to improve peak shape and resolution by masking the residual silanol (B1196071) groups on the stationary phase and forming neutral ion pairs with the charged residues of the peptide.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound by HPLC, from sample preparation to data analysis.
Caption: A schematic overview of the this compound HPLC analysis workflow.
Detailed Protocol for this compound Separation by HPLC
This protocol provides a step-by-step guide for the analytical separation of this compound.
1. Materials and Reagents
-
This compound standard (lyophilized powder)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters (e.g., PVDF or nylon)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
pH meter
3. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Sonicate for 10-15 minutes to degas.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Sonicate for 10-15 minutes to degas.
4. Standard Solution Preparation
-
Accurately weigh a suitable amount of lyophilized this compound standard.
-
Dissolve the standard in Mobile Phase A to a final concentration of 1 mg/mL to create a stock solution.
-
From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with Mobile Phase A.
-
Filter all standard solutions through a 0.22 µm syringe filter before placing them in autosampler vials.
5. Sample Preparation (from Biological Tissues)
-
Homogenization: Homogenize the tissue sample in an appropriate acidic extraction buffer (e.g., 0.1 M perchloric acid) on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with 0.1% TFA in water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% ACN in 0.1% TFA) to remove hydrophilic impurities.
-
Elute the peptide fraction with a higher concentration of organic solvent (e.g., 60-80% ACN in 0.1% TFA).
-
-
Drying and Reconstitution: Evaporate the organic solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried peptide extract in a known volume of Mobile Phase A.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
6. HPLC Operating Conditions
The following table summarizes the recommended HPLC parameters for this compound analysis.
| Parameter | Recommended Value |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
7. Data Analysis and Quantification
-
Identify the this compound peak in the chromatogram by comparing its retention time with that of the this compound standard.
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Expected Results
Under the specified conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be dependent on the specific C18 column used and the precise gradient profile. Based on separations of similar peptides, the retention time is anticipated to be in the range of 10-15 minutes. It has been demonstrated that this compound can be successfully separated from the closely related peptides Oxytocin and Vasotocin using reverse-phase HPLC.[1]
Troubleshooting
-
Poor Peak Shape (Tailing or Fronting):
-
Ensure proper mobile phase pH and adequate concentration of the ion-pairing agent.
-
Check for column contamination or degradation; if necessary, wash or replace the column.
-
Ensure the sample is fully dissolved in the mobile phase.
-
-
Variable Retention Times:
-
Check for leaks in the HPLC system.
-
Ensure consistent mobile phase preparation and temperature control.
-
Allow for adequate column equilibration between runs.
-
-
Low Signal Intensity:
-
Increase the sample concentration or injection volume.
-
Ensure the detection wavelength is optimal for the peptide.
-
Check for sample loss during preparation steps.
-
Signaling Pathway Visualization
While HPLC is a separation technique and does not directly elucidate signaling pathways, this compound, like Oxytocin, acts through G-protein coupled receptors (GPCRs). The following diagram illustrates the canonical signaling pathway initiated by this compound binding to its receptor.
Caption: Canonical Gq-coupled signaling pathway for the this compound receptor.
References
Application Notes and Protocols: Agonist and Antagonist Studies of Mesotocin Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies employed in the characterization of agonists and antagonists targeting the Mesotocin (MT) receptor. This compound, the avian and reptilian homolog of oxytocin (B344502), plays a crucial role in regulating social and reproductive behaviors.[1][2][3][4] The protocols detailed herein are foundational for researchers in pharmacology, neuroscience, and drug discovery aimed at understanding the mesotocinergic system and developing novel therapeutic agents.
This compound Receptor Signaling Pathways
The this compound receptor, like the closely related oxytocin receptor, is a G protein-coupled receptor (GPCR).[1] Upon agonist binding, the receptor primarily couples to Gαq/11 proteins.[1] This activation initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[5][8][9] This increase in intracellular Ca2+ is a key second messenger that mediates many of the physiological effects of this compound. Some studies also suggest potential coupling to Gαi/o proteins, which would lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[1]
Quantitative Data Presentation
The following tables summarize the types of quantitative data obtained from agonist and antagonist studies of this compound receptors. These values are essential for comparing the pharmacological profiles of different compounds.
Table 1: Ligand Binding Affinities at this compound Receptors
| Compound | Receptor Source | Radioligand | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| This compound | Bufo marinus (toad) urinary bladder | [³H]this compound | ~1.5 | - | [2] |
| Oxytocin | Bufo marinus (toad) urinary bladder | [³H]this compound | ~5.0 | - | [2] |
| Vasotocin | Bufo marinus (toad) urinary bladder | [³H]this compound | ~5.0 | - | [2] |
| OTA (Antagonist) | Macropus eugenii (tammar wallaby) prostate | ¹²⁵I-OTA | High Affinity | - | [10] |
| This compound | Gallus gallus (hen) kidney | ¹²⁵I-MT | 0.08 ± 0.01 (High) 0.87 ± 0.08 (Low) | 42 ± 4 (High) 129 ± 6 (Low) | [11] |
Note: Data is often presented as relative affinities. For the toad this compound receptor, the rank order of affinity is this compound > Vasotocin = Oxytocin > Vasopressin. For the tammar wallaby, the antagonist OTA shows higher affinity than the endogenous ligands OT and MT.[1][2]
Table 2: Functional Potency and Efficacy of Ligands
| Compound | Assay Type | Cell Line/Tissue | EC₅₀ / IC₅₀ (nM) | Efficacy (% of Max Response) | Reference |
| This compound | Calcium Mobilization | HEK293 expressing MTR | Example: 10 | 100% | [8][12] |
| Test Agonist A | IP₃ Accumulation | CHO expressing MTR | Example: 25 | 85% | [6][13] |
| Test Antagonist B | Calcium Mobilization | HEK293 expressing MTR | Example: 50 (IC₅₀) | N/A | [8][12] |
| Merotocin (OTR Agonist) | OTR Functional Assay | hOTR expressing cells | 0.076 | Full Agonist | [14] |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These are foundational for screening and characterizing novel ligands for the this compound receptor.
Radioligand Binding Assay
This assay quantifies the affinity (Kd or Ki) of a ligand for the this compound receptor and the total number of receptors (Bmax) in a tissue homogenate or cell membrane preparation.[15][16]
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the this compound receptor in ice-cold homogenization buffer.[16]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[16]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[15][16]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[16]
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[15]
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand (e.g., [³H]Oxytocin or a specific ¹²⁵I-labeled MT analog).[15]
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of unlabeled this compound (e.g., 1 µM).[15]
-
Competition: Membranes + Radioligand + increasing concentrations of the unlabeled test compound (agonist or antagonist).[15]
-
-
Incubate the plate at a specified temperature (e.g., 22°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.[15]
-
-
Separation and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[15]
-
Wash the filters multiple times with ice-cold wash buffer.[15]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gαq/11-coupled this compound receptors. It is a common method for high-throughput screening of agonists and antagonists.[8][12][17]
Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transport inhibitor like probenecid, if necessary, to prevent dye leakage.[5][12]
-
Aspirate the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by a period at room temperature to allow for de-esterification of the dye.[12]
-
-
Assay Measurement:
-
Place the assay plate into a fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).[5][8]
-
Establish a baseline fluorescence reading for each well.
-
For Agonist Screening: Inject varying concentrations of the test agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
For Antagonist Screening: Pre-incubate the cells with the test antagonist for a defined period before adding a known concentration (e.g., EC₈₀) of this compound and recording the fluorescence response.
-
-
Data Analysis:
-
The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.[12]
-
Plot the peak fluorescence response against the log concentration of the agonist to determine the EC₅₀ and Emax.
-
For antagonists, plot the response against the log concentration of the antagonist to determine the IC₅₀.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of the Gαq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[6][7][13]
Protocol:
-
Cell Stimulation:
-
Plate cells expressing the this compound receptor in a suitable microplate (e.g., 96- or 384-well).[6]
-
For Antagonist Mode: Pre-treat cells with the antagonist compounds.
-
Add the agonist (either the test compound or a reference agonist like this compound) in a stimulation buffer that typically contains lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[7][19]
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the accumulated intracellular IP1.
-
Detect the IP1 concentration using a commercially available kit, which is often based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[6][7][20]
-
HTRF Method: The assay is based on a competitive immunoassay format. IP1 produced by the cells competes with a labeled IP1 tracer for binding to a specific antibody. The HTRF signal is inversely proportional to the concentration of IP1 in the sample.[7]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Calculate the concentration of IP1 in the experimental wells by interpolating from the standard curve.
-
Plot the IP1 concentration against the log concentration of the agonist to determine the EC₅₀ and Emax. For antagonists, determine the IC₅₀.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 20. Expression of Ion Transporters Is Altered in Experimental Ulcerative Colitis: Anti-Inflammatory Effects of Nobiletin [mdpi.com]
Application Notes and Protocols for Behavioral Scoring in Avian Mesotocin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesotocin (MT), the avian homolog of the mammalian neuropeptide oxytocin (B344502), plays a crucial role in regulating a wide array of social behaviors in birds. Research into the function of the mesotocinergic system is essential for understanding the neurobiological basis of avian sociality, including pair-bonding, parental care, flocking, and prosociality. These application notes provide a comprehensive overview of behavioral scoring methods, detailed experimental protocols, and the underlying signaling pathways relevant to MT research in avian species.
This compound Signaling Pathway
This compound exerts its effects by binding to the this compound receptor (MTR), a G protein-coupled receptor (GPCR) that is homologous to the mammalian oxytocin receptor (OXT). While the avian MTR signaling cascade is not as extensively characterized as its mammalian counterpart, it is understood to primarily couple to Gαq/11 G-proteins.[1] This initiates a signaling cascade that influences neuronal activity and, consequently, behavior.
Quantitative Behavioral Scoring Methods
A summary of quantitative behavioral scoring methods used in avian this compound research is presented below. These tables provide a comparative overview of different experimental paradigms.
Table 1: Affiliative and Social Bonding Behaviors
| Species | Context | MT Manipulation | Behaviors Quantified | Key Findings |
| Zebra Finch (Taeniopygia guttata) | Pair-bond formation | Central infusion of MT antagonist | Time spent in proximity to a partner, allopreening, courtship displays. | MT antagonist disrupts pair-bond formation.[2] |
| Pinyon Jay (Gymnorhinus cyanocephalus) | Same-sex social bonding | Intranasal MT administration | Physical proximity between pairs.[2][3] | Exogenous MT did not significantly influence same-sex social bond formation or maintenance at the dosages and time frames used.[2][3] |
| Common Waxbill (Estrilda astrild) | Competition over food | Intraperitoneal injection of MT or MT antagonist | Allopreening, aggression, movement, feeding.[4][5] | MT treatment induced a sedative state, decreasing most behaviors, while the antagonist decreased social behaviors.[4][5] |
Table 2: Prosocial and Flocking Behaviors
| Species | Context | MT Manipulation | Behaviors Quantified | Key Findings |
| Pinyon Jay (Gymnorhinus cyanocephalus) | Prosocial choice task | Intranasal MT administration | Choice to deliver food to a partner.[6] | MT administration increased prosocial choices.[6] |
| Estrildid Finches | Group size preference | Central infusion of MT or MT antagonist | Time spent in proximity to large vs. small groups.[7] | MT increased preference for larger social groups, while the antagonist decreased it.[7] |
| Zebra Finch (Taeniopygia guttata) | Flocking behavior | Central infusion of MT or MT antagonist | Time spent flocking with conspecifics. | MT increases time spent flocking, while the antagonist has the opposite effect.[8] |
Table 3: Parental Care and Aggression
| Species | Context | MT Manipulation | Behaviors Quantified | Key Findings |
| Native Thai Hens (Gallus domesticus) | Maternal care | Immunohistochemistry for MT-ir neurons | Number of MT-immunoreactive neurons in specific brain regions.[9][10] | The number of MT-ir neurons is elevated in hens rearing chicks, suggesting a role in maternal behavior.[9][10] |
| Zebra Finch (Taeniopygia guttata) | Mate competition | Central infusion of MT | Aggressive behaviors (e.g., threats, attacks). | MT did not significantly affect aggression in this context. |
| Common Waxbill (Estrilda astrild) | Competition over food | Intraperitoneal injection of MT antagonist | Aggressive interactions.[4][5] | The MT antagonist reduced aggressiveness, particularly in females.[4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below, including workflows for drug administration and behavioral observation.
Protocol 1: Partner Preference Test in Zebra Finches
This protocol is adapted from studies investigating the role of this compound in pair-bond formation.
Objective: To assess the preference of a focal bird for a specific partner following a period of cohabitation and pharmacological manipulation.
Materials:
-
Test cage with three chambers (two side chambers and a central neutral zone).
-
Focal bird and two stimulus birds (one familiar partner, one novel bird of the opposite sex).
-
Intracerebroventricular (ICV) cannula implantation setup (for central infusions).
-
This compound, MT antagonist, and vehicle solution.
-
Video recording and analysis software.
Procedure:
-
Animal Preparation: Surgically implant ICV cannulae in focal birds. Allow for a recovery period.
-
Pairing: House the focal bird with a partner of the opposite sex for a specified period (e.g., 24-48 hours) to allow for pair-bond formation.
-
Pharmacological Manipulation: Infuse this compound, an MT antagonist, or a vehicle solution directly into the lateral ventricle of the focal bird via the ICV cannula.
-
Test Apparatus: Place the familiar partner in one side chamber and the novel bird in the other. The placement of the stimulus birds should be counterbalanced across trials.
-
Behavioral Testing: Introduce the focal bird into the central neutral zone of the test cage.
-
Data Collection: Record the behavior of the focal bird for a set duration (e.g., 30 minutes).
-
Scoring: Quantify the time the focal bird spends in close proximity to each of the stimulus birds. Other affiliative behaviors such as courtship displays directed towards each stimulus bird can also be scored.
Protocol 2: Prosocial Choice Task in Pinyon Jays
This protocol is designed to measure prosocial behavior, adapted from studies in corvids.[6]
Objective: To determine if a subject bird will make a choice that benefits a partner bird, even if there is no immediate benefit to itself, and how this compound influences this choice.
Materials:
-
Test apparatus with a choice mechanism (e.g., two different colored tokens or levers) that delivers food rewards to different locations.
-
Subject bird and a partner bird.
-
Intranasal administration supplies.
-
This compound and saline solution.
-
Video recording equipment.
Procedure:
-
Habituation and Training: Habituate the birds to the test apparatus and train the subject bird to operate the choice mechanism.
-
Pharmacological Manipulation: Administer this compound or saline intranasally to the subject bird prior to the test session.
-
Test Conditions:
-
Prosocial Trial: The subject's choice results in a food reward for both itself and the partner bird, or a reward only for itself.
-
Altruism Trial: The subject's choice results in a food reward only for the partner bird, or no reward for either bird.
-
Control Condition: The partner bird is absent.
-
-
Behavioral Testing: Place the subject bird in the test apparatus. If it is a social trial, the partner bird is placed in an adjacent, visible compartment.
-
Data Collection: Record the subject's choices across a series of trials.
-
Scoring: Calculate the proportion of choices that result in a food reward for the partner bird in each condition.
Protocol 3: Flocking Behavior and Group Size Preference
This protocol is based on studies examining the influence of this compound on social grouping tendencies.[7]
Objective: To assess a bird's preference for associating with a larger versus a smaller group of conspecifics following pharmacological manipulation.
Materials:
-
Large flight cage or aviary with multiple compartments.
-
Focal bird and two groups of stimulus birds (e.g., a large group of 10 birds and a small group of 2 birds).
-
Central infusion or other systemic drug administration setup.
-
This compound, MT antagonist, and vehicle solution.
-
Video recording and tracking software.
Procedure:
-
Animal Preparation: Prepare focal birds for the chosen method of drug administration (e.g., ICV cannulation).
-
Pharmacological Manipulation: Administer this compound, an MT antagonist, or a vehicle solution to the focal bird.
-
Test Apparatus: Place the large group of stimulus birds in a compartment at one end of the flight cage and the small group in a compartment at the opposite end.
-
Behavioral Testing: Release the focal bird into the center of the flight cage.
-
Data Collection: Record the focal bird's position and behavior for a predetermined duration (e.g., 20 minutes).
-
Scoring: Quantify the amount of time the focal bird spends in proximity to the large group versus the small group. Proximity can be defined as being within a certain distance of the compartment housing the stimulus birds.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonapeptide Receptor Distributions in Promising Avian Models for the Neuroecology of Flocking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound influences pinyon jay prosociality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonapeptide Receptor Distributions in Promising Avian Models for the Neuroecology of Flocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Nonapeptide Receptor Distributions in Promising Avian Models for the Neuroecology of Flocking [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound increases the sensitivity of the hen oviduct uterus to arginine vasotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Reverse Transcription-Polymerase Chain Reaction (RT-PCR) Analysis of Mesotocin Receptor (MTR) Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mesotocin receptor (MTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and behavioral processes in non-mammalian vertebrates, analogous to the oxytocin (B344502) receptor (OTR) in mammals.[1][2] Accurate quantification of MTR gene expression is essential for understanding its regulation and function in response to various stimuli, developmental stages, and in different tissues. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for measuring mRNA levels, making it the gold standard for gene expression analysis.[3]
These application notes provide a comprehensive guide to the principles, protocols, and data analysis for studying MTR gene expression using RT-qPCR.
Signaling Pathway of the this compound Receptor
The this compound Receptor is a member of the G-protein coupled receptor superfamily. Upon binding of its ligand, this compound, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein, specifically the Gq alpha subunit. This activation initiates a downstream signaling cascade through the activation of Phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[1][4]
Experimental Workflow for MTR Gene Expression Analysis
The experimental workflow for analyzing MTR gene expression using RT-qPCR involves several key steps, from sample collection to data analysis. Each step is critical for obtaining accurate and reproducible results.
Protocols
Total RNA Extraction
High-quality, intact RNA is crucial for successful RT-qPCR.
Materials:
-
Tissue of interest (e.g., brain, gonad)
-
TRIzol reagent or a commercial RNA extraction kit
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Homogenizer (optional)
Protocol:
-
Homogenization: Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent. For smaller samples, adjust the volume of TRIzol accordingly.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol used. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Discard the supernatant and briefly air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel.
Reverse Transcription (cDNA Synthesis)
This step converts the extracted RNA into complementary DNA (cDNA), which serves as the template for qPCR.
Materials:
-
Total RNA (1-2 µg)
-
Reverse transcriptase (e.g., M-MLV, SuperScript)
-
dNTPs (10 mM)
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
5X Reaction buffer
-
Nuclease-free water
Protocol:
-
Prepare the RNA/primer mixture: In a nuclease-free tube, combine:
-
Total RNA: 1-2 µg
-
Random hexamers or oligo(dT) primers: 1 µL
-
dNTPs (10 mM): 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare the reverse transcription master mix: In a separate tube, combine:
-
5X Reaction buffer: 4 µL
-
RNase inhibitor: 1 µL
-
Reverse transcriptase: 1 µL
-
Nuclease-free water: 1 µL
-
-
Combine and incubate: Add 7 µL of the master mix to the RNA/primer mixture. The final reaction volume is 20 µL.
-
Incubation: Incubate the reaction at 25°C for 10 minutes (for random hexamers), followed by 50 minutes at 42°C.
-
Inactivation: Inactivate the reverse transcriptase by heating at 85°C for 5 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for MTR (10 µM each)
-
Forward and reverse primers for a reference gene (e.g., GAPDH, β-actin) (10 µM each)
-
Nuclease-free water
-
qPCR plate and seals
Primer Design Considerations:
-
Primers should be 18-24 nucleotides in length.
-
GC content should be between 40-60%.
-
Melting temperatures (Tm) of the forward and reverse primers should be similar (within 5°C).
-
Avoid runs of identical nucleotides, especially Gs.
-
Design primers to span an exon-exon junction to avoid amplification of genomic DNA.
-
Verify primer specificity using tools like NCBI Primer-BLAST.
Protocol:
-
Prepare the qPCR reaction mix: For each gene (MTR and reference gene), prepare a master mix. For a 20 µL reaction:
-
SYBR Green/TaqMan Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
cDNA template (diluted): 5 µL
-
-
Plate setup: Aliquot the master mix into the wells of a qPCR plate. Add the cDNA template to the respective wells. Include no-template controls (NTCs) for each primer set. Run each sample in triplicate.
-
qPCR cycling conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (for SYBR Green): 60°C to 95°C, with a read every 0.5°C.
-
Data Analysis
The most common method for relative quantification of gene expression is the comparative Cq (ΔΔCq) method.
-
Calculate the average Cq value for the triplicate reactions of both the target gene (MTR) and the reference gene for each sample.
-
Calculate the ΔCq for each sample: ΔCq = Cq (MTR) - Cq (reference gene)
-
Calculate the ΔΔCq: ΔΔCq = ΔCq (test sample) - ΔCq (control/calibrator sample)
-
Calculate the fold change in gene expression: Fold Change = 2-ΔΔCq
Quantitative Data Summary
The following table provides an example of how to present qualitative RT-qPCR data for MTR gene expression, based on findings in Bengalese finches, where expression levels were compared between domesticated and wild-type birds.
| Brain Region | Domesticated Bengalese Finch (vs. Wild-Type) |
| Cerebrum | Higher MTR mRNA expression |
| Diencephalon | Lower MTR mRNA expression |
This table illustrates a qualitative comparison. For quantitative analysis, fold change values calculated from the ΔΔCq method should be presented.
The following table provides hypothetical quantitative data to illustrate how to present results from an RT-qPCR experiment. In this example, the expression of MTR is examined in the brain of birds exposed to a social stimulus compared to a control group.
| Treatment Group | Average MTR Cq | Average Reference Gene Cq | ΔCq | ΔΔCq | Fold Change (2-ΔΔCq) |
| Control | 25.3 | 20.1 | 5.2 | 0 | 1.0 |
| Social Stimulus | 23.8 | 20.2 | 3.6 | -1.6 | 3.03 |
This data indicates that the social stimulus led to an approximately 3-fold increase in MTR gene expression in the brain compared to the control group.
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or low signal | Poor RNA quality or quantity | Re-extract RNA, ensure high purity and integrity. |
| Inefficient reverse transcription | Optimize RT protocol, use a different reverse transcriptase. | |
| Poor primer design | Re-design and validate primers. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimers or non-specific binding | Optimize annealing temperature, re-design primers. |
| Genomic DNA contamination | Treat RNA with DNase I, design primers spanning an exon-exon junction. | |
| High Cq values | Low target expression | Increase the amount of cDNA template. |
| Inefficient qPCR reaction | Optimize reaction conditions, use a fresh master mix. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes, prepare master mixes. |
| Poorly mixed reagents | Ensure all components are thoroughly mixed before aliquoting. |
References
- 1. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxytocin variation and brain region‐specific gene expression in a domesticated avian species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Cross-reactivity issues in Mesotocin immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address cross-reactivity and other common issues encountered during Mesotocin immunoassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and why is cross-reactivity a concern in its immunoassays?
A1: this compound (MT) is a neuropeptide hormone found in amphibians, reptiles, and birds. It is a homolog of oxytocin (B344502) (OT) found in mammals, and isotocin (B1583897) (IT) in fish. Structurally, these peptides are very similar, often differing by only one or two amino acids. This high degree of structural similarity is the primary reason for cross-reactivity in immunoassays.[1][2] Antibodies developed for this compound may also bind to other structurally related peptides like Vasotocin (the avian/reptilian homolog of Vasopressin), leading to inaccurate quantification and false-positive results.[1][3]
Q2: My ELISA is showing a higher-than-expected signal. Could this be due to cross-reactivity?
A2: Yes, a higher-than-expected signal is a common indicator of cross-reactivity.[1] If your samples contain other structurally similar peptides (e.g., Vasotocin), the antibody may be binding to these non-target molecules, leading to an artificially inflated signal.
Troubleshooting Steps:
-
Review the Kit's Specificity Data: Check the manufacturer's datasheet for reported cross-reactivity with related peptides.
-
Perform a Competitive ELISA: This is a definitive way to quantify the percentage of cross-reactivity with suspected interfering peptides.[1]
-
Source a More Specific Antibody: Consider using a monoclonal antibody, as they typically offer higher specificity compared to polyclonal antibodies.[4]
-
Sample Purification: Employing techniques like Solid Phase Extraction (SPE) can help remove cross-reacting molecules from your sample before running the immunoassay.[5]
Q3: I am observing inconsistent results between different assay runs. What could be the cause?
A3: Inconsistent results can stem from several factors, including:
-
Variability in Antibody Lots: Different batches of antibodies can have slight variations in specificity and affinity. It is crucial to validate each new lot.[1]
-
Protocol Deviations: Strict adherence to standardized protocols for incubation times, temperatures, and washing steps is critical for reproducibility.[1][6]
-
Reagent Preparation: Ensure all reagents and buffers are prepared consistently and are not contaminated.[6]
Q4: My assay is showing a weak or no signal. What are the possible reasons?
A4: A weak or absent signal can be due to several issues unrelated to cross-reactivity:
-
Poor Antibody Affinity: The antibody may not have a strong enough affinity for this compound. Ensure the antibody is validated for your specific application (e.g., ELISA).[1]
-
Incorrect Assay Setup: Double-check all steps of the protocol, including reagent concentrations and incubation times.[6]
-
Reagent Integrity: Ensure that all reagents, especially the enzyme conjugate and substrate, are active and have been stored correctly.[6] Sodium azide, for instance, can inhibit peroxidase reactions.[6]
-
Improper Plate Reader Settings: Verify the wavelength and filter settings on your plate reader.[6]
Q5: How can I reduce high background signal in my this compound immunoassay?
A5: High background can mask the true signal and is often caused by non-specific binding.[1]
Troubleshooting Steps:
-
Optimize Blocking: Ensure your blocking buffer is effective and that the blocking step is performed for a sufficient amount of time (e.g., 1-2 hours).[1][7]
-
Increase Wash Stringency: Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[1][8]
-
Check Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations that minimize background while maintaining a strong signal.[1]
-
Run a Secondary Antibody Control: To check for non-specific binding of the secondary antibody, run a control well that omits the primary antibody.[1]
Data Presentation: Cross-Reactivity of Related Peptides
While specific quantitative data for this compound immunoassay kits is limited, the following table provides representative cross-reactivity data from commercially available Oxytocin ELISA kits, which can serve as a reference due to the structural similarity between Oxytocin and this compound.
| Assay Kit Manufacturer | Target Peptide | Cross-Reactant | Reported Cross-Reactivity (%) |
| Arbor Assays | Oxytocin | This compound | 88.4%[5][9] |
| Isotocin | 94.3%[5][9] | ||
| Arginine Vasopressin | < 0.15%[5][9] | ||
| Cayman Chemical | Oxytocin | This compound | 100%[5][9] |
| Isotocin | 100%[5][9] | ||
| Arginine Vasopressin | < 0.01%[5][9] | ||
| Enzo Life Sciences | Oxytocin | This compound | 7.0%[9] |
| Arginine Vasotocin | 7.5%[9] | ||
| Arginine Vasopressin | < 0.02%[9] |
Note: This data is compiled from various sources and should be used as a general guide. It is highly recommended to perform your own validation experiments for the specific antibodies and assay kits used in your research.
Experimental Protocols
Protocol 1: Competitive ELISA for Assessing Cross-Reactivity
This protocol allows for the quantification of antibody cross-reactivity with a structurally similar peptide.
-
Coating: Coat the wells of a 96-well plate with the target peptide (this compound) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[1]
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of a blocking buffer (e.g., 5% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[1][7]
-
Washing: Repeat the washing step.[1]
-
Competition:
-
Prepare serial dilutions of the target peptide (this compound) to create a standard curve.
-
Prepare serial dilutions of the potential cross-reacting peptide (e.g., Vasotocin).
-
Add a fixed, predetermined concentration of the primary anti-Mesotocin antibody to all wells.
-
Immediately add the different concentrations of the target peptide or the cross-reacting peptide to their respective wells.
-
Incubate for 1-2 hours at room temperature.[1]
-
-
Washing: Repeat the washing step.[1]
-
Detection: Add the enzyme-conjugated secondary antibody, incubate, and then add the substrate. Stop the reaction and read the absorbance on a plate reader.
-
Analysis: Plot the standard curves for both the target peptide and the cross-reacting peptide. The percentage of cross-reactivity can be calculated using the following formula: % Cross-reactivity = (Concentration of this compound at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Visualizations
Caption: A workflow for troubleshooting cross-reactivity issues.
Caption: The principle behind competitive ELISA for assessing cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Specificity of Plasma Oxytocin Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using Oxytocin Knockout and Wildtype Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. abinscience.com [abinscience.com]
- 8. assaygenie.com [assaygenie.com]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Plasma Extraction for Mesotocin Measurement
Welcome to the technical support center for Mesotocin measurement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing plasma extraction protocols and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is plasma extraction necessary for this compound measurement?
Plasma is a complex matrix containing numerous proteins, lipids, and other substances that can interfere with the accurate quantification of this compound, especially in sensitive immunoassays (like ELISA) or mass spectrometry-based methods.[1] Extraction is crucial to remove these interfering components, concentrate the analyte, and improve the sensitivity and specificity of the assay.[2] Failure to properly extract this compound can lead to inaccurate and unreliable results.[2]
Q2: What are the most common methods for extracting this compound from plasma?
The most widely used methods for extracting this compound and its homolog Oxytocin (B344502) from plasma are:
-
Solid-Phase Extraction (SPE): This is a popular and effective method that uses a solid sorbent (e.g., C18 columns) to bind this compound while impurities are washed away.[3][4]
-
Protein Precipitation (PPT): This method uses solvents like acetonitrile (B52724) to precipitate and remove larger proteins from the sample.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.
Q3: How can I minimize the degradation of this compound in my plasma samples?
This compound, like other neuropeptides, is susceptible to degradation by proteases present in the blood.[6][7] To minimize degradation:
-
Collect blood in tubes containing protease inhibitors.[7]
-
Process blood samples as quickly as possible, keeping them on ice throughout.[8]
-
Separate plasma from blood cells promptly by centrifugation at low temperatures (e.g., 4°C).[8][9]
-
Store plasma samples at -80°C for long-term storage.[10]
-
Avoid repeated freeze-thaw cycles by aliquoting plasma into smaller volumes before freezing.[4]
Q4: What is a typical recovery rate for this compound extraction, and how can I determine it for my protocol?
A good extraction protocol should yield high and reproducible recoveries, typically above 70%.[3] To determine the recovery rate, you can spike a known amount of synthetic this compound into a subset of your plasma samples before extraction. The recovery is then calculated by comparing the measured concentration of the spiked samples to the expected concentration.
Troubleshooting Guide
Issue 1: Low or No Signal in the Assay
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize your SPE protocol by testing different sorbents (e.g., C18, weak cation exchange) and elution solvents.[3] Ensure the pH of the sample and conditioning solutions is appropriate to maximize this compound retention on the column.[3] |
| Analyte Degradation | Review your sample collection and handling procedures. Ensure samples are kept cold and processed quickly.[8] Use protease inhibitors during collection.[7] |
| Sample Loss During Drying | If your protocol involves a drying step (e.g., with a SpeedVac), be aware that peptides can be lost due to adsorption to the tube walls.[11] Minimize drying time and temperature, or consider a protocol that avoids this step. |
| Assay Sensitivity | The concentration of this compound in your samples may be below the detection limit of your assay.[4] Consider concentrating your eluate or using a more sensitive assay kit. |
| Pipetting Errors | Inaccurate pipetting can lead to incorrect reagent concentrations. Ensure pipettes are calibrated and use proper technique.[12][13] |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inconsistent Extraction | Ensure uniform handling of all samples during the extraction process. If using a vacuum manifold for SPE, check for consistent flow rates across all wells. |
| Matrix Effects | Residual plasma components can suppress or enhance the signal in your assay, leading to variability. Improve your wash steps during SPE to remove more interfering substances.[3] |
| Pipetting Inconsistency | Small variations in pipetting volumes can lead to significant differences in results. Use calibrated pipettes and be meticulous with your technique.[12][13] |
| Well-to-Well Contamination | Be careful to avoid splashing between wells during reagent addition and washing steps.[14] |
Issue 3: Poor Standard Curve
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Degraded Standard | Ensure the standard stock solution is stored correctly and has not expired. Avoid repeated freeze-thaw cycles of the standard.[12] |
| Incorrect Dilutions | Double-check all calculations for your standard curve dilutions. Pipetting errors can also contribute to an inaccurate standard curve.[12] |
| Improper Reagent Preparation | Ensure all reagents are brought to room temperature before use and are prepared according to the manufacturer's instructions.[15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general guideline for extracting this compound from plasma using a C18 SPE column.
Materials:
-
C18 SPE Columns
-
Plasma Samples
-
0.1% Trifluoroacetic Acid (TFA) in Water
-
Acetonitrile
-
Methanol
-
Vacuum Manifold
-
Sample Concentrator (e.g., SpeedVac)
-
Assay Buffer
Methodology:
-
Column Conditioning:
-
Place the C18 SPE columns on a vacuum manifold.
-
Wash the columns with 3 mL of methanol.
-
Equilibrate the columns with 3 mL of 0.1% TFA in water. Do not allow the columns to dry out.[4]
-
-
Sample Loading:
-
Pre-treat plasma samples by acidifying with an equal volume of 0.1% TFA.
-
Centrifuge the acidified sample to pellet any precipitated proteins.
-
Load the supernatant onto the conditioned C18 column. Allow the sample to pass through the column slowly.
-
-
Washing:
-
Wash the column with 3 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.[4]
-
-
Elution:
-
Elute the this compound from the column with 2 mL of acetonitrile into a clean collection tube.[4]
-
-
Drying and Reconstitution:
Visualizations
Caption: Workflow for Solid-Phase Extraction of this compound from Plasma.
Caption: Troubleshooting Logic for Common this compound Assay Issues.
References
- 1. Novel plasma extraction procedure and development of a specific enzyme-immunoassay of oxytocin: application to clinical and biological investigations of small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of enzyme immunoassay and radioimmunoassay methods for the measurement of plasma oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of Oxytocin and Vasopressin from Serum using SPE Procedure Prior to LC-MS/MS | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry [frontiersin.org]
- 6. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. online.medunigraz.at [online.medunigraz.at]
- 11. newomics.com [newomics.com]
- 12. blog.abclonal.com [blog.abclonal.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. biomatik.com [biomatik.com]
Improving the success rate of salivary Mesotocin analysis
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the success rate of their salivary mesotocin analysis experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my salivary this compound concentrations consistently below the detection limit of my assay?
A1: There are several potential reasons for undetectable this compound levels. Salivary concentrations of this compound (and its mammalian homolog, oxytocin) are inherently very low, often ranging from 2 to 10 pg/mL, which is more than 10 times lower than in plasma.[1] This low concentration can be at or below the detection limit of many standard enzyme immunoassay (EIA) kits.[2][3] Additionally, insufficient sample volume can lead to concentrations falling below the detectable limit after necessary dilutions for the assay.[4] In some cases, sample concentration through drying and reconstitution in a smaller volume may be necessary to achieve detectable levels.[2]
Q2: What is the expected success rate for salivary this compound analysis?
A2: The success rate can be quite low and variable. For instance, in a study on common ravens, this compound could only be detected in 28 out of 71 samples that had sufficient volume for analysis.[4] This highlights that a low success rate is a known challenge in the field, and optimizing each step of the protocol is critical.[5][6][7]
Q3: Is an extraction step necessary for salivary this compound analysis?
A3: The necessity of an extraction step is a subject of debate. Saliva is considered a relatively clean matrix compared to blood, which may permit measurement without extraction.[8] Some studies have found high correlations in oxytocin (B344502) concentrations with or without a solid-phase extraction.[8] However, for analytes present in very low concentrations like this compound, an extraction step can serve to concentrate the sample, thereby increasing the likelihood of detection.[9] Some commercial EIA kits also provide specific extraction solutions and protocols.[4]
Q4: Can I use any type of collection swab to collect saliva samples?
A4: No, the choice of collection device is critical. Cotton-based swabs are not recommended for steroid hormone analysis as they can contain plant sterols that cross-react in immunoassays, leading to falsely elevated results.[10] It is crucial to use collection devices that have been validated for the specific analyte you are measuring.[11] Some analytes can only be accurately measured in samples collected by passive drool.[11]
Q5: How should I store my saliva samples before analysis?
A5: Saliva samples should be frozen as soon as possible after collection.[11] Storing samples at -20°C is a common practice.[4] For long-term storage, -70°C or -80°C is often recommended. Studies have shown that steroid hormones in saliva are stable for at least a month when frozen and can withstand repeated freeze-thaw cycles without significant degradation.[10]
Troubleshooting Guides
Problem Area 1: Sample Collection
| Issue | Potential Cause | Recommended Solution |
| Insufficient Saliva Volume | Dry mouth (xerostomia) in participants, which can be caused by age, medications, or stress.[12] | Consider methods to stimulate saliva flow that do not interfere with hormone concentrations. Studies have shown that the aroma of bacon or the use of a lozenge can significantly increase saliva flow without compromising sample integrity for certain hormones.[12] Passive drooling is the preferred method for collecting unstimulated whole saliva to maintain consistency.[11] |
| Sample Contamination | Blood contamination from gums or oral injuries. | Do not collect a sample if the participant's gums or mouth are bleeding.[13] Instruct participants to avoid brushing their teeth immediately before collection.[14][15] Rinsing the mouth with water 10 minutes prior to collection is also recommended.[15] |
| Inconsistent Results Between Samples | Variation in collection time or technique. | Standardize the collection protocol. Collect samples at the same time of day to account for any diurnal variations.[3] If using absorbent devices, ensure they are placed in the area where saliva is pooling, such as under the tongue.[11] |
Problem Area 2: Sample Processing & Analysis
| Issue | Potential Cause | Recommended Solution |
| High Intra-Assay Coefficient of Variation (CV) | Pipetting errors, improper mixing, or issues with the assay kit. | Samples with an intra-assay CV above 20% should be excluded from the analysis.[4] Ensure proper training on pipetting techniques and follow the manufacturer's protocol for the EIA kit precisely. Run duplicates or triplicates for all samples and standards. |
| Low Analyte Recovery After Extraction | Inefficient extraction protocol or analyte degradation. | Optimize the extraction procedure. Ensure complete drying of the sample if using a dry-down method, and proper resuspension in the assay buffer.[4] Use a validated commercial extraction kit if available. |
| Assay Interference | Cross-reactivity of the antibody with other molecules or matrix effects.[16] | Use a highly specific assay. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity and sensitivity than traditional immunoassays and can overcome issues of cross-reactivity.[17][18] If using an EIA, ensure it has been validated for this compound and check for known cross-reactivities. |
Quantitative Data Summary
Table 1: Salivary this compound/Oxytocin Analysis Success Rates & Volumes
| Study Subject | Analyte | Total Samples Collected | Samples with Sufficient Volume (≥5 µl) | Samples with Detectable Analyte | Overall Success Rate (Detectable/Sufficient Volume) | Average Saliva Volume (µl) | Reference |
| Common Ravens | This compound | 151 | 71 | 28 | 39.4% | 30.36 ± 37.70 SD | [4] |
| Humans (Mothers) | Oxytocin | 100 | 93 | Not explicitly stated, but 3% were below detection limit | ~97% detectable | Not specified | [19] |
Table 2: Factors Influencing this compound Detectability in Common Ravens
| Factor | Effect on Detectability | Significance | Reference |
| Season | More likely to be detected in breeding season (spring) vs. mating season (winter). | Significant | [4][5][6] |
| Saliva Volume | Less likely to be detected in samples with low volume. | Significant | [20] |
| Bonding Status | No significant relationship found. | Not significant | [4][5][7] |
| Sex | No significant relationship found. | Not significant | [4][5][7] |
Experimental Protocols
Methodology 1: Saliva Collection (Passive Drool)
-
Preparation: Participants should not eat for at least 60 minutes before collection.[15] They should also avoid brushing their teeth or using any oral hygiene products.[14]
-
Rinsing: 10 minutes before collection, the participant should rinse their mouth thoroughly with water.[15]
-
Collection: The participant allows saliva to pool in their mouth and then drools into a collection vial. This is repeated until the desired volume is obtained.
-
Storage: Immediately after collection, cap the vial and place it on ice. Transfer to a -20°C or -80°C freezer for long-term storage as soon as possible.[4]
Methodology 2: Salivary this compound Extraction (adapted from Stocker et al., 2021)
This protocol was used for raven saliva collected on swabs and may need adaptation for passive drool samples.
-
Sample Recovery: Centrifuge the collection swabs at 1600 x g and 4°C for 20 minutes to recover the saliva.[4]
-
Dilution & Incubation: Pipette the supernatant into a new tube. Dilute with the extraction solution provided in the EIA kit (in this case, a 1:1.5 ratio of saliva to extraction solution was used). Vortex the mixture and incubate for 90 minutes at room temperature.[4]
-
Centrifugation: Centrifuge the mixture again at 1600 x g and 4°C for 20 minutes.[4]
-
Drying: Transfer the supernatant to a glass tube and dry it down under a nitrogen stream.[4]
-
Resuspension: Resuspend the dried extract in the required volume of assay buffer as specified by the EIA kit manufacturer. The sample is now ready for analysis.[4]
Methodology 3: Enzyme Immunoassay (EIA) for this compound
-
Assay Selection: Use a commercial oxytocin EIA kit that has a high cross-reactivity with this compound (e.g., one study reported using a kit with 88.4% cross-reactivity).[4]
-
Procedure: Follow the manufacturer's instructions for the EIA protocol precisely. This typically involves adding standards, controls, and prepared samples to a microplate pre-coated with antibodies, followed by incubation steps with enzyme-conjugated antibodies and a substrate for color development.
-
Data Analysis: Measure the optical density using a microplate reader. Calculate the this compound concentrations based on the standard curve.
-
Quality Control: Analyze all samples in duplicate. Calculate the intra-assay coefficient of variation (CV) for the duplicates and exclude any samples with a CV greater than 20%.[4]
Visualizations
Caption: Experimental workflow for salivary this compound analysis.
Caption: Troubleshooting logic for undetectable this compound results.
References
- 1. Oxytocin measurements in saliva: an analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. salimetrics.com [salimetrics.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Measuring salivary this compound in birds - Seasonal differences in ravens' peripheral this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Challenges for Measuring Oxytocin: The Blind Men and the Elephant? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zrtlab.com [zrtlab.com]
- 10. tecan.com [tecan.com]
- 11. salimetrics.com [salimetrics.com]
- 12. New Techniques for Augmenting Saliva Collection: Bacon Rules and Lozenge Drools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. natural-medicine.ca [natural-medicine.ca]
- 15. Saliva Cortisol Test Collection Guidelines [nationwidechildrens.org]
- 16. Advancements and Challenges in Salivary Metabolomics for Early Detection and Monitoring of Systemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. An investigation of plasma and salivary oxytocin responses in breast- and formula-feeding mothers of infants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Quantifying Low Concentrations of Mesotocin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying low concentrations of Mesotocin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low concentrations of this compound?
Quantifying low concentrations of this compound presents several analytical challenges, primarily due to its low endogenous levels in biological samples, potential for degradation, and structural similarity to other neuropeptides. Key challenges include:
-
Low Physiological Concentrations: this compound often circulates at picogram per milliliter (pg/mL) levels, which can be near or below the limit of detection for many assays.
-
Sample Matrix Interference: Biological samples like plasma and saliva contain numerous proteins and other molecules that can interfere with quantification, a phenomenon known as matrix effects.[1][2]
-
Cross-Reactivity: Immunoassays may exhibit cross-reactivity with structurally similar peptides such as Isotocin (B1583897) and Vasotocin, leading to inaccurate results.[3]
-
Sample Stability: this compound is a peptide and can be susceptible to degradation by proteases present in biological samples. Proper sample collection and storage are crucial.
Q2: Which analytical methods are most commonly used to quantify this compound?
The two most prevalent methods for this compound quantification are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
ELISA: A high-throughput immunoassay that offers a cost-effective and relatively simple workflow. However, it is more susceptible to cross-reactivity and matrix effects.
-
LC-MS/MS: Considered the "gold standard" for its high specificity and accuracy, as it identifies molecules based on their mass-to-charge ratio.[1][4] This method is less prone to cross-reactivity but is more expensive, has a lower throughput, and requires specialized expertise.[1][4]
Q3: Why is sample extraction necessary before analysis?
Sample extraction is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte.[5] This process improves the accuracy and sensitivity of the assay by reducing matrix effects and non-specific binding in immunoassays.[1][2] Solid-Phase Extraction (SPE) is a commonly used technique for this purpose.
Q4: What are the best practices for sample collection and storage to ensure this compound stability?
To minimize degradation and ensure the integrity of this compound in biological samples, the following practices are recommended:
-
Collection: Use chilled tubes containing protease inhibitors (e.g., EDTA for plasma collection).[6] For saliva, passive drool is the preferred collection method.
-
Processing: Process samples promptly after collection in a refrigerated environment. For plasma, centrifuge at 4°C to separate it from blood cells.[7][8]
-
Storage: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.[9] For long-term storage, samples should be kept at -80°C.[6][9]
Data Presentation: Comparison of Quantification Methods
The following table summarizes the typical performance characteristics of ELISA and LC-MS/MS for the quantification of this compound and its close structural analog, Oxytocin (B344502).
| Parameter | Immunoassay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Mass-to-charge ratio |
| Lower Limit of Quantification (LLOQ) | ~1-20 pg/mL | ~1 ng/L (equivalent to 1 pg/mL) |
| Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 80-120% | 94-108% |
| Specificity | Can be affected by cross-reactivity | High, based on molecular mass and fragmentation |
| Throughput | High | Low to Medium |
| Cost per Sample | Lower | Higher |
| Technical Expertise | Moderate | High |
Data compiled from multiple sources, including product inserts and scientific publications.[10][11][12][13]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol provides a general workflow for extracting this compound from plasma samples using a reversed-phase SPE cartridge.
Materials:
-
Plasma sample collected in EDTA tubes
-
SPE cartridges (e.g., Oasis HLB)
-
Conditioning solvent: Methanol (B129727)
-
Equilibration solvent: Water with 0.1% formic acid
-
Wash solvent: 5% Methanol in water with 0.1% formic acid
-
Elution solvent: Acetonitrile (B52724) with 0.1% formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pre-treatment: Acidify the plasma sample by adding an equal volume of 4% phosphoric acid in water. Centrifuge to pellet any precipitated proteins.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water with 0.1% formic acid through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid to remove hydrophilic impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of acetonitrile with 0.1% formic acid into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the assay buffer appropriate for your chosen analytical method (ELISA or LC-MS/MS).
Troubleshooting Guides
Troubleshooting Low this compound Recovery During SPE
| Problem | Possible Cause | Recommended Solution |
| Analyte breakthrough during sample loading | Sample's organic content is too high. | Dilute the sample with an aqueous buffer before loading. |
| Sample flow rate is too fast. | Decrease the sample loading flow rate to allow for sufficient interaction with the sorbent. | |
| Analyte loss during washing step | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution. |
| Incomplete elution | Elution solvent is too weak. | Increase the strength of the organic solvent in the elution buffer (e.g., from 60% to 90% acetonitrile). |
| Insufficient elution volume. | Increase the volume of the elution solvent or perform a second elution step. | |
| Analyte degradation | Presence of proteases in the sample. | Ensure samples are collected with protease inhibitors and kept cold. |
Troubleshooting this compound ELISA
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal | Omission of a key reagent. | Carefully review the protocol and ensure all reagents were added in the correct order. |
| Inactive conjugate or substrate. | Use fresh reagents and ensure proper storage conditions. | |
| Insufficient incubation times. | Adhere to the incubation times specified in the kit protocol. | |
| High background | Cross-reactivity with other molecules. | Confirm the specificity of the antibody. Consider sample purification by SPE. |
| Non-specific binding of antibodies. | Ensure adequate blocking and washing steps are performed. | |
| Contaminated buffers or reagents. | Use fresh, sterile buffers. | |
| Poor standard curve | Improper standard reconstitution or dilution. | Carefully follow the instructions for preparing the standard curve. Use calibrated pipettes. |
| Standard degradation. | Aliquot and store standards at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| High Coefficient of Variation (CV) | Pipetting errors. | Ensure proper pipetting technique and use calibrated pipettes. |
| Inconsistent washing. | Use a consistent and thorough washing technique for all wells. An automated plate washer is recommended. | |
| Temperature variation across the plate. | Ensure the plate is incubated in a stable temperature environment and avoid stacking plates. |
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
References
- 1. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. welch-us.com [welch-us.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. cinj.org [cinj.org]
- 8. Selected protocols - Common Minimum Technical Standards and Protocols for Biobanks Dedicated to Cancer Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of arginine-vasotocin and isotocin in fish plasma with solid-phase extraction and fluorescence derivatization followed by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a highly-sensitive, quantitative LC-MS/MS assay to evaluate plasma oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. arborassays.com [arborassays.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Validating Commercial Mesotocin Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of commercial Mesotocin antibodies.
Frequently Asked Questions (FAQs)
Q1: My commercial this compound antibody is showing non-specific bands in my Western Blot. How can I troubleshoot this?
A1: Non-specific bands in a Western Blot can arise from several factors. Here are key troubleshooting steps:
-
Optimize Antibody Concentration: The concentration of the primary antibody is critical. A high concentration can lead to non-specific binding. Perform a dot blot or a titration experiment to determine the optimal antibody dilution.
-
Blocking is Key: Inadequate blocking can result in high background and non-specific bands. Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).[1]
-
Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps with TBST.
-
Secondary Antibody Specificity: Ensure your secondary antibody is not the source of non-specific binding. Run a control lane with only the secondary antibody to check for non-specific signals. Using pre-adsorbed secondary antibodies can minimize cross-reactivity.[2][3]
-
Sample Preparation: Ensure your protein lysates are properly prepared and quantified to avoid overloading the gel, which can lead to aggregation and non-specific antibody binding.
Q2: I am concerned about my this compound antibody cross-reacting with Vasotocin or Isotocin. How can I validate its specificity?
A2: this compound, Vasotocin, and Isotocin are structurally similar neuropeptides, making cross-reactivity a significant concern. Here are two robust methods to validate specificity:
-
Peptide Competition/Pre-adsorption Assay: This is a crucial control to demonstrate that the antibody is binding specifically to this compound.[4][5]
-
Principle: Pre-incubate the primary antibody with an excess of the immunizing peptide (this compound). This will block the antibody's binding sites.
-
Procedure: Run two parallel experiments. In one, use the pre-incubated (blocked) antibody. In the other, use the antibody alone.
-
Expected Outcome: A specific antibody will show a significantly reduced or absent signal in the sample treated with the blocked antibody compared to the sample with the antibody alone.[4][5] You can also perform this with related peptides (Vasotocin, Isotocin) to assess cross-reactivity directly.
-
-
Knockout (KO) Cell Line/Tissue Validation: This is considered the gold standard for antibody validation.[6][7][8]
-
Principle: Use a cell line or tissue model where the gene for this compound has been knocked out.
-
Procedure: Perform your application (e.g., Western Blot or Immunohistochemistry) on both wild-type and this compound KO samples.
-
Expected Outcome: A specific antibody will show a signal in the wild-type sample but no signal in the KO sample.[7]
-
Q3: My Immunohistochemistry (IHC) staining with a this compound antibody shows high background. What are the common causes and solutions?
A3: High background in IHC can obscure specific staining. Here are common causes and how to address them:
-
Endogenous Enzyme Activity: If you are using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[2] Quench endogenous peroxidase activity with a hydrogen peroxide treatment and block endogenous alkaline phosphatase with levamisole.[3]
-
Non-specific Antibody Binding:
-
Primary Antibody Concentration: As with Western blotting, use the optimal dilution of your primary antibody.
-
Blocking: Use a blocking solution containing normal serum from the same species as your secondary antibody to block non-specific binding sites.[9]
-
Secondary Antibody: Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins in the tissue.[2]
-
-
Antigen Retrieval: Overly harsh antigen retrieval methods can damage tissue morphology and expose non-specific epitopes. Optimize the time and temperature of your antigen retrieval protocol.
-
Inadequate Washing: Thoroughly wash slides between incubation steps to remove unbound antibodies.[10]
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| No Signal | Inactive antibody | Use a new antibody vial and ensure proper storage. |
| Low protein expression | Load more protein lysate per lane. | |
| Inefficient transfer | Verify transfer efficiency with Ponceau S staining. | |
| Incorrect secondary antibody | Ensure the secondary antibody is specific to the primary antibody's host species. | |
| Multiple Bands | Protein degradation | Prepare fresh lysates with protease inhibitors. |
| Non-specific antibody binding | Optimize primary antibody concentration and blocking conditions. | |
| Splice variants or PTMs | Consult literature for known isoforms or modifications of this compound. | |
| High Background | Insufficient blocking | Increase blocking time and/or concentration of blocking agent. |
| Antibody concentration too high | Perform a titration to find the optimal antibody dilution. | |
| Inadequate washing | Increase the number and duration of wash steps. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| No Staining | Antibody not suitable for IHC | Confirm the antibody is validated for IHC on the manufacturer's datasheet. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (heat-induced or enzymatic). | |
| Low protein expression | Use a positive control tissue known to express this compound. | |
| High Background | Endogenous peroxidase/phosphatase | Include a quenching step in your protocol.[3] |
| Non-specific antibody binding | Optimize blocking and antibody concentrations. Use pre-adsorbed secondary antibodies.[2] | |
| Tissue drying out | Keep slides in a humidified chamber during incubations. | |
| Non-Specific Staining | Cross-reactivity with other proteins | Perform a peptide competition assay.[4] |
| Hydrophobic interactions | Add a detergent like Tween-20 to your wash buffers. |
Experimental Protocols
Peptide Competition Assay for Western Blotting
-
Determine Optimal Antibody Dilution: First, determine the optimal working dilution of your primary this compound antibody for Western blotting.
-
Prepare Antibody Solutions: Prepare two tubes of the diluted primary antibody in your blocking buffer.
-
Blocking Peptide Incubation: To one tube, add the this compound blocking peptide at a 5-10 fold molar excess compared to the antibody. To the other tube (control), add an equal volume of buffer.
-
Incubation: Incubate both tubes for 30 minutes at room temperature or overnight at 4°C with gentle agitation.
-
Western Blot Procedure: Proceed with your standard Western blot protocol, using the "blocked" antibody for one membrane and the "control" antibody for an identical membrane.
-
Analysis: Compare the band intensity between the two membranes. A significant reduction or absence of the band on the membrane incubated with the blocked antibody indicates specificity.
Knockout (KO) Validation Workflow
Caption: Workflow for this compound antibody validation using knockout samples.
Signaling Pathway
This compound, being the avian and reptilian homolog of Oxytocin, is expected to activate similar signaling pathways. The following diagram illustrates the canonical Oxytocin receptor signaling pathway, which can be used as a reference for this compound.
Caption: Postulated this compound receptor signaling pathway.
References
- 1. bosterbio.com [bosterbio.com]
- 2. sysy-histosure.com [sysy-histosure.com]
- 3. bma.ch [bma.ch]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
- 6. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 7. Validating antibodies with knock-out technologies | Abcam [abcam.com]
- 8. Knock-out cell lines | Abcam [abcam.com]
- 9. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [merckmillipore.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting In Situ Hybridization for Mesotocin Receptor Detection
Welcome to the technical support center for troubleshooting in situ hybridization (ISH) for the detection of the Mesotocin receptor (MTR). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during ISH experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful MTR mRNA detection using ISH?
A1: The success of your ISH experiment for MTR, a G-protein coupled receptor which may have moderate to low expression levels, hinges on several key factors:
-
Tissue Quality: Proper and consistent fixation is paramount to preserve both mRNA integrity and tissue morphology. Over-fixation can mask the target mRNA, while under-fixation can lead to RNA degradation and poor structural preservation.
-
Probe Specificity and Quality: The design of a highly specific probe that targets a unique region of the MTR mRNA is crucial. Ensure the probe is not degraded and is of the correct size.
-
Permeabilization: Adequate permeabilization of the tissue is necessary to allow the probe to access the target mRNA within the cells. This is typically achieved through a carefully optimized proteinase K digestion step.[1][2]
-
Hybridization and Washing Conditions: Stringent hybridization and washing conditions are essential to ensure that the probe binds specifically to the MTR mRNA and to minimize non-specific background signal.[3][4]
Q2: I am not getting any signal. What are the likely causes?
A2: A complete lack of signal is a common issue in ISH. The problem can lie in several steps of the protocol:
-
RNA Degradation: Ensure all solutions and equipment are RNase-free. Poor tissue handling and storage can lead to mRNA degradation.
-
Probe Issues: The probe may be degraded, incorrectly synthesized (sense instead of antisense), or used at too low a concentration. Verify probe integrity and concentration.
-
Insufficient Permeabilization: The probe may not be able to access the target mRNA. Optimization of the proteinase K step (concentration and incubation time) is critical.[5][6]
-
Suboptimal Hybridization: The hybridization temperature may be too high, or the incubation time too short.
Q3: My background is very high, making it difficult to interpret the results. How can I reduce it?
A3: High background can obscure specific signals. Here are common causes and solutions:
-
Probe Concentration Too High: Using an excessive amount of probe can lead to non-specific binding. Titrate your probe to find the optimal concentration.
-
Non-Specific Probe Binding: The probe may contain repetitive sequences that bind to other transcripts.[6] Consider using blocking agents like sheared salmon sperm DNA in your hybridization buffer.
-
Insufficient Washing: The post-hybridization washes may not be stringent enough to remove unbound or weakly bound probes. Increase the temperature or decrease the salt concentration of your wash buffers.[3][7]
-
Endogenous Biotin (B1667282)/Alkaline Phosphatase Activity: If you are using a biotin-based detection system, endogenous biotin in tissues like the brain can cause background.[1] An avidin/biotin blocking step is recommended.[1] Similarly, endogenous alkaline phosphatase can be an issue with AP-based detection.
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during MTR in situ hybridization.
Problem 1: No or Weak Signal
| Potential Cause | Suggested Solution |
| RNA Degradation | - Use RNase-free reagents and baked glassware. - Ensure rapid and proper tissue dissection and fixation.[8] - Store tissue sections at -80°C. |
| Probe Issues | - Verify probe integrity via gel electrophoresis. - Confirm you are using the antisense probe. - Increase probe concentration in increments (e.g., 100-500 ng/mL).[9] |
| Inadequate Tissue Permeabilization | - Optimize Proteinase K concentration (try a range of 1-20 µg/mL).[1] - Optimize Proteinase K incubation time (e.g., 5-20 minutes at room temperature).[1] |
| Suboptimal Hybridization Conditions | - Decrease hybridization temperature in 2-5°C increments.[3][10] - Increase hybridization time (e.g., overnight at 65°C).[4] |
| Inefficient Detection | - Check the activity of the anti-DIG antibody and substrate. - Increase the concentration of the anti-DIG antibody (e.g., try 1:2000 to 1:5000). - Extend the color development time. |
Problem 2: High Background
| Potential Cause | Suggested Solution |
| Probe Concentration Too High | - Decrease probe concentration. Perform a titration to find the optimal concentration.[9] |
| Non-Specific Probe Binding | - Increase hybridization temperature.[10] - Add blocking agents (e.g., yeast tRNA, sheared salmon sperm DNA) to the hybridization buffer.[3] |
| Insufficient Post-Hybridization Washing | - Increase the temperature of high-stringency washes (e.g., up to 65-75°C).[7] - Decrease the salt concentration of wash buffers (e.g., use 0.1x SSC).[7] - Increase the duration of the washes. |
| Endogenous Enzyme Activity | - For AP detection, add levamisole (B84282) to the detection buffer. - For HRP detection, pre-treat with a hydrogen peroxide solution. |
| Drying of Sections | - Ensure slides remain in a humidified chamber during incubations.[11] - Do not allow sections to dry out at any stage.[11] |
Problem 3: Poor Tissue Morphology
| Potential Cause | Suggested Solution |
| Over-digestion with Proteinase K | - Decrease Proteinase K concentration or incubation time.[6] |
| Harsh Pretreatment Steps | - Reduce the temperature or duration of antigen retrieval steps. |
| Improper Tissue Handling | - Ensure gentle handling of sections during washing steps. - Use coated slides (e.g., Superfrost Plus) to improve tissue adherence. |
Experimental Protocols
Detailed Methodology: Non-Radioactive In Situ Hybridization for MTR in Avian Brain (Adapted from Zebra Finch Protocol)[9][13][14]
This protocol is adapted for the detection of this compound Receptor mRNA in avian brain tissue using a digoxigenin (B1670575) (DIG)-labeled riboprobe.
1. Tissue Preparation (3–4 hours)
-
Sacrifice the bird by decapitation.
-
Rapidly dissect the brain and embed in OCT compound in a cryomold.
-
Freeze in a dry ice/isopropanol bath.
-
Store at -80°C until sectioning.
-
Cut 10 µm cryosections and mount on Superfrost Plus slides.
-
Fix sections for 5 minutes in freshly prepared 4% paraformaldehyde (PFA) in PBS.
-
Dehydrate through an ascending ethanol (B145695) series (70%, 95%, 100%, 2 minutes each) and air-dry.
-
Store slides at -80°C.
2. Riboprobe Synthesis (DIG-labeled)
-
Linearize the plasmid containing the MTR cDNA insert.
-
Perform in vitro transcription using a DIG RNA Labeling Kit (e.g., from Roche) with T7 or SP6 RNA polymerase to generate the antisense probe.
-
Synthesize a sense probe as a negative control.
-
Purify the probe and assess its integrity and concentration.
3. Hybridization (Overnight)
-
Thaw slides and rehydrate in PBS.
-
Treat with Proteinase K (e.g., 10 µg/mL in PBS) for 10 minutes at 37°C.
-
Post-fix with 4% PFA for 5 minutes.
-
Acetylate with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes.
-
Dehydrate through an ethanol series and air-dry.
-
Apply hybridization buffer (containing 50% formamide, 5x SSC, Denhardt's solution, yeast tRNA, and sheared salmon sperm DNA) with the DIG-labeled MTR probe (e.g., 200-500 ng/mL).
-
Cover with a coverslip and incubate overnight in a humidified chamber at 65°C.
4. Post-Hybridization Washes and Detection
-
Remove coverslips and wash in 5x SSC at 65°C.
-
Perform high-stringency washes in 0.2x SSC at 65°C.
-
Wash in maleic acid buffer containing Tween 20 (MABT).
-
Block with a blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1 hour.
-
Incubate with anti-digoxigenin-AP Fab fragments (e.g., 1:2000 dilution in blocking solution) overnight at 4°C.
-
Wash extensively with MABT.
-
Equilibrate in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween 20).
-
Develop the color reaction using NBT/BCIP substrate in the dark.
-
Stop the reaction by washing in PBS.
-
Counterstain with Nuclear Fast Red (optional).
-
Dehydrate, clear, and mount with a coverslip.
Data Presentation
Table 1: Optimization of Key ISH Parameters
| Parameter | Starting Recommendation | Optimization Range | Common Issues if Suboptimal |
| Proteinase K Concentration | 10 µg/mL | 1 - 20 µg/mL[1] | Too low: Weak/no signal. Too high: Poor morphology. |
| Proteinase K Incubation Time | 10 min at 37°C | 5 - 30 min at RT or 37°C[1] | Too short: Weak/no signal. Too long: Poor morphology. |
| Probe Concentration | 200 ng/mL | 50 - 1000 ng/mL[9] | Too low: Weak/no signal. Too high: High background. |
| Hybridization Temperature | 65°C | 55 - 70°C[10] | Too low: Non-specific binding. Too high: Weak/no signal. |
| Anti-DIG Antibody Dilution | 1:2000 | 1:1000 - 1:5000 | Too concentrated: High background. Too dilute: Weak/no signal. |
Table 2: Composition of Key Solutions
| Solution | Components |
| Hybridization Buffer (50% Formamide) | 50% Deionized Formamide, 5x SSC, 1x Denhardt's Solution, 250 µg/mL Yeast tRNA, 500 µg/mL Sheared Salmon Sperm DNA, 10% Dextran Sulfate |
| 20x SSC | 3 M NaCl, 0.3 M Sodium Citrate, pH 7.0 |
| MABT | 100 mM Maleic Acid, 150 mM NaCl, 0.1% Tween-20, pH 7.5 |
| NTMT | 100 mM Tris-HCl (pH 9.5), 100 mM NaCl, 50 mM MgCl₂, 0.1% Tween-20 |
Visualizations
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. kopplab.faculty.ucdavis.edu [kopplab.faculty.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Ten Tips for In Situ Hybridization of Tissue Microarrays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. An optimized protocol for high-throughput in situ hybridization of zebra finch brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genedetect.com [genedetect.com]
- 10. researchgate.net [researchgate.net]
- 11. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
Best practices for handling and storing Mesotocin peptides
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Mesotocin peptides. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing lyophilized this compound peptide?
A1: For optimal stability, lyophilized this compound peptides should be stored in a desiccated environment at low temperatures.[1][2] To prevent degradation from moisture and temperature fluctuations, follow the storage conditions outlined in the table below.
Q2: How should I properly reconstitute my lyophilized this compound peptide?
A2: Proper reconstitution is critical for maintaining the peptide's biological activity.[3] Before you begin, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.[4][5] Use a sterile, high-purity solvent, such as sterile water or a buffer appropriate for your experiment.[3] To dissolve the peptide, gently swirl or roll the vial.[3][6] Avoid vigorous shaking, as this can cause aggregation.[3]
Q3: What is the stability of this compound in solution, and how should I store it?
A3: The stability of peptides in solution is limited.[7] For short-term storage (up to one week), reconstituted this compound can be stored at 4°C.[7] For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or colder.[1][7] This approach minimizes waste and prevents degradation from repeated freeze-thaw cycles.[4][7]
Q4: Which amino acid residues in a peptide sequence are particularly sensitive to degradation?
A4: Peptides containing Cysteine (C), Methionine (M), Tryptophan (W), Asparagine (N), and Glutamine (Q) have limited shelf lives and are more susceptible to degradation.[5][7] this compound, being an analogue of Oxytocin (B344502), contains a disulfide bond between two Cysteine residues, which can be prone to oxidation.[7][8]
Quantitative Data Summary
| Parameter | Lyophilized Peptide | Reconstituted Peptide (in Solution) |
| Short-Term Storage | -20°C (1-2 weeks)[7] | 4°C (up to 1 week)[7] |
| Long-Term Storage | -80°C[7] | -20°C or colder (in aliquots)[1][7] |
| Recommended pH for Solution | pH 5-7 for improved stability[1] | |
| Handling Precaution | Equilibrate to room temperature before opening[4][5] | Avoid repeated freeze-thaw cycles[4][7] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Remove the vial of lyophilized this compound from cold storage and place it in a desiccator at room temperature. This prevents moisture from condensing on the peptide.[4][5]
-
Solvent Preparation: Use a sterile, appropriate solvent such as bacteriostatic water or a buffer suitable for your experimental needs.[6][9]
-
Dissolution: Gently add the desired volume of solvent to the vial. Swirl the vial gently to dissolve the peptide completely.[3][6] Do not shake vigorously to avoid aggregation.[3]
-
Aliquoting and Storage: For long-term storage, divide the reconstituted peptide solution into single-use aliquots. Store these aliquots at -20°C or colder.[1][7]
Troubleshooting Guides
Problem: Low or no biological activity of the reconstituted this compound peptide.
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the lyophilized peptide was stored at the recommended temperature and protected from moisture. |
| Incorrect Reconstitution | Ensure the correct sterile solvent was used and that the peptide was gently dissolved. |
| Multiple Freeze-Thaw Cycles | Use fresh aliquots for each experiment to avoid degradation from repeated freezing and thawing.[4][7] |
| Peptide Degradation | Check for signs of degradation such as discoloration or precipitation. If suspected, use a new vial of peptide. |
Problem: Precipitate formation in the this compound solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | The peptide may not be fully dissolved. Try sonicating the solution briefly. |
| Aggregation | Hydrophobic peptides are more prone to aggregation.[10] Consider using a small amount of an organic solvent like DMSO to aid dissolution before adding your aqueous buffer.[4] |
| Incorrect pH | The pH of the solution may be affecting solubility. Ensure the buffer pH is within the optimal range for this compound. |
Visualizations
Caption: this compound receptor signaling pathway.[11]
Caption: General experimental workflow for this compound peptides.
Caption: Troubleshooting low biological activity of this compound.
References
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. jpt.com [jpt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bachem.com [bachem.com]
- 6. peptidesystems.com [peptidesystems.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 10. peptide.com [peptide.com]
- 11. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response curve optimization for Mesotocin bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesotocin bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during dose-response curve optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common types of bioassays used for this compound?
A1: The most common bioassays for this compound fall into two categories:
-
Immunoassays: Competitive Enzyme-Linked Immunosorbent Assays (ELISAs) are frequently used to quantify this compound concentrations in biological samples. These assays rely on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.
-
Cell-Based Functional Assays: These assays measure the biological activity of this compound by detecting the downstream effects of this compound receptor activation. A common method is to measure the increase in intracellular calcium concentration following receptor stimulation.[1]
Q2: Which cell lines are suitable for this compound functional assays?
A2: Several cell lines have been shown to express functional this compound or homologous oxytocin (B344502) receptors. These include:
-
COSM6 cells[1]
-
Chinese Hamster Ovary (CHO) cells, which can be transfected to express the this compound receptor.
-
Human small cell carcinoma of the lung cell lines such as DMS79, H146, and H345 have been shown to express oxytocin receptors and could potentially be used for this compound studies.
Q3: What is the typical shape of a this compound dose-response curve?
A3: A typical this compound dose-response curve is sigmoidal (S-shaped). This curve graphically represents the relationship between the concentration of this compound and the measured biological response. Key parameters derived from this curve include the EC50 (half-maximal effective concentration), Emax (maximum response), and the slope of the curve.
Q4: My dose-response curve is not sigmoidal. What could be the cause?
A4: Non-sigmoidal, or non-monotonic, dose-response curves (e.g., U-shaped or inverted U-shaped) can occur in hormone assays. Potential causes include:
-
Receptor Desensitization: At high concentrations, the receptor may become desensitized, leading to a decrease in the response.
-
Activation of Multiple Signaling Pathways: this compound may activate different signaling pathways at different concentrations, with opposing effects on the measured endpoint.
-
Sample Matrix Effects: Components in the sample matrix can interfere with the assay at different dilutions.
Troubleshooting Guides
Competitive ELISA
| Problem | Possible Cause | Suggested Solution |
| High Background | Insufficient washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of buffer after each wash. |
| Cross-reactivity of antibodies | Use highly specific monoclonal or affinity-purified polyclonal antibodies. | |
| High concentration of detection reagent | Optimize the concentration of the enzyme-conjugated antibody or antigen. | |
| Improper blocking | Increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk). | |
| Low or No Signal | Inactive reagents (enzyme, substrate) | Check the expiration dates and storage conditions of all reagents. Use fresh reagents. |
| Insufficient incubation times | Optimize incubation times for each step of the assay. | |
| Incorrect wavelength reading | Ensure the plate reader is set to the correct wavelength for the substrate used. | |
| Low antibody/antigen coating | Increase the concentration of the coating antibody or antigen, or increase the coating incubation time. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and perform serial dilutions carefully. Use calibrated pipettes. |
| Degraded standard | Aliquot and store the standard at the recommended temperature to avoid repeated freeze-thaw cycles. | |
| Inappropriate curve fitting model | Use a four-parameter logistic (4PL) or five-parameter logistic (5PL) curve fit model. | |
| High Variability Between Replicates | Pipetting inconsistency | Use calibrated pipettes and ensure proper technique. Change pipette tips for each sample and reagent. |
| Incomplete mixing of reagents | Gently mix all reagents before use. | |
| "Edge effects" in the microplate | Avoid using the outer wells of the plate, or ensure even temperature distribution during incubations. |
Cell-Based Functional Assays
| Problem | Possible Cause | Suggested Solution |
| High Basal Signal (before stimulation) | Cell stress or over-confluency | Ensure cells are healthy and seeded at the optimal density. Avoid over-confluency. |
| Autofluorescence of cells or compounds | Run a control with unstained cells and cells with vehicle only to determine background fluorescence. | |
| Leakage of fluorescent dye | Ensure proper loading of the calcium indicator dye and check for dye compartmentalization. | |
| Low or No Response to this compound | Low receptor expression | Use a cell line with confirmed high expression of the this compound receptor or optimize transfection efficiency. |
| Inactive this compound | Use a fresh, properly stored stock of this compound. | |
| Problems with the detection system | Verify the functionality of the fluorescent plate reader or microscope and the integrity of the calcium indicator dye. | |
| Incorrect assay buffer composition | Ensure the assay buffer contains appropriate concentrations of calcium and other essential ions. | |
| High Variability Between Wells | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell monolayer. |
| Temperature or CO2 fluctuations | Maintain stable temperature and CO2 levels during cell culture and the assay. | |
| Inconsistent stimulation timing | Use a multi-channel pipette or an automated liquid handler for simultaneous addition of this compound to replicate wells. |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol is a general guideline and may require optimization.
-
Coating:
-
Dilute the capture antibody (anti-Mesotocin) to a predetermined optimal concentration in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution and wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate as described in step 2.
-
Add 50 µL of standards or samples to the appropriate wells.
-
Add 50 µL of enzyme-conjugated this compound to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Substrate Addition:
-
Add 100 µL of substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 N H2SO4) to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the amount of this compound in the sample.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is designed for a 96-well plate format and uses a fluorescent calcium indicator.
-
Cell Seeding:
-
Seed cells expressing the this compound receptor into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Gently wash the cells 2-3 times with 100 µL of assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
After the final wash, leave 100 µL of assay buffer in each well.
-
-
Baseline Reading:
-
Place the plate in a fluorescent plate reader and measure the baseline fluorescence for a few cycles.
-
-
Stimulation:
-
Prepare a serial dilution of this compound in the assay buffer at 2X the final desired concentration.
-
Using a multi-channel pipette or an automated injector, add 100 µL of the this compound dilutions to the respective wells.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence intensity kinetically for several minutes. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of this compound.
-
Plot the change in fluorescence against the log of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: this compound Receptor Signaling Pathway.
Caption: Competitive ELISA Experimental Workflow.
Caption: Cell-Based Functional Assay Workflow.
References
Technical Support Center: Minimizing Off-target Effects of Mesotocin Receptor Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesotocin (MT) receptor antagonists. The following information is designed to help anticipate and mitigate off-target effects, ensuring the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound receptor and how is it related to other receptors?
The this compound receptor (MTR) is a G-protein coupled receptor (GPCR) that is the primary target of the neuropeptide this compound.[1] this compound is the oxytocin-like hormone found in most non-mammalian tetrapods, including amphibians, reptiles, and birds.[1] The MTR belongs to the oxytocin (B344502)/vasopressin receptor superfamily and shares high sequence homology with mammalian oxytocin receptors (OTR) and, to a lesser extent, vasopressin/vasotocin (B1584283) receptors (VTR).[1][2] This close evolutionary relationship is the primary reason for potential off-target effects when using MT receptor antagonists.
Q2: What are the known signaling pathways activated by the this compound receptor?
The this compound receptor is known to couple to the Gq signaling pathway.[3] Upon agonist binding, it activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, which can be measured to assess receptor activation.[1][4] Some evidence also suggests that, similar to the oxytocin receptor, the MTR might also couple to Gi/o proteins.[3][5]
Q3: What are the most common off-target effects of this compound receptor antagonists?
Due to the high structural similarity between this compound, Vasotocin, and their respective receptors, the most common off-target effects of MT receptor antagonists involve cross-reactivity with Vasotocin receptors (V1a, V1b, and V2 subtypes).[6][7] This can lead to unintended physiological effects, such as changes in blood pressure (V1a), modulation of social behaviors (V1a), and alterations in water balance (V2).[8] It is crucial to profile any novel MT receptor antagonist against these related receptors.
Q4: How can I select a this compound receptor antagonist with a higher selectivity profile?
Selecting a highly selective antagonist is the first line of defense against off-target effects. When choosing a commercially available antagonist or designing a novel one, consider the following:
-
Review existing literature: Look for studies that have characterized the selectivity profile of the antagonist against a panel of related receptors, particularly the different vasotocin/vasopressin receptor subtypes.
-
Consider peptide vs. non-peptide antagonists: Both peptide and non-peptide antagonists have been developed for the oxytocin/vasopressin receptor family.[6][7] Non-peptide antagonists may offer better pharmacokinetic properties, but their selectivity must be rigorously tested.
-
Structural modifications: Small structural changes to an antagonist can significantly alter its binding affinity and selectivity for different receptors.[9]
Q5: What is "biased agonism" and how might it affect my experiments with this compound receptor antagonists?
Biased agonism is a phenomenon where a ligand preferentially activates one of several signaling pathways downstream of a single receptor.[5] An antagonist at one pathway (e.g., Gq-mediated calcium release) might act as an agonist at another (e.g., Gi-mediated signaling).[5] For instance, the well-known oxytocin antagonist, Atosiban (B549348), has been shown to act as a biased agonist, inhibiting the Gq pathway while activating the Gi pathway.[5] This can lead to unexpected cellular responses and misinterpretation of data. It is therefore important to characterize the functional activity of your antagonist across multiple signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected behavioral/physiological effects in in vivo studies. | Off-target effects: The antagonist may be interacting with other receptors, such as vasotocin receptors, leading to confounding physiological responses.[10] | 1. Confirm Target Engagement: Use a direct measure of target engagement in your model system if possible. 2. Use a Structurally Different Antagonist: If similar off-target effects are observed with a different class of antagonist, it may point to a shared off-target or a previously unknown role of the this compound receptor. 3. Dose-Response Curve: Determine the minimal effective dose to reduce the likelihood of off-target interactions.[11] 4. Vehicle and Control Groups: Always include appropriate vehicle and control groups to differentiate between compound-specific and procedure-related effects.[11] |
| Antagonist shows lower than expected potency in cell-based assays. | Poor solubility or stability: The antagonist may be precipitating out of solution or degrading over the course of the experiment. | 1. Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation. 2. Fresh Preparations: Prepare fresh antagonist solutions for each experiment. 3. Optimize Assay Conditions: Ensure the pH and ionic strength of your assay buffer are optimal for antagonist binding.[12] |
| High agonist concentration: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult for a competitive antagonist to be effective. | 1. Determine Agonist EC50: Perform a dose-response curve for your agonist to determine its half-maximal effective concentration (EC50). 2. Use Agonist at EC80: For antagonist profiling, use the agonist at a concentration that elicits approximately 80% of its maximal response (EC80) to provide a sufficient window for observing inhibition.[12] | |
| High background signal in radioligand binding assays. | Non-specific binding: The radioligand or the antagonist may be binding to components of the assay system other than the receptor. | 1. Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to remove unbound radioligand.[12] 2. Use Blocking Agents: Pre-treat filters with agents like polyethyleneimine (PEI) to reduce non-specific binding of positively charged ligands. 3. Test in Receptor-Null Cells: Use a cell line that does not express the this compound receptor to determine the level of non-specific binding of your antagonist. |
| Variability in IC50 values between experiments. | Inconsistent assay conditions: Minor variations in cell density, incubation times, or buffer composition can lead to significant differences in measured IC50 values. | 1. Standardize Cell Plating: Ensure a consistent number of cells are seeded in each well.[12] 2. Consistent Incubation Times: Use a precise and consistent pre-incubation time for the antagonist before adding the agonist.[12] 3. Buffer Consistency: Prepare and use a master mix of assay buffer to minimize well-to-well variability.[12] |
Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical this compound Receptor Antagonist
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Fold Selectivity (vs. MTR) |
| This compound Receptor (MTR) | 1.5 | 5.2 | - |
| Vasotocin Receptor V1a | 150 | 450 | 100 |
| Vasotocin Receptor V1b | 320 | >1000 | 213 |
| Vasotocin Receptor V2 | >1000 | >1000 | >667 |
| Oxytocin Receptor (Human) | 25 | 75 | 17 |
Note: This table is for illustrative purposes. Researchers should generate their own data for the specific antagonists and receptor subtypes relevant to their model system.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Selectivity Profiling
Objective: To determine the binding affinity (Ki) of a this compound receptor antagonist for the this compound receptor and related off-target receptors (e.g., Vasotocin receptors).
Methodology:
-
Receptor Preparation: Prepare cell membranes from cell lines stably expressing the cloned this compound receptor or the respective Vasotocin receptor subtypes.
-
Radioligand Selection: Choose a suitable radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-Mesotocin or a high-affinity radio-labeled antagonist).
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled antagonist.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled agonist).
-
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[12]
-
Separation: Rapidly separate bound from free radioligand by filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Functional Assay - Intracellular Calcium Mobilization
Objective: To assess the functional antagonist activity (IC50) by measuring the inhibition of agonist-induced calcium release.
Methodology:
-
Cell Culture: Plate cells expressing the this compound receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Pre-incubation: Wash the cells and then pre-incubate with varying concentrations of the this compound receptor antagonist for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of this compound (typically the EC80 concentration) to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response at each antagonist concentration.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound Receptor Signaling Pathway.
References
- 1. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Oxytocin Receptor-G Protein Signaling in the Autoregulation of Activities of Oxytocin Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The basic and clinical pharmacology of nonpeptide vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of peptide oxytocin antagonists with strikingly higher affinities and selectivities for the human oxytocin receptor than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of nonapeptide antagonists on oxytocin- and arginine-vasopressin-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Interpreting conflicting results from different Mesotocin assay methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mesotocin assays. It specifically addresses the challenges of interpreting conflicting results from different assay methods, primarily Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from Oxytocin (B344502)?
A1: this compound is a neuropeptide hormone that belongs to the oxytocin-like peptide family. It is the avian, reptilian, and amphibian homolog of oxytocin, which is found in mammals. The two molecules are structurally very similar, differing by a single amino acid at position 8. This structural similarity is the reason why many oxytocin immunoassays exhibit cross-reactivity with this compound.[1][2]
Q2: Why am I getting different concentration readings for the same sample when using an ELISA kit versus a Radioimmunoassay (RIA)?
A2: Discrepancies between ELISA and RIA results are a common issue in neuropeptide quantification. Several factors can contribute to these conflicting results:
-
Antibody Specificity and Cross-Reactivity: The antibodies used in different assay kits (both ELISA and RIA) have varying degrees of specificity and cross-reactivity with other endogenous peptides or metabolites. Some oxytocin ELISA kits show high cross-reactivity with this compound (88-100%), while others have much lower cross-reactivity.[3][4][5]
-
Sample Preparation: The method of sample preparation, particularly the use and type of extraction procedure, can significantly impact the final concentration measurement. Unextracted samples often yield higher concentrations in ELISAs compared to extracted samples.[6]
-
Assay Principle: ELISA and RIA are based on different detection principles. ELISA typically uses an enzyme-catalyzed colorimetric or chemiluminescent reaction, while RIA relies on the detection of radioactivity. These fundamental differences can lead to variations in sensitivity and susceptibility to interferences.
-
Matrix Effects: The biological matrix of the sample (e.g., plasma, serum, saliva) can contain substances that interfere with the antibody-antigen binding in one assay format more than another.[6]
Q3: Can I use an Oxytocin ELISA kit to measure this compound?
A3: Yes, it is possible to use an Oxytocin ELISA kit to measure this compound, provided that the kit's antibody has a high and known cross-reactivity with this compound. Several commercially available oxytocin ELISA kits report high cross-reactivity with this compound.[3][4][5] It is crucial to verify the cross-reactivity data provided by the manufacturer and ideally, to validate the kit for your specific sample type and species.
Q4: What is the importance of sample extraction in this compound assays?
A4: Sample extraction is a critical step to remove interfering substances from the biological matrix that can artificially inflate or decrease the measured concentration of this compound. Studies on the closely related peptide, oxytocin, have shown that unextracted plasma samples can result in measured concentrations that are over 100-fold higher in ELISA compared to extracted samples.[6] Extraction helps to improve the accuracy and specificity of the assay, leading to more reliable results.
Troubleshooting Conflicting Results
Issue: ELISA results are significantly higher than RIA results for the same samples.
This is a frequently encountered problem. The following troubleshooting guide will help you identify the potential causes and find solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| 1. Insufficient or No Sample Extraction in ELISA | Solution: Implement a robust sample extraction protocol for your ELISA samples. Solid-phase extraction (SPE) is a commonly recommended method for neuropeptides. Compare the results of extracted versus unextracted samples to determine the impact of matrix effects.[6] |
| 2. Higher Cross-Reactivity of ELISA Antibody | Solution: Review the cross-reactivity profile of the antibodies used in both your ELISA and RIA kits. The ELISA antibody may be binding to other structurally related peptides or metabolites present in the sample. Consider using a more specific ELISA kit or validating the cross-reactivity with peptides relevant to your study organism.[3][4][5] |
| 3. Matrix Interference in ELISA | Solution: Perform a parallelism and spike-and-recovery experiment to assess matrix effects in your specific sample type. Serial dilutions of the sample should result in a linear and parallel response to the standard curve. Spike-and-recovery will help determine if substances in the matrix are inhibiting or enhancing the signal. |
| 4. Differences in Assay Sensitivity and Dynamic Range | Solution: Carefully compare the standard curves and the lower limit of detection (LOD) and quantification (LOQ) for both assays. It's possible that one assay is operating closer to its detection limit, leading to greater variability and inaccuracy. |
Troubleshooting Workflow
Data Presentation
Table 1: Comparison of this compound/Oxytocin Concentrations by ELISA and RIA (Hypothetical Data)
Disclaimer: The following data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific assay kits, sample types, and protocols used. Data for oxytocin is often used as a proxy due to the limited availability of direct comparative studies for this compound.
| Sample ID | ELISA (pg/mL) - Unextracted | ELISA (pg/mL) - Extracted | RIA (pg/mL) - Extracted |
| Avian Plasma 1 | 850 | 120 | 95 |
| Avian Plasma 2 | 920 | 155 | 130 |
| Reptile Serum 1 | 670 | 90 | 75 |
| Reptile Serum 2 | 710 | 110 | 88 |
Table 2: Cross-Reactivity of Commercial Oxytocin ELISA Kits with this compound
| ELISA Kit Manufacturer | Reported Cross-Reactivity with this compound |
| Arbor Assays | 88.4%[5] |
| Cayman Chemical | 100%[3][4] |
| Enzo Life Sciences | 7.0%[5] |
Experimental Protocols
This compound ELISA Protocol (Adapted from a Commercial Oxytocin ELISA Kit)
This protocol is a general guideline and should be adapted based on the specific instructions of the commercial kit being used, especially if an oxytocin kit is being used to measure this compound.
-
Sample Preparation (Extraction):
-
For plasma or serum samples, a solid-phase extraction (SPE) is recommended.
-
Acidify the plasma with an equal volume of a suitable buffer (e.g., 1% trifluoroacetic acid).
-
Centrifuge to pellet proteins.
-
Load the supernatant onto a pre-conditioned C18 SPE column.
-
Wash the column with a low organic solvent concentration wash buffer.
-
Elute the this compound with a high organic solvent concentration elution buffer.
-
Dry the eluate and reconstitute in assay buffer.
-
-
Assay Procedure (Competitive ELISA):
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated this compound (or oxytocin) to each well.
-
Add the primary antibody to each well to initiate the competitive binding.
-
Incubate the plate, typically overnight at 4°C.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate for a specified time to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
This compound Radioimmunoassay (RIA) Protocol (General Guideline)
-
Sample Preparation (Extraction):
-
Follow a similar extraction procedure as described for the ELISA to minimize matrix interference.
-
-
Assay Procedure (Competitive RIA):
-
Set up assay tubes for standards, controls, and samples.
-
Add a known amount of radiolabeled this compound (e.g., ¹²⁵I-mesotocin) to each tube.
-
Add the primary antibody to each tube.
-
Add the standards or extracted samples to their respective tubes.
-
Incubate the tubes, often for 24-48 hours at 4°C, to allow for competitive binding.
-
Add a secondary antibody (precipitating antibody) to separate the antibody-bound this compound from the free this compound.
-
Centrifuge the tubes to pellet the antibody-bound complex.
-
Decant or aspirate the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by comparing their radioactivity to the standard curve.
-
Experimental Workflow Diagram
This compound Signaling Pathway
This compound, like oxytocin, exerts its effects by binding to a specific G-protein coupled receptor (GPCR), known as the this compound receptor. The signaling cascade initiated by this binding is crucial for its physiological functions.
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. arborassays.com [arborassays.com]
- 3. dogs.arizona.edu [dogs.arizona.edu]
- 4. Various Species Oxytocin ELISA Kit [ABIN2815105] - Plasma, Saliva, Serum [antibodies-online.com]
- 5. phoenixbiotech.net [phoenixbiotech.net]
- 6. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Behavioral Responses to Mesotocin Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in behavioral responses to Mesotocin (MT) administration.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to our study subjects (a species of songbird) and observed no significant behavioral changes. What are the potential reasons for this lack of effect?
A1: A lack of behavioral response to this compound administration can stem from several factors, ranging from the experimental design to the characteristics of the subjects themselves. Here are some key possibilities to consider:
-
Dosage: The administered dose may have been suboptimal. Neuropeptide effects often follow a U-shaped or biphasic dose-response curve, meaning that both very low and very high doses can be ineffective. It is crucial to perform a dose-response study to identify the optimal concentration for the desired behavioral effect in your specific species.
-
Route of Administration: The method of delivery is critical. Central administration (e.g., intracerebroventricularly, ICV) delivers the peptide directly to the brain, bypassing the blood-brain barrier, and is often more effective for influencing social behaviors than peripheral administration (e.g., intraperitoneal, IP), which may not effectively reach the central nervous system. For less invasive methods, intranasal administration has shown promise in delivering neuropeptides to the brain.
-
Sex of the Subjects: this compound's effects can be sex-specific. For example, some studies on estrildid finches have shown that the effects of this compound on sociality are more pronounced in females. Ensure your experimental design accounts for potential sex differences.
-
Social Context: The social environment during and after administration can significantly modulate the behavioral outcomes. The presence or absence of familiar individuals, group size, and the nature of social interactions can all influence how a subject responds to this compound.
-
Individual Variation: Just as in humans, there is significant individual variability in response to neuroactive compounds. This can be due to genetic differences, variations in this compound receptor density and distribution, and prior social experiences.
-
Handling Stress: The stress of capture, handling, and administration can sometimes mask or override the behavioral effects of this compound. Habituation of the animals to the experimental procedures is crucial to minimize this confounding factor.
Q2: We are observing conflicting behavioral responses to this compound in our male and female subjects. Is this normal?
A2: Yes, sex-specific responses to this compound are frequently reported in avian studies and are considered a normal source of variability. For instance, in common waxbills, this compound was found to reduce allopreening more in males than in females, while an oxytocin (B344502) antagonist reduced aggressiveness only in females. In zebra finches, central infusions of an oxytocin antagonist had a more pronounced effect on social preference in females.
Q3: Can the time of day or season affect the behavioral response to this compound?
A3: Yes, both circadian rhythms and seasonal changes can influence the endogenous hormonal milieu and receptor sensitivity, thereby affecting the response to exogenous this compound. For example, a study on common ravens found that peripheral this compound levels were higher during the breeding season compared to the mating season, which correlated with changes in social behavior (more tolerance during breeding, more aggression during mating). Therefore, it is important to conduct experiments at a consistent time of day and to consider the reproductive state and seasonality of the species under investigation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during this compound administration experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in behavioral data within the same treatment group. | 1. Inconsistent Administration Technique: Variation in injection volume, rate, or location (for central infusions).2. Individual Differences: Variation in receptor density, genetics, or social history.3. Handling Stress: Differential stress responses among individuals.4. Inaccurate Dosing: Errors in this compound solution preparation. | 1. Ensure all personnel are thoroughly trained and follow a standardized administration protocol. For ICV injections, verify cannula placement post-experiment.2. Increase the sample size to improve statistical power. Consider pre-screening subjects for baseline behavioral phenotypes.3. Implement a thorough habituation period for all animals to the handling and administration procedures.4. Double-check all calculations for dose preparation. Prepare fresh solutions regularly and store them properly. |
| Unexpected or opposite behavioral effects. | 1. Dose-Response Curve: The dose used may be on a different part of the dose-response curve than anticipated (e.g., a high dose causing sedative effects).2. Off-Target Effects: The this compound or antagonist used may have an affinity for other receptors (e.g., vasotocin (B1584283) receptors).3. Social Context Interaction: The experimental context may be interacting with the drug to produce an unexpected outcome. | 1. Conduct a pilot dose-response study to characterize the behavioral effects across a range of doses.2. Use highly specific agonists and antagonists. Include a control group with a structurally similar but inactive peptide.3. Carefully control and document the social environment during testing. Consider testing in different social contexts (e.g., isolated vs. in a group). |
| Behavioral effects are short-lived. | 1. Peptide Degradation: this compound, like other peptides, has a relatively short half-life in vivo.2. Rapid Clearance: The peptide may be quickly cleared from the site of action. | 1. Consider the timing of behavioral testing relative to administration. It may be necessary to test shortly after administration.2. For longer-lasting effects, consider continuous infusion via an osmotic minipump for central administration. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the behavioral effects of this compound in avian species.
Table 1: Effects of Central this compound Administration on Social Behavior in Zebra Finches
| Study | Subjects | Dose and Route | Behavioral Assay | Key Findings |
| Goodson et al. (2009) | Female Zebra Finches | MT infusion (i.c.v.) | Social preference test (large vs. small group) | Increased time spent with a large group of unfamiliar conspecifics. |
| Goodson et al. (2004) | Male and Female Zebra Finches | MT infusion (i.c.v.) | Aggression, affiliation, partner preference | No significant effect of MT on aggression, intersexual affiliation, or partner preference. |
Table 2: Effects of Intranasal this compound Administration on Social Behavior in Pinyon Jays
| Study | Subjects | Dose and Route | Behavioral Assay | Key Findings |
| Duque et al. (2018) | Pinyon Jays | High-dose MT (intranasal) | Prosocial choice task | Increased prosocial choices (delivering food to a partner). |
| Duque et al. (2020) | Pinyon Jays | MT (30 µ g/100 µL; intranasal) | Social bonding (proximity) | No significant effect on the formation or maintenance of same-sex social bonds. |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection in Songbirds
Objective: To provide a detailed methodology for the surgical implantation of a guide cannula into the lateral ventricle of a songbird for the central administration of this compound.
Materials:
-
Stereotaxic apparatus adapted for small birds
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, etc.)
-
Dental cement
-
Guide cannula and dummy cannula
-
Injection cannula
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
Anesthesia and Stereotaxic Placement: Anesthetize the bird with isoflurane (B1672236) and place it in the stereotaxic apparatus.
-
Surgical Incision: Make a small incision in the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small hole in the skull over the target coordinates for the lateral ventricle.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Securing the Cannula: Secure the cannula to the skull using dental cement.
-
Dummy Cannula and Recovery: Insert a dummy cannula to keep the guide cannula patent. Allow the bird to recover fully before any injections.
-
Injection: On the day of the experiment, gently restrain the bird and remove the dummy cannula. Insert the injection cannula (which extends slightly beyond the guide cannula) and infuse the this compound solution or vehicle over a set period.
-
Post-Injection: Replace the dummy cannula and return the bird to its cage for behavioral observation.
Protocol 2: Intranasal Administration of this compound in Birds
Objective: To provide a detailed methodology for the non-invasive intranasal administration of this compound in avian species.
Materials:
-
This compound solution
-
Saline (vehicle control)
-
Micropipette or needle-less syringe
-
Towel for gentle restraint
Procedure:
-
Preparation: Draw the desired volume of this compound solution or vehicle into the micropipette or syringe.
-
Restraint: Gently restrain the bird using a towel, ensuring its head is immobilized.
-
Administration: Position the tip of the micropipette or syringe over one nostril and administer a small drop of the solution. Allow the bird to inhale the liquid. Alternate between nostrils to deliver the full volume.
-
Observation: Observe the bird for any signs of respiratory distress. Some leakage or snorting out of the medication can occur.
-
Post-Administration: Return the bird to its cage for behavioral testing.
Visualizations
Caption: Simplified this compound signaling pathway via the Gq/11-coupled receptor.
Technical Support Center: Improving the Stability of Mesotocin in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Mesotocin in biological samples. Accurate measurement of this nonapeptide hormone is critical for research in areas such as social behavior, reproductive biology, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound is a neuropeptide hormone that is the avian, reptilian, and amphibian homolog of Oxytocin (B344502). Like Oxytocin, it is a nonapeptide with a disulfide bridge, making it susceptible to degradation by proteases present in biological samples such as plasma, serum, and tissue homogenates. This degradation can lead to inaccurate quantification and misinterpretation of experimental results.
Q2: What are the main factors that affect this compound stability?
The primary factors influencing this compound stability include:
-
Temperature: Higher temperatures accelerate the degradation of peptides.[1][2][3]
-
pH: this compound, similar to Oxytocin, is most stable in a slightly acidic environment (pH 4.5).[4]
-
Enzymatic Degradation: Proteases present in biological matrices can rapidly break down this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to peptide degradation and loss of sample integrity.
Q3: Can I use data on Oxytocin stability as a proxy for this compound?
Yes, Oxytocin and this compound are structurally very similar, differing by only one amino acid. Therefore, stability data for Oxytocin can serve as a reliable proxy for this compound.[5] Both peptides exhibit similar susceptibility to degradation pathways.
Troubleshooting Guides
Issue 1: Low or No Detectable this compound in Samples
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sample Degradation During Collection | Use pre-chilled collection tubes containing protease inhibitors. Process samples on ice as quickly as possible. |
| Improper Storage | Store plasma, serum, and tissue homogenates at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable. Avoid repeated freeze-thaw cycles.[2] |
| Inefficient Extraction | Optimize your solid-phase extraction (SPE) protocol. Ensure the C18 column is properly conditioned and that the elution solvent is appropriate for this compound. Consider testing the recovery of a known amount of spiked this compound standard. |
| Assay Insensitivity | Verify the lower limit of detection (LLOD) of your immunoassay or LC-MS/MS method. If necessary, concentrate your sample during the extraction process. |
| Matrix Effects in Immunoassay | The sample matrix (e.g., plasma proteins, lipids) can interfere with antibody binding in an ELISA.[6][7][8][9] See the dedicated troubleshooting section on matrix effects below. |
Issue 2: High Variability in this compound Measurements
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize your sample collection and processing protocol across all samples. Ensure consistent timing and temperature for each step. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous samples. |
| Assay-to-Assay Variability | Run a quality control sample with a known concentration of this compound in every assay to monitor performance. |
| Improper Mixing | Ensure thorough mixing of reagents and samples, especially after thawing and before adding to the assay plate. |
Issue 3: Suspected Matrix Effects in Immunoassay
How to Diagnose:
Perform a spike and recovery experiment. Add a known amount of this compound standard to your sample matrix and a control buffer. If the recovery in the sample matrix is significantly lower or higher than in the control buffer (typically outside 80-120%), matrix effects are likely present.[6]
Solutions:
| Solution | Description |
| Sample Dilution | Dilute your samples with the assay buffer to reduce the concentration of interfering substances.[6] The optimal dilution factor will need to be determined empirically. |
| Use of a Different Sample Type | If possible, consider using a less complex matrix, such as saliva or urine, which may have fewer interfering substances. |
| Optimize Extraction Method | A more rigorous solid-phase extraction (SPE) protocol can help to remove interfering components from the sample. |
| Matrix-Matched Standards | Prepare your standard curve in a matrix that is similar to your samples (e.g., this compound-stripped plasma) to compensate for matrix effects. |
Quantitative Data Summary
The stability of this compound is comparable to that of Oxytocin. The following tables summarize the stability of Oxytocin under various conditions, which can be used as a guideline for this compound experiments.
Table 1: Effect of pH on Oxytocin Stability
| pH | Temperature (°C) | Half-life (t½) in days |
| 2.0 | 70 | ~1.1 |
| 4.5 | 70 | ~2.2 |
| 7.0 | 70 | ~1.5 |
| 9.0 | 70 | ~0.8 |
| Data extrapolated from Hawe et al., 2009.[4] |
Table 2: Effect of Temperature on Oxytocin Stability (at optimal pH of 4.5)
| Temperature (°C) | Half-life (t½) in days |
| 40 | ~100 |
| 55 | ~15 |
| 70 | ~2.2 |
| 80 | ~0.8 |
| Data from Hawe et al., 2009.[4] |
Table 3: Recommended Storage Conditions for Biological Samples
| Sample Type | Short-term Storage (≤ 1 month) | Long-term Storage (> 1 month) |
| Plasma/Serum | -20°C | -80°C |
| Saliva | -20°C | -80°C |
| Tissue Homogenate | -80°C | -80°C |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma Samples for this compound Analysis
-
Collection: Collect whole blood into pre-chilled EDTA tubes containing a protease inhibitor cocktail (e.g., aprotinin, Pefabloc SC).
-
Centrifugation: Immediately after collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-chilled, labeled cryovials.
-
Storage: Immediately freeze the plasma aliquots at -80°C until analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Acidification: Acidify the plasma sample by adding an equal volume of 1% trifluoroacetic acid (TFA) in water. Centrifuge at 17,000 x g for 20 minutes at 4°C to precipitate proteins.
-
Column Conditioning: Condition a C18 SPE column by washing with 1 mL of 60% acetonitrile (B52724) in 1% TFA, followed by three washes with 3 mL of 1% TFA in water.
-
Sample Loading: Load the acidified plasma supernatant onto the conditioned C18 column.
-
Washing: Wash the column twice with 3 mL of 1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute this compound from the column with 3 mL of 60% acetonitrile in 1% TFA into a clean collection tube.
-
Drying: Evaporate the eluate to dryness using a centrifugal concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried peptide extract in a suitable volume of the appropriate assay buffer for your chosen analytical method (e.g., ELISA or LC-MS/MS).
Visualizations
References
- 1. Temperature stability of oxytocin ampoules labelled for storage at 2°C-8°C and below 25°C: an observational assessment under controlled accelerated and temperature cycling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usp-pqm.org [usp-pqm.org]
- 3. researchgate.net [researchgate.net]
- 4. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Mesotocin Gene Editing Efficiency
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on Mesotocin gene editing. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am starting a new project on this compound gene editing. Where can I find validated sgRNA sequences?
A1: Currently, there is a lack of publicly available, pre-validated sgRNA sequences specifically for the this compound gene across various species. Therefore, it is crucial to design and validate your own sgRNAs. This involves using online design tools to predict high-efficiency, low-off-target sgRNAs, followed by experimental validation of their cutting efficiency.
Q2: What is the most common reason for low editing efficiency when targeting the this compound gene?
A2: Low editing efficiency is a common issue in CRISPR experiments and can stem from several factors. For a new target like this compound, the most likely culprits are suboptimal sgRNA design and inefficient delivery of CRISPR components into the target cells, which are often neuronal cells in this compound research.
Q3: How can I minimize off-target effects in my this compound gene editing experiments?
A3: Minimizing off-target effects is critical for the validity of your results. Key strategies include:
-
Careful sgRNA Design: Use updated design tools that predict off-target sites.[1][2]
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) that have reduced off-target activity.[1]
-
RNP Delivery: Deliver the CRISPR components as a ribonucleoprotein (RNP) complex (Cas9 protein + sgRNA) rather than plasmids, as RNPs are cleared from the cell more quickly, limiting the time for off-target cleavage to occur.
-
Titrate Component Concentration: Use the lowest effective concentration of CRISPR components to reduce off-target editing.
Q4: Which delivery method is best for editing the this compound gene in neuronal cells?
A4: Neuronal cells are notoriously difficult to transfect. The choice of delivery method is critical and often requires optimization. Electroporation of RNP complexes is a highly effective method for primary neurons, offering high efficiency and transient expression of the editing machinery.[3] For in vivo studies or for cell lines that are difficult to electroporate, lentiviral vectors can be used to deliver the CRISPR components, though this method results in stable integration and expression, which can increase the risk of off-target effects.[4][5][6]
Q5: How do I confirm that the this compound gene has been successfully edited?
A5: Validation of gene editing is a multi-step process. Initially, you can use a mismatch cleavage assay, such as the T7 Endonuclease I (T7E1) assay, to detect the presence of insertions and deletions (indels) in a pool of edited cells.[7][8][9][10] Following this, individual cell clones should be isolated, and the targeted region should be amplified by PCR and analyzed by Sanger sequencing to confirm the exact nature of the mutation.[11][12][13] For a comprehensive analysis of on- and off-target events, next-generation sequencing (NGS) is the gold standard.[14][15]
Troubleshooting Guides
Issue 1: Low or No Editing Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal sgRNA Design | Design and test 2-3 different sgRNAs for your this compound target sequence. Utilize online design tools and follow best practices for sgRNA selection (e.g., appropriate GC content, minimal secondary structure).[16] |
| Inefficient Delivery | Optimize your delivery protocol. For neuronal cells, titrate electroporation parameters or increase lentiviral titer. Ensure cells are healthy and at the optimal confluency for delivery.[3] |
| Poor Cas9 Expression or Activity | If using a plasmid, ensure the promoter is active in your cell type. Confirm Cas9 expression via Western blot or fluorescence if a tagged Cas9 is used. For RNP delivery, ensure the Cas9 protein is of high quality and active. |
| Incorrect PAM Sequence | Double-check that your target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence appropriate for your Cas9 variant (e.g., NGG for S. pyogenes Cas9). |
| Target Site Inaccessibility | The chromatin structure around the this compound gene may be condensed. Consider using Cas9 variants that are more effective in heterochromatin or treating cells with epigenetic modifiers. |
Issue 2: High Cell Toxicity or Death After Delivery
| Possible Cause | Recommended Solution |
| Harsh Delivery Method | Optimize electroporation settings (e.g., lower voltage, shorter pulse).[3] If using lipid-based transfection, try different reagents and ratios. For viral delivery, ensure high-purity virus and use the appropriate multiplicity of infection (MOI). |
| High Concentration of CRISPR Components | Perform a dose-response curve to determine the lowest effective concentration of your CRISPR reagents (plasmid, RNP, or virus). |
| Innate Immune Response | The presence of foreign DNA or RNA can trigger an immune response. Using RNP delivery can mitigate this. Ensure plasmid DNA is of high purity (endotoxin-free). |
| Off-target Effects in Essential Genes | If you suspect off-target effects are causing toxicity, re-design your sgRNA to be more specific or use a high-fidelity Cas9 variant. |
Data Presentation
Table 1: this compound (OXT) Gene Accession Numbers in Various Species
Note: this compound is the avian, reptilian, amphibian, and marsupial homolog of Oxytocin (OXT). The gene is often annotated as OXT.
| Species | Common Name | Gene Symbol | NCBI Accession Number |
| Gallus gallus | Chicken | OXT | NM_001006341.2 |
| Taeniopygia guttata | Zebra Finch | OXT | NM_001076637.1 |
| Anolis carolinensis | Green Anole Lizard | OXT | XM_003225859.2 |
| Xenopus tropicalis | Western Clawed Frog | oxt | NM_001016868.1 |
| Homo sapiens | Human | OXT | NG_011706.2 |
| Mus musculus | Mouse | Oxt | NM_001362092.1 |
| Rattus norvegicus | Rat | Oxt | NM_012999.2 |
Table 2: Comparison of CRISPR-Cas9 Delivery Methods for this compound Gene Editing in Neuronal Cells
| Delivery Method | Format | Pros | Cons | Recommended For |
| Electroporation/Nucleofection | RNP | High efficiency in primary neurons, transient expression (low off-target), DNA-free.[3] | Can cause significant cell death if not optimized, requires specialized equipment. | In vitro studies with primary neurons or neuronal cell lines. |
| Lentiviral Transduction | Plasmid | High efficiency in a broad range of cell types including non-dividing cells, stable integration for long-term studies.[4][5] | Random integration into the host genome, potential for immunogenicity, sustained Cas9 expression can increase off-target effects. | Generating stable knockout cell lines, in vivo studies. |
| Adeno-Associated Virus (AAV) | Plasmid | Low immunogenicity, efficient transduction of neurons in vivo. | Limited packaging capacity, can persist in cells as episomes. | In vivo gene editing in specific brain regions. |
| Lipid-based Transfection | Plasmid/mRNA | Simple to perform, commercially available reagents. | Generally low efficiency and high toxicity in primary neurons. | Easier-to-transfect neuronal cell lines (e.g., SH-SY5Y, Neuro-2a). |
Experimental Protocols
Protocol 1: sgRNA Design and Validation for the this compound Gene
-
Obtain the this compound Gene Sequence: Retrieve the genomic sequence of the this compound gene for your target species from the NCBI database (see Table 1).
-
Identify Target Exons: For a knockout experiment, target an early exon to induce a frameshift mutation.
-
Use Online Design Tools: Input the exon sequence into a web-based sgRNA design tool (e.g., CRISPOR, CHOPCHOP). These tools will identify potential sgRNA sequences and score them based on predicted on-target efficiency and off-target potential.[2]
-
Select Candidate sgRNAs: Choose 2-3 sgRNAs with high predicted on-target scores and low off-target scores. Ensure the target sequence is unique within the genome of your organism.
-
Synthesize sgRNAs: Synthesize the selected sgRNAs.
-
In Vitro Validation (Optional but Recommended): a. Amplify the target region of the this compound gene from genomic DNA via PCR. b. Incubate the purified PCR product with recombinant Cas9 protein and each synthesized sgRNA. c. Run the reaction on an agarose (B213101) gel. Cleavage of the PCR product into two smaller fragments indicates a functional sgRNA.
-
Functional Validation in Cells: a. Deliver the Cas9 and each sgRNA into your target cells. b. After 48-72 hours, harvest genomic DNA from the cell population. c. Perform a T7 Endonuclease I assay to detect indels. d. The sgRNA that results in the highest percentage of cleavage should be used for subsequent experiments.
Protocol 2: T7 Endonuclease I (T7E1) Assay for Detecting Indels
-
Genomic DNA Extraction: Extract genomic DNA from both control (unedited) and CRISPR-edited cell populations.
-
PCR Amplification: Amplify a 400-1000 bp region surrounding the this compound target site using a high-fidelity polymerase.[8]
-
Denaturation and Reannealing: a. Purify the PCR products. b. In a thermocycler, denature the PCR products at 95°C for 5 minutes. c. Slowly reanneal the DNA by ramping down the temperature from 95°C to 25°C (-2°C/second to 85°C, then -0.1°C/second to 25°C). This allows for the formation of heteroduplexes between wild-type and edited DNA strands.[8]
-
T7E1 Digestion: a. Incubate the reannealed PCR product with T7 Endonuclease I enzyme for 15-20 minutes at 37°C.[8] The enzyme will cleave the mismatched DNA in the heteroduplexes.
-
Gel Electrophoresis: a. Run the digested products on a 2% agarose gel. b. The presence of cleaved fragments (smaller than the original PCR product) indicates successful editing. The intensity of the cleaved bands relative to the uncut band can be used to estimate editing efficiency.
Visualizations
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. benchchem.com [benchchem.com]
- 4. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]
- 5. Lentiviral Vectors for Delivery of Gene-Editing Systems Based on CRISPR/Cas: Current State and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: A Protocol for the Production of Integrase-deficient Lentiviral Vectors for CRISPR/Cas9-mediated Gene Knockout in Dividing Cells [jove.com]
- 7. genemedi.net [genemedi.net]
- 8. pnabio.com [pnabio.com]
- 9. diagenode.com [diagenode.com]
- 10. neb.com [neb.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 15. synthego.com [synthego.com]
- 16. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate animal model for Mesotocin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mesotocin and its animal models.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for my this compound study?
A1: The choice of animal model depends on your specific research question. This compound is the non-mammalian homolog of oxytocin (B344502) and is found in birds, reptiles, amphibians, and marsupials.[1][2] Each model offers unique advantages. Birds are commonly used for studies on complex social behaviors like pair bonding and flocking. Reptiles and amphibians are valuable for investigating the evolutionary roots of social behavior and physiological functions like water balance.
Q2: What are the primary functions of this compound in these animal models?
A2: this compound, similar to oxytocin in mammals, is a key regulator of social and reproductive behaviors.[1][3] Studies have shown its involvement in affiliative behaviors, aggression, social bonding, and anxiety-like behaviors.[1][3][4] It also plays a role in physiological processes such as smooth muscle contraction and water balance.[4]
Q3: What is the signaling pathway of the this compound receptor?
A3: The this compound receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon this compound binding, the receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses.
Q4: What are the common routes of administration for this compound and its antagonists?
A4: The most common routes for central nervous system effects are intracerebroventricular (ICV) and intracranial injections, which deliver the compound directly into the brain.[5][6] Intranasal administration has also been used and may offer a less invasive alternative for central delivery. For peripheral effects or to study the potential for crossing the blood-brain barrier, intraperitoneal (IP) or intramuscular (IM) injections are used.
Troubleshooting Guides
Problem 1: I administered this compound but did not observe the expected prosocial behavioral changes.
Troubleshooting Steps:
-
Verify the dosage: this compound can have dose-dependent effects, and in some cases, high doses can lead to unexpected outcomes like sedation, which may mask prosocial behaviors.[1] Review the literature for dose-response studies in your chosen species and consider testing a range of doses.
-
Check the administration route: Central effects of this compound are most reliably achieved with direct central administration (e.g., ICV). Peripheral administration may not result in sufficient quantities of the peptide crossing the blood-brain barrier to elicit behavioral changes.
-
Consider the social context: The behavioral effects of this compound can be highly dependent on the social environment and the relationship between individuals. For example, in pinyon jays, this compound's role in social bond formation was not apparent under specific experimental conditions.[7]
-
Evaluate the behavioral paradigm: The chosen behavioral test may not be sensitive enough to detect the effects of this compound. Ensure your behavioral assay is well-validated for your species and the specific social behavior you are investigating.
-
Vehicle Controls: Always include a vehicle-only control group to ensure the observed effects are not due to the injection procedure or the solution used to dissolve the peptide.
Problem 2: I am observing high variability in the behavioral responses to this compound within my experimental group.
Troubleshooting Steps:
-
Account for individual differences: Social status, sex, and baseline hormone levels can all influence an individual's response to exogenous neuropeptides.[3] Whenever possible, account for these variables in your experimental design and statistical analysis.
-
Standardize housing and handling: Environmental factors can significantly impact behavior. Ensure all animals are housed under identical conditions and handled consistently to minimize stress-induced variability.[8][9]
-
Refine injection technique: For central administrations, slight variations in cannula placement can lead to different behavioral outcomes. Histological verification of cannula placement post-mortem is crucial.[6][10]
-
Increase sample size: High variability may necessitate a larger sample size to achieve sufficient statistical power to detect treatment effects.
Problem 3: My this compound/antagonist solution is cloudy or precipitates.
Troubleshooting Steps:
-
Check the vehicle: Peptides can have poor solubility in simple saline solutions. Consider using artificial cerebrospinal fluid (aCSF) or adding a small amount of a solubilizing agent like DMSO or cyclodextrin. Always test the vehicle alone to rule out any behavioral effects.
-
pH adjustment: The pH of the solution can affect peptide solubility. Adjusting the pH with dilute acids or bases may be necessary.
-
Proper storage: Prepare fresh solutions for each experiment. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Data Presentation
Table 1: Comparison of Common Animal Models for this compound Studies
| Animal Model | Key Research Areas | Advantages | Disadvantages | Relevant Citations |
| Birds (e.g., Zebra Finch, Common Waxbill, Pinyon Jay) | Social behavior, pair bonding, flocking, vocal learning, aggression | Complex and quantifiable social behaviors, well-established behavioral paradigms. | Can be sensitive to handling stress, neuroanatomy can be challenging for targeted injections. | [1][7][11][12] |
| Reptiles (e.g., Brown Anole) | Evolution of social behavior, aggression, courtship | Provides evolutionary insights into the function of the oxytocin/mesotocin system. | Less complex social repertoire compared to birds and mammals, fewer available research tools. | [4] |
| Amphibians (e.g., Toads) | Physiology (e.g., water balance), basic reproductive behaviors | Good model for studying the ancestral physiological roles of this compound. | Limited complex social behaviors for study. | [13] |
| Marsupials (e.g., Tammar Wallaby) | Evolution of reproductive physiology, lactation | Unique phylogenetic position for comparative studies. | Limited availability and specialized husbandry requirements. | [2] |
Table 2: Quantitative Data on this compound Effects and Receptor Binding
| Parameter | Species | Value | Experimental Context | Citation |
| Behavioral Effect | Pinyon Jay | 31.6% increase in prosocial choices | Administration of a high dose of this compound in a prosocial choice task. | [13] |
| Behavioral Effect | Common Waxbill | Decrease in movement, feeding, and allopreening | Intramuscular injection of this compound. | [1][3] |
| Receptor Binding (Kd - high affinity) | Chicken (Hen) | 0.08 ± 0.01 nM | Radioligand assay on kidney plasma membranes. | [14] |
| Receptor Binding (Kd - low affinity) | Chicken (Hen) | 0.87 ± 0.08 nM | Radioligand assay on kidney plasma membranes. | [14] |
| Receptor Binding (Ki for this compound at OTR) | Syrian Hamster | 4.28 nM | Competition binding assay in brain tissue (using oxytocin receptor). | [15] |
Experimental Protocols
Protocol 1: Preparation and Intracerebroventricular (ICV) Administration of this compound in a Small Bird (e.g., Zebra Finch)
Materials:
-
This compound powder
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe (10 µL) with an injector cannula
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Guide cannula and dummy cannula
Methodology:
-
Solution Preparation:
-
On the day of the experiment, dissolve this compound powder in sterile aCSF to the desired concentration (e.g., 1 µg/µL).
-
Vortex briefly to ensure complete dissolution.
-
Keep the solution on ice.
-
-
Surgical Cannulation (to be performed several days prior to injection):
-
Anesthetize the bird using isoflurane.
-
Secure the bird in a stereotaxic apparatus.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small hole over the lateral ventricle at predetermined stereotaxic coordinates.
-
Implant a guide cannula into the ventricle and secure it to the skull with dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the bird to recover for several days.
-
-
ICV Injection:
-
Gently restrain the bird and remove the dummy cannula.
-
Load the Hamilton syringe with the this compound solution.
-
Insert the injector cannula through the guide cannula to the correct depth.
-
Infuse the desired volume (e.g., 0.5 - 1 µL) slowly over 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the bird to its cage and begin behavioral observation.
-
-
Verification of Cannula Placement:
Protocol 2: Social Interaction Test in Zebra Finches
Materials:
-
Test cage with two compartments separated by a removable transparent divider.
-
Novel "stimulus" bird of the same sex.
-
Video recording equipment.
Methodology:
-
Habituation:
-
Habituate the experimental bird to the test cage for a set period (e.g., 10 minutes) on the day before the test.
-
-
Pre-injection Baseline:
-
On the test day, place the experimental bird in one compartment and a novel stimulus bird in the other.
-
Record the behavior of the experimental bird for a baseline period (e.g., 10 minutes). Key behaviors to score include time spent near the divider, frequency of calls, and aggressive or affiliative displays.
-
-
Administration:
-
Briefly remove the experimental bird and administer this compound, antagonist, or vehicle according to the chosen protocol (e.g., ICV as described above).
-
-
Post-injection Test:
-
Immediately return the experimental bird to its compartment in the test cage.
-
Record the bird's behavior for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Score the video recordings for the frequency and duration of specific social behaviors (e.g., time spent in proximity to the stimulus bird, number of affiliative beak touches, aggressive pecks).
-
Compare the post-injection behavior to the baseline behavior and between treatment groups.
-
Mandatory Visualizations
Caption: this compound receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative aspects of oxytocin-like hormones in marsupials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Central Administration of Neuropeptide Y (NPY) and Vasotocin 4 Recepto" by Megan Ann Hancock [scholarworks.uark.edu]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Housing conditions and sacrifice protocol affect neural activity and vocal behavior in a songbird species, the zebra finch (Taeniopygia guttata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A social conditioned place preference test and pair maintenance in the monogamous zebra finch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Mesotocin's Role in Behavior: A Comparative Guide to Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commonly used Mesotocin antagonists in behavioral studies. We delve into supporting experimental data, detailed protocols, and the underlying signaling pathways to facilitate informed decisions in study design and drug development.
This compound (MT), the avian homolog of oxytocin (B344502), is a key neuropeptide implicated in a wide range of social behaviors in birds, including flocking, pair bonding, and aggression. The use of antagonists to block the action of MT at its receptor has become an invaluable tool for elucidating its precise behavioral functions. This guide compares the performance of several antagonists used in recent avian behavioral research, presenting quantitative data, experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Comparative Performance of this compound Antagonists
The selection of an appropriate antagonist is critical for the specific and effective blockade of the this compound system. Below is a comparison of antagonists used in key avian behavioral studies.
| Antagonist | Species Studied | Key Behavioral Effects Observed | Administration & Dosage | Reference |
| "Oxytocin Antagonist" (desGly-NH2,d(CH2)5[Tyr(Me)2,Thr4]OVT) | Common Waxbill (Estrilda astrild) | Reduced social behaviors (aggression and allopreening). Aggressiveness was reduced only in females. | Intranasal spray, ~1.25 µg | [1][2] |
| Pinyon Jay (Gymnorhinus cyanocephalus) | No significant effect on the proximity of paired birds during pair-formation or pair-maintenance phases. | Intranasal, dosage not specified | [3] | |
| Atosiban (B549348) | Tammar Wallaby (Macropus eugenii) | Delayed parturition by inhibiting both this compound- and oxytocin-induced myometrial contractions. | Continuous intravenous infusion, 1 mg kg-1 day-1 | [4] |
| Pregnant Baboon | Inhibited spontaneously occurring nocturnal myometrial contractions. | Intravenous infusion, 6 µg/kg per min | [5] | |
| L-368,899 | Rhesus Macaques | Reduced social behaviors such as food sharing, sexual activity, and infant care. | Peripheral administration, dosage accumulates in limbic brain areas | [6] |
| Rats and Dogs | Orally active with a half-life of approximately 2 hours. | Oral and intravenous | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Here are the protocols for key experiments cited in this guide.
Study 1: Effects of an Oxytocin Antagonist on Common Waxbill Behavior
-
Objective: To investigate the role of the mesotocinergic system in affiliative and aggressive behaviors.
-
Antagonist: "Oxytocin Antagonist" (desGly-NH2,d(CH2)5[Tyr(Me)2,Thr4]OVT).
-
Subjects: Male and female common waxbills.
-
Administration: Birds received an intranasal spray of either the antagonist, this compound, or a saline control.
-
Behavioral Assay: Dyads of birds were placed in a cage with a single food dispenser to induce competition. Behaviors such as movement, feeding, allopreening, and aggression were recorded and quantified.
-
Data Analysis: Behavioral frequencies were compared across the different treatment groups.[1][2]
Study 2: Investigating this compound's Role in Pinyon Jay Social Bonding
-
Objective: To determine if this compound is critical for the formation and maintenance of same-sex social bonds.
-
Antagonist: "Oxytocin Antagonist".
-
Subjects: Adult male and female pinyon jays.
-
Administration: Intranasal administration of the antagonist, this compound, or saline prior to social interaction.
-
Behavioral Assay: The physical proximity between pairs of birds was measured as a proxy for social bonding during two phases: 'pair-formation' with repeated interactions and 'pair-maintenance' in a larger group setting.
-
Data Analysis: The distances between individuals were compared across the different hormone conditions.[3]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Infusion with an oxytocin receptor antagonist delays parturition in a marsupial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the oxytocin antagonist atosiban (1-deamino-2-D-tyr(OET)-4-thr-8-orn-vasotocin/oxytocin) on nocturanl myometrial contractions, maternal cardiovascular function, transplacental passage, and fetal oxygenation in the pregnant baboon during the last third of gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-368,899 - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mesotocin and Vasotocin Signaling: A Guide for Researchers
An objective guide for researchers, scientists, and drug development professionals detailing the comparative signaling pathways, receptor interactions, and physiological effects of Mesotocin and Vasotocin (B1584283).
This guide provides a comprehensive comparative analysis of the signaling mechanisms of two key neurohypophysial hormones in non-mammalian vertebrates: this compound (MT) and Vasotocin (VT). MT is the avian, reptilian, and amphibian homolog of mammalian oxytocin (B344502), while VT is the counterpart to vasopressin.[1] Understanding the distinct and overlapping signaling pathways of these peptides is crucial for research in areas ranging from reproductive biology and osmoregulation to social behavior and pharmacology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.
Receptor Binding and Specificity
The actions of this compound and Vasotocin are mediated by their interaction with specific G-protein coupled receptors (GPCRs). The affinity and selectivity of these interactions are fundamental to their physiological roles.
Quantitative Analysis of Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, Kd) of this compound and Vasotocin for their respective receptors, as well as their cross-reactivity, in select non-mammalian species.
| Species | Receptor | Ligand | Binding Affinity (Kd/Ki) | Notes |
| Bufo marinus (Amphibian) | This compound Receptor (MTR) | This compound | Higher affinity | Relative order of affinity: this compound > Vasotocin = Oxytocin > Vasopressin.[2] |
| Vasotocin | Lower affinity than MT | |||
| Taricha granulosa (Amphibian) | This compound Receptor (tMTR) | This compound | Rank-order affinity: MT > OT ≈ VT > VP > IT | Competition-binding studies.[3] |
| Vasotocin | Lower affinity than MT | Vasotocin may act as a partial agonist at the tMTR.[3] | ||
| Vasotocin Receptor (tVTR-1a) | Vasotocin | Rank-order affinity: VT > VP > MT ≈ OT > IT | ||
| This compound | Lower affinity than VT | |||
| Gallus gallus (Bird) | Uterine AVT Receptor | Arginine Vasotocin | Increased affinity with MT co-administration | This compound enhances the sensitivity of the uterus to Vasotocin.[4] |
Signaling Pathways and Second Messengers
Upon receptor binding, this compound and Vasotocin initiate intracellular signaling cascades through the activation of heterotrimeric G-proteins. The specific G-protein subtype activated determines the downstream second messenger systems and cellular responses.
This compound Signaling Pathway
The this compound receptor (MTR), homologous to the mammalian oxytocin receptor, primarily couples to Gαq/11 proteins.[2] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
This compound signaling via the Gq/11 pathway.
Vasotocin Signaling Pathways
Vasotocin receptors in non-mammalian vertebrates are more diverse and can be broadly classified into V1-like and V2-like receptors, homologous to mammalian vasopressin receptors.
-
V1-like Receptors (e.g., VTR-1a): These receptors, similar to mammalian V1a and V1b receptors, also couple to Gαq/11 proteins, leading to the PLC-IP3/DAG-Ca2+ signaling cascade, similar to the this compound pathway.[3]
-
V2-like Receptors: These receptors are analogous to the mammalian V2 receptor and are coupled to Gαs proteins. Activation of this pathway stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[5]
Dual signaling pathways of Vasotocin.
Comparative Physiological Effects
The distinct signaling pathways of this compound and Vasotocin lead to a range of physiological and behavioral effects. While there is some overlap, their primary roles are generally segregated.
| Physiological Process | This compound Effect | Vasotocin Effect | Species Example |
| Reproduction | Stimulates uterine/oviduct contraction (oviposition/parturition).[4] | Can potentiate MT effects on uterine contraction.[4] | Birds, Reptiles, Amphibians |
| Water Balance | Generally considered to have diuretic effects.[6] | Primary antidiuretic hormone, promoting water reabsorption.[5][6][7] | Amphibians, Birds, Reptiles |
| Social Behavior | Modulates affiliative and social bonding behaviors.[8] | Influences aggression and territorial behaviors.[9] | Birds, Reptiles |
| Smooth Muscle Contraction | Potent contractile agent. | Potent contractile agent, often more so than MT.[10] | Various non-mammalian vertebrates |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and Vasotocin signaling.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of unlabeled ligands (this compound, Vasotocin) by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of radiolabeled ligand (e.g., [³H]-Mesotocin or a suitable antagonist).
-
Increasing concentrations of the unlabeled competitor (this compound or Vasotocin).
-
For non-specific binding control, add a high concentration of the unlabeled ligand.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
G-Protein Activation Assay (GTPγS Binding)
This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Detailed Protocol:
-
Membrane Preparation: Prepare cell or tissue membranes as described for the radioligand binding assay.
-
Assay Incubation:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.
-
Increasing concentrations of the agonist (this compound or Vasotocin).
-
For basal binding, add buffer instead of agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes.
-
-
Separation and Counting: Terminate the reaction and quantify bound [³⁵S]GTPγS using rapid filtration and scintillation counting as described for the radioligand binding assay.
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors, such as the this compound receptor.
Detailed Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells expressing the receptor of interest in a black, clear-bottom 96-well plate.
-
On the day of the assay, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an organic anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add increasing concentrations of the agonist (this compound or Vasotocin) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate Accumulation Assay
This assay directly measures the production of inositol phosphates, a downstream product of PLC activation, providing a quantitative measure of Gq/11-coupled receptor activity.
Detailed Protocol:
-
Cell Labeling:
-
Culture cells expressing the receptor of interest in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the labeled cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with increasing concentrations of the agonist (this compound or Vasotocin) for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Separation of Inositol Phosphates:
-
Terminate the stimulation by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the cell extracts.
-
Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elute the inositol phosphates with a high-salt buffer.
-
-
Quantification:
-
Quantify the radioactivity in the eluate using scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates accumulated against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The signaling pathways of this compound and Vasotocin in non-mammalian vertebrates exhibit both distinct and overlapping characteristics. This compound primarily signals through a Gq/11-PLC-Ca2+ pathway, consistent with its role in smooth muscle contraction and social behaviors. Vasotocin demonstrates more diverse signaling, activating both Gq/11 and Gs-cAMP pathways, reflecting its dual roles in osmoregulation and reproduction/social behavior. The cross-reactivity of these ligands with each other's receptors, as demonstrated in some species, highlights the complexity of this neuroendocrine system and underscores the importance of using species-specific and receptor-specific pharmacological tools in research. The experimental protocols detailed in this guide provide a robust framework for further elucidating the nuances of this compound and Vasotocin signaling in various physiological contexts.
References
- 1. Species, Sex and Individual Differences in the Vasotocin/Vasopressin System: Relationship to Neurochemical Signaling in the Social Behavior Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of this compound and V1a-like vasotocin receptors in a urodele amphibian, Taricha granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound increases the sensitivity of the hen oviduct uterus to arginine vasotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the avian kidney by arginine vasotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Effects of arginine vasotocin on water balance of three leiopelmatid frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. sicb.org [sicb.org]
- 10. Contractile activity of vasotocin, oxytocin, and vasopressin on mammalian prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Functional Analysis of Mesotocin and Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro functional comparison of Mesotocin and Oxytocin (B344502), focusing on their interactions with their respective receptors. While structurally similar, these nonapeptide hormones exhibit distinct evolutionary origins and receptor binding profiles across different species. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathway and experimental workflows.
Introduction to this compound and Oxytocin
Oxytocin is a neuropeptide hormone renowned for its pivotal role in social bonding, reproduction, and parturition in mammals. Its receptor, the oxytocin receptor (OTR), is a class A G-protein coupled receptor (GPCR) that is a key target in numerous drug discovery programs.[1][2] this compound is the evolutionary ortholog of oxytocin found in non-mammalian tetrapods, including amphibians, reptiles, and birds, as well as in marsupials.[3][4] It differs from oxytocin by a single amino acid at position 8, where leucine (B10760876) is substituted with an isoleucine.[5] This subtle structural difference underlies the varied receptor affinities and potencies observed across different species.
Quantitative Functional Comparison
The in vitro functional characteristics of this compound and Oxytocin are primarily assessed through receptor binding affinity (Ki) and the potency of second messenger activation (EC50). The following tables summarize available data for both peptides.
It is important to note that while extensive data exists for Oxytocin on mammalian receptors, there is a lack of direct quantitative data for this compound on the same receptors in the peer-reviewed literature. The data for this compound is primarily from studies on non-mammalian or marsupial receptors.
Table 1: In Vitro Activity at the Human Oxytocin Receptor (OTR)
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Citations |
| Oxytocin | Human OTR | Radioligand Binding | Human Myometrium | Kd | 0.76 | [6] |
| Human OTR | Radioligand Binding | HEK293 | Kd | 0.32 | [7] | |
| Human OTR | Calcium Mobilization | Human Uterine Smooth Muscle Cells | EC50 | 5.47 | [6] | |
| Human OTR | Inositol (B14025) Phosphate Accumulation | HEK293 | EC50 | 4.1 | [7] | |
| Human OTR | Calcium Mobilization | - | EC50 | 2.3 | [8] |
Table 2: Comparative In Vitro Activity of this compound and Oxytocin on Non-Mammalian and Marsupial Receptors
| Ligand | Receptor | Species | Assay Type | Relative Affinity/Potency | Citations |
| This compound | This compound Receptor (MTR) | Toad (Bufo marinus) | Radioligand Binding | This compound > Oxytocin | [3] |
| Oxytocin | This compound Receptor (MTR) | Toad (Bufo marinus) | Radioligand Binding | This compound > Oxytocin | [3] |
| This compound | This compound Receptor (MTR) | Tammar Wallaby | Radioligand Binding | This compound ≈ Oxytocin | |
| Oxytocin | This compound Receptor (MTR) | Tammar Wallaby | Radioligand Binding | This compound ≈ Oxytocin |
Signaling Pathways
Both this compound and Oxytocin receptors are primarily coupled to the Gαq/11 subunit of the heterotrimeric G-protein.[1][5] Ligand binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, including the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately leading to a cellular response.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring bioactive peptides from natural sources for oxytocin and vasopressin drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunocytochemical studies of vasotocin, this compound, and neurophysins in the Xenopus hypothalamo-neurohypophysial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the human oxytocin receptor stably expressed in 293 human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Species Comparison of Mesotocin Receptor Binding Affinities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mesotocin receptor binding affinities across various non-mammalian vertebrate species. The information is supported by experimental data to facilitate informed decisions in research and development.
This compound, the oxytocin-like peptide in birds, reptiles, amphibians, and lungfish, plays a crucial role in regulating social and reproductive behaviors.[1] Understanding the binding characteristics of its receptor across different species is essential for comparative endocrinology and the development of selective pharmacological tools. This guide summarizes the available quantitative data on this compound receptor binding affinities, details the experimental methodologies used for their determination, and illustrates the primary signaling pathway activated upon ligand binding.
Comparative Binding Affinities of this compound Receptors
The following table summarizes the quantitative binding affinity data (Kd and IC50) for this compound receptors in various species. A lower Kd or IC50 value indicates a higher binding affinity.
| Species | Tissue/Cell Line | Radioligand | Ligand | Affinity (Kd/IC50 in nM) | Reference |
| Hen (Gallus gallus domesticus) | Kidney (Cortical Tissue - High Affinity Site) | [125I]this compound | This compound | 0.08 ± 0.01 (Kd) | [2] |
| Kidney (Medullary Tissue - Low Affinity Site) | [125I]this compound | This compound | 0.87 ± 0.08 (Kd) | [2] | |
| Tammar Wallaby (Macropus eugenii) | Myometrium (Gravid Uterus) | 125I-OTA | This compound | High and similar to Oxytocin | [3] |
| Myometrium (Gravid Uterus) | 125I-OTA | Oxytocin | High and similar to this compound | [3] | |
| Myometrium (Gravid Uterus) | 125I-OTA | Arginine Vasopressin (AVP) | Lower than this compound/Oxytocin | [3] | |
| Prostate | 125I-OTA | OTA > OT = MT > AVP antagonist > AVP | (Relative affinity) | [1] | |
| Toad (Bufo marinus) | COSM6 cells expressing MTR | Not Specified | This compound > Vasotocin (B1584283) = Oxytocin > Vasopressin > Isotocin | (Relative affinity) | [4] |
| Rough-skinned Newt (Taricha granulosa) | Heterologous cell culture expressing tMTR | [3H]Oxytocin | This compound > Oxytocin ≈ Vasotocin > Vasopressin > Isotocin | (Relative affinity) | [3] |
| Heterologous cell culture expressing tMTR | Not Specified | Manning compound | 27 ± 13 (IC50) | [3] |
Experimental Protocols
The binding affinities presented in this guide are primarily determined using radioligand binding assays. Below is a detailed methodology typical for such experiments.
Radioligand Binding Assay
This competitive binding assay measures the affinity of a ligand for the this compound receptor by assessing its ability to displace a radiolabeled ligand.
1. Receptor Preparation:
-
Cell membranes are prepared from tissues of interest (e.g., hen kidney, tammar wallaby myometrium) or from cell lines heterologously expressing the this compound receptor (e.g., COSM6 cells).
-
The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in the assay buffer.
2. Incubation:
-
The prepared cell membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand (e.g., [125I]this compound, [3H]Oxytocin, or a selective antagonist like 125I-OTA).
-
A range of concentrations of the unlabeled competitor ligand (e.g., this compound, Oxytocin, Vasotocin) is added to the wells.
-
The incubation is carried out at a specific temperature (e.g., 25-30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The data are then analyzed using non-linear regression to determine the dissociation constant (Kd) for saturation experiments or the half-maximal inhibitory concentration (IC50) for competition experiments. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[5]
Signaling Pathway of the this compound Receptor
The this compound receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[4] Upon activation by this compound, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein.
Pathway Description:
-
Ligand Binding: this compound binds to its specific receptor on the cell surface.
-
G-Protein Activation: This binding activates the associated Gq/11 G-protein.
-
PLC Activation: The activated G-protein then stimulates Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
PKC Activation: The increased intracellular Ca²⁺ and DAG work together to activate Protein Kinase C (PKC).
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.
References
- 1. arborassays.com [arborassays.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of this compound and V1a-like vasotocin receptors in a urodele amphibian, Taricha granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mesotocin Immunoassay Results with Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the neuropeptide Mesotocin is critical for research in various fields, including social behavior, reproductive biology, and drug development. While immunoassays offer a high-throughput and cost-effective method for measurement, their susceptibility to cross-reactivity and matrix effects necessitates validation by a more specific and accurate method. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for peptide quantification due to its high specificity and accuracy.
This guide provides a comprehensive comparison of immunoassay and LC-MS/MS for the quantification of this compound. Given the limited direct comparative data for this compound, this guide leverages the wealth of information available for Oxytocin (B344502), a structurally and functionally similar peptide that differs by only a single amino acid. The analytical challenges and methodological considerations are largely translatable between these two neuropeptides.
Performance Comparison: Immunoassay vs. Mass Spectrometry for this compound/Oxytocin
The following table summarizes the typical performance characteristics of commercially available competitive enzyme-linked immunosorbent assays (ELISAs) and published LC-MS/MS methods for the quantification of Oxytocin, which can be considered indicative for this compound.
| Parameter | Immunoassay (Competitive ELISA) | Mass Spectrometry (LC-MS/MS) |
| Lower Limit of Quantitation (LLOQ) | 15-20 pg/mL | 1-10 pg/mL[1][2][3] |
| Precision (Intra-assay CV%) | < 10% | < 15%[4] |
| Precision (Inter-assay CV%) | < 15% | < 15%[4] |
| Accuracy (% Recovery) | 80-120% | 90-110%[4] |
| Specificity | Can be affected by cross-reactivity with structurally similar peptides (e.g., Vasotocin). Cross-reactivity with this compound in Oxytocin kits is often high (e.g., 88.4%). | High, based on specific precursor-to-product ion transitions. Can distinguish between this compound and other related peptides. |
| Throughput | High (96-well plate format) | Lower (sequential sample analysis) |
| Cost per Sample | Lower | Higher |
| Technical Expertise | Moderate | High |
Experimental Protocols
Immunoassay: Competitive ELISA Protocol for this compound/Oxytocin in Plasma
This protocol is a generalized procedure based on commercially available competitive ELISA kits for Oxytocin, which can be adapted for this compound.
1. Sample Preparation (Plasma):
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Collect the plasma supernatant.
-
For many kits, a sample extraction step is required to remove interfering substances. This is often done using solid-phase extraction (SPE) cartridges (e.g., C18). Briefly:
-
Activate the SPE cartridge with methanol (B129727) and then equilibrate with water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove unbound components.
-
Elute the peptide fraction with an organic solvent (e.g., acetonitrile (B52724)/water mixture).
-
Evaporate the eluent to dryness and reconstitute the sample in the provided assay buffer.
-
2. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare serial dilutions of the this compound/Oxytocin standard to generate a standard curve.
-
Add 50 µL of standards and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the biotinylated this compound/Oxytocin conjugate to each well.
-
Cover the plate and incubate for 1-2 hours at 37°C. During this incubation, the this compound/Oxytocin in the sample competes with the biotinylated conjugate for binding to the primary antibody.
-
Wash the plate 4-5 times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Wash the plate as described previously.
-
Add 90 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark. The HRP enzyme catalyzes the conversion of TMB to a colored product.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound/Oxytocin in the sample.
-
Calculate the concentration of this compound/Oxytocin in the samples by interpolating from the standard curve.
Mass Spectrometry: LC-MS/MS Protocol for this compound/Oxytocin in Plasma
This protocol outlines a typical workflow for the quantification of this compound/Oxytocin in plasma using LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300-400 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with water containing a small amount of formic acid (e.g., 0.1%).
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile in water with 0.1% formic acid) to remove salts and other polar impurities.
-
Elute the this compound/Oxytocin with a higher concentration of organic solvent (e.g., 80% acetonitrile in water with 0.1% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a higher percentage (e.g., 95%) to elute the peptide, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound/Oxytocin and an internal standard (e.g., a stable isotope-labeled version of the peptide) are monitored. For Oxytocin, a common transition is m/z 1007.4 -> 723.3.[1][6]
-
Instrument Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.[1][6]
-
3. Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of this compound/Oxytocin and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of this compound/Oxytocin in the samples from the calibration curve.
Visualization of Workflows and Pathways
Caption: Cross-validation workflow for immunoassay and mass spectrometry.
Caption: Simplified this compound/Oxytocin signaling pathway.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a highly-sensitive, quantitative LC-MS/MS assay to evaluate plasma oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Oxytocin in Rat Plasma Using LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. waters.com [waters.com]
A Comparative Guide to Central vs. Peripheral Mesotocin Administration: Effects, Protocols, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and behavioral effects of mesotocin when administered centrally versus peripherally. This compound, the avian homolog of oxytocin (B344502), is a neuropeptide increasingly recognized for its significant role in regulating complex social behaviors and physiological processes. Understanding the distinct outcomes of central versus peripheral administration is critical for targeted therapeutic development and for elucidating its mechanisms of action. This document presents quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Central vs. Peripheral Effects
The following tables summarize the key quantitative findings from studies investigating the effects of central and peripheral this compound administration on various behaviors in avian species.
| Table 1: Effects on Feeding Behavior in Chicks | |||
| Parameter | Administration Route | Dosage | Effect |
| Food Intake | Central (Intracerebroventricular) | 2.5 nmol | Significant decrease in food intake.[1] |
| Peripheral (Intraperitoneal) | 2.5 nmol | No significant effect on food intake.[1] | |
| Wing-flapping & Preening | Central (Intracerebroventricular) | 2.5 nmol | Significant increase in wing-flapping and preening behaviors.[1] |
| Table 2: Effects on Social Behavior | |||
| Parameter | Administration Route | Species | Effect |
| Prosocial Behavior | Central (Intranasal) | Pinyon Jays | High doses increased the delivery of food rewards to a partner. |
| Aggression | Central (Intracerebroventricular) | Zebra Finches | No significant effect on aggression.[2] |
| Social Behaviors (Aggression & Allopreening) | Peripheral (Unspecified) | Common Waxbills | An oxytocin antagonist reduced aggression (females only) and allopreening.[3] |
| Brooding Behavior | Central (Intracerebroventricular) | Turkeys | An oxytocin receptor antagonist inhibited the onset of brooding behavior.[4] |
Experimental Protocols
Detailed methodologies for the administration of this compound are crucial for the replication and advancement of research in this field.
Central Administration: Intracerebroventricular (ICV) Cannulation and Injection in Birds
This protocol is adapted from established methods for young broiler chicks and can be modified for other avian species.[5]
a. Surgical Procedure for Cannula Implantation:
-
Anesthesia and Preparation: Anesthetize the bird using an appropriate anesthetic (e.g., isoflurane). Secure the head in a stereotaxic apparatus. Maintain body temperature with a heating pad. Prepare the surgical area by removing feathers and cleaning the scalp with an antiseptic solution.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Identification of Bregma: Identify the bregma, the anatomical point on the skull at the intersection of the sagittal and coronal sutures.
-
Drilling: Using stereotaxic coordinates specific to the avian species and age, drill a small hole through the skull over the target lateral ventricle. Drill additional holes for anchor screws.
-
Cannula Implantation: Slowly lower a guide cannula through the drilled hole to the predetermined depth for the lateral ventricle.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws for stability.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to prevent blockage and maintain sterility.
-
Suturing and Post-operative Care: Suture the scalp incision around the cannula implant. Administer post-operative analgesics and allow the bird to recover in a warm, quiet environment.
b. Injection Procedure:
-
Animal Handling: Gently restrain the bird.
-
Cannula Preparation: Remove the dummy cannula from the guide cannula.
-
Injection: Insert the injection cannula (connected to a Hamilton syringe via PE tubing) into the guide cannula. Infuse the this compound solution at the desired volume and rate (typically a slow infusion over several minutes).
-
Post-injection: Leave the injection cannula in place for a brief period (e.g., 1-2 minutes) to prevent backflow.
-
Replacement of Dummy Cannula: Gently withdraw the injection cannula and replace it with the dummy cannula.
Peripheral Administration: Intraperitoneal (IP) Injection in Birds
This protocol provides a general guideline for intraperitoneal injections in small birds.[6]
-
Restraint: Hold the bird securely in dorsal recumbency (on its back).
-
Site Preparation: Moisten the feathers on the ventral abdomen with alcohol and part them to expose the skin.
-
Injection Site Identification: The target area is typically in the lower abdominal quadrant, slightly to the left or right of the midline, to avoid the sternum and internal organs.
-
Injection: Using a small gauge needle (e.g., 25-27 gauge), lift the skin and abdominal wall to create a "tent." Insert the needle at a 45-degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or fluid is drawn, then inject the this compound solution.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the bird for any adverse reactions.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, like its mammalian counterpart oxytocin, exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the this compound receptor (MTR).[1] Activation of the MTR is coupled to the inositol (B14025) phosphate/calcium signaling pathway.[1]
Caption: this compound signaling via the Gq/11 pathway, leading to intracellular calcium release and cellular responses.
Experimental Workflow: Comparing Central and Peripheral Administration
The following diagram illustrates a typical experimental workflow for comparing the effects of central and peripheral this compound administration.
References
- 1. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of central vasotocin and this compound manipulations on social behavior in male and female zebra finches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lafeber.com [lafeber.com]
- 4. Dopamine and this compound neurotransmission during the transition from incubation to brooding in the turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. researchgate.net [researchgate.net]
Validating Knockout Models for Mesotocin Function: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of knockout model validation strategies for studying Mesotocin (MT) function. Given the absence of a direct this compound knockout model in the current literature, this guide draws parallels from closely related and well-documented knockout models: the Vasotocin (B1584283) (VT) knockout zebrafish and the Oxytocin (B344502) (OXT) knockout mouse. Vasotocin is the non-mammalian vertebrate homolog of vasopressin and is structurally related to this compound, while Oxytocin is the mammalian homolog of this compound.
This guide will delve into the molecular and behavioral validation techniques employed for these models, offering detailed experimental protocols and comparative data to inform the design and validation of future this compound knockout studies.
Comparison of Knockout Model Validation Strategies
The validation of a knockout model is a critical step to ensure that the observed phenotype is a direct result of the target gene's ablation. This process involves a multi-tiered approach, encompassing molecular confirmation of the gene knockout and comprehensive behavioral and physiological phenotyping.
| Validation Method | Vasotocin (VT) Knockout Zebrafish | Oxytocin (OXT) Knockout Mouse | Proposed this compound (MT) Knockout Model (Avian/Reptilian) |
| Molecular Validation | |||
| Genotyping | PCR amplification and DNA sequencing to confirm the deletion in the avp (vasotocin) locus. | PCR-based genotyping to distinguish between wild-type, heterozygous, and homozygous knockout alleles for the Oxt or Oxtr gene. | PCR and Sanger sequencing to confirm CRISPR/Cas9-mediated indel mutations in the MT gene. |
| mRNA Expression | RT-PCR analysis of brain and ovarian tissue to confirm the absence of avp transcripts. | In situ hybridization or RT-qPCR to confirm the absence of Oxt or Oxtr mRNA in specific brain regions.[1] | RT-qPCR on brain and peripheral tissues (e.g., oviduct) to verify the absence of MT mRNA. |
| Protein Expression | Not explicitly detailed in the provided search results, but would typically involve immunohistochemistry or Western blot. | Western blot analysis of uterine and brain tissue to confirm the absence of the OXT receptor protein in Oxtr knockout mice.[2][3] | Western blot or immunohistochemistry on brain and other relevant tissues to confirm the absence of the MT peptide or its receptor. |
| Behavioral Phenotyping | |||
| Social Behavior | Assessment of courtship behaviors (e.g., quivering).[4] | Three-chamber social interaction test to measure sociability and preference for social novelty.[5][6] | Social preference tests, flocking behavior assays, and assessment of pair-bonding behaviors.[7][8] |
| Anxiety-like Behavior | Not a primary focus of the cited study. | Elevated plus maze and open field tests to assess anxiety levels.[9] | Elevated plus maze adapted for the species, tonic immobility tests. |
| Reproductive Behavior | Quantification of fertilized eggs per clutch and assessment of oocyte maturation stages through histology.[4] | Assessment of maternal behaviors such as pup retrieval and nursing.[10] | Analysis of egg-laying frequency, nesting behavior, and parental care.[11] |
| Aggression | Not detailed in the provided search results. | Resident-intruder tests to measure aggressive behaviors.[10] | Agonistic encounter assays to quantify aggressive displays and attacks.[12] |
Experimental Protocols
Molecular Validation Protocols
1. Genotyping by PCR and DNA Sequencing (Adapted from Vasotocin Knockout Zebrafish)
-
DNA Extraction: Genomic DNA is extracted from fin clips of adult zebrafish or whole larvae.
-
PCR Amplification: PCR is performed using primers flanking the targeted region of the avp gene.
-
Gel Electrophoresis: The PCR products are run on an agarose (B213101) gel to visualize size differences between wild-type and knockout alleles.
-
DNA Sequencing: The PCR products are purified and sequenced to confirm the specific deletion or insertion at the target site.[4]
2. RT-PCR for mRNA Expression Analysis (Adapted from Vasotocin Knockout Zebrafish)
-
RNA Extraction: Total RNA is extracted from dissected brain and ovarian tissues using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: PCR is performed using primers specific for the avp transcript. A housekeeping gene (e.g., β-actin) is used as a control.
-
Gel Electrophoresis: The PCR products are visualized on an agarose gel to confirm the absence of the avp transcript in knockout animals.[13]
3. Western Blot for Protein Expression (Adapted from Oxytocin Receptor Knockout Mice)
-
Protein Extraction: Tissues (e.g., uterus, brain) are homogenized in lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the OXT receptor, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The absence of a band at the expected molecular weight in knockout samples confirms the knockout.[2][3]
Behavioral Assaying Protocols
1. Three-Chamber Social Interaction Test (for Mice)
This test assesses sociability and preference for social novelty.[5][6]
-
Apparatus: A three-chambered box with openings allowing free access to all chambers.
-
Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period.
-
Sociability Test: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the opposite chamber. The subject mouse is placed in the center chamber, and the time spent in each chamber and interacting with each cage is recorded.
-
Social Novelty Test: A second, "novel" stranger mouse is placed in the previously empty cage. The subject mouse is again placed in the center, and the time spent interacting with the "familiar" versus the "novel" stranger is measured.
2. Elevated Plus Maze Test (for Mice)
This test is used to assess anxiety-like behavior.[4][13][14][15][16]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: The mouse is placed in the center of the maze facing an open arm and is allowed to explore for a 5-minute session.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using video tracking software. An increase in the proportion of time spent in the open arms is indicative of reduced anxiety.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway.
Caption: Knockout model validation workflow.
Alternative Approaches to Studying this compound Function
While knockout models provide a powerful tool for studying gene function, other methods can also offer valuable insights, particularly when genetic manipulation is challenging or when studying species where knockout models are not yet established.
| Method | Description | Advantages | Disadvantages |
| Pharmacological Inhibition | Administration of a this compound receptor antagonist.[7][12] | Reversible; allows for the study of acute effects; can be applied to a wide range of species. | Potential for off-target effects; may not fully block all receptor activity; distribution to the brain can be limited. |
| Pharmacological Activation | Administration of exogenous this compound.[17][18] | Can mimic the effects of endogenous this compound release; useful for rescue experiments in knockout models. | May not replicate the precise spatial and temporal dynamics of endogenous release; potential for desensitization of receptors with chronic administration. |
| RNA Interference (RNAi) | Use of small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to knockdown this compound or its receptor's mRNA. | Can achieve transient or stable knockdown of gene expression; can be targeted to specific tissues. | Incomplete knockdown is common; potential for off-target effects; delivery can be challenging in vivo. |
| Immunoneutralization | Administration of antibodies that bind to and neutralize circulating this compound. | Can be used to study the peripheral effects of this compound. | Antibodies may not cross the blood-brain barrier, limiting the study of central functions. |
Conclusion
The validation of a knockout model for studying this compound function requires a rigorous and multi-faceted approach. By drawing on the established methodologies used for the validation of vasotocin knockout zebrafish and oxytocin knockout mice, researchers can develop a robust strategy for confirming gene knockout and characterizing the resulting phenotype. While a direct this compound knockout model has yet to be reported, the successful application of CRISPR/Cas9 technology in avian species suggests that the development of such models is on the horizon.[19][20][21] This will undoubtedly open up new avenues for understanding the diverse roles of this compound in physiology and behavior across a wide range of species. The combination of genetic knockout models with alternative pharmacological and molecular techniques will provide a powerful toolkit for dissecting the complexities of the this compound system.
References
- 1. benchchem.com [benchchem.com]
- 2. In need of a specific antibody against the oxytocin receptor for neuropsychiatric research: A KO validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Oxytocin receptor knockout mice display deficits in the expression of autism-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Social approach behaviors in oxytocin knockout mice: comparison of two independent lines tested in different laboratory environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Nonapeptide Receptors Promote Estrildid Flocking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. acsu.buffalo.edu [acsu.buffalo.edu]
- 10. New aspects of oxytocin receptor function revealed by knockout mice: sociosexual behaviour and control of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound increases the sensitivity of the hen oviduct uterus to arginine vasotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of central vasotocin and this compound manipulations on social behavior in male and female zebra finches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. albany.edu [albany.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. mmpc.org [mmpc.org]
- 17. This compound influences pinyon jay prosociality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Successful CRISPR/Cas9 mediated homologous recombination in a chicken cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CRISPR/Cas9 gene editing in a chicken model: current approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to the Mesotocin Gene Across Vertebrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Mesotocin (MT) gene and its receptor across the vertebrate lineage. By examining the genomic architecture, evolutionary history, and signaling pathways, we offer insights into the conserved and divergent features of this critical neuropeptide system. This information serves as a valuable resource for researchers in fields ranging from evolutionary biology to pharmacology and drug development.
Introduction to the this compound System
This compound is a nonapeptide hormone, structurally and functionally related to oxytocin (B344502), that plays a crucial role in a variety of physiological processes in non-mammalian vertebrates, including amphibians, reptiles, and birds.[1] It is considered the evolutionary precursor to the mammalian oxytocin. The this compound system, comprising the ligand and its receptor, is integral to social behavior, reproduction, and osmoregulation. Understanding the comparative genomics of this system provides a foundation for elucidating the evolution of these fundamental vertebrate behaviors and physiological functions.
Recent genomic analyses have advocated for a universal nomenclature, proposing "oxytocin" (OXT) for the gene across vertebrates to reflect its shared ancestry.[2][3] However, for clarity within the context of non-mammalian vertebrates, this guide will primarily use the term this compound (MT) for the ligand and this compound Receptor (MTR) for its corresponding receptor, while acknowledging the orthologous relationship with the mammalian oxytocin system.
Comparative Genomic Organization of the this compound Gene
The this compound gene, orthologous to the mammalian oxytocin gene, exhibits a remarkably conserved genomic structure across vertebrates. It is typically composed of three exons and two introns.[2] The first exon encodes the signal peptide and the nonapeptide hormone, while the second and third exons encode the neurophysin I protein, which is involved in the transport and stabilization of this compound.
The this compound and Vasotocin (the non-mammalian equivalent of vasopressin) genes arose from a tandem duplication of a single ancestral gene early in vertebrate evolution.[3] This close evolutionary relationship is reflected in their genomic proximity and conserved synteny across many vertebrate genomes.
Table 1: Comparative Genomic Features of the this compound (Oxytocin) Gene and its Orthologs
| Feature | Fish (e.g., Zebrafish - Danio rerio) | Amphibian (e.g., Xenopus - Xenopus tropicalis) | Reptile (e.g., Green Anole - Anolis carolinensis) | Bird (e.g., Chicken - Gallus gallus) | Mammal (e.g., Human - Homo sapiens) |
| Gene Name | Isotocin (IT) | This compound (MT) | This compound (MT) | This compound (MT) | Oxytocin (OXT) |
| Gene Symbol | it | oxt | oxt | oxt | OXT |
| Chromosomal Location | Chr 2 | Scaffold_1 | Chr 1 | Chr 2 | Chr 20 |
| Gene Size (approx. kb) | 1.2 | 1.5 | 1.4 | 1.3 | 0.9 |
| Number of Exons | 3 | 3 | 3 | 3 | 3 |
| Number of Introns | 2 | 2 | 2 | 2 | 2 |
| Syntenic Genes | vt, rplp0, luc7l | vt, rplp0, luc7l | vt, rplp0, luc7l | vt, rplp0, luc7l | AVP, RPLP0, LUC7L |
Note: Data is compiled from various genomic databases and is subject to updates based on new genome assemblies. Gene sizes are approximate and can vary between species.
The this compound Receptor: A Conserved G-Protein Coupled Receptor
The this compound receptor (MTR) is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[1] It shares high sequence homology with the mammalian oxytocin receptor (OXTR) and the vasotocin/vasopressin receptors, reflecting their shared evolutionary origin from a single ancestral receptor gene.[2][3]
The MTR gene is also structurally conserved, typically comprising four exons and three introns. The chromosomal location of the MTR gene is often found in a region of conserved synteny across vertebrate genomes, further highlighting its ancient origins.
Table 2: Comparative Genomic Features of the this compound Receptor (Oxytocin Receptor) Gene
| Feature | Fish (e.g., Zebrafish - Danio rerio) | Amphibian (e.g., Xenopus - Xenopus tropicalis) | Reptile (e.g., Green Anole - Anolis carolinensis) | Bird (e.g., Chicken - Gallus gallus) | Mammal (e.g., Human - Homo sapiens) |
| Gene Name | Isotocin Receptor (ITR) | This compound Receptor (MTR) | This compound Receptor (MTR) | This compound Receptor (MTR) | Oxytocin Receptor (OXTR) |
| Gene Symbol | oxtr | oxtr | oxtr | oxtr | OXTR |
| Chromosomal Location | Chr 13 | Scaffold_2 | Chr 3 | Chr 3 | Chr 3 |
| Gene Size (approx. kb) | 25 | 30 | 28 | 27 | 19 |
| Number of Exons | 4 | 4 | 4 | 4 | 4 |
| Number of Introns | 3 | 3 | 3 | 3 | 3 |
| Syntenic Genes | rab4a, blmh, clcn3 | rab4a, blmh, clcn3 | rab4a, blmh, clcn3 | rab4a, blmh, clcn3 | RAB4A, BLMH, CLCN3 |
Note: Data is compiled from various genomic databases and is subject to updates based on new genome assemblies. Gene sizes are approximate and can vary between species.
This compound Signaling Pathway
The binding of this compound to its receptor initiates a cascade of intracellular events that are highly conserved across vertebrates. The MTR is coupled to G-proteins of the Gq/11 family.[1][4] Upon ligand binding, the activated G-protein stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The increase in cytosolic Ca2+, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the cellular response.[4][5]
References
- 1. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Universal nomenclature for oxytocin–vasotocin ligand and receptor families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Evolution of Oxytocin and Vasotocin Receptor Genes in Jawed Vertebrates: A Clear Case for Gene Duplications Through Ancestral Whole-Genome Duplications [frontiersin.org]
- 4. phospholipase C-activating G protein-coupled receptor signaling pathway Gene Ontology Term (GO:0007200) [informatics.jax.org]
- 5. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Correlating Mesotocin Levels with Observed Behavioral Changes: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methodologies for correlating mesotocin levels with observed behavioral changes in non-mammalian vertebrates. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data in comparative tables, and visualizes key biological and experimental processes.
Introduction
This compound, the non-mammalian vertebrate homolog of oxytocin, plays a crucial role in regulating a variety of social behaviors. Understanding the intricate relationship between this compound levels and behavioral shifts is paramount for advancing our knowledge of neuroethology and for the development of novel therapeutic agents targeting social-behavioral circuits. This guide compares various techniques for measuring this compound and quantifying associated behaviors, supported by experimental data from avian, reptilian, and amphibian models.
Measuring this compound Levels: A Comparative Overview
The accurate quantification of this compound is fundamental to correlating its presence with behavioral outcomes. The two primary methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Data Presentation: Comparison of this compound Measurement Techniques
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |
| Principle | Antigen-antibody interaction with enzymatic detection. | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibody binding sites. |
| Sample Types | Plasma, saliva, tissue homogenates.[1][2][3] | Plasma, tissue homogenates. |
| Sensitivity | Typically in the picogram per milliliter (pg/mL) range.[4] | Can achieve high sensitivity, also in the pg/mL range. |
| Throughput | High-throughput, suitable for analyzing many samples simultaneously. | Lower throughput compared to ELISA. |
| Safety | Non-radioactive, posing minimal safety risks. | Requires handling of radioactive isotopes, necessitating specialized facilities and safety protocols. |
| Cost | Generally more cost-effective. | Can be more expensive due to the cost of radioisotopes and disposal. |
| Availability | Commercial kits are readily available for oxytocin, with high cross-reactivity for this compound.[3][5] | Often requires in-house development and validation. |
Experimental Protocols: this compound Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Avian Plasma
This protocol is adapted from commercially available ELISA kits and is suitable for quantifying this compound in avian plasma.
1. Sample Collection and Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.
-
Collect the supernatant (plasma) and store at -80°C until analysis.[1]
-
Prior to the assay, thaw plasma samples on ice.
2. ELISA Procedure (Sandwich ELISA):
-
Coating: Dilute the capture antibody in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[6]
-
Washing: Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add 100 µL of prepared standards and plasma samples (diluted in assay buffer) to the appropriate wells. Incubate for 2 hours at room temperature.[6]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[6]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step five times.[7]
-
Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.[8]
-
Stopping Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.[8]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
ELISA Workflow for this compound Quantification.
Quantifying Behavioral Changes: Standardized Protocols
Consistent and standardized behavioral assays are critical for obtaining reliable data to correlate with this compound levels.
Prosocial Choice Task for Birds
This task assesses an individual's willingness to provide a food reward to a conspecific at no cost to themselves.
1. Apparatus:
-
A testing chamber divided into two adjacent compartments, separated by a transparent partition, allowing visual and auditory contact.
-
A choice apparatus, accessible to the "actor" bird, with two distinct, easily manipulable options (e.g., two different colored tokens, two levers).[9]
2. Procedure:
-
Habituation: Acclimatize birds to the testing chamber and apparatus.
-
Training: Train the actor bird to understand the consequences of each choice.[10]
-
Testing:
-
The actor bird is placed in one compartment and the recipient bird in the other.
-
The actor is presented with the choice apparatus.
-
The first choice of the actor in each trial is recorded.
-
Multiple trials are conducted per session.
-
-
Control Conditions:
-
No Recipient Control: The recipient compartment is empty to test if the actor's choice is influenced by the presence of another bird.[10]
-
Food Motivation Control: Both options deliver a reward only to the actor to ensure the bird is not simply choosing the option associated with more food.
-
Prosocial Choice Task Experimental Workflow.
Quantification of Affiliative and Aggressive Behaviors in Lizards
This protocol provides a framework for scoring social interactions in lizards.
1. Experimental Setup:
-
A neutral arena (e.g., a glass terrarium) with controlled temperature and lighting.
-
The arena can be divided into zones to measure proximity.
-
Video recording equipment to capture all interactions.
2. Procedure:
-
Acclimatize individual lizards to the arena before testing.
-
Introduce two lizards (e.g., resident and intruder) into the arena.
-
Record their behavior for a set period (e.g., 15-30 minutes).
3. Behavioral Scoring:
-
Affiliative Behaviors:
-
Proximity: Time spent within one body length of the other lizard.
-
Allo-grooming/Licking: Frequency and duration of one lizard licking or grooming the other.
-
Physical Contact: Non-aggressive touching.
-
-
Aggressive Behaviors:
Observational Methods for Quantifying Parental Care in Amphibians
This protocol outlines methods for observing and quantifying parental care behaviors in amphibians.
1. Experimental Design:
-
Field Observations: Direct observation of natural breeding sites.
-
Laboratory Setups: Recreating breeding environments in a controlled laboratory setting. This allows for closer monitoring and manipulation.
-
Cross-fostering Experiments: Transferring eggs or tadpoles between different parents to investigate the flexibility and triggers of parental care.[14]
2. Behavioral Quantification:
-
Egg Attendance:
-
Tadpole Transport:
-
Latency to Transport: Time from hatching to the initiation of transport.
-
Number of Tadpoles Transported: The number of tadpoles moved to a water source.
-
Duration of Transport: Time taken to move tadpoles.
-
-
Offspring Provisioning:
-
Frequency of Feeding: Number of times a parent provides food (e.g., unfertilized eggs).
-
Type of Food Provided: Identifying the nature of the food source.
-
This compound Signaling Pathway
This compound, like oxytocin, primarily signals through G-protein coupled receptors (GPCRs), specifically the Gq alpha subunit.[16][17][18] This initiates a well-characterized intracellular signaling cascade.
This compound Gq-coupled Signaling Pathway.
Upon binding of this compound to its receptor, the Gq alpha subunit activates phospholipase C (PLC).[19] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][16][20] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4][20][21] The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cascade of cellular responses that ultimately manifest as behavioral changes.[16]
Correlative Data: this compound Levels and Behavior
The following tables summarize quantitative and qualitative findings from various studies, illustrating the correlation between this compound and specific social behaviors.
Avian Species
| Species | Behavior | This compound Manipulation/Measurement | Key Findings |
| Common Raven (Corvus corax) | Aggression/Tolerance | Salivary this compound measurement (EIA) | Higher this compound levels during the more tolerant breeding season compared to the aggressive mating season.[4] |
| Common Waxbill (Estrilda astrild) | Affiliation & Aggression | Exogenous this compound administration | This compound treatment decreased movement, feeding, and allopreening. An antagonist decreased aggression and allopreening.[20] |
| Zebra Finch (Taeniopygia guttata) | Aggression & Affiliation | Intracerebroventricular infusion of this compound | This compound did not significantly affect aggression, intersexual affiliation, or partner preference.[22] |
Reptilian Species
| Species | Behavior | This compound Manipulation/Measurement | Key Findings |
| Brown Anole (Anolis sagrei) | Courtship & Aggression | Fos induction as a proxy for neural activity | A positive correlation was found between courtship frequency and the activation of this compound-producing neurons. No correlation was found with aggression.[5] |
| Green Anole (Anolis carolinensis) | Social Behavior | Exogenous arginine vasotocin (B1584283) (AVT) administration | While this study focused on AVT, it highlights the role of nonapeptides in reptilian social behavior, noting that AVT tended to reduce aggression.[23] |
Amphibian Species
| Species | Behavior | This compound Manipulation/Measurement | Key Findings |
| Mimic Poison Frog (Ranitomeya imitator) | Parental Care (egg caring, tadpole transport) | Exogenous this compound injection | This compound had no effect on egg-caring behaviors but decreased the likelihood of males transporting tadpoles.[19][24] |
Conclusion
This guide provides a foundational framework for researchers investigating the role of this compound in animal behavior. The provided protocols for this compound measurement and behavioral quantification, along with the comparative data and the visualized signaling pathway, offer valuable tools for designing and interpreting experiments in this exciting field. Future research should focus on further standardizing behavioral assays across a wider range of species and exploring the downstream neural circuits modulated by this compound signaling to gain a more complete understanding of its influence on social behavior.
References
- 1. fn-test.com [fn-test.com]
- 2. ELISA Protocol [protocols.io]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Inositol phosphate formation and its relationship to calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
- 6. mabtech.com [mabtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Recipients Affect Prosocial and Altruistic Choices in Jackdaws, Corvus monedula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What Amphibians Can Teach Us About the Evolution of Parental Care - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induced parental care in a poison frog: a tadpole cross-fostering experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developments in Amphibian Parental Care Research: History, Present Advances, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 17. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 20. m.youtube.com [m.youtube.com]
- 21. How do inositol phosphates regulate calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Inositol phosphate formation and its relationship to calcium signaling. | Semantic Scholar [semanticscholar.org]
- 24. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Mesotocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of different antagonists for the Mesotocin receptor (MTR), a key player in the neuroendocrine systems of non-mammalian vertebrates. This compound, the oxytocin-like peptide in amphibians, reptiles, and birds, and its receptor are crucial for regulating a variety of social behaviors and physiological processes.[1][2] Understanding the pharmacological tools available to probe this system is essential for advancing research in these areas. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to aid in the selection and application of this compound receptor antagonists.
This compound Receptor Signaling
The this compound receptor is a G protein-coupled receptor (GPCR) that shares significant homology with the mammalian oxytocin (B344502) receptor.[2] Upon binding of the endogenous ligand this compound, the receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][2] This increase in intracellular calcium concentration mediates many of the downstream physiological effects.
Comparative Efficacy of this compound Receptor Antagonists
Direct comparative studies of a wide range of antagonists at the this compound receptor are limited. Much of the research has utilized antagonists developed for the mammalian oxytocin receptor, leveraging the structural homology between the receptor types. The available data, both quantitative and qualitative, are summarized below.
Table 1: Quantitative and Qualitative Efficacy of this compound Receptor Antagonists
| Antagonist | Receptor/Species | Assay Type | Efficacy (IC50/Ki) | Selectivity | Citation(s) |
| d(CH₂)₅[Tyr(Me)₂,Thr⁴],Tyr-NH₂]OVT (OTA) | Taricha granulosa (newt) this compound Receptor | Inositol Phosphate (B84403) Accumulation | More potent than Manning Compound | Not specified | [3] |
| Macropus eugenii (tammar wallaby) this compound Receptor | Competitive Radioligand Binding | Higher affinity than OT, MT, and AVP antagonist | Not specified | [4] | |
| Manning Compound (d(CH₂)₅[Tyr(Me)₂]AVP) | Taricha granulosa (newt) this compound Receptor | Inositol Phosphate Accumulation | IC₅₀ = 27 nM | Higher affinity for tMTR (IC₅₀=27nM) than tVTR-1a (IC₅₀=586nM) | [3] |
| Mesocricetus auratus (hamster) Oxytocin Receptor | Competitive Radioligand Binding | Kᵢ = 213.8 nM | Higher affinity for V1aR (Kᵢ=6.87nM) than OTR | [4] | |
| Atosiban (B549348) | Homo sapiens (human) Oxytocin Receptor | Competitive Radioligand Binding | Kᵢ = 76.4 nM | Less selective for OTR over V1aR compared to other antagonists | [5] |
| L-368,899 | Canis latrans (coyote) Oxytocin Receptor | Competitive Radioligand Binding | Kᵢ = 12.38 nM | ~40-fold more selective for OTR over AVPR1a | [5] |
Note: Data for the Oxytocin Receptor (OTR) is included for comparative context where direct this compound Receptor (MTR) data is unavailable. Researchers should exercise caution when extrapolating these findings to MTR.
Experimental Protocols
The characterization of this compound receptor antagonists typically involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure the antagonist's ability to block receptor-mediated signaling.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a receptor. A common format is the competitive binding assay.
Workflow for Competitive Radioligand Binding Assay
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the this compound receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[7]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[7]
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Mesotocin or a radiolabeled antagonist like [¹²⁵I]-OTA) and a range of concentrations of the unlabeled antagonist being tested.[8]
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled competing ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[8]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each antagonist concentration.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
-
Functional Assays
Functional assays measure the ability of an antagonist to block the downstream signaling initiated by receptor activation. Given that the this compound receptor is Gq-coupled, common functional assays include measuring inositol phosphate accumulation or intracellular calcium mobilization.
Workflow for a Calcium Mobilization Assay
Detailed Methodology:
-
Cell Preparation:
-
Culture cells stably or transiently expressing the this compound receptor in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom).[1]
-
Incubate the cells with a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye will be cleaved by intracellular esterases, trapping it inside the cells.[9][10]
-
-
Calcium Mobilization Assay:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the antagonist to the wells and incubate for a predetermined time to allow the antagonist to bind to the receptors.
-
Using a fluorescence plate reader with automated injection, add a fixed concentration of this compound (typically the EC₅₀ or EC₈₀ concentration) to stimulate the cells.
-
Measure the fluorescence intensity in real-time, immediately before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.[10]
-
-
Data Analysis:
-
The antagonist's effect is seen as a reduction in the fluorescence signal produced by the agonist.
-
Plot the peak fluorescence response against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.
-
Inositol Phosphate Accumulation Assay:
This assay provides a more direct measure of the Gq signaling pathway by quantifying the production of inositol phosphates.
Detailed Methodology:
-
Cell Preparation and Labeling:
-
Culture cells expressing the this compound receptor and label them by incubating with [³H]-myo-inositol, which is incorporated into the cellular phosphoinositide pools.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the labeled cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of this compound.
-
-
Extraction and Quantification:
-
Stop the reaction and extract the soluble inositol phosphates.
-
Separate the different inositol phosphate species using ion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates (e.g., IP1, which accumulates in the presence of LiCl) using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of inositol phosphate produced against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Conclusion
The selection of an appropriate this compound receptor antagonist is critical for elucidating the role of the mesotocinergic system in various biological processes. While direct comparative data for a wide range of antagonists at the this compound receptor is still emerging, the information and protocols presented in this guide provide a solid foundation for researchers. The use of antagonists originally developed for the mammalian oxytocin receptor, such as OTA and the Manning compound, has proven effective in this compound receptor research. However, careful validation of their efficacy and selectivity for the specific this compound receptor under investigation is paramount. The experimental workflows detailed herein offer robust methods for such characterization, enabling more precise and reliable scientific inquiry.
References
- 1. benchchem.com [benchchem.com]
- 2. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of peptide oxytocin antagonists with strikingly higher affinities and selectivities for the human oxytocin receptor than atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
Replicating Mesotocin Findings in Avian Species: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key findings on the role of mesotocin (MT), the avian homolog of oxytocin (B344502), across different bird species. It details experimental data, protocols, and signaling pathways to facilitate the replication and advancement of research in this field.
This compound is a neuropeptide that plays a crucial role in regulating social behaviors in birds, analogous to the function of oxytocin in mammals. Understanding its effects across various avian species is essential for elucidating the evolution of sociality and for potential applications in veterinary medicine and pharmacology. This guide synthesizes findings from studies on several species, including pinyon jays (Gymnorhinus cyanocephalus), common ravens (Corvus corax), zebra finches (Taeniopygia guttata), and canaries (Serinus canaria), to provide a comparative framework for future research.
Comparative Analysis of this compound's Behavioral Effects
This compound has been shown to modulate a range of social behaviors in birds, from prosociality to aggression and flocking. However, the specific effects can vary between species, highlighting the importance of comparative studies.
Prosocial Behavior in Pinyon Jays
A study on pinyon jays demonstrated a significant increase in prosocial behavior following the administration of this compound.[1][2][3] In a prosocial choice task, subjects could choose to provide food for both themselves and a partner or only for themselves. The administration of a high dose of this compound led to a notable increase in the preference for the prosocial option.[1]
| Species | Treatment | Behavior Measured | Key Finding |
| Pinyon Jay (Gymnorhinus cyanocephalus) | High-dose this compound | Prosocial Choice | 31.6% increase in prosocial matching compared to bias trials.[1] |
| Pinyon Jay (Gymnorhinus cyanocephalus) | Low-dose this compound | Prosocial Choice | 12.5% increase in prosocial matching compared to bias trials (not statistically significant).[1] |
| Pinyon Jay (Gymnorhinus cyanocephalus) | Saline | Prosocial Choice | 7.9% increase in prosocial matching compared to bias trials (not statistically significant).[1] |
Salivary this compound and Social Context in Common Ravens
In common ravens, salivary this compound levels were found to vary significantly with the season, which is linked to different social behaviors.[4] Levels were higher during the breeding season, a time of increased tolerance, compared to the more aggressive mating season.[4]
| Species | Season | Mean Salivary this compound Concentration (pg/ml) ± SD |
| Common Raven (Corvus corax) | Breeding Season (Spring) | 812.22 ± 471.83 |
| Common Raven (Corvus corax) | Mating Season (Winter) | 355.44 ± 226.75 |
Aggression in Zebra Finches
In contrast to its prosocial effects, central administration of this compound in zebra finches did not significantly affect aggression in a mate competition paradigm.[5] However, the study did find that vasotocin (B1584283), a related neuropeptide, modestly facilitated aggression in both males and females.[5]
| Species | Treatment | Behavior Measured | Key Finding |
| Zebra Finch (Taeniopygia guttata) | This compound Infusion | Aggression | No significant effect on intersexual affiliation or partner preference.[5] |
| Zebra Finch (Taeniopygia guttata) | Vasotocin Infusion | Aggression | Modest dose-dependent facilitation of aggression.[5] |
This compound Distribution and Receptor Localization in the Avian Brain
The behavioral effects of this compound are mediated by its binding to specific receptors in the brain. The distribution of this compound-producing neurons and their receptors shows both conserved patterns and species-specific differences.
A comparative immunohistochemical study on zebra finches and canaries revealed both similarities and differences in the distribution of this compound-immunoreactive (MT-ir) fibers in the brain.[6][7]
| Brain Region | Zebra Finch (Male & Female) | Canary (Male) | Canary (Female) |
| Paraventricular Nucleus (PVN) | Dense MT-ir perikarya | Dense MT-ir perikarya | Dense MT-ir perikarya |
| Preoptic Area (POA) | Dense MT-ir perikarya | Dense MT-ir perikarya | Dense MT-ir perikarya |
| Supraoptic Nucleus (SON) | Dense MT-ir perikarya | Dense MT-ir perikarya | Dense MT-ir perikarya |
| Medial Bed Nucleus of the Stria Terminalis (BNSTm) | Dense MT-ir perikarya | Dense MT-ir perikarya | Dense MT-ir perikarya |
| Lateral Septum (LS) | Dense MT-ir fiber innervation | Dense MT-ir fiber innervation | Lower density of MT-ir fibers |
| HVC (a song control nucleus) | Punctate MT-ir fibers | Punctate MT-ir fibers | Punctate MT-ir fibers |
Experimental Protocols
Replicating findings requires detailed and standardized methodologies. The following sections provide key experimental protocols used in this compound research in avian species.
Intranasal Administration of this compound
Intranasal administration is a non-invasive method for delivering neuropeptides to the brain.
Protocol used in Pinyon Jays:
-
Subjects: Pinyon jays were temporarily isolated from their social groups.
-
Dosage: A high dose and a low dose of this compound were used, along with a saline control. While the exact concentrations for pinyon jays were determined for the study, a common starting point for intranasal oxytocin in other species is around 0.8 IU/kg.[8]
-
Administration: The solution was administered as a spray into the nostrils using a syringe with a specialized nozzle.[9]
-
Timing: Behavioral testing was conducted shortly after administration, as the effects of intranasally delivered neuropeptides are typically rapid.[8]
Immunohistochemistry for this compound Visualization
This protocol details the steps for visualizing this compound in avian brain tissue.[6]
-
Tissue Preparation:
-
Perfuse the bird with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in a series of sucrose (B13894) solutions (e.g., 15% and 30%).
-
Section the brain on a cryostat or freezing microtome at 30-40 µm.
-
-
Immunostaining (Free-Floating):
-
Wash sections in PBS.
-
Block endogenous peroxidase activity with 0.3% H₂O₂ in PBS.
-
Wash sections in PBS with 0.3% Triton X-100 (PBS-T).
-
Incubate in a blocking solution (e.g., 5% normal goat serum in PBS-T) for 1-2 hours.
-
Incubate in primary antibody (anti-mesotocin) diluted in blocking solution overnight at 4°C.
-
Wash sections in PBS-T.
-
Incubate in biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS-T.
-
Incubate in avidin-biotin-peroxidase complex (ABC kit) solution.
-
Wash sections in PBS.
-
Visualize the signal using a chromogen solution (e.g., diaminobenzidine - DAB).
-
Mount, dehydrate, and coverslip the sections.
-
Salivary this compound Enzyme-Linked Immunosorbent Assay (ELISA)
Measuring peripheral this compound levels can provide insights into its physiological roles.
Protocol for Common Ravens: [4]
-
Sample Collection: Saliva samples were collected using absorbent swabs.
-
Sample Processing:
-
Swabs were centrifuged to extract the saliva.
-
Samples were stored at -20°C.
-
-
Assay: A commercial oxytocin ELISA kit with high cross-reactivity to this compound was used.
-
Data Analysis: this compound concentrations were determined based on a standard curve and expressed in pg/ml.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the this compound signaling pathway, a typical experimental workflow for studying its behavioral effects, and the logical relationship of comparative findings.
References
- 1. This compound influences pinyon jay prosociality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound influences pinyon jay prosociality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effects of central vasotocin and this compound manipulations on social behavior in male and female zebra finches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An acute dose of intranasal oxytocin rapidly increases maternal communication and maintains maternal care in primiparous postpartum California mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Behavioral Effects of Optogenetic Stimulation of Mesotocin Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of optogenetic stimulation with alternative methods for validating the behavioral effects of mesotocin neurons. It includes detailed experimental protocols, quantitative data from key studies, and visualizations of signaling pathways and experimental workflows to aid in experimental design and data interpretation.
Comparison of Methodologies for Modulating this compound/Oxytocin (B344502) Neuron Activity
The study of this compound and its mammalian homologue, oxytocin, has been greatly advanced by techniques that allow for the precise control of the neurons that produce these neuropeptides. Optogenetics and chemogenetics have emerged as powerful tools, offering significant advantages over traditional pharmacological methods. Below is a comparison of these key methodologies.
| Feature | Optogenetic Stimulation | Chemogenetic (DREADD) Stimulation | Pharmacological (Systemic/Central) Administration |
| Principle | Genetically encoded light-sensitive ion channels (e.g., ChR2) are expressed in target neurons, which are then activated or inhibited by light of a specific wavelength. | Genetically engineered receptors (Designer Receptors Exclusively Activated by Designer Drugs - DREADDs) are expressed in target neurons. These receptors are activated by a synthetic ligand (e.g., CNO), leading to neuronal activation or inhibition. | Administration of this compound/oxytocin agonists or antagonists that act on endogenous receptors throughout the body or brain. |
| Temporal Resolution | Milliseconds. Allows for precise control of the timing and frequency of neuronal firing, mimicking natural patterns.[1] | Minutes to hours. The onset of action is slower due to the time required for the ligand to reach the target receptors, and the effects are longer-lasting.[2][1] | Minutes to hours. Similar to chemogenetics, the onset and duration are dependent on the pharmacokinetics of the administered drug. |
| Spatial Resolution | High. Light can be delivered to a very specific brain region, targeting a localized population of neurons.[2][1] | Moderate to High. Depends on the precision of the viral vector injection to express the DREADDs. The activating ligand is delivered systemically, but only cells expressing the DREADD will respond.[2][1] | Low. Systemic administration affects receptors throughout the body, while central administration (e.g., intracerebroventricular) has widespread effects in the brain. |
| Cell-Type Specificity | High. Expression of the light-sensitive channels can be restricted to specific neuronal populations using cell-type specific promoters (e.g., Cre-Lox system).[3] | High. Similar to optogenetics, DREADD expression can be targeted to specific cell types.[4] | Low. Affects all cells expressing the relevant receptor. |
| Invasiveness | High. Requires stereotaxic surgery to implant an optical fiber for light delivery.[2] | Moderate. Requires stereotaxic surgery for viral vector injection, but the activating ligand can be administered non-invasively (e.g., via injection or in drinking water).[2] | Low to Moderate. Systemic administration is minimally invasive (e.g., intraperitoneal injection), while central administration requires surgery for cannula implantation. |
| Reversibility | High. The effect stops almost immediately when the light is turned off.[1] | Moderate. The effect is reversible as the ligand is metabolized and cleared from the system, but this process takes time.[1] | Moderate. Reversibility depends on the half-life of the administered drug. |
Behavioral Effects of this compound/Oxytocin Neuron Stimulation: A Data Summary
The following table summarizes quantitative data from studies utilizing optogenetic and chemogenetic stimulation of oxytocin neurons in the paraventricular nucleus (PVN) of the hypothalamus and their effects on social behavior in mice.
| Experimental Paradigm | Stimulation Method | Key Findings | Reference |
| Social Choice Test | Chemogenetic (DREADD) Activation (CNO injection) | Increased time spent investigating a social stimulus compared to a non-social object. | [4] |
| Social Choice Test | Chemogenetic (DREADD) Inhibition (CNO injection) | Abolished the typical preference for a social stimulus. | [4] |
| Resident-Intruder Test | Wireless Optogenetic Activation (SSFO) | Repeated activation reduced aggressive behavior and increased self-grooming. | [3] |
| Group Social Behavior in a Semi-natural Arena | Wireless Optogenetic Activation (SSFO) | Repeated activation over two days dynamically elevated both pro-social and agonistic behaviors, depending on the social context. | [3][5] |
| Social Transmission of Maternal Behavior | Chemogenetic (DREADD) Silencing | Silencing of PVN oxytocin neurons delayed the onset of pup retrieval in naive virgin female mice co-housed with a mother and her litter. | [6] |
| Social Transmission of Maternal Behavior | Optogenetic Stimulation | Optogenetic stimulation of the superior colliculus to PVN pathway could substitute for the visual experience of observing maternal behavior, promoting alloparenting. | [7][8] |
Experimental Protocols
Optogenetic Stimulation of PVN Oxytocin Neurons in Mice
This protocol is a synthesized example based on methodologies described in the literature.[3][6]
-
Animal Model: Use of Oxt-Cre mice, which express Cre recombinase specifically in oxytocin neurons.
-
Viral Vector: A Cre-dependent adeno-associated virus (AAV) carrying a light-sensitive opsin (e.g., Channelrhodopsin-2, ChR2, or a step-function opsin, SSFO) and a fluorescent reporter (e.g., eYFP) is used (e.g., AAV-DIO-ChR2-eYFP).
-
Stereotaxic Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject the AAV vector bilaterally into the paraventricular nucleus (PVN) of the hypothalamus. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±0.2 mm; Dorsoventral (DV): -4.7 mm.
-
Implant an optic fiber cannula above the injection site.
-
-
Recovery and Opsin Expression: Allow 3-4 weeks for recovery and for the opsin to be expressed in the neurons.
-
Optogenetic Stimulation:
-
Connect the implanted optic fiber to a laser source via a patch cord.
-
Deliver light of the appropriate wavelength (e.g., 473 nm for ChR2) at a specified frequency and duration during the behavioral assay. For example, in a social interaction test, light can be delivered in pulses (e.g., 20 Hz, 10 ms (B15284909) pulses) for the duration of the social encounter.
-
-
Behavioral Assay: Conduct behavioral tests, such as the three-chamber social interaction test or the resident-intruder test, with and without light stimulation to assess the effects of neuronal activation.
-
Histological Verification: After the experiment, perfuse the animal and prepare brain slices to verify the correct targeting of the viral injection and optic fiber placement via fluorescence microscopy.
Chemogenetic Stimulation of PVN Oxytocin Neurons in Mice
This protocol is a synthesized example based on methodologies described in the literature.[4][9]
-
Animal Model: Use of Oxt-Cre mice.
-
Viral Vector: A Cre-dependent AAV carrying a DREADD receptor (e.g., hM3Dq for activation or hM4Di for inhibition) and a fluorescent reporter is used (e.g., AAV-hSyn-DIO-hM3Dq-mCherry).
-
Stereotaxic Surgery:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject the AAV vector bilaterally into the PVN using the same coordinates as for optogenetics.
-
-
Recovery and DREADD Expression: Allow at least 3 weeks for recovery and for the DREADD receptors to be expressed.
-
Chemogenetic Activation/Inhibition:
-
Administer the synthetic ligand, Clozapine-N-oxide (CNO), typically via an intraperitoneal (i.p.) injection at a dose of 1-5 mg/kg.
-
Wait for the appropriate time for the CNO to take effect (usually 30-60 minutes) before starting the behavioral assay.
-
A vehicle injection (e.g., saline) should be used as a control.
-
-
Behavioral Assay: Conduct behavioral tests as described for the optogenetic protocol.
-
Histological Verification: Verify the correct targeting of the viral injection by examining the expression of the fluorescent reporter in brain slices.
Visualizations
This compound/Oxytocin Signaling Pathway
Caption: this compound/Oxytocin signaling cascade.
Experimental Workflow for Optogenetic Validation of Behavioral Effects
Caption: Workflow for optogenetic behavioral experiments.
Logical Relationship: Comparing Optogenetics and Chemogenetics
Caption: Comparison of optogenetics and chemogenetics.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. medium.com [medium.com]
- 3. Wireless Optogenetic Stimulation of Oxytocin Neurons in a Semi-natural Setup Dynamically Elevates Both Pro-social and Agonistic Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Social Stimuli Induce Activation of Oxytocin Neurons Within the Paraventricular Nucleus of the Hypothalamus to Promote Social Behavior in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 6. Oxytocin neurons enable social transmission of maternal behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemogenetic activation of oxytocin neurons: Temporal dynamics, hormonal release, and behavioral consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Mesotocin's Dual Role: A Comparative Analysis of its Influence on Social and Reproductive Behaviors
For Immediate Release
A deep dive into the neuroendocrine underpinnings of avian social and reproductive behaviors reveals the multifaceted role of Mesotocin (MT), the avian homolog of oxytocin (B344502). This guide provides a comparative analysis of MT's functions, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
This compound, a nonapeptide hormone, is a key neuromodulator in non-mammalian vertebrates, influencing a wide array of behaviors critical for survival and propagation. While its role in reproductive processes has been more extensively studied, emerging research highlights its significant impact on complex social interactions. This guide synthesizes findings from various avian species to draw a comparative landscape of this compound's functions in these two fundamental behavioral domains.
Quantitative Comparison of this compound's Behavioral Effects
The following table summarizes the quantitative effects of this compound on various social and reproductive behaviors as documented in key studies.
| Behavioral Category | Specific Behavior | Species | This compound Administration Effect | Quantitative Change | Citation(s) |
| Social Behaviors | Prosociality (Food Sharing) | Pinyon Jay (Gymnorhinus cyanocephalus) | Increased | High dose of MT increased food delivery to a partner in Prosocial trials. | [1] |
| Same-sex Social Bonding (Proximity) | Pinyon Jay (Gymnorhinus cyanocephalus) | No significant effect | No significant difference in proximity between MT and saline groups during pair-formation or maintenance. | [1][2] | |
| Aggression | Common Waxbill (Estrilda astrild) | Decreased (in females) | Oxytocin antagonist reduced aggressiveness in females. This compound administration had a sedative effect, decreasing overall activity including aggression. | [3] | |
| Flocking Behavior | Zebra Finch (Taeniopygia guttata) | Increased preference for larger groups | Central infusions of MT increased time spent with larger social groups. | ||
| Reproductive Behaviors | Maternal Care (Rearing) | Native Thai Hen (Gallus domesticus) | Increased MT-immunoreactive (ir) neurons | Number of MT-ir neurons was high in rearing hens compared to non-rearing hens in the supraoptic nucleus (SOv), medial preoptic nucleus (POM), and paraventricular nucleus (PVN). | [4][5] |
| Incubation & Rearing Transition | Native Thai Hen (Gallus domesticus) | Increased MT-ir neurons | The number of MT-ir neurons increased in hens when incubated eggs were replaced with chicks. | [6][7] | |
| Pair Bond Formation | Zebra Finch (Taeniopygia guttata) | Disrupted by antagonist | Administration of an oxytocin antagonist disrupts pair bond formation. | [1] | |
| Oviposition (Egg-laying) | Hen (Gallus gallus) | Potentiates AVT effect | MT injection increased the oviposition ratio after an arginine vasotocin (B1584283) (AVT) injection. | [8] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future research. Below are detailed protocols from key experiments.
Prosocial Choice Task in Pinyon Jays
-
Animal Model: Wild-caught adult pinyon jays (Gymnorhinus cyanocephalus).[1]
-
Hormone Administration: Intranasal administration of this compound (high and low doses) or saline control.[1]
-
Behavioral Assay: A prosocial choice task was used where a subject bird could choose between two options. In "Prosocial" trials, one option delivered food to both the subject and a partner bird, while the other delivered food only to the subject. In "Altruism" trials, one option delivered food only to the partner, and the other delivered no food.[1]
-
Data Analysis: The number of times the subject chose the option that rewarded the partner was compared across hormone conditions.[1]
Maternal Behavior Study in Native Thai Hens
-
Animal Model: Native Thai hens (Gallus domesticus) in different reproductive stages (non-laying, laying, incubating, rearing).[4][5]
-
Methodology: Immunohistochemistry was used to identify and quantify this compound-immunoreactive (MT-ir) neurons in specific brain regions.[4][5]
-
Brain Regions of Interest: Supraoptic nucleus (SOv), medial preoptic nucleus (POM), and paraventricular nucleus (PVN).[4][5]
-
Data Analysis: The number of MT-ir neurons was compared across the different reproductive stages and between hens rearing chicks and those not rearing chicks.[4][5]
Social Bonding Experiment in Pinyon Jays
-
Animal Model: Wild-caught adult pinyon jays (Gymnorhinus cyanocephalus).[1][2]
-
Hormone Administration: Intranasal administration of this compound, an oxytocin antagonist, or saline.[1][2]
-
Experimental Phases:
-
Behavioral Measure: Physical proximity between pairs was used as a proxy for social bonding.[1][2]
-
Data Analysis: Proximity distances were compared across the different hormone treatment groups in both phases.[1][2]
Visualizing this compound's Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.
Discussion and Future Directions
The compiled evidence suggests that this compound plays a more nuanced role in social behaviors compared to its more established functions in reproduction. While it clearly promotes prosocial behaviors and is integral to maternal care and pair-bonding, its influence on same-sex social bonding appears less direct. The sedative effect observed in some studies at higher doses also highlights the importance of dose-response investigations.
Future research should focus on several key areas. Firstly, expanding the range of species studied will provide a broader evolutionary perspective on the conservation and divergence of this compound's functions. Secondly, investigating the interplay between this compound and other neurochemicals, such as vasotocin and dopamine, will be crucial for understanding the complex regulation of social and reproductive behaviors. Finally, exploring the role of this compound receptor density and distribution in different brain regions will provide deeper insights into individual and species-level variations in behavioral responses to this critical neuropeptide. This comprehensive approach will be instrumental in developing novel therapeutic strategies targeting the neuroendocrine systems that govern social and reproductive health.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and maternal care of chicks in native Thai hens (Gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of replacing eggs with chicks on this compound, dopamine, and prolactin in the native Thai hen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Conserved Baton of Sociality: A Comparative Guide to Mesotocin's Function Across Vertebrates
A deep dive into the evolutionary journey of Mesotocin, the ancestral cousin of Oxytocin (B344502), reveals a remarkable conservation of its role as a key regulator of social and reproductive behaviors across the vertebrate lineage. This guide provides a comparative analysis of this compound's functions, supported by experimental data, detailed protocols, and pathway visualizations, for researchers, scientists, and drug development professionals.
From the shoaling of fish to the flocking of birds and the parental care of reptiles, the nonapeptide hormone this compound and its vertebrate homologues—Isotocin in fish and Oxytocin in mammals—orchestrate a symphony of social interactions. This guide dissects the evolutionary conservation and divergence of this compound's functions, offering a comprehensive resource for understanding its physiological and behavioral impacts.
Comparative Analysis of this compound's Functions
The following tables summarize the quantitative effects of this compound and its homologues on key behaviors and physiological processes across different vertebrate classes.
Social & Affiliative Behaviors
| Vertebrate Class | Species | Behavior | This compound/Isotocin Administration | Quantitative Effect | Citation(s) |
| Fish | Zebrafish (Danio rerio) | Shoaling (Social Cohesion) | Isotocin (intraperitoneal injection) | Increased time spent in proximity to conspecifics. | [1] |
| Guppies (Poecilia reticulata) | Association Preference | Isotocin injection | 29% increase in time associating with conspecifics compared to antagonist-injected individuals. | [2] | |
| Amphibians | Poison frog (Ranitomeya imitator) | Parental Care (Egg Guarding) | This compound injection | No significant effect on egg caring behaviors. | [3] |
| Reptiles | Brown anole lizard (Anolis sagrei) | Courtship Behavior | Endogenous this compound (Fos induction) | Positive correlation between courtship frequency and Fos colocalization in parvocellular neurons of the paraventricular nucleus. | [4] |
| Pigmy rattlesnake (Sistrurus miliarius) | Maternal Care (Mother-offspring aggregation) | Vasotocin (B1584283) receptor blockade | Eliminated the spatial aggregation between mothers and offspring. | [5] | |
| Birds | Common waxbill (Estrilda astrild) | Allopreening (Affiliative) | This compound injection | Decreased allopreening behavior. | [6][7] |
| Pinyon jay (Gymnorhinus cyanocephalus) | Prosociality (Food Sharing) | This compound (high dose) | Preferentially chose to deliver food during Prosocial trials. | [8] | |
| Zebra finch (Taeniopygia guttata) | Flocking Behavior | This compound (central infusion) | Tended to increase time spent with familiar cagemates. |
Reproductive Physiology
| Vertebrate Class | Species | Physiological Process | This compound/Isotocin Administration | Quantitative Effect | Citation(s) |
| Fish | Various teleost species | Luteinizing Hormone (LH) Release | Isotocin | Stimulates LH release from pituitary cells. | [9] |
| Trout | Steroidogenesis | Isotocin (in vitro) | Stimulated testosterone (B1683101) secretion in testes. | [10] | |
| Amphibians | Toad (Bufo marinus) | Oviduct Contraction | This compound | Induces membrane chloride currents in Xenopus laevis oocytes expressing the this compound receptor, indicative of smooth muscle contraction pathways. | [11] |
| Reptiles | Gecko (Hoplodactylus maculatus) | Uterine Contraction | Arginine Vasotocin (homologue) | 100 ng/ml induced tonic contraction in isolated uteri. | [12] |
| Anolis lizard (Anolis carolinensis) | Uterine Contraction | Arginine Vasotocin (homologue) | Caused an immediate, strong, tonic contraction in vitro. | [13] | |
| Birds | Hen (Gallus gallus domesticus) | Uterine Sensitivity | This compound (1 µ g/hen ) | Increased the binding affinity of the uterine Arginine Vasotocin receptor. | [14] |
| Marsupials | Tammar wallaby (Macropus eugenii) | Uterine Sensitivity | Endogenous this compound | Maximum contractile response of the gravid uterus observed at term, correlated with a large increase in this compound receptor concentrations. | [15] |
Signaling Pathways and Regulatory Networks
The actions of this compound and its homologues are mediated through a specific G-protein coupled receptor (GPCR). Upon binding, the receptor primarily activates the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. These pathways are fundamental to many of the physiological effects of this compound, such as smooth muscle contraction.
Recent research also points to the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway in mediating some of the cellular responses to Oxytocin/Mesotocin signaling. Furthermore, the expression of the this compound/Oxytocin receptor gene is tightly regulated by various factors, including steroid hormones, and epigenetic modifications like DNA methylation, which can influence the density and distribution of receptors in different tissues and across species.[16][17][18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Immunocytochemistry for this compound Neuron Localization in Avian Brain
This protocol is adapted from standard immunocytochemistry procedures for avian brain tissue.[4][20][21][22][23]
Objective: To visualize the distribution of this compound-producing neurons in the avian brain.
Materials:
-
Avian brain tissue, fixed with 4% paraformaldehyde.
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Mesotocin
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Microscope slides
-
Freezing microtome or cryostat
Procedure:
-
Tissue Sectioning: Cut 40 µm thick coronal sections of the fixed brain using a freezing microttome or cryostat. Collect sections in PBS.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections in the primary antibody solution (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections in the secondary antibody solution (diluted in PBS) for 2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS for 10 minutes each, protected from light.
-
Counterstaining: Incubate sections in DAPI solution for 10 minutes to stain cell nuclei.
-
Mounting: Mount the sections onto microscope slides using an appropriate mounting medium.
-
Visualization: Visualize the stained sections using a fluorescence microscope. This compound-immunoreactive neurons will appear green (or the color of the chosen fluorophore), and cell nuclei will appear blue.
In Vivo Microdialysis for Neuropeptide Measurement in Fish Brain
This protocol is a generalized procedure based on established in vivo microdialysis techniques.[24][25][26][27][28]
Objective: To measure the extracellular concentration of Isotocin in a specific brain region of a freely moving fish in response to a stimulus.
Materials:
-
Microdialysis probe (with appropriate molecular weight cut-off)
-
Guide cannula
-
Stereotaxic apparatus for fish
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system for neuropeptide quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
Surgical Implantation: Anesthetize the fish and secure it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., preoptic area). Allow the fish to recover from surgery.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain.
-
Perfusion: Connect the probe to a microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Equilibration: Allow the system to equilibrate for a period (e.g., 1-2 hours) to establish a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
Stimulation: Introduce the experimental stimulus (e.g., social interaction, environmental change).
-
Post-Stimulus Collection: Continue collecting dialysate samples to measure changes in Isotocin levels.
-
Quantification: Analyze the collected dialysate samples using a sensitive analytical method to determine the concentration of Isotocin.
-
Histological Verification: After the experiment, perfuse the fish and section the brain to verify the correct placement of the microdialysis probe.
Conclusion
The remarkable conservation of this compound's functions across vertebrate evolution underscores its fundamental importance in regulating social and reproductive life. From influencing the schooling of fish to facilitating maternal care in reptiles and promoting social bonding in birds, this ancient neuropeptide has been a constant conductor of sociality. While the core functions are preserved, subtle variations in receptor distribution and signaling pathways likely contribute to the diverse array of social structures and behaviors observed in the animal kingdom. Continued comparative research, employing the standardized methodologies outlined in this guide, will be crucial for a deeper understanding of the evolution of social behavior and for the development of novel therapeutic strategies targeting the oxytocinergic system in various species, including humans.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Searching for hormonal facilitators: Are vasotocin and this compound involved in parental care behaviors in poison frogs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for in vivo elimination of avian auditory hair cells, multiplexed mRNA detection, immunohistochemistry, and S-phase labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. benchchem.com [benchchem.com]
- 10. ijirt.org [ijirt.org]
- 11. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of beta-adrenergic stimulation on uterine contraction in response to arginine vasotocin and prostaglandin F2 alpha in the gecko Hoplodactylus maculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uterine motility in the reptile Anolis carolinensis: interactive effects of tension, prostaglandins, calcium, and vasotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound increases the sensitivity of the hen oviduct uterus to arginine vasotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of oxytocin and regulation of uterine oxytocin receptors in pregnant marsupials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Species differences in central oxytocin receptor gene expression: comparative analysis of promoter sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. psy.fsu.edu [psy.fsu.edu]
- 19. Distinct promoter regions of the oxytocin receptor gene are hypomethylated in Prader-Willi syndrome and in Prader-Willi syndrome associated psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry (IHC) protocol [hellobio.com]
- 21. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scholarworks.uark.edu [scholarworks.uark.edu]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
A Comparative Guide to Mesotocin Analogs: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Mesotocin and its analogs. This compound, the avian, reptilian, and amphibian homolog of oxytocin (B344502), plays a crucial role in regulating a wide array of social behaviors, including affiliation, aggression, and parental care.[1][2][3][4][5] Understanding the pharmacological properties of this compound analogs is essential for developing novel therapeutics targeting social and behavioral disorders.
In Vitro Effects: Receptor Binding and Cellular Signaling
The in vitro activity of this compound analogs is primarily determined by their binding affinity to the this compound receptor (MTR) and their ability to initiate downstream signaling cascades. The MTR is a G-protein coupled receptor that predominantly signals through the Gαq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[6][7] It can also couple to the Gαi/o pathway, resulting in the inhibition of adenylyl cyclase.[7]
Comparative Binding Affinities of this compound and Related Peptides
While comprehensive data on a wide range of synthetic this compound analogs is limited, studies on native peptides and oxytocin analogs provide valuable insights into the structure-activity relationships.
| Peptide | Receptor | Species | Binding Affinity (Kd/Ki) | Citation(s) |
| This compound | This compound Receptor | Hen (Kidney) | Kd: 0.08 nM (high affinity), 0.87 nM (low affinity) | [8] |
| This compound | This compound Receptor | Toad (Bladder) | Highest relative affinity | [6][9] |
| Vasotocin (B1584283) | This compound Receptor | Toad (Bladder) | Lower affinity than this compound | [6][9] |
| Oxytocin | This compound Receptor | Toad (Bladder) | Lower affinity than this compound | [6][9] |
| Vasopressin | This compound Receptor | Toad (Bladder) | Lower affinity than Oxytocin/Vasotocin | [6][9] |
| Isotocin | This compound Receptor | Toad (Bladder) | Lower affinity than Vasopressin | [6][9] |
| Oxytocin | Oxytocin Receptor | Hamster (Brain) | Ki: 4.28 nM | [10] |
| Arginine Vasopressin | Oxytocin Receptor | Hamster (Brain) | Ki: 36.1 nM | [10] |
| Manning Compound (V1aR antagonist) | Oxytocin Receptor | Hamster (Brain) | Ki: 213.8 nM | [10] |
Note: A lower Kd or Ki value indicates a higher binding affinity.
Based on the extensive research on oxytocin analogs, it can be predicted that modifications to the this compound structure, particularly at the N-terminus and in the cyclic core, will significantly impact receptor binding and functional activity.
In Vivo Effects: Behavioral and Physiological Responses
In vivo studies have primarily focused on the behavioral effects of centrally administered this compound in avian species. These studies have demonstrated the peptide's significant role in modulating social behaviors.
Comparative Behavioral Effects of this compound and Vasotocin
| Peptide | Species | Dose/Route | Key Behavioral Effects | Citation(s) |
| This compound | Common Waxbill | Intramuscular | Decreased movement, feeding, and allopreening. | [1][4] |
| This compound | Zebra Finch | Intracerebroventricular | No significant effect on aggression. | [4] |
| This compound | Pinyon Jay | Intranasal | Did not significantly influence same-sex social bond formation or maintenance at the tested doses. | [6] |
| Vasotocin | Zebra Finch | Intracerebroventricular | Dose-dependent facilitation of aggression. | [4] |
| This compound | Chick | Intracranial | Higher hen preference scores in socially predisposed chicks; no effect on locomotor activity. | [2] |
| Vasotocin | Chick | Intracranial | Hypoactivity. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound analogs. Below are protocols for key in vitro assays.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the this compound receptor.
1. Membrane Preparation:
-
Culture cells expressing the this compound receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [125I]this compound) to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound analog).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC50) of a this compound analog to stimulate the Gαq/11 pathway.
1. Cell Preparation:
-
Plate cells expressing the this compound receptor in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Agonist Stimulation:
-
Add varying concentrations of the this compound analog to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
3. Data Analysis:
-
Plot the change in fluorescence (indicating intracellular calcium concentration) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
This compound Receptor Signaling Pathway
Caption: this compound receptor Gαq/11 signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of oxytocin-family peptides and substance P on locomotor activity and filial preferences in visually naïve chicks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of central vasotocin and this compound manipulations on social behavior in male and female zebra finches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Synthesis and pharmacology of novel analogues of oxytocin and deaminooxytocin: directed methods for the construction of disulfide and trisulfide bridges in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Mesotocin: A Guide for Laboratory Professionals
The proper disposal of mesotocin, a neuropeptide hormone utilized in research, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle all this compound materials with appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is standard), lab coats, and safety glasses or goggles.[1][2] Work should be conducted in a designated area, such as a chemical fume hood or biosafety cabinet, particularly when handling lyophilized powders which can easily become airborne, to minimize the risk of inhalation or contamination.[1][2]
It is crucial to consult your institution's Environmental Health & Safety (EHS) office for specific guidance on classification and disposal pathways, as they will be familiar with local, state, and federal regulations.[2]
Key Regulatory and Safety Considerations
The disposal of chemical waste, including research peptides like this compound, is governed by stringent regulations. The following table summarizes key considerations:
| Aspect | Guideline | Regulatory Context |
| Waste Classification | Typically classified as chemical or laboratory waste.[2][3] | Resource Conservation and Recovery Act (RCRA) establishes hazardous waste regulations.[4] Your institution's EHS office will provide specific classification guidance.[2] |
| Container Requirements | Must be chemically compatible with the waste, leak-proof, and kept securely closed.[4][5] | Occupational Safety and Health Administration (OSHA) mandates specific container characteristics to prevent leaks and exposure.[4] |
| Segregation | Incompatible chemicals must be separated.[4][6] Do not mix this compound waste with other waste streams unless permitted by your EHS office.[7] | The National Research Council emphasizes waste accumulation at or near the point of generation under laboratory personnel control.[4] |
| Storage | Store in a designated, secure satellite accumulation area within the laboratory.[6][7] | EPA's Subpart K regulations for academic laboratories specify a maximum storage time of six months within the facility.[4][8] |
| Disposal Method | Never dispose of peptides in regular trash or down the drain.[1][3][9] Disposal is typically through a licensed hazardous waste contractor via incineration.[1][9] | The EPA can impose significant fines for improper chemical waste disposal.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that requires careful attention to detail from initial segregation to final documentation.
1. Waste Segregation:
-
Solid this compound Waste: This includes unused or expired this compound powder, contaminated PPE (gloves, lab coats), and any labware (e.g., weigh boats, spatulas) that has come into direct contact with the solid compound.
-
Liquid this compound Waste: This encompasses solutions containing this compound, solvents used to rinse contaminated glassware, and any liquid media from cell cultures treated with the peptide.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be segregated into a designated, puncture-resistant sharps container.[2]
2. Packaging and Labeling:
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and sealable container that is chemically compatible with the waste.[7]
-
Liquid Waste: Collect liquid this compound waste in a sealable, leak-proof container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound Waste"), the primary hazard(s), and the date accumulation began.[2][5]
3. Decontamination of Labware:
-
Reusable glassware and equipment contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] After decontamination, the labware can typically be washed according to standard laboratory procedures.
4. Storage and Pickup:
-
Store all labeled this compound waste containers in a designated satellite accumulation area within the lab, ensuring it is away from general traffic.[5][6]
-
When a container is nearly full or has reached its accumulation time limit (typically no more than six months), submit a hazardous waste pickup request to your institution's EHS department.[6]
5. Documentation:
-
Maintain meticulous records of all disposal activities, including the material's identity, quantity, disposal date, and the method used.[2] This documentation is crucial for regulatory compliance.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of laboratory peptide waste such as this compound.
Caption: Workflow for the proper disposal of laboratory peptide waste.
In the event of an accidental spill or exposure, follow your institution's established emergency procedures. For skin contact, wash the affected area immediately with soap and water. For eye contact, flush the eyes with water for at least 15 minutes.[2] Report all incidents to your laboratory supervisor and EHS office.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Mesotocin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like Mesotocin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can handle this compound with confidence, minimizing risks and ensuring the integrity of your work.
Personal Protective Equipment (PPE) for this compound Handling
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE.[1][2][3] It is advisable to consider double gloving.[1][2][3]
| Body Part | Recommended Protection | Specifications & Conditions |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Consider double gloving for enhanced protection.[1][2][3][4] |
| Eyes/Face | Safety glasses with side shields or goggles | If the work involves dusty conditions, mists, or aerosols, goggles are required. A faceshield or other full-face protection should be worn if there is a potential for direct contact.[1][2][3] |
| Body | Laboratory coat or work uniform | Additional garments such as sleevelets, an apron, or disposable suits should be used based on the task to avoid exposed skin.[1][2] |
| Respiratory | Not normally required | Use in a well-ventilated area. If aerosols may be generated, a risk assessment should be conducted to determine if respiratory protection is needed. |
Experimental Protocols: Safe Handling and Reconstitution
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[5]
-
Containment: For operations with a higher risk of exposure, totally enclosed processes and materials transport systems are required.[1][2][3]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][2][3] Eye flushing systems and safety showers should be readily accessible.[1][2][3] Wash hands thoroughly after handling.[5]
Reconstitution:
-
Use sterile, pyrogen-free water or bacteriostatic water for injection to reconstitute the peptide.
-
Dissolve the peptide in a ratio recommended by the supplier or your specific protocol (e.g., 1 mg of peptide per 1 mL of diluent).
-
Mix gently to preserve the integrity of the peptide; avoid vigorous shaking.
-
Store the reconstituted solution at 2–8°C and use it within its specified shelf life to ensure its activity.[6]
Procedural Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including empty vials, pipette tips, gloves, and absorbent pads, should be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and include the name of the Principal Investigator (PI) and laboratory contact information.[5]
-
Storage: Store the sealed waste container in a designated, secure area, such as a locked cabinet or a secondary containment bin, until it is collected for disposal.[5]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5] They will coordinate with a licensed hazardous materials vendor for proper disposal, which is typically done through incineration.[5]
-
Spills: In the event of a spill, prevent further leakage if it is safe to do so.[1][2][3] Absorb the spill with an inert material and collect it for disposal as hazardous waste.[1] Local authorities should be notified of significant spillages that cannot be contained.[1][2][3]
By implementing these safety measures and operational procedures, you can build a culture of safety in your laboratory and ensure the responsible handling of this compound from acquisition to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
